(R)-(-)-1-Aminoindan
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(1R)-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370045 | |
| Record name | (R)-1-Aminoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10277-74-4 | |
| Record name | 1-Aminoindan, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010277744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-1-Aminoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-1-Aminoindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOINDANE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I17RC77CJ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to (R)-(-)-1-Aminoindan (CAS: 10277-74-4)
Introduction
This compound (CAS Number: 10277-74-4) is a chiral primary amine that has emerged as a cornerstone in modern medicinal chemistry and asymmetric synthesis.[1][2] Its rigid bicyclic structure and strategically positioned chiral center make it a highly sought-after building block, or synthon, for a multitude of pharmacologically active molecules.[2] While it has applications as a precursor for chiral ligands in catalysis, its most prominent role is as the pivotal intermediate in the synthesis of Rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson's disease.[3][4][5]
This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its fundamental properties, delve into the causal logic behind its stereoselective synthesis, detail its critical applications, and outline robust analytical and safety protocols.
Physicochemical and Spectroscopic Profile
The precise characterization of this compound is fundamental to its effective use. Its physical and optical properties are key identifiers of its purity and stereochemical integrity.
| Property | Value | Source(s) |
| CAS Number | 10277-74-4 | [1] |
| Molecular Formula | C₉H₁₁N | [1][2] |
| Molecular Weight | 133.19 g/mol | [1] |
| Appearance | Clear colorless to slightly yellow liquid | [1] |
| Melting Point | 15 °C (lit.) | [1] |
| Boiling Point | 96-97 °C at 8 mmHg (lit.) | [1] |
| Density | 1.038 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.562 (lit.) | [1] |
| Optical Activity ([α]20/D) | -16.5°, c = 1.5 in methanol | |
| Solubility | Soluble in methanol; not miscible in water | [1] |
| Storage Temperature | 2-8°C, Air Sensitive | [1] |
Spectroscopic Data: While specific spectra vary by instrument and conditions, general characteristics can be referenced for identity confirmation. ¹H NMR, ¹³C NMR, IR, and MS data are available through chemical databases.[6]
Stereoselective Synthesis: The Challenge of Chirality
The therapeutic efficacy of many pharmaceuticals derived from 1-aminoindan is exclusive to the (R)-enantiomer. Therefore, obtaining this isomer with high enantiomeric purity (typically >99% enantiomeric excess, ee) is the most critical aspect of its synthesis. Production invariably begins with racemic 1-aminoindan, which is then resolved.
Pathway 1: Classical Chiral Resolution via Diastereomeric Salts
This is the most established and industrially scalable method. The underlying principle is the conversion of a pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties). This is achieved by reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized.
Commonly used resolving agents include naturally occurring and inexpensive chiral acids such as L(+)-tartaric acid, L(-)-malic acid, and L(+)-aspartic acid.[7][8] The choice of acid and solvent is a critical optimization step; the combination must provide a significant solubility differential between the two diastereomeric salts to achieve efficient separation through fractional crystallization.[7]
Caption: Workflow for Classical Chiral Resolution.
Experimental Protocol: Resolution with L-Tartaric Acid (Illustrative)
-
Salt Formation: Dissolve racemic 1-aminoindan (1.0 eq) and L-tartaric acid (0.5-1.0 eq) in a suitable solvent such as methanol or isopropanol, with heating to ensure complete dissolution.[8][9]
-
Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt, (R)-1-aminoindan-L-tartrate. The cooling rate is critical for crystal size and purity. Seeding with pre-existing crystals may be employed to induce crystallization.
-
Isolation: Isolate the crystallized salt by filtration and wash with a small amount of cold solvent to remove residual mother liquor containing the more soluble (S)-1-aminoindan-L-tartrate.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and a water-immiscible organic solvent (e.g., toluene).
-
Basification: Add an aqueous base (e.g., NaOH, K₂CO₃) to neutralize the tartaric acid and liberate the free this compound into the organic layer.
-
Extraction & Purification: Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure to yield the purified this compound.
-
Racemization of Undesired Enantiomer: The (S)-enantiomer recovered from the mother liquor can be racemized and recycled, significantly improving the economic viability of the process.[10]
Pathway 2: Biocatalytic & Chemoenzymatic Synthesis
Modern synthetic strategies increasingly leverage enzymes for their unparalleled stereoselectivity.
-
Transaminases: These enzymes can catalyze the asymmetric amination of a prochiral ketone (1-indanone) to directly yield this compound with very high enantiomeric excess. This approach is highly efficient, often occurring in a single step under mild aqueous conditions, thereby representing a greener alternative to classical resolution.[4]
-
Lipase-Catalyzed Kinetic Resolution: In a Dynamic Kinetic Resolution (DKR), an enzyme like Candida antarctica lipase B (CALB) is used to selectively acylate one enantiomer of the racemic amine.[11] This is coupled with a metal catalyst (e.g., Palladium) that continuously racemizes the unreacted enantiomer, theoretically allowing for a 100% yield of the desired acylated product, which is then deprotected.[11]
Core Applications in Drug Development
Keystone Intermediate for Rasagiline
The primary industrial application of this compound is the synthesis of Rasagiline [(R)-(+)-N-propargyl-1-aminoindan].[5] Rasagiline is a second-generation, irreversible MAO-B inhibitor approved for the treatment of Parkinson's disease.[3]
The synthesis involves the N-alkylation of the primary amine of this compound with a propargyl moiety. This is typically achieved using reagents like propargyl chloride, propargyl bromide, or propargyl sulfonates (e.g., benzenesulfonate or mesylate) in the presence of a base.[9][10][12] The choice of reagents and conditions is crucial to minimize the formation of the N,N-bis-propargyl impurity, which can be difficult to remove.[3]
Caption: Synthesis of Rasagiline from this compound.
Pharmacological Profile as a Metabolite
This compound is the major metabolite of Rasagiline.[13][14] Importantly, its own pharmacological profile contributes to the overall therapeutic effect and safety of the parent drug. Unlike the metabolites of selegiline (another MAO-B inhibitor), which include l-amphetamine and l-methamphetamine, this compound is devoid of amphetamine-like psychostimulant activity.[13] While it is a weak MAO-B inhibitor, it possesses significant neuroprotective and anti-apoptotic properties in its own right, suggesting it may contribute to the disease-modifying potential observed with Rasagiline.[13][14]
A Versatile Chiral Scaffold
Beyond Rasagiline, the (R)-1-aminoindan scaffold is a privileged structure in medicinal chemistry. It serves as an intermediate for a range of other compounds, including:
-
CNS-active agents and dopamine reuptake inhibitors. [15]
-
N-[1-(R)-Indanyl]adenosine, a compound with potential therapeutic applications.[1][16]
-
Derivatives like 1-Aminoindan-1,5-dicarboxylic acid (AIDA), a selective mGluR1 antagonist.[17][18]
Analytical Quality Control
Ensuring the chemical and, most importantly, the stereochemical purity of this compound is paramount.
-
Identity Confirmation: Standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for assessing chemical purity.
-
Enantiomeric Purity (Enantiomeric Excess): This is the most critical quality attribute. It is determined exclusively by Chiral HPLC . A specialized column containing a chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their precise quantification.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., ~1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol (IPA) or ethanol, often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. An example might be Hexane:IPA:DEA (90:10:0.1).
-
Analysis: Inject the sample and monitor the elution profile with a UV detector (e.g., at 254 nm). The (R) and (S) enantiomers will elute at different retention times.
-
Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and requires careful management.[19][20]
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P261: Avoid breathing vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [20][21] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20] It is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.[1]
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry place, away from incompatible materials such as strong oxidizing agents and acids.[1][19]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[19][20]
Conclusion
This compound is more than a simple chemical intermediate; it is a critical enabler of complex, stereospecific pharmaceuticals. Its value is intrinsically linked to its chirality, making the methods of its resolution and the analysis of its enantiomeric purity central to its utility. A thorough understanding of its synthesis, reactivity, and handling is indispensable for any scientist or professional involved in the development of Rasagiline and other advanced chiral therapeutics. Its unique profile as both a synthetic precursor and a neuroprotective metabolite underscores its continued importance in the field of neuropharmacology.
References
- Process for resolving chiral acids with 1-aminoindan-2-ols.
- Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA)
- This compound CAS 10277-74-4. LookChem.
- (R)-1-Aminoindane. Wikipedia.
- This compound CAS 10277-74-4. CymitQuimica.
- 1-Aminoindane. Wikipedia.
- 1-Aminoindane. HandWiki.
- (R)-(-)-1-Aminoindane 97% CAS 10277-74-4. Sigma-Aldrich.
- A new process for the synthesis of enantiomerically pure R-(+)
- (R)-(-)
- Process of resolution of 1-aminoindan.
- Process for preparation of rasagiline and salts thereof.
- (R)-1-Aminoindane | CAS 10277-74-4. Santa Cruz Biotechnology.
- Method for the synthesis of rasagiline.
- 1- Amino Indane | CAS 10277-74-4. Veeprho.
- Rasagiline mesyl
- (R)
- Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- SAFETY DATA SHEET for (R)-(-)-1-Aminoindane. Fisher Scientific.
- STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution.
- MSDS - (R)-1-Aminoindane hydrochloride.
- Safety Data Sheet for (1R,2R)-2-Aminoindan-1-ol hydrochloride. AK Scientific, Inc.
- 1-Aminoindan - Safety D
- Pharmacology of rasagiline (N-propargyl-1R-aminoindan). PubMed.
- The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. PubMed.
- A process for the preparation of (R)-1-aminoindanes.
- 1-Aminoindan(34698-41-4) 1H NMR spectrum. ChemicalBook.
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 10277-74-4: this compound | CymitQuimica [cymitquimica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ajpamc.com [ajpamc.com]
- 5. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 6. 1-Aminoindan(34698-41-4) 1H NMR spectrum [chemicalbook.com]
- 7. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 8. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 9. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 10. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 13. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 14. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. scbt.com [scbt.com]
- 17. Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemistry:1-Aminoindane - HandWiki [handwiki.org]
- 19. fishersci.com [fishersci.com]
- 20. aksci.com [aksci.com]
- 21. 1-Aminoindan - Safety Data Sheet [chemicalbook.com]
(R)-(-)-1-Aminoindan molecular weight and formula
An In-depth Technical Guide to (R)-(-)-1-Aminoindan for Researchers and Drug Development Professionals
Introduction
This compound is a chiral amine that has emerged as a cornerstone intermediate in the field of medicinal chemistry and asymmetric synthesis. Its rigid, bicyclic structure and stereochemically defined amine group make it an invaluable building block for creating complex, enantiomerically pure pharmaceutical agents. The principal application driving its significance is its role as the key starting material for the synthesis of Rasagiline (Azilect®), a potent, selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3]
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical overview of this compound. It is designed to equip researchers, chemists, and drug development professionals with the core knowledge required to effectively synthesize, analyze, and utilize this critical chiral intermediate. We will delve into its fundamental properties, synthesis and resolution strategies, analytical validation, and key applications, with a focus on the causal relationships that underpin its utility in modern pharmaceutical development.
Part 1: Physicochemical and Structural Characteristics
The precise chemical identity and physical properties of this compound are foundational to its application. These characteristics dictate its reactivity, solubility, and handling requirements.
The IUPAC name for this compound is (1R)-2,3-dihydro-1H-inden-1-amine.[4] Its structural identifiers are crucial for unambiguous documentation and database searching.
Table 1: Core Physicochemical and Structural Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁N | [4][5][6] |
| Molecular Weight | 133.19 g/mol | [4][7][8] |
| CAS Number | 10277-74-4 | [4][7][9] |
| Appearance | Clear colorless to slightly yellow liquid | [9] |
| Density | 1.038 g/mL at 25 °C | [5][9] |
| Boiling Point | 96-97 °C at 8 mmHg | [5][9] |
| Melting Point | 15 °C | [5][9] |
| Optical Activity | [α]20/D −16.5°, c = 1.5 in methanol | |
| Refractive Index | n20/D 1.562 | [9] |
| Solubility | Soluble in methanol and other polar organic solvents; not miscible in water. | [5][9] |
| InChIKey | XJEVHMGJSYVQBQ-SECBINFHSA-N | [4][6] |
| SMILES | N[C@@H]1CCc2ccccc12 | [6] |
Part 2: Synthesis and Enantiomeric Resolution
The production of enantiomerically pure this compound is paramount, as the biological activity of its derivatives is often stereospecific. The most established route involves the resolution of a racemic mixture of 1-aminoindan, which is typically synthesized from 1-indanone.[10]
Chiral Resolution via Diastereomeric Salt Formation
The foundational principle of this technique is the reaction of a racemic base (rac-1-aminoindan) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different three-dimensional arrangements, these diastereomers exhibit distinct physical properties, most notably solubility, which allows for their separation via fractional crystallization.[10]
The unwanted (S)-enantiomer can be isolated from the mother liquor and racemized, allowing it to be recycled into the resolution process, thereby improving the overall process economy.[10][11]
Figure 1: Conceptual workflow for the synthesis and chiral resolution of 1-aminoindan.
Experimental Protocol: Chiral Resolution with L(-)-Malic Acid
This protocol is adapted from methodologies described in the patent literature for its high efficiency and optical purity yield.[11]
-
Dissolution: Dissolve 1 g of racemic 1-aminoindan in 5 mL of methanol. In a separate vessel, dissolve 1.06 g of L(-)-malic acid in 5 mL of methanol.
-
Salt Formation: Heat the 1-aminoindan solution to 50°C. Add the L(-)-malic acid solution to the heated amine solution under constant stirring.
-
Crystallization: Cool the reaction mixture to 35°C. Seed the solution with a small crystal of previously prepared (R)-1-aminoindan hydrogen-L-(-)-malate to induce crystallization.
-
Maturation: Hold the resulting suspension at 35°C for 1 hour to allow for crystal growth.
-
Cooling: Gradually cool the mixture to 20°C over a period of 2 hours and maintain this temperature for an additional 3 hours to maximize precipitation of the desired diastereomeric salt.
-
Isolation: Filter the precipitate, wash the collected solid with 2 mL of cold methanol, and dry to yield (R)-1-aminoindan hydrogen-L-(-)-malate.
-
Liberation: Treat the isolated salt with a suitable base (e.g., aqueous NaOH) to neutralize the malic acid and liberate the free this compound, which can then be extracted with an organic solvent.
Causality Note: The choice of L(-)-malic acid and methanol as the solvent is critical. This specific combination creates a significant solubility difference between the two diastereomeric salts, allowing the (R)-amine salt to selectively precipitate while the (S)-amine salt remains in the mother liquor.[11]
Alternative Method: Chemoenzymatic Synthesis
Modern approaches utilize ω-transaminase enzymes for the asymmetric amination of 1-indanone.[1] This method offers significant advantages, including high enantioselectivity (often >99% ee), mild reaction conditions, and the potential for a more environmentally benign process compared to classical resolution.[1][9]
Part 3: Analytical Characterization
Rigorous analytical control is essential to ensure the identity, purity, and enantiomeric excess of this compound, particularly for pharmaceutical applications.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess chemical purity.[4][12] While standard NMR cannot distinguish between enantiomers, the addition of chiral solvating agents can induce separate signals for the (R) and (S) forms, enabling enantiomeric ratio determination.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (133.19 g/mol ).[4]
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
System: HPLC system with a UV detector.
-
Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized for the specific column used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.
-
Analysis: Inject the sample. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
Part 4: Applications in Pharmaceutical Development
This compound is primarily a means to an end—a stereochemically defined scaffold for building more complex active pharmaceutical ingredients (APIs).
Case Study: Synthesis of Rasagiline (Azilect®)
The most prominent application of this compound is as the key intermediate in the synthesis of Rasagiline.[1][3] Rasagiline is an irreversible inhibitor of MAO-B, which increases dopamine levels in the brain and is used to treat the symptoms of Parkinson's disease.[2][3]
The synthesis involves the N-alkylation of this compound with a propargyl group. A common reagent for this is propargyl chloride or a propargyl sulfonate.[10] The reaction must be carefully controlled to prevent over-alkylation and to ensure the stereochemical integrity of the chiral center is maintained.
Sources
- 1. ajpamc.com [ajpamc.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 4. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. (R)-(-)-1-aminoindane [stenutz.eu]
- 7. scbt.com [scbt.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 11. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 12. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
structure of (R)-2,3-dihydro-1H-inden-1-amine
An In-depth Technical Guide to the Structure, Synthesis, and Application of (R)-2,3-dihydro-1H-inden-1-amine
Abstract
(R)-2,3-dihydro-1H-inden-1-amine, commonly referred to as (R)-1-aminoindan, is a chiral primary amine of significant interest in the pharmaceutical and fine chemical industries. Its rigid bicyclic structure, composed of a fused benzene and cyclopentane ring, provides a unique stereochemical scaffold. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic characterization, and stereoselective synthesis. Emphasis is placed on its critical role as a key starting material for the anti-Parkinson's agent Rasagiline and its broader applications in asymmetric synthesis. Methodologies for synthesis, chiral resolution, and analytical validation are detailed to provide researchers and drug development professionals with a thorough understanding of this vital chiral building block.
Molecular Structure and Physicochemical Properties
(R)-1-aminoindan is an organic compound with the chemical formula C₉H₁₁N.[1][2] Its structure features an indane framework—a benzene ring fused to a five-membered cyclopentane ring—with an amino group attached to the first carbon of the cyclopentane ring.[3] This specific carbon atom is a stereocenter, giving rise to two enantiomers: (R) and (S). This guide focuses exclusively on the (R)-enantiomer.
Stereochemistry
The designation "(R)" refers to the absolute configuration of the chiral center at the C1 position, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The fused bicyclic system imparts significant conformational rigidity, which is crucial for its utility in stereoselective synthesis and its specific interactions with biological targets.[3] The stereochemical integrity of this molecule is paramount, as the biological activity of its derivatives is often enantiomer-dependent. For instance, the therapeutic effect of Rasagiline is attributed specifically to the (R)-configuration of its 1-aminoindan moiety.[4][5]
Physicochemical Properties
(R)-1-aminoindan is a clear, colorless to slightly yellow liquid at room temperature, though it has a melting point near 15°C.[1][2][6] It is sensitive to air and should be stored under an inert atmosphere in a dark, cool place.[1][2] Its solubility profile indicates good solubility in organic solvents like methanol but it is not miscible in water.[1][2][6]
Table 1: Physicochemical Properties of (R)-2,3-dihydro-1H-inden-1-amine
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁N | [1][7] |
| Molecular Weight | 133.19 g/mol | [1][7] |
| CAS Number | 10277-74-4 | [1][3] |
| Appearance | Clear colorless to slightly yellow liquid | [1][2] |
| Melting Point | 15 °C (lit.) | [1][6] |
| Boiling Point | 96-97 °C / 8 mmHg (lit.) | [1][6] |
| Density | 1.038 g/mL at 25 °C (lit.) | [1][6] |
| Refractive Index (n²⁰/D) | 1.562 | [1] |
| Specific Rotation ([α]²⁰/D) | -20° (c=1.5, in Methanol) | [1] |
| pKa | 9.44 ± 0.20 (Predicted) | [1] |
| Flash Point | 202 °F (94.4 °C) | [1][2] |
| Solubility | Soluble in methanol; not miscible in water | [1][6] |
Spectroscopic and Analytical Characterization
The structural elucidation and purity verification of (R)-1-aminoindan rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for confirming the molecular structure.
-
¹H NMR : The proton NMR spectrum of 1-aminoindan typically shows distinct regions.[8] The aromatic protons on the benzene ring appear as a multiplet between 7.1-7.3 ppm. The single proton at the chiral center (C1-H) is a characteristic triplet around 4.3 ppm. The four protons of the two methylene groups (C2 and C3) in the cyclopentane ring appear as complex multiplets between 1.6 and 3.0 ppm. The two protons of the amine group (NH₂) produce a broad singlet.[8][9] To distinguish between enantiomers, a chiral solvating agent can be added, which induces diastereomeric interactions and causes separate signals for the (R) and (S) forms to appear in the spectrum.[9]
-
¹³C NMR : The carbon spectrum provides further structural confirmation, showing distinct signals for the aromatic carbons, the chiral C1 carbon bearing the amino group, and the aliphatic C2 and C3 carbons.[10]
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of key functional groups.[11] Characteristic peaks include:
-
N-H stretch : A pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.
-
Aromatic C-H stretch : Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch : Peaks just below 3000 cm⁻¹.
-
C=C stretch : Peaks in the 1450-1600 cm⁻¹ region, corresponding to the benzene ring.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of (R)-1-aminoindan. This technique uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers, leading to their separation.
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
-
Column Selection : A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is selected. The choice is critical and often requires screening.
-
Mobile Phase Preparation : A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, is prepared. A common starting condition is 90:10:0.1 (v/v/v) Hexane:Isopropanol:Diethylamine.
-
Sample Preparation : A dilute solution of the (R)-1-aminoindan sample is prepared in the mobile phase or a compatible solvent.
-
Instrumentation Setup : The HPLC system is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature. UV detection is typically set at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Injection and Analysis : The sample is injected. The retention times for the (R) and (S) enantiomers will differ.
-
Quantification : The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Validation : The method is validated by running a sample of the racemic mixture to confirm the separation and identification of both enantiomer peaks.
Synthesis and Chiral Resolution
The industrial production of enantiomerically pure (R)-1-aminoindan is a critical challenge. Methodologies have evolved from classical resolution to more efficient enzymatic and catalytic approaches.
Racemic Synthesis
The common precursor for 1-aminoindan is 1-indanone. A standard laboratory and industrial synthesis involves the reductive amination of 1-indanone. This can be achieved by reacting 1-indanone with ammonia or an ammonia source like ammonium formate in the presence of a reducing agent such as sodium borohydride or through catalytic hydrogenation.[12]
Chiral Resolution and Enantioselective Synthesis
Achieving high enantiopurity is the most crucial step. There are two primary strategies: resolving a racemic mixture or synthesizing the (R)-enantiomer directly.
-
Classical Chiral Resolution : This method involves reacting racemic 1-aminoindan with a single enantiomer of a chiral acid (a resolving agent), such as L-(+)-tartaric acid or (R)-N-acetyl-3,4-dimethoxyphenylalanine.[13][14] This reaction forms a pair of diastereomeric salts which have different physical properties, most importantly, different solubilities. Through a process of fractional crystallization, one diastereomeric salt can be selectively precipitated from the solution.[13] The purified salt is then treated with a base to liberate the desired enantiomerically pure (R)-1-aminoindan. The unwanted (S)-enantiomer can be racemized and recycled to improve process economy.[14]
-
Enzymatic Synthesis (Biocatalysis) : A more modern and highly efficient approach is the use of transaminase enzymes.[15] These enzymes can catalyze the asymmetric amination of a prochiral ketone (1-indanone) using an amine donor (like isopropylamine). By selecting an (R)-selective transaminase, 1-indanone can be converted directly to (R)-1-aminoindan in a single step with very high enantioselectivity (often >99% e.e.) and yield, under mild aqueous conditions.[2][15] This biocatalytic method avoids the multiple steps and waste associated with classical resolution.
// Nodes Indanone [label="1-Indanone", fillcolor="#4285F4"]; Racemic [label="Racemic\n1-Aminoindan", fillcolor="#EA4335"]; R_Salt [label="(R)-Amine-(R)-Acid\nDiastereomeric Salt", fillcolor="#FBBC05"]; S_Salt [label="(S)-Amine-(R)-Acid\nDiastereomeric Salt", fillcolor="#FBBC05"]; R_Amine [label="(R)-1-Aminoindan", fillcolor="#34A853"];
// Edges Indanone -> Racemic [label="Reductive Amination"]; Indanone -> R_Amine [label=" (R)-Selective\nTransaminase ", style=dashed, color="#34A853"]; Racemic -> R_Salt [label=" + Chiral Acid\n(Resolution) "]; Racemic -> S_Salt [label=" + Chiral Acid\n(Resolution) "]; R_Salt -> R_Amine [label=" Fractional Crystallization\n+ Base Treatment "]; }
Caption: Key synthetic routes to (R)-1-aminoindan.
Applications in Drug Development
The primary value of (R)-1-aminoindan lies in its role as a chiral building block for active pharmaceutical ingredients (APIs).
Precursor to Rasagiline
The most prominent application of (R)-1-aminoindan is in the synthesis of Rasagiline (marketed as Azilect®).[5][15] Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[5][16] The synthesis involves the N-alkylation of (R)-1-aminoindan with propargyl chloride or a related propargylating agent (e.g., propargyl benzenesulfonate) under basic conditions.[12][17][18][19] The stereochemistry of the starting material is retained in the final product and is essential for its selective inhibition of MAO-B.[4] The major metabolite of rasagiline is, in fact, (R)-1-aminoindan itself, which has been shown to possess intrinsic neuroprotective properties, potentially contributing to the overall therapeutic effect of the drug.[20]
// Nodes R_Amine [label="(R)-1-Aminoindan", fillcolor="#4285F4"]; Propargyl [label="Propargylating Agent\n(e.g., Propargyl Chloride)", fillcolor="#FBBC05"]; Rasagiline [label="Rasagiline\n((R)-N-propargyl-1-aminoindan)", fillcolor="#34A853"];
// Edges R_Amine -> Rasagiline; Propargyl -> Rasagiline [label=" N-Alkylation\n(Base) "]; }
Caption: Synthesis of Rasagiline from (R)-1-aminoindan.
Other Pharmaceutical Intermediates
Beyond Rasagiline, (R)-1-aminoindan serves as an intermediate for other pharmacologically active molecules. It is used in the synthesis of the antiviral drug Abacavir and N-[1-(R)-Indanyl]adenosine, which has potential therapeutic applications.[1][2][21] Its rigid structure makes it a valuable scaffold for designing ligands that target various receptors and enzymes in the central nervous system (CNS).[5]
Conclusion
(R)-2,3-dihydro-1H-inden-1-amine is more than a simple chiral amine; it is a high-value intermediate whose structural rigidity and defined stereochemistry are indispensable in modern drug development. Its characterization is well-established through standard spectroscopic methods, while its enantiomeric purity is rigorously controlled using chiral chromatography. While classical resolution remains a viable synthetic route, modern biocatalytic methods using transaminases represent a more efficient, sustainable, and direct pathway to this key molecule. The successful development of drugs like Rasagiline underscores the critical importance of (R)-1-aminoindan, cementing its status as a cornerstone chiral building block for creating stereochemically precise therapeutics targeting complex diseases.
References
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES.
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- PubMed. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography.
- Wikipedia. (n.d.). 1-Aminoindane.
- Google Patents. (n.d.). CN103804200A - Preparation method of rasagiline and analogue thereof.
- ChemBK. (2024). (R)-(-)-1-Aminoindan.
- ResearchGate. (n.d.). 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl3.
- LookChem. (n.d.). Cas 10277-74-4,this compound.
- Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate).
- Google Patents. (n.d.). EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
- PubChem - NIH. (n.d.). This compound.
- Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.
- Google Patents. (n.d.). WO2012116752A1 - Process of resolution of 1-aminoindan.
- Google Patents. (n.d.). US20110155626A1 - Process for preparation of rasagiline and salts thereof.
- Google Patents. (n.d.). US8901352B2 - Method for the synthesis of rasagiline.
- Chem-Crier. (n.d.). (R)-1-Aminoindane: Technical Specifications and Applications.
- Google Patents. (n.d.). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- National Institute of Standards and Technology. (n.d.). 1-Aminoindan - the NIST WebBook.
- Wikipedia. (n.d.). (R)-1-Aminoindane.
- PubChem. (n.d.). (1S,2R)-(-)-1-Amino-2-indanol.
- PubMed. (n.d.). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355).
Sources
- 1. This compound | 10277-74-4 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 10277-74-4: this compound | CymitQuimica [cymitquimica.com]
- 4. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 5. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. (R)-(-)-1-Aminoindane 97 10277-74-4 [sigmaaldrich.com]
- 8. 1-Aminoindan(34698-41-4) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Aminoindan [webbook.nist.gov]
- 12. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 13. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 14. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 15. ajpamc.com [ajpamc.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]
- 18. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 19. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 20. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
Foreword: Understanding the Critical Role of Solubility in Process Chemistry
An In-Depth Technical Guide to the Solubility of (R)-(-)-1-Aminoindan in Organic Solvents
This compound is a cornerstone chiral building block in modern pharmaceutical synthesis. It serves as a critical intermediate for several active pharmaceutical ingredients (APIs), including the anti-Parkinson's agent Rasagiline and the antiviral drug Abacavir.[1][2][3] Its stereospecific structure is paramount to the efficacy of these therapies. For the process chemist and drug development professional, however, the successful and efficient use of this valuable intermediate hinges on a fundamental physical property: its solubility.
This guide provides a comprehensive technical overview of the solubility of this compound. We will move beyond simple qualitative descriptors to explore the underlying physicochemical principles, present a robust methodology for quantitative solubility determination, and discuss the thermodynamic considerations that govern its dissolution. The objective is to equip researchers with the knowledge to make informed decisions in solvent selection, reaction optimization, crystallization, and purification, thereby streamlining development timelines and ensuring process scalability.
Physicochemical Properties and Their Influence on Solubility
This compound is a primary amine with a rigid, bicyclic structure.[4] Its solubility behavior is a direct consequence of its molecular architecture.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10277-74-4 | [4] |
| Molecular Formula | C₉H₁₁N | [4][5] |
| Molecular Weight | 133.19 g/mol | [4][5] |
| Appearance | Clear colorless to slightly yellow liquid | [1][3] |
| Density | ~1.038 g/mL at 25 °C | [6] |
| Melting Point | ~15 °C | [6] |
| Boiling Point | 96-97 °C at 8 mmHg | [6] |
| pKa | 9.44 ± 0.20 (Predicted) | [3][6] |
The molecule's solubility is governed by a balance between the polar primary amine group (-NH₂) and the nonpolar indan backbone.
-
Polar Moiety : The amine group is capable of acting as a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair).[7] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, ethers).
-
Nonpolar Moiety : The fused benzene ring and cyclopentane structure form a hydrophobic hydrocarbon backbone. This region of the molecule facilitates interactions with nonpolar solvents through van der Waals forces.
This duality explains the general principle of "like dissolves like" as it applies to this compound.[8] It will exhibit favorable solubility in solvents that can effectively solvate both its polar and nonpolar regions.
Caption: Molecular features governing the solubility of this compound.
Qualitative and Quantitative Solubility Data
Table 2: Summary of Known Solubility in Organic Solvents
| Solvent Class | Specific Solvent | Solubility Profile | Source(s) |
| Polar Protic | Methanol | Soluble | [1][3][6][9] |
| Ethanol | Soluble | [5] | |
| Polar Aprotic | Acetone | Soluble | [5] |
| Dichloromethane | Soluble | [5] | |
| Ethers (general) | Soluble | [6] | |
| Ketones (general) | Soluble | [6] | |
| Nonpolar | Benzene | Insoluble | [6] |
| Petroleum Ether | Insoluble | [6] | |
| Aqueous | Water | Not miscible or difficult to mix | [1][3][6] |
Expert Insight: The high solubility in polar solvents like methanol and ethanol is expected due to strong hydrogen bonding.[10] Its immiscibility in water despite the polar amine group is attributed to the dominant hydrophobic character of the large indan ring. The basicity of the amine (pKa ≈ 9.44) implies that it can be readily protonated and dissolved in dilute aqueous acid solutions, a property that is invaluable for extraction and purification workflows.[10]
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative descriptions, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[11] The following protocol is designed to be a self-validating system.
Principle
An excess amount of the solute, this compound, is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.
Materials and Equipment
-
This compound (purity ≥99%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.1 mg)
-
Thermostatic orbital shaker or water bath
-
Calibrated thermometer or thermocouple
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes (Class A)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a chiral column (if enantiomeric purity is also being assessed)
Step-by-Step Methodology
-
Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask to create a stock solution of known concentration.
-
Calibration Curve Construction: Prepare a series of dilutions from the stock standard to create at least five calibration standards spanning the expected solubility range. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). The linearity (R² > 0.999) of this curve validates the analytical method's accuracy.
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials. "Excess" is critical; enough solid must be present to ensure a saturated solution with visible undissolved solute at the end of the experiment.
-
Solvent Addition: Accurately dispense a known volume or mass of the test solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period.
-
Causality: A kinetic study must first be performed to determine the time required to reach equilibrium. This is done by taking samples at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant. This step ensures you are measuring thermodynamic, not kinetic, solubility.[11]
-
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid contamination of the liquid phase.
-
Sampling and Dilution: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial. The filtration step removes any suspended microparticles. Accurately weigh the filtered sample and then dilute it gravimetrically with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Self-Validation: Performing dilutions gravimetrically (by weight) is more accurate than volumetrically, especially for volatile organic solvents.
-
-
HPLC Analysis: Analyze the diluted sample by HPLC under the same conditions used for the calibration curve.
-
Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, expressing the solubility in units such as mg/mL, g/L, or mol/L.
Caption: Experimental workflow for quantitative solubility determination.
Thermodynamics of Dissolution
The solubility of a compound is temperature-dependent. By measuring solubility at several different temperatures, key thermodynamic parameters of the dissolution process can be determined using the van't Hoff equation.[12]
The dissolution process can be described by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).
-
Enthalpy of Dissolution (ΔH°): Represents the heat absorbed or released when the solute dissolves.
-
ΔH° > 0 (Endothermic): Heat is absorbed. Solubility increases with increasing temperature. This is the most common scenario.
-
ΔH° < 0 (Exothermic): Heat is released. Solubility decreases with increasing temperature.
-
-
Entropy of Dissolution (ΔS°): Represents the change in disorder of the system upon dissolution. Dissolving a solid in a liquid typically increases the entropy (ΔS° > 0).
These parameters can be estimated from a plot of the natural logarithm of the mole fraction solubility (ln x) versus the inverse of the absolute temperature (1/T).[12] The slope of this plot is equal to -ΔH°/R, where R is the ideal gas constant. This analysis provides profound insight into the driving forces of the dissolution process, informing decisions on crystallization temperature profiles and predicting the energy requirements for dissolution in a large-scale process.[13][14]
Conclusion
A thorough understanding of the solubility of this compound is not merely academic; it is a practical necessity for efficient and scalable chemical synthesis. By combining theoretical principles with robust experimental protocols, researchers can precisely control and optimize processes involving this vital chiral intermediate. The methodologies outlined in this guide provide a framework for generating the high-quality, quantitative data needed to support late-stage drug development and manufacturing, ensuring both product quality and process efficiency.
References
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733933, this compound.
- ChemBK (2024). This compound.
- Pharmaffiliates (n.d.). (R)-1-Aminoindane: Technical Specifications and Applications.
- Wikipedia (2023). 1-Aminoindane.
- Chemistry LibreTexts (2024). 24.2: Structure and Properties of Amines.
- LookChem (n.d.). Cas 10277-74-4,this compound.
- Wamser, C. C. (2000). Chapter 21 - Amines.
- Quora (2018). Are amines soluble in organic solvents?.
- The Royal Society of Chemistry (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- University of Toronto (2023). Solubility of Organic Compounds.
- Wikipedia (2023). (R)-1-Aminoindane.
- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents.
- ResearchGate (n.d.). Amino acids in aqueous solution. Effect of molecular structure and temperature on thermodynamics of dissolution.
- OpenStax (2021). Thermodynamics of the Dissolution Process. YouTube.
- Delgado, D. R., et al. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Physics and Chemistry of Liquids.
- ResearchGate (n.d.). Solubility of 1-aminoanthraquinone and 1-nitroanthraquinone in supercritical carbon dioxide.
- PubMed (2023). Mechanism of 1,6-hexanediol-induced protein droplet dissolution: Thermodynamic insights from amino acid solubility.
Sources
- 1. This compound | 10277-74-4 [chemicalbook.com]
- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. Chapter 21 Notes [web.pdx.edu]
- 8. quora.com [quora.com]
- 9. This compound | 10277-74-4 [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 13. youtube.com [youtube.com]
- 14. Mechanism of 1,6-hexanediol-induced protein droplet dissolution: Thermodynamic insights from amino acid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (R)-(-)-1-Aminoindan
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (R)-(-)-1-Aminoindan
This compound (CAS: 10277-74-4) is a chiral primary amine that serves as a pivotal structural motif and building block in medicinal chemistry and asymmetric synthesis.[1][2] Its rigid, bicyclic framework and stereochemically defined amine group make it an invaluable precursor for a range of pharmacologically active agents, including intermediates for drugs such as Abacavir and N-[1-(R)-Indanyl]adenosine.[2][3] Furthermore, its derivatives are widely employed as chiral ligands in catalytic processes.[1]
An accurate understanding of the fundamental physicochemical properties of this compound, specifically its melting and boiling points, is paramount for its effective use in a laboratory or manufacturing setting. These parameters govern critical processes such as purification, reaction condition selection, material handling, and formulation. This guide provides a detailed examination of these properties, the underlying molecular principles that dictate them, and rigorous protocols for their experimental verification.
Core Physicochemical Data
The physical state of this compound at ambient temperature can be ambiguous, as its melting point is very close to standard room temperature. Literature and supplier data report it as both a clear, colorless to slightly yellow liquid and a white to off-white crystalline solid.[1][3][4] This variability underscores the importance of sample purity.
The critical physicochemical properties are summarized below:
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₉H₁₁N | [1][5] | |
| Molecular Weight | 133.19 g/mol | [1][5] | |
| Melting Point | 15 °C (lit.) | Some sources report a range of 30-35°C, likely due to purity differences. | [1][4][5][6] |
| Boiling Point | 96-97 °C @ 8 mmHg | This is a reduced-pressure boiling point. The estimated boiling point at atmospheric pressure is 230°C. | [1][4][5] |
| Density | 1.038 g/mL at 25 °C | [5] | |
| Appearance | Clear colorless to slightly yellow liquid OR White to off-white crystalline powder | The observed state depends on ambient temperature and purity. | [1][3][4] |
Theoretical Framework: The Molecular Basis for Melting and Boiling Points
The melting and boiling points of a compound are direct manifestations of the energy required to overcome the intermolecular forces (IMFs) holding its molecules together in the solid and liquid states, respectively.[7] For this compound, the key forces are hydrogen bonding and van der Waals dispersion forces.
-
Hydrogen Bonding: The primary amine (-NH₂) group is the most significant contributor to the compound's IMFs. The nitrogen atom possesses a lone pair of electrons, and the N-H bonds are polarized, allowing each molecule to act as both a hydrogen bond donor and acceptor. This strong attraction is responsible for the relatively high boiling point compared to non-polar analogues of similar molecular weight.[8][9]
-
Van der Waals Forces: The fused aromatic and aliphatic ring system of the indan core provides a substantial surface area. This allows for significant London dispersion forces—transient induced dipoles—between molecules, further strengthening the intermolecular cohesion.[9][10]
-
Impact of Purity: The presence of impurities disrupts the regular, repeating arrangement of molecules within the crystal lattice. This disruption weakens the overall lattice energy, resulting in two observable effects: a depression of the melting point and a broadening of the melting point range.[7][11] A sharp melting range (e.g., 0.5-1.0 °C) is a reliable indicator of high purity.[11]
-
Dependence on Pressure: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure.[12] The boiling point of 96-97 °C for this compound is reported at a reduced pressure of 8 mmHg. At standard atmospheric pressure (~760 mmHg), significantly more thermal energy is required for the vapor pressure to equal the external pressure, hence the much higher estimated boiling point.[8][12] Performing distillation under vacuum is a standard technique for high-boiling-point compounds that may be susceptible to thermal decomposition.
Caption: Intermolecular forces governing physical properties.
Experimental Verification Protocols
To ensure accuracy and reproducibility, the determination of melting and boiling points must follow standardized, self-validating procedures.
Protocol for Melting Point Determination
This protocol is designed for a digital melting point apparatus (e.g., Mel-Temp) and ensures high fidelity.
Core Principle: A crystalline solid is heated at a controlled, slow rate to observe the precise temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine, homogeneous powder.[13] If the sample is liquid at room temperature, chill it in an ice bath to induce solidification before grinding.
-
Tap the open end of a capillary tube into the powder to collect a small amount of sample.
-
Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to compact the sample into a dense plug of 1-2 mm height at the bottom.[7][11] An improperly packed sample will heat unevenly.[14]
-
-
Instrument Calibration:
-
Prior to measurement, verify the instrument's accuracy using a certified standard with a known, sharp melting point (e.g., benzoic acid).
-
-
Approximate Melting Point Determination:
-
Place the loaded capillary into the heating block.
-
Set a rapid heating ramp (e.g., 10-15 °C/minute) to quickly identify an approximate melting range.[7] Note the temperature at which the sample begins to liquefy.
-
-
Accurate Melting Point Determination:
-
Allow the instrument to cool to at least 20 °C below the approximate melting point observed.
-
Using a fresh sample in a new capillary tube, place it in the instrument.
-
Rapidly heat to a temperature about 15 °C below the approximate melting point.
-
Reduce the heating ramp to a rate of 1-2 °C/minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Record T1: The temperature at which the first drop of liquid appears.
-
Record T2: The temperature at which the last solid crystal disappears, leaving a clear liquid.[14]
-
The reported melting point is the T1-T2 range.
-
Caption: Standard operating procedure for melting point analysis.
Protocol for Reduced-Pressure Boiling Point Determination
Core Principle: The boiling point is determined in a sealed apparatus connected to a vacuum source and a manometer. The temperature at which the liquid's vapor pressure equals the system's internal pressure is the boiling point at that specific pressure.
Methodology:
-
Apparatus Assembly:
-
Assemble a short-path distillation apparatus. Place the this compound sample in the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid.
-
Connect the apparatus to a vacuum pump via a cold trap. Crucially, connect a manometer (digital or mercury) between the trap and the apparatus to accurately measure the system pressure.
-
-
Procedure:
-
Turn on the condenser fluid and begin stirring the sample.
-
Slowly and carefully open the vacuum source to evacuate the system. Adjust the vacuum until the pressure stabilizes at the desired level (e.g., 8 mmHg).
-
Begin gently heating the distillation flask using a heating mantle.
-
-
Observation and Recording:
-
Observe the sample carefully. The boiling point is the stable temperature reading on the thermometer when a steady stream of condensate is observed dripping from the thermometer bulb.
-
Record both the temperature and the precise pressure reading from the manometer. Small fluctuations in pressure can significantly alter the boiling point.
-
Conclusion
The melting point (15 °C) and reduced-pressure boiling point (96-97 °C @ 8 mmHg) of this compound are defining physical constants directly linked to its molecular structure. The potent hydrogen bonding capability of its primary amine group, combined with van der Waals forces from its bicyclic core, dictates the energy required for phase transitions. For the drug development professional, precise knowledge and accurate experimental determination of these values are not merely academic; they are essential for developing robust and scalable processes for purification, synthesis, and formulation, ensuring the consistent quality and integrity of the final active pharmaceutical ingredient.
References
- ChemBK. (2024). This compound.
- CerEcal. (n.d.). (R)-1-Aminoindane: Technical Specifications and Applications.
- Stenutz, R. (n.d.). (R)-(-)-1-aminoindane.
- University of Calgary. (n.d.). Melting point determination.
- BYJU'S. (n.d.). Boiling Points of Functional Groups.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Austin Community College. (n.d.). Experiment 1 - Melting Points.
- Master Organic Chemistry. (2023). 3 Trends That Affect Boiling Points.
- Michigan State University. (n.d.). Boiling & Melting Points.
- University of Technology. (2021). experiment (1) determination of melting points.
- Sciencing. (2020). Factors Affecting The Boiling Point.
- METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS.
- University of Anbar. (n.d.). Determination of melting and boiling points.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 10277-74-4 [chemicalbook.com]
- 4. 10277-74-4 | CAS DataBase [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. (R)-(-)-1-aminoindane [stenutz.eu]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Supplemental Topics [www2.chemistry.msu.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. sciencing.com [sciencing.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. alnoor.edu.iq [alnoor.edu.iq]
spectroscopic data for (R)-(-)-1-Aminoindan (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of (R)-(-)-1-Aminoindan
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 10277-74-4), a critical chiral building block and the primary metabolite of the antiparkinsonian agent Rasagiline.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure chemical identity, purity, and stereochemical integrity. This document moves beyond a simple data repository, offering field-proven insights into the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
This compound is a bicyclic molecule with the chemical formula C₉H₁₁N and a molecular weight of 133.19 g/mol .[3][4] Its structure consists of a benzene ring fused to a five-membered ring containing a chiral center at the first carbon, which bears a primary amine group. This distinct architecture gives rise to a unique and identifiable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the cyclopentane ring.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer's probe.[5] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5] Acquire a standard one-dimensional ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 seconds) is used.
Data Interpretation and Causality
The expected ¹H NMR signals are summarized below. The precise chemical shifts can vary slightly depending on the solvent and concentration.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| Aromatic (Ar-H) | ~ 7.10 - 7.35 | Multiplet (m) | 4H | These protons are attached to the benzene ring. Their chemical shift in the downfield region is due to the deshielding effect of the aromatic ring current. They appear as a complex multiplet due to coupling with each other. |
| Methine (H-1) | ~ 4.25 | Triplet (t) | 1H | This proton is attached to the chiral carbon bearing the amine group. It is deshielded by the adjacent nitrogen atom and the aromatic ring. It appears as a triplet due to coupling with the two adjacent H-2 protons. |
| Methylene (H-3) | ~ 2.85 - 3.05 | Multiplet (m) | 2H | These protons are benzylic and are therefore shifted downfield. They are diastereotopic and couple with each other and with the H-2 protons, resulting in a complex multiplet. |
| Methylene (H-2) | ~ 1.80 - 2.00 & 2.45-2.60 | Multiplet (m) | 2H | These protons are adjacent to the chiral center (C-1) and the other methylene group (C-3). Their distinct chemical shifts and complex multiplicity arise from being diastereotopic and coupling with both H-1 and H-3 protons. |
| Amine (NH₂) | ~ 1.60 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Data Interpretation and Causality
For this compound, nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| Aromatic Quaternary (C-3a, C-7a) | ~ 147.5, 143.0 | These carbons are part of the aromatic ring and are quaternary (not attached to any hydrogens). They are significantly downfield due to their sp² hybridization and involvement in the aromatic system. |
| Aromatic CH (C-4, C-5, C-6, C-7) | ~ 128.0, 126.5, 124.5, 123.0 | These sp² hybridized carbons are part of the benzene ring. Their specific shifts are influenced by their position relative to the fused ring. |
| Methine (C-1) | ~ 58.0 | This sp³ carbon is attached to the electron-withdrawing amine group, causing a significant downfield shift compared to other aliphatic carbons. |
| Methylene (C-3) | ~ 35.0 | This is a standard aliphatic sp³ carbon. Its position adjacent to the aromatic ring (benzylic position) causes a moderate downfield shift. |
| Methylene (C-2) | ~ 30.0 | This is a typical aliphatic sp³ methylene carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the N-H and C-H bonds.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data Interpretation and Causality
The key IR absorption bands confirm the presence of the primary amine and the hydrocarbon framework.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3360 - 3290 | N-H Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. |
| 3070 - 3020 | C-H Stretch | Aromatic C-H | These absorptions are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of the benzene ring. |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H | These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the sp³ hybridized methylene and methine groups of the five-membered ring. |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | These absorptions are due to the carbon-carbon double bond stretching vibrations within the aromatic ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation and introduction into the ion source.
-
Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation and Causality
The mass spectrum of this compound provides clear evidence of its molecular formula and characteristic fragmentation pathways.
| m/z Value | Ion | Interpretation |
| 133 | [M]⁺ | Molecular Ion: This peak corresponds to the intact molecule with one electron removed, confirming the molecular weight of 133 g/mol .[6][7] |
| 132 | [M-H]⁺ | [M-1] Peak: Loss of a single hydrogen atom from the molecular ion. |
| 118 | [M-NH₂]⁺ | Base Peak: This is typically the most intense peak in the spectrum. It results from the loss of the amino radical (•NH₂), forming a stable indanyl cation. This fragmentation is highly characteristic of this compound. |
| 117 | [M-NH₃]⁺ | [M-16] Peak: Loss of ammonia (NH₃) from the molecular ion. |
| 91 | [C₇H₇]⁺ | Tropylium Ion: A common fragment in compounds containing a benzyl group, formed through rearrangement and fragmentation of the indanyl cation. |
Workflow for Spectroscopic Characterization
The following diagram illustrates a validated workflow for the comprehensive spectroscopic analysis of a chemical entity like this compound, ensuring a self-validating system from sample receipt to final structural confirmation.
Caption: Workflow for structural elucidation of this compound.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups (primary amine, aromatic ring), and mass spectrometry establishes the molecular weight and characteristic fragmentation pattern. This in-depth guide serves as an authoritative reference for scientists, enabling them to confidently verify the identity, purity, and structure of this important chemical compound in their research and development endeavors.
References
- Castañar, L., et al. (n.d.). 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl 3. ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733933, this compound. PubChem.
- National Institute of Standards and Technology. (n.d.). 1-Aminoindan IR Spectrum. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 1-Aminoindan Mass Spectrum. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123445, (+-)-1-Aminoindan. PubChem.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9866743, (1S,2R)-(-)-1-Amino-2-indanol. PubChem.
- National Institute of Standards and Technology. (n.d.). 1-Aminoindan Phase change data. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Wikipedia. (n.d.). (R)-1-Aminoindane.
- Wikipedia. (n.d.). 1-Aminoindane.
Sources
- 1. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(-)-1-氨基茚满 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Aminoindan [webbook.nist.gov]
- 7. 1-Aminoindan [webbook.nist.gov]
A Technical Guide to (R)-(-)-1-Aminoindan: The Principal Active Metabolite of Rasagiline
Executive Summary
Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, is a cornerstone in the symptomatic management of Parkinson's disease.[1][2] Its clinical efficacy, however, is not solely attributable to the parent compound. Extensive hepatic biotransformation, primarily mediated by the cytochrome P450 enzyme CYP1A2, yields (R)-(-)-1-Aminoindan (R-AI) as its major metabolite.[2][3][4][5] This guide provides a comprehensive technical overview of R-AI, moving beyond its identity as a mere byproduct to establish its role as an active metabolite with a distinct pharmacological profile. We will dissect its formation, its unique neuroprotective properties independent of significant MAO-B inhibition, and the analytical methodologies required for its precise quantification in biological matrices. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper understanding of the complete pharmacology of Rasagiline and the contribution of its principal metabolite.
Introduction: The Context of Rasagiline and Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[3] A primary therapeutic strategy involves augmenting dopaminergic neurotransmission. Rasagiline [N-propargyl-1-(R)-aminoindan] achieves this by selectively and irreversibly inhibiting MAO-B, the primary enzyme responsible for dopamine degradation in the human brain.[1][3] This inhibition prolongs the synaptic availability of dopamine, thereby alleviating motor symptoms.[3]
Unlike its predecessor selegiline, which is metabolized to amphetamine-like substances, Rasagiline's metabolic pathway yields non-amphetamine metabolites, a key distinction in its safety and pharmacological profile.[6][7] The principal metabolite, this compound, has emerged as a pharmacologically active entity in its own right, contributing to the overall therapeutic and potentially disease-modifying effects of Rasagiline.[2][8] Understanding the biotransformation, activity, and analysis of R-AI is therefore critical for a complete assessment of Rasagiline's mechanism of action.
The Metabolic Genesis of this compound
The biotransformation of Rasagiline is a rapid and extensive process occurring predominantly in the liver. The metabolic fate is governed by two main pathways: N-dealkylation and hydroxylation.[1] The formation of this compound is the result of N-dealkylation, where the N-propargyl group is cleaved from the parent molecule.
Causality of Experimental Focus: Identifying the specific enzyme responsible for this conversion is paramount for predicting and managing potential drug-drug interactions (DDIs). In vitro metabolism studies using human liver microsomes and specific chemical inhibitors or recombinant enzymes are the gold standard for this purpose. These studies have conclusively identified Cytochrome P450 1A2 (CYP1A2) as the major enzyme responsible for Rasagiline's metabolism to R-AI.[1][4][5] This finding has direct clinical implications; co-administration of Rasagiline with strong CYP1A2 inhibitors, such as the antibiotic ciprofloxacin, can significantly increase Rasagiline plasma concentrations, necessitating a dose reduction.[5][9]
Caption: Metabolic conversion of Rasagiline to this compound.
Pharmacological Profile: More Than an Inactive Metabolite
Initial characterization of R-AI focused on what it lacks compared to its parent compound and other MAO-B inhibitors. However, subsequent research has unveiled its own significant pharmacological activities, particularly in the realm of neuroprotection.
Monoamine Oxidase-B (MAO-B) Inhibition
A defining feature of R-AI is its stark difference from Rasagiline in MAO-B inhibition. While Rasagiline is a potent, irreversible inhibitor, R-AI is characterized as a weak reversible inhibitor or is considered devoid of significant MAO-B inhibitory activity at physiologically relevant concentrations.[2][6][7] This distinction is critical, as it implies that the pharmacological effects of R-AI are mediated through mechanisms independent of MAO-B inhibition.
Neuroprotective and Anti-Apoptotic Actions
The most compelling evidence for R-AI's activity lies in its neuroprotective capabilities, which may contribute to the potential disease-modifying effects observed with Rasagiline.[2][4][8][10]
-
Mechanism of Action: Studies in neuronal cell cultures demonstrate that R-AI protects against cell death induced by various stressors.[4][8][10] This protection is linked to the modulation of key signaling pathways involved in apoptosis (programmed cell death). R-AI has been shown to:
Caption: Proposed neuroprotective signaling pathway of R-AI.
-
Experimental Validation: In animal models of Parkinson's disease, including 6-hydroxydopamine and lactacystin-induced neurodegeneration, R-AI administration reversed behavioral deficits and restored striatal catecholamine levels, providing in vivo evidence of its neuroprotective efficacy.[4]
Comparative Pharmacology and Safety
A key advantage of the Rasagiline-to-R-AI metabolic profile is the absence of psychostimulant byproducts.
| Feature | This compound (from Rasagiline) | L-methamphetamine (from Selegiline) |
| MAO-B Inhibition | Weak / Negligible[2][6][7] | Active |
| Amphetamine-like Effects | No[6][7] | Yes |
| Neuroprotective Activity | Yes (Independent of MAO-B inhibition)[4][8][10] | No, potentially neurotoxic[10][11] |
| Primary Mechanism | Anti-apoptotic signaling[8] | Monoamine release |
Analytical Methodologies for Quantification
The validation of pharmacokinetic and metabolism studies hinges on robust, sensitive, and specific analytical methods for quantifying the parent drug and its metabolites in biological fluids. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its superior selectivity and sensitivity.
Self-Validating Experimental Protocol: R-AI Quantification in Human Plasma
This protocol describes a representative workflow. The self-validating nature of this method is ensured by the use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, thereby providing the most accurate correction for experimental variability.
Objective: To accurately quantify this compound in human plasma samples.
Materials:
-
This compound certified reference standard
-
This compound-d5 (or other suitable SIL-IS)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid (LC-MS grade)
-
Human Plasma (K2EDTA)
-
96-well protein precipitation plates or polypropylene tubes
-
Calibrated pipettes, centrifuges, and LC-MS/MS system
Step-by-Step Methodology:
-
Standard and QC Preparation:
-
Prepare primary stock solutions of R-AI and the SIL-IS in methanol.
-
Perform serial dilutions to create calibration curve standards (e.g., 8 non-zero levels) and quality control (QC) samples (at least 3 levels: low, mid, high) by spiking the stock solutions into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: This is the simplest and fastest method to remove the bulk of plasma proteins which interfere with LC-MS analysis.
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a 96-well plate.
-
Add 150 µL of the internal standard working solution (prepared in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein crashing.
-
Vortex the plate for 2 minutes to ensure thorough mixing and precipitation.
-
-
Centrifugation:
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving a clear supernatant containing the analyte and IS.
-
-
Supernatant Transfer:
-
Carefully transfer 100 µL of the supernatant to a clean 96-well injection plate. Avoid disturbing the protein pellet.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at ~5% B, ramp up to 95% B to elute the analyte, and then re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor a specific precursor-to-product ion transition for R-AI (e.g., m/z 134.2 -> 117.1) and its SIL-IS. These transitions are highly specific and determined during method development by infusing the pure standard.
-
-
-
Data Processing:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
Quantify the concentration of R-AI in the unknown samples and QCs using the regression equation from the calibration curve.
-
Caption: Bioanalytical workflow for R-AI quantification in plasma.
Conclusion and Future Perspectives
This compound is not an inert byproduct of Rasagiline metabolism. It is a pharmacologically active metabolite that lacks the amphetamine-like side effects of metabolites from older MAO-B inhibitors and possesses significant, independent neuroprotective properties.[6][7][8] Its anti-apoptotic actions may contribute meaningfully to the overall clinical profile of Rasagiline, potentially extending its benefits beyond mere symptomatic relief.
Future research should focus on further elucidating the specific molecular targets of R-AI responsible for its neuroprotective effects and comprehensively evaluating its pharmacokinetic/pharmacodynamic (PK/PD) relationship in clinical populations. A deeper understanding of this active metabolite will continue to refine our knowledge of Rasagiline's therapeutic value and may inform the development of novel neuroprotective agents for Parkinson's disease and other neurodegenerative disorders.
References
- Source: accessdata.fda.
- Title: Rasagiline | C12H13N | CID 3052776 Source: PubChem - NIH URL
- Title: The neuroprotective mechanism of 1-(R)
- Title: (R)
- Title: Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro Source: PubMed URL
- Title: Molecular Modelling Analysis of the Metabolism of Rasagiline Source: Science Alert URL
- Title: 1-Aminoindane Source: Wikipedia URL
- Title: Rasagiline Source: Wikipedia URL
- Title: Metabolites of the anti-Parkinson drugs rasagiline ( Agilect )
- Title: Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro Source: PMC - PubMed Central URL
- Title: Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist Source: PubMed URL
- Title: Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?
- Title: IN VITRO ASSESSMENT OF THE PHARMACOKINETIC DRUG-DRUG INTERACTION POTENTIAL OF RASAGILINE AND ITS MAJOR METABOLITE AMINOINDAN Source: None URL
- Title: (R)-(-)
- Title: ANALYTICAL METHODS Source: None URL
Sources
- 1. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 7. Rasagiline - Wikipedia [en.wikipedia.org]
- 8. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 11. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]
(R)-1-Aminoindane: A Technical Guide to the Core Biological Activities of Rasagiline's Principal Metabolite
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of (R)-1-Aminoindane, the principal active metabolite of the anti-Parkinsonian drug rasagiline. While rasagiline is a potent, irreversible monoamine oxidase B (MAO-B) inhibitor, (R)-1-Aminoindane exhibits a distinct pharmacological profile characterized by significant neuroprotective and catecholamine-modulating activities that are largely independent of MAO-B inhibition.[1][2] This document, intended for researchers, scientists, and drug development professionals, elucidates the metabolic pathway, core pharmacological activities, and molecular mechanisms of (R)-1-Aminoindane. Furthermore, it presents detailed experimental protocols for assessing its biological effects and situates the aminoindane scaffold within the broader context of central nervous system (CNS) drug discovery.
Introduction to (R)-1-Aminoindane
(R)-1-Aminoindane is a chiral organic compound featuring a rigid bicyclic indane framework.[3] Its significance in pharmacology stems primarily from its role as the major metabolite of rasagiline (Azilect®), a second-generation MAO-B inhibitor widely used in the treatment of Parkinson's disease (PD).[2][4] Unlike the metabolites of the first-generation MAO-B inhibitor selegiline, (R)-1-Aminoindane is non-amphetamine-like, possessing a unique and therapeutically relevant biological profile.[5][6]
1.1. Chemical Identity and Stereochemistry
-
IUPAC Name: (1R)-2,3-dihydro-1H-inden-1-amine[5]
-
CAS Number: 10277-74-4[3]
-
Molecular Formula: C₉H₁₁N[3]
-
Molar Mass: 133.194 g·mol⁻¹[5]
The pharmacological activity resides in the (R)-enantiomer, which is formed during the metabolism of rasagiline.[1][8]
1.2. Metabolic Pathway: From Rasagiline to (R)-1-Aminoindane
Rasagiline undergoes extensive hepatic biotransformation before excretion.[2] The primary metabolic route is N-dealkylation, a reaction that cleaves the N-propargyl group to yield (R)-1-Aminoindane.[2][9] This conversion is mediated almost exclusively by the cytochrome P450 isoenzyme CYP1A2.[2][9] Consequently, co-administration of rasagiline with potent CYP1A2 inhibitors, such as ciprofloxacin, can significantly increase its plasma concentration, necessitating dose adjustments.[10]
Caption: Primary metabolic pathway of Rasagiline to (R)-1-Aminoindane.
Core Pharmacological Profile
The biological effects of (R)-1-Aminoindane are distinct from its parent compound, primarily because the removal of the N-propargyl group significantly alters its interaction with MAO-B.
2.1. Monoamine Oxidase B (MAO-B) Interaction
While rasagiline is a potent, irreversible inhibitor of MAO-B, (R)-1-Aminoindane is classified as a weak and reversible MAO-B inhibitor, with some studies suggesting it is nearly devoid of significant inhibitory activity.[2][4][5] This critical distinction implies that the pronounced biological effects observed with (R)-1-Aminoindane are mediated through mechanisms other than the sustained inhibition of dopamine catabolism.[2]
2.2. Neuroprotective Activities
A substantial body of evidence demonstrates that (R)-1-Aminoindane possesses intrinsic neuroprotective properties.[4][5] These effects are observed in a variety of in vitro and in vivo models of neuronal injury and degeneration. For instance, it has been shown to protect neurons against insults from toxins such as 6-hydroxydopamine (6-OHDA), the proteasomal inhibitor lactacystin, and hydrogen peroxide-induced oxidative stress.[9] These findings strongly suggest that the metabolite may contribute to the potential disease-modifying effects attributed to its parent compound, rasagiline.[4][9]
2.3. Catecholaminergic Modulation
(R)-1-Aminoindane exhibits catecholamine-modulating actions.[1][8] Studies in animal models of Parkinson's disease have shown that it can enhance striatal dopaminergic neurotransmission and improve motor function, effects that are independent of MAO inhibition.[5] In rat models of nigrostriatal degeneration, (R)-1-Aminoindane was able to reverse behavioral asymmetry and restore levels of striatal catecholamines.[9]
2.4. Comparative Pharmacology: Absence of Amphetamine-Like Properties
A key advantage of rasagiline over selegiline is its metabolic profile. Selegiline is metabolized to l-amphetamine and l-methamphetamine, which can cause undesirable psychostimulant and cardiovascular effects. In stark contrast, (R)-1-Aminoindane is non-amfetaminic and does not possess monoamine-releasing or significant reuptake-inhibiting activities.[5][6] This results in a more favorable safety and tolerability profile.
Table 1: Comparative Inhibitory Potency (IC₅₀) of Aminoindane Isomers on Monoamine Reuptake
| Compound | Dopamine Reuptake Inhibition (IC₅₀) | Norepinephrine Reuptake Inhibition (IC₅₀) | Locomotor Activity (Rodents) | Reference |
| 1-Aminoindane | ~1000 µM | 28-fold less potent than 2-AI | Suppressed (-69%) | [5] |
| 2-Aminoindane | 3.3 µM | Potent inhibitor | Increased (+49%) | [5] |
| Amphetamine | 0.4 µM | Potent inhibitor | N/A | [5] |
Mechanistic Insights into Neuroprotection
The neuroprotective mechanisms of (R)-1-Aminoindane are multifaceted and appear to converge on the modulation of cell survival and death pathways.
3.1. Anti-Apoptotic Signaling
(R)-1-Aminoindane exerts potent anti-apoptotic activity.[11] Like its parent compound, its mechanisms are associated with the regulation of key proteins in the apoptotic cascade. Rasagiline has been shown to enhance the expression of the anti-apoptotic protein Bcl-2 and prevent the pro-apoptotic nuclear translocation of GAPDH.[12][13] Studies suggest that (R)-1-Aminoindane shares a similar spectrum of biochemical mechanisms, albeit sometimes requiring higher concentrations than rasagiline.[11] Furthermore, it has been shown to significantly reduce the levels of the apoptosis-associated phosphorylated histone protein H2A.X in neuronal cells.[14]
3.2. Mitochondrial Stabilization and Pro-Survival Pathways
The neuroprotective effects of (R)-1-Aminoindane are linked to the stabilization of mitochondrial function and the activation of pro-survival signaling pathways.[2] By preventing the decline in mitochondrial membrane potential, a key event in the apoptotic process, the compound helps maintain cellular energy homeostasis and reduces the release of pro-apoptotic factors.[15][16] This stabilization is believed to be a central component of its ability to protect neurons from a wide range of cytotoxic insults.[2]
Caption: Proposed neuroprotective signaling pathways of (R)-1-Aminoindane.
The Aminoindane Scaffold in Drug Development
The rigid structure of the 1-aminoindane moiety makes it a valuable scaffold in medicinal chemistry for designing CNS-active agents.[3][17] Its derivatives target a wide range of receptors and enzymes.
Table 2: Overview of Key 1-Aminoindane Derivatives and Their Mechanisms
| Derivative | Core Structure Modification | Primary Mechanism(s) of Action | Therapeutic Area | Reference(s) |
| Rasagiline | N-propargyl | Irreversible MAO-B Inhibitor | Parkinson's Disease | [1][18] |
| Ladostigil | N-propargyl, carbamate moiety | Reversible AChE/BuChE & MAO-A/B Inhibitor | Alzheimer's Disease | [1][15] |
| Indatraline | Phenyl-substituted N-alkyl | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor | CNS (Research) | [1][8] |
| AIDA | Carboxylic acid at C1 and C5 | Selective mGluR1 Antagonist | CNS (Research) | [1] |
Experimental Protocols for Assessing Biological Activity
To facilitate further research, this section provides validated, step-by-step protocols for evaluating the key biological activities of (R)-1-Aminoindane.
5.1. Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of (R)-1-Aminoindane to protect human neuroblastoma SH-SY5Y cells from oxidative stress induced by 6-hydroxydopamine (6-OHDA).
Causality: SH-SY5Y cells are a widely used model for dopaminergic neurons. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons by inducing oxidative stress and mitochondrial dysfunction, mimicking aspects of Parkinson's disease pathology. Cell viability, measured by MTT assay, serves as a direct readout of neuroprotection.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of (R)-1-Aminoindane (e.g., 0.1 µM to 10 µM). Include a "vehicle control" well (medium only). Incubate for 2 hours.
-
Induction of Toxicity: Add 6-OHDA to all wells (except the vehicle control) to a final concentration of 50 µM.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. A statistically significant increase in viability in the (R)-1-Aminoindane + 6-OHDA group compared to the 6-OHDA only group indicates neuroprotection.
Self-Validation: The protocol includes positive (vehicle) and negative (6-OHDA only) controls to establish the dynamic range of the assay. A dose-response curve for (R)-1-Aminoindane should be generated to determine its EC₅₀ for neuroprotection.
Caption: Workflow for the in vitro neuroprotection assay.
5.2. Protocol: MAO-B Inhibition Assay
This kinetic enzyme assay determines the inhibitory potency (IC₅₀) of (R)-1-Aminoindane on MAO-B.
Causality: This assay directly measures the enzymatic activity of MAO-B. The enzyme oxidizes a substrate (e.g., benzylamine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a probe (e.g., Amplex Red), generating a fluorescent signal. An inhibitor will reduce the rate of signal generation. To test for reversibility, a pre-incubation and dilution step is included; a reversible inhibitor's effect will be diminished upon dilution, while an irreversible inhibitor's effect will persist.
Methodology:
-
Reagents: Recombinant human MAO-B enzyme, benzylamine (MAO-B substrate), HRP, Amplex Red reagent, test compound ((R)-1-Aminoindane), and a known inhibitor (e.g., selegiline) as a positive control.
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
Reaction Mixture: In a 96-well black plate, combine HRP, Amplex Red, and MAO-B enzyme in assay buffer.
-
Compound Addition: Add serial dilutions of (R)-1-Aminoindane to the wells. Include "no inhibitor" and "positive control" wells.
-
Initiation: Start the reaction by adding the substrate, benzylamine.
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/590 nm) every minute for 30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate (slope) of the reaction for each concentration.
-
Normalize the rates relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log concentration of (R)-1-Aminoindane and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Reversibility Test: Pre-incubate the MAO-B enzyme with a high concentration of (R)-1-Aminoindane for 30 minutes. Then, dilute the mixture 100-fold into the full reaction mix and immediately measure activity. A near-complete recovery of enzyme activity indicates reversible inhibition.
Conclusion and Future Directions
(R)-1-Aminoindane is a pharmacologically active molecule with a distinct profile that differentiates it from its parent drug, rasagiline. Its primary significance lies in its potent neuroprotective and anti-apoptotic properties, which are independent of the MAO-B inhibition that defines rasagiline.[2] This metabolite likely contributes significantly to the overall therapeutic benefits observed with rasagiline, particularly those related to potential disease modification in Parkinson's disease.[4][9]
For drug development professionals, the 1-aminoindane scaffold remains an attractive starting point for novel CNS therapeutics. Future research should focus on further elucidating the specific molecular targets and signaling pathways modulated by (R)-1-Aminoindane to fully harness its neuroprotective potential. Designing derivatives that optimize these non-MAO-B-related activities could lead to a new class of cytoprotective agents for treating a range of neurodegenerative disorders.
References
- 1-Aminoindane - Wikipedia. [URL: https://en.wikipedia.org/wiki/1-Aminoindane]
- (R)-1-Aminoindane - Wikipedia. [URL: https://en.wikipedia.org/wiki/(R)-1-Aminoindane]
- Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131-7. [URL: https://pubmed.ncbi.nlm.nih.gov/19968748/]
- BenchChem. The Biological Significance of 1-Aminoindan: A Technical Guide on the Core Active Metabolite of Rasagiline. [URL: https://www.benchchem.com/blog/the-biological-significance-of-1-aminoindan-a-technical-guide-on-the-core-active-metabolite-of-rasagiline/]
- Chen, J. J., & Swope, D. M. (2005). Rasagiline in treatment of Parkinson's disease. Neuropsychiatric Disease and Treatment, 1(3), 203–212. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2413221/]
- CymitQuimica. CAS 10277-74-4: this compound. [URL: https://cymitquimica.com/base/files/cas-10277-74-4-r-1-aminoindan.html]
- Bar-Am, O., et al. (2009). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? Journal of Neurochemistry, 111(1), 169-78. [URL: https://pubmed.ncbi.nlm.nih.gov/19659695/]
- U.S. Food and Drug Administration. (2014). Rasagiline Access Data. [URL: https://www.accessdata.fda.
- Weinreb, O., et al. (2012). Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment. Current Drug Targets, 13(4), 483-94. [URL: https://pubmed.ncbi.nlm.nih.gov/22239634/]
- Rasagiline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Rasagiline]
- Weinreb, O., et al. (2012). Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/42111]
- Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. ResearchGate. [URL: https://www.researchgate.net/publication/40097129_The_neuroprotective_mechanism_of_1-R-aminoindan_the_major_metabolite_of_the_anti-parkinsonian_drug_rasagiline]
- Youdim, M. B. H., et al. (1996). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 119(1), 159–163. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1915833/]
- Maruyama, W., et al. (2002). An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (rasagiline), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells. Neuroscience Letters, 326(2), 105-8. [URL: https://pubmed.ncbi.nlm.nih.gov/12057827/]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2733933, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2733933]
- ResearchGate. (2012). Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment. ResearchGate. [URL: https://www.researchgate.
- HandWiki. Chemistry:1-Aminoindane. [URL: https://handwiki.org/wiki/Chemistry:1-Aminoindane]
- Santa Cruz Biotechnology, Inc. (R)-1-Aminoindane. [URL: https://www.scbt.com/p/r-1-aminoindane-10277-74-4]
- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710461.htm]
- Dakenchem. (R)-1-Aminoindane: Technical Specifications and Applications. [URL: https://www.dakenchem.com/r-1-aminoindane/]
- LookChem. Cas 10277-74-4,this compound. [URL: https://www.lookchem.com/cas-102/10277-74-4.html]
- Dias, K. S. L., et al. (2024). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. International Journal of Molecular Sciences, 25(1), 1. [URL: https://www.mdpi.com/1422-0067/25/1/1]
- Gümüş, M., & Ceylan, Ş. (2023). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. [URL: https://www.researchgate.
- Wang, L., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1108-1112. [URL: https://pubmed.ncbi.nlm.nih.gov/30878410/]
- Veeprho. 1- Amino Indane | CAS 10277-74-4. [URL: https://veeprho.com/1-amino-indane/]
- MedChemExpress. Monoamine Oxidase B inhibitor 1. [URL: https://www.medchemexpress.com/monoamine-oxidase-b-inhibitor-1.html]
- ResearchGate. (2012). A novel anti-Alzheimer's disease drug, ladostigil. ResearchGate. [URL: https://www.researchgate.net/publication/262512684_A_novel_anti-Alzheimer's_disease_drug_ladostigil]
- Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5067823/]
- Bar-Am, O., et al. (2008). Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro. Journal of Neurochemistry, 107(2), 489-97. [URL: https://pubmed.ncbi.nlm.nih.gov/18713317/]
- Gök, Ü., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788. [URL: https://www.mdpi.com/1420-3049/27/12/3788]
- Sadowski, M., & Sławiński, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1007–1031. [URL: https://www.beilstein-journals.org/bjoc/articles/14/96]
- Al-Warhi, T., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Pharmaceuticals, 15(1), 10. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8779672/]
- Faith Orr. (2021, August 6). Potential Breakthrough in the Treatment of Parkinson's Disease. YouTube. [URL: https://www.youtube.
Sources
- 1. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 10277-74-4: this compound | CymitQuimica [cymitquimica.com]
- 4. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 6. Rasagiline - Wikipedia [en.wikipedia.org]
- 7. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemistry:1-Aminoindane - HandWiki [handwiki.org]
- 9. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (rasagiline), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of (R)-(-)-1-Aminoindan for Research and Development Professionals
(R)-(-)-1-Aminoindan is a vital chiral building block in modern synthetic chemistry, serving as a key intermediate in the development of various pharmaceutical agents, including the antiparkinsonian drug rasagiline.[1][2] Its unique structural and stereochemical properties demand a nuanced understanding of its handling, storage, and emergency management to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework grounded in established safety protocols and the specific physicochemical properties of the compound.
Compound Identification and Physicochemical Profile
A foundational element of safe handling is a thorough understanding of the compound's physical and chemical properties. This compound is notable for its low melting point, which means it may exist as either a solid or a liquid depending on the ambient laboratory temperature.[1][3] Its sensitivity to air also necessitates specific storage and handling considerations to prevent degradation.[3]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 10277-74-4 | [3][4] |
| Molecular Formula | C₉H₁₁N | [3][4] |
| Molecular Weight | 133.19 g/mol | [4] |
| Appearance | Clear colorless to slightly yellow liquid or white to off-white crystalline powder.[1][5] | [1][5] |
| Melting Point | ~15 °C (lit.) | [1][3] |
| Boiling Point | 96-97 °C @ 8 mmHg (lit.) | [1][3] |
| Density | 1.038 g/mL at 25 °C (lit.) | [1][3] |
| Flash Point | 94 °C / 201.2 °F (closed cup) | |
| Solubility | Soluble in methanol; not miscible or difficult to mix in water.[1][3] | [1][3] |
| Special Characteristics | Air Sensitive | [3] |
Hazard Analysis and GHS Classification
This compound is classified as a hazardous substance.[6] Understanding its specific GHS (Globally Harmonized System) classification is crucial for risk assessment and the implementation of appropriate safety controls. The primary hazards are irritation to the skin, eyes, and respiratory system, alongside environmental toxicity.[4][6]
Table 2: GHS Hazard Classification for this compound
| Category | Code | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][6] | Warning [4][6] | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][6] | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[4][6] | Warning | |
| Hazardous to the Aquatic Environment (Long-term) | H411 | Toxic to aquatic life with long lasting effects.[4] | Warning |
These classifications mandate that all handling procedures are designed to prevent direct contact, inhalation of vapors, and release into the environment. The irritant nature of the compound necessitates robust engineering controls and personal protective equipment.
Core Principles of Safe Handling
A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the hazard. For this compound, the following are mandatory:
-
Chemical Fume Hood: All manipulations, including weighing, dispensing, and transfers, must be conducted within a properly functioning chemical fume hood.[7] This is critical to contain volatile vapors and prevent inhalation, directly mitigating the respiratory irritation hazard (H335).[6]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is used in conjunction with, not as a replacement for, engineering controls. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[7][9]
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required at all times.[10][11] A full-face shield should be worn over safety glasses when there is a significant risk of splashes.[12]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn when handling the compound or contaminated equipment.[10][13] Gloves should be inspected for integrity before each use and removed promptly if contaminated, followed by thorough hand washing.[7][14] Double gloving is recommended for extended operations.[15]
-
Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn to protect clothing and skin.[3][10]
-
-
Respiratory Protection: For routine operations within a fume hood, respiratory protection is typically not required. However, in situations where engineering controls are insufficient or during a large spill, an air-purifying respirator with an appropriate organic vapor cartridge (e.g., type ABEK) should be used. All respirator use must comply with a formal respiratory protection program.[15]
Administrative Controls and Safe Work Practices
-
Avoid Contamination: Never eat, drink, or apply cosmetics in the laboratory.[13][14]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[6][8]
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.[16]
-
Access Control: Restrict access to storage and handling areas to authorized personnel only.
Standard Operating Procedures (SOPs)
Adherence to validated SOPs is the cornerstone of a self-validating safety system. The following protocols provide a framework for the key stages of the compound's lifecycle in the laboratory.
Receiving and Storage Protocol
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify: Confirm the label matches the order and the Safety Data Sheet (SDS).
-
Store Immediately: Transfer the container to its designated storage location.
-
Storage Conditions: Store in a cool, dry, well-ventilated, and locked area, away from incompatible materials such as strong oxidizing agents and acids.[6][17][18] The recommended storage temperature is 2-8°C.[3]
-
Inert Atmosphere: Due to its air sensitivity, store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] Keep the container tightly sealed.[17][19]
Weighing and Dispensing Protocol
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don PPE: Put on all required PPE as detailed in Section 3.2.
-
Equilibration: Allow the sealed container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Transfer: If possible, perform transfers under a gentle stream of inert gas to minimize air exposure.
-
Dispensing:
-
If Liquid: Use a calibrated pipette or syringe to transfer the desired volume.
-
If Solid: Use a clean spatula to transfer the solid to a tared weigh boat or vessel.
-
-
Seal Promptly: Immediately and securely reseal the primary container, purging with inert gas before final closure.
-
Clean-up: Decontaminate any surfaces and equipment that may have come into contact with the chemical.
Waste Disposal Protocol
-
Segregation: Collect all waste materials contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Compatibility: Do not mix with incompatible waste streams.
-
Environmental Precaution: Do not dispose of down the drain. The compound is toxic to aquatic life and can cause long-term environmental damage.[3]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal facility, in strict accordance with all local, state, and federal regulations.[6][19]
Caption: General workflow for handling this compound.
Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[19] Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][8] Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Move the affected person to fresh air immediately.[6][19] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[6][8]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Spill Management
The response to a spill depends on its size and location.
-
Minor Spill (Contained within a Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).[20]
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (Outside of a Fume Hood or Large Volume):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Report: Notify your supervisor and the institution's environmental health and safety (EHS) department immediately.
-
Do Not Attempt Cleanup: Only personnel trained and equipped for hazardous spill response should manage a major spill.
-
Caption: Decision-making workflow for a chemical spill.
Conclusion
This compound is an indispensable tool in pharmaceutical research and development, but its safe use hinges on a disciplined and informed approach. By integrating the principles of engineering controls, diligent use of personal protective equipment, and adherence to robust standard operating procedures, researchers can mitigate the inherent risks associated with this compound. A proactive culture of safety, where every individual understands the causality behind these protocols, is the ultimate guarantor of a safe and productive research environment.
References
- This compound - ChemBK. (n.d.).
- This compound - PubChem. (n.d.). National Center for Biotechnology Information.
- Material safety data sheet - (R)-(-)-1-Aminoindane. (2011, February 15). Capot Chemical.
- (R)-1-Aminoindane: Technical Specifications and Applications. (n.d.).
- MATERIAL SAFETY DATA SHEETS (S)-1-AMINOINDANE. (n.d.). Cleanchem Laboratories.
- (R)-1-Aminoindane. (n.d.). In Wikipedia.
- MSDS - (R)-1-Aminoindane hydrochloride. (n.d.). KM Pharma Solution Private Limited.
- MATERIAL SAFETY DATA SHEETS (R)-1-AMINOINDAN L-TARTRATE. (n.d.). Cleanchem Laboratories.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
- UNIT 7: Personal Protective Equipment. (n.d.). CTAHR.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB.
- Occupational exposure limits for chemical substances. (n.d.).
- Occupational (Workplace) Exposure Standards/Guidelines/Approaches. (n.d.). Toxicology MSDT.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
- 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001). (2021, May 18). Health and Safety Authority.
- Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5).
- Permissible Exposure Limits - Annotated Tables. (n.d.). Occupational Safety and Health Administration.
- (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem. (n.d.). National Center for Biotechnology Information.
- ETHANOLAMINE (2-AMINOETHANOL). (2024, March 28). Occupational Safety and Health Administration.
- A process for the preparation of (R)-1-aminoindanes. (n.d.). Google Patents.
Sources
- 1. This compound | 10277-74-4 [chemicalbook.com]
- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. csub.edu [csub.edu]
- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. pppmag.com [pppmag.com]
- 16. saffronchemicals.com [saffronchemicals.com]
- 17. capotchem.com [capotchem.com]
- 18. fishersci.com [fishersci.com]
- 19. 1-Aminoindan - Safety Data Sheet [chemicalbook.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to the Material Safety Data Sheet for (R)-(-)-1-Aminoindan
(R)-(-)-1-Aminoindan (CAS No. 10277-74-4) is a chiral amine and a crucial building block in medicinal chemistry and asymmetric synthesis.[1][2] Its structural rigidity and chiral center make it an invaluable intermediate for synthesizing a range of pharmaceutical compounds, including antiviral medications like Abacavir and novel CNS-active agents.[1][3] For researchers and drug development professionals, a comprehensive understanding of its material safety profile is not merely a regulatory formality but a cornerstone of safe and effective laboratory practice. This guide synthesizes critical data from its Material Safety Data Sheet (MSDS), providing field-proven insights into its properties, hazards, and handling protocols to ensure both personnel safety and experimental integrity.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental physical and chemical properties of this compound is the first step in predicting its behavior under various laboratory conditions. This compound is typically a clear, colorless to slightly yellow liquid or a low-melting crystalline powder.[1][2][3] Its sensitivity to air is a critical handling parameter, necessitating specific storage conditions to prevent degradation.[1][4][5]
The causality behind its storage requirements, specifically the need for an inert atmosphere at 2-8°C, is linked to the amine functional group's susceptibility to oxidation.[1][4][6] Exposure to air can lead to the formation of colored impurities and a decrease in purity, which is particularly detrimental in sensitive asymmetric synthesis where enantiomeric excess is paramount.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 10277-74-4 | [4][7] |
| Molecular Formula | C₉H₁₁N | [1][4][7] |
| Molecular Weight | 133.19 g/mol | [1][7] |
| Appearance | Clear colorless to slightly yellow liquid or white to off-white crystalline powder | [1][2][3] |
| Melting Point | 15-35 °C (lit.) | [1][3][4] |
| Boiling Point | 96-97 °C at 8 mmHg (lit.) | [1][2][4] |
| Density | 1.038 g/mL at 25 °C (lit.) | [1][2][4] |
| Flash Point | 94 °C / 201.2 °F (closed cup) | [4] |
| Solubility | Soluble in methanol and other polar organic solvents. Not miscible in water. | [1][2][4] |
| Storage Temp. | 2-8°C, Keep in dark place, Inert atmosphere | [1][4][6] |
| Sensitivity | Air Sensitive | [1][4][5] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[7][8] The primary hazards are related to its irritant properties and its potential environmental impact.[7][8] Understanding these classifications is essential for selecting appropriate personal protective equipment (PPE) and engineering controls.
The compound is a known skin and eye irritant (Category 2) and may cause respiratory irritation (Category 3 for Specific Target Organ Toxicity - Single Exposure).[7][8] This is typical for many amines, which can be corrosive or irritating to tissues upon contact. Furthermore, it is classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2), mandating careful disposal to prevent environmental release.[4][7]
Caption: GHS Pictograms indicating key hazards.
Section 3: Protocols for Safe Handling and Exposure Control
Adherence to strict handling protocols is non-negotiable. The combination of its irritant nature and air sensitivity demands a multi-faceted approach to exposure control.
Engineering Controls
The primary line of defense is to handle this compound within a properly functioning laboratory fume hood.[9] This local exhaust ventilation minimizes the inhalation of vapors, which can cause respiratory irritation.[7][8] An inert atmosphere glovebox is ideal for aliquoting and transfer to prevent oxidation, especially for long-term storage or when working with high-purity material for catalysis.
Personal Protective Equipment (PPE)
The selection of PPE must directly address the identified hazards of skin/eye irritation.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield may be warranted if there is a significant splash risk.
-
Skin Protection: Standard nitrile or neoprene gloves should be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[10] A lab coat is mandatory, and for larger quantities, impervious clothing may be necessary.[9]
-
Respiratory Protection: Under normal use in a fume hood, no respiratory protection is typically needed.[8] However, in case of ventilation failure or a large spill, a respirator with a suitable organic vapor cartridge (e.g., type ABEK EN14387) should be used.
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the work area. Ensure the fume hood is operational and the work surface is clean and uncluttered.
-
Inerting: Before opening the primary container, prepare a system to blanket the material with an inert gas (nitrogen or argon). This can be done using a Schlenk line or by simply purging the headspace of a secondary container.
-
Dispensing: Work deliberately and carefully to avoid splashes. Use appropriate tools (e.g., glass pipettes or syringes) for liquid transfer. If the material is solid, use a spatula in a draft-free environment within the hood.
-
Sealing and Storage: After dispensing, purge the headspace of the primary container with inert gas before tightly resealing.[5] Store the container in a designated, locked-up, and well-ventilated area at 2-8°C, away from incompatible materials.[8][11]
-
Decontamination: Thoroughly clean the work area after handling. Wash hands and any exposed skin thoroughly with soap and water upon completion of the task.[8][12]
Section 4: Emergency and First-Aid Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical. All personnel should be familiar with the location of emergency showers and eyewash stations.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell or if breathing is difficult, seek immediate medical attention.[5][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[5][8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get immediate medical attention.[5][8]
-
Ingestion: Clean the mouth with water. Do not induce vomiting. Call a poison center or doctor for medical attention.[8][9]
Spill and Fire Response Workflow
A systematic approach to emergencies minimizes risk. The following workflow outlines the decision-making process for responding to a spill. For fires, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers; water spray can also be used.[9] Firefighters should wear self-contained breathing apparatus (SCBA).[9][13]
Caption: Workflow for laboratory spill response.
Section 5: Toxicological and Ecological Profile
Toxicological Information
The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[7][8] There is limited data available regarding acute oral toxicity, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[9] The absence of data does not mean the absence of hazard; therefore, the compound should be handled as a substance of unknown potency, and exposure should always be minimized.[9][13]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[7][8]
-
Serious Eye Damage/Irritation: Category 2 (Causes serious eye irritation).[7][8]
-
STOT - Single Exposure: Category 3 (May cause respiratory irritation).[7][8]
Ecological Information
This compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4][7] This necessitates responsible disposal practices. Do not allow the material or its containers to enter drains or waterways.[10] All waste must be treated as hazardous chemical waste and disposed of through an approved facility in accordance with local, regional, and national regulations.[8][11]
Section 6: Stability and Reactivity
-
Reactivity: The product is stable under recommended storage conditions (cool, dry, inert atmosphere).[5][9]
-
Chemical Stability: Stable under normal conditions, but sensitive to air.[5]
-
Conditions to Avoid: Exposure to air, heat, sparks, and open flames.[5][14]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[5][8] Contact with these materials can lead to vigorous and potentially hazardous reactions.
-
Hazardous Decomposition Products: Under combustion, it may produce hazardous products including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8][9]
References
- This compound - ChemBK. ChemBK.
- Cas 10277-74-4,this compound - LookChem. LookChem.
- (R)-1-Aminoindane: Technical Specifications and Applications.
- This compound - PubChem. National Center for Biotechnology Information.
- Material Safety Data Sheets (R)-1-AMINOINDAN L-TARTRATE - Cleanchem Laboratories. Cleanchem Laboratories.
- MSDS - (R)-1-Aminoindane hydrochloride - KM Pharma Solution Private Limited. K. M. Pharma Solution Private Limited.
- MSDS - (R)-1-Aminoindan L-Tartrate - KM Pharma Solution Private Limited. K. M. Pharma Solution Private Limited.
- (R)-1-Aminoindane - Pharmaffiliates. Pharmaffiliates.
- (R)-1-Aminoindane - Wikipedia. Wikipedia.
Sources
- 1. Cas 10277-74-4,this compound | lookchem [lookchem.com]
- 2. This compound | 10277-74-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aksci.com [aksci.com]
- 13. kmpharma.in [kmpharma.in]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying (R)-(-)-1-Aminoindan for Pharmaceutical Development
(R)-(-)-1-Aminoindan (CAS: 10277-74-4) stands as a critical chiral building block in modern medicinal chemistry. Its rigid, conformationally restricted structure makes it an invaluable scaffold for synthesizing a range of pharmacologically active molecules. Most notably, it is a key intermediate in the production of Rasagiline, a potent and selective monoamine oxidase B (MAO-B) inhibitor for the treatment of Parkinson's disease.[1][2][3] The stereochemistry at the C1 position is absolute; the (R)-enantiomer confers the desired therapeutic activity, while the (S)-enantiomer is considered an impurity.
For researchers, scientists, and drug development professionals, the selection of a commercial supplier for this intermediate is not a trivial procurement decision. It is a critical step that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a technical framework for evaluating suppliers, understanding critical quality attributes, and implementing in-house verification protocols to ensure the integrity of your research and development pipeline.
Critical Quality Attributes (CQAs) for Supplier Evaluation
When sourcing this compound, the Certificate of Analysis (CoA) is the primary document for initial assessment. However, a discerning scientist must look beyond the headline numbers and understand the underlying analytical data. The following CQAs are paramount.
Enantiomeric Purity (Enantiomeric Excess)
This is the most crucial parameter. The therapeutic efficacy of compounds derived from this compound is directly tied to this specific enantiomer. The presence of the (S)-(+)-1-Aminoindan distomer can introduce unforeseen pharmacology, toxicity, or simply act as an inert substance that complicates dosage calculations and regulatory filings.
-
Specification Target: Look for suppliers guaranteeing an enantiomeric excess (e.e.) of ≥99.5% .
-
Analytical Method: The gold standard for determining e.e. is Chiral High-Performance Liquid Chromatography (HPLC) .[4][5] The CoA should explicitly state that this method was used. Be wary of specifications based solely on optical rotation, as this is a less precise, bulk property measurement that can be misleading.[5]
Chemical Purity
Chemical purity, typically determined by HPLC or Gas Chromatography (GC), quantifies the percentage of the desired compound relative to any impurities.
-
Specification Target: A minimum chemical purity of ≥99.0% is recommended for most R&D applications.[6]
-
Potential Impurities: An understanding of the synthetic route informs the potential impurity profile.
-
Classical Resolution: If the supplier uses classical resolution of a racemic mixture with a chiral acid, impurities could include the resolving agent or residual (S)-enantiomer.[7]
-
Asymmetric Synthesis: Modern biocatalytic methods using transaminase enzymes can provide high enantioselectivity but may introduce process-related impurities from the starting ketone (1-indanone) or the enzyme preparation.[2]
-
Solvent Residues: The CoA should report residual solvents, which must comply with ICH Q3C guidelines.[6]
-
Documentation and Supplier Reliability
A reputable supplier provides comprehensive and transparent documentation.
-
Certificate of Analysis (CoA): Must be lot-specific and detail the results for all specified tests, including chemical and enantiomeric purity, with clear references to the analytical methods used.
-
Safety Data Sheet (SDS): Provides essential handling, storage, and safety information.
-
Quality System: While not always available for R&D chemicals, suppliers operating under a quality management system like ISO 9001 provide greater assurance of process control and consistency.
Commercial Supplier Landscape
The market for this compound includes large, well-known catalog companies as well as specialized manufacturers. The choice of supplier often depends on the scale required, from grams for initial research to kilograms for pilot studies. Below is a comparative summary of offerings from several notable suppliers.
| Supplier | Product Name/Synonym | Stated Purity/Assay | Stated Chiral Purity | Available Pack Sizes |
| Sigma-Aldrich (Merck) | (R)-(−)-1-Aminoindane | 97% | Not explicitly stated as e.e., but optical activity is given: [α]20/D −16.5° | 1 g |
| Santa Cruz Biotechnology | (R)-1-Aminoindane | 98% | Not specified | Contact for sizing |
| US Biological | (R)-(-)-1-Aminoindane hydrochloride | Highly Purified | Not specified | 5 g, 10 g, 25 g |
| Pharmaffiliates | (R)-1-Aminoindane | Not specified | Not specified | Contact for sizing |
| Chemicea | (R)-1-Aminoindan | Not specified, provides sample CoA on request | Not specified | Contact for sizing |
Note: Data is based on publicly available information and may vary. It is essential to request a lot-specific CoA before purchase.
In-House Verification: A Protocol for Trust
While a supplier's CoA is a necessary starting point, it is prudent practice in drug development to independently verify the CQA of a new batch of critical raw material. This "trust but verify" approach mitigates risk and ensures the integrity of your experimental results.
Workflow for Supplier Qualification
Caption: A logical workflow for selecting and validating a supplier of this compound.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
This protocol provides a robust method for separating and quantifying the (R)- and (S)-enantiomers of 1-aminoindan.
Objective: To determine the enantiomeric excess (e.e.) of a supplied sample of this compound.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent is highly effective.[8]
-
Mobile Phase: Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA).
-
Racemic (R,S)-1-Aminoindan standard
-
This compound sample to be tested
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:Diethylamine (95:5:0.1, v/v/v) . Degas the mobile phase thoroughly before use.
-
Standard Preparation: Prepare a ~1 mg/mL solution of the racemic (R,S)-1-Aminoindan standard in the mobile phase. This is crucial to identify the retention times of both the (R) and (S) enantiomers and to confirm the system is capable of separation.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in the mobile phase. Filter through a 0.45 µm syringe filter.[8]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
-
Analysis: a. Inject the racemic standard. Two well-resolved peaks should be observed. The larger, later-eluting peak is typically the (R)-enantiomer, but this must be confirmed with an authentic standard if available. b. Inject the this compound sample. c. Record the chromatogram and integrate the peak areas for both enantiomers.
Calculation: Enantiomeric Excess (% e.e.) is calculated as: % e.e. = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) * 100
Where:
-
Area(R) = Peak area of the (R)-enantiomer
-
Area(S) = Peak area of the (S)-enantiomer
Workflow for Chiral HPLC Analysis
Caption: A step-by-step visualization of the in-house analytical verification process.
Conclusion
The procurement of this compound is a foundational step in the synthesis of numerous high-value pharmaceutical targets. A rigorous, science-led approach to supplier qualification is not an impediment to research but a prerequisite for it. By prioritizing suppliers who provide transparent, high-quality data and by implementing a straightforward in-house verification protocol, drug development professionals can build a reliable supply chain, ensure the reproducibility of their results, and accelerate the path from discovery to clinical application.
References
- Vertex AI Search Result 1. (R)
- Benchchem. (2025).
- US Biological Life Sciences. (R)-(-)-1-aminoindane suppliers USA.
- Pharmaffiliates. CAS No : 10277-74-4 | Product Name : (R)-1-Aminoindane. [Link]
- Reddy, K. T. et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)
- Benchchem. In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. AJPAMC, 9(2).
- European Patent Office. (2016). EP3068746A1 - PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN.
- LookChem. Cas 10277-74-4,this compound. [Link]
- LGC Standards. (R)-1-Aminoindane Hydrochloride.
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 2733933.
- Google Patents. (2010).
- Wikipedia. Chiral analysis.
- SK pharmteco.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ajpamc.com [ajpamc.com]
- 3. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. skpharmteco.com [skpharmteco.com]
- 6. nbinno.com [nbinno.com]
- 7. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of (R)-(-)-1-Aminoindan from 1-Indanone
A Guide to High-Fidelity Asymmetric Synthesis via Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-1-Aminoindan is a high-value chiral building block, most notably serving as the cornerstone intermediate for the synthesis of Rasagiline (Azilect®), a potent monoamine oxidase B (MAO-B) inhibitor for the treatment of Parkinson's disease.[1][2] The critical importance of its stereochemistry necessitates a synthetic route that is not only efficient but also highly enantioselective. This application note provides a detailed guide to the synthesis of this compound from the prochiral ketone 1-indanone, with a focus on a modern biocatalytic approach using transaminase enzymes. This method offers significant advantages over traditional chemical routes, including exceptional enantioselectivity, mild reaction conditions, and improved environmental sustainability. We present the underlying scientific principles, a detailed experimental protocol, and methods for analytical validation.
Introduction: The Strategic Importance of this compound
Chiral amines are fundamental components in a vast number of active pharmaceutical ingredients (APIs).[3][4] Among them, this compound stands out due to its integral role in the structure of Rasagiline, a drug that improves motor symptoms in Parkinson's disease by preventing the breakdown of dopamine in the brain.[1][2] The therapeutic activity of Rasagiline is exclusive to the (R)-enantiomer, making stereocontrol the central challenge in its synthesis. The conversion of the readily available and inexpensive 1-indanone into the desired chiral amine is a key industrial transformation.
Synthetic Strategies: From Classical Resolution to Precision Catalysis
The primary chemical transformation required is a reductive amination, which converts the ketone group of 1-indanone into a primary amine.[5] While racemic 1-aminoindan can be synthesized and then resolved into its constituent enantiomers using a chiral resolving agent, this process is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer without a racemization and recycling loop for the unwanted isomer.[6][7]
Modern synthetic chemistry offers more elegant and efficient solutions through asymmetric catalysis, where a chiral catalyst directs the reaction to produce predominantly one enantiomer.
Key Asymmetric Approaches Include:
-
Asymmetric Chemo-catalysis: This involves the use of a chiral catalyst, such as a transition metal complex with a chiral ligand or a chiral Brønsted acid, to control the stereochemical outcome of the imine reduction.[8][9]
-
Asymmetric Biocatalysis: This strategy employs enzymes as catalysts. For the synthesis of chiral amines, transaminases (TAs) and, more recently, reductive aminases (RedAms) have emerged as exceptionally powerful tools.[10] These enzymes operate in aqueous systems under mild conditions and exhibit near-perfect enantioselectivity.[1][11]
This guide will focus on the biocatalytic approach, specifically using a transaminase enzyme, which provides a direct, highly selective, and scalable route to this compound.
The Causality of Biocatalytic Amination
Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[1] This reaction is mediated by a pyridoxal 5'-phosphate (PLP) cofactor covalently bound in the enzyme's active site.
The remarkable stereoselectivity arises from the precisely organized three-dimensional structure of the enzyme's active site. The 1-indanone substrate is forced to bind in a specific orientation, such that the incoming amino group can only be delivered to one face of the carbonyl group, leading to the exclusive formation of the (R)-enantiomer.
Advantages of the Transaminase Approach:
-
Exceptional Enantioselectivity: Typically achieves enantiomeric excess (ee) values >99%.[1]
-
Mild and Safe Conditions: Reactions are run in aqueous buffers at or near neutral pH and moderate temperatures (e.g., 25-40°C).[1][10]
-
Green Chemistry: Avoids the use of heavy metals and harsh reagents, reducing environmental impact.
-
Process Simplicity: A one-pot reaction that often yields a product of high purity, simplifying downstream processing.[5]
Caption: High-level workflow for the biocatalytic synthesis of this compound.
Experimental Protocol: Asymmetric Synthesis via Transaminase
This protocol describes a representative procedure for the laboratory-scale synthesis of this compound. Note: Specific transaminase enzymes, amine donors, and conditions may vary. This protocol should be adapted based on the specific enzyme selected.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Indanone | ≥98% | Standard Supplier | Prochiral substrate |
| Transaminase (TA) Enzyme | - | e.g., Codexis, Johnson Matthey | Select an (R)-selective TA |
| Isopropylamine | ≥99% | Standard Supplier | Common, inexpensive amine donor |
| Pyridoxal 5'-phosphate (PLP) | ≥98% | Standard Supplier | Enzyme cofactor |
| Tris-HCl Buffer | Molecular Biology Grade | Standard Supplier | Or Potassium Phosphate buffer |
| Dimethyl sulfoxide (DMSO) | ACS Grade | Standard Supplier | Co-solvent for substrate solubility |
| Sodium Hydroxide (NaOH) | ACS Grade | Standard Supplier | For pH adjustment and reaction quench |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | Drying agent |
Equipment
-
Jacketed glass reactor or round-bottom flask with magnetic stirring
-
Temperature controller (water bath or circulator)
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer. Adjust the pH to 8.5-9.0 using a 1 M NaOH solution.
-
Reaction Setup:
-
To the reaction vessel, add the Tris-HCl buffer.
-
Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add the transaminase enzyme powder (e.g., 5-10 mg/mL).[1] Stir gently to dissolve.
-
In a separate vial, dissolve 1-indanone in a minimal amount of DMSO (e.g., to make a 1 M stock). Add this solution to the reaction buffer to achieve a final substrate concentration of 20-50 mM. A small amount of co-solvent (2-5% v/v) is often sufficient.[10]
-
Add the amine donor, isopropylamine, to the reaction mixture. A molar excess (e.g., 10-20 equivalents) is typically used to drive the reaction equilibrium.
-
-
Reaction Execution:
-
Adjust the final pH of the mixture to the optimal range for the enzyme (typically 8.5-9.5).
-
Heat the mixture to the optimal temperature (e.g., 30-40°C) with gentle stirring (e.g., 200-300 RPM).[1]
-
Monitor the reaction progress by taking small aliquots over time (e.g., every 2-4 hours) and analyzing by TLC or HPLC. The reaction is typically complete within 24 hours.
-
-
Work-up and Isolation:
-
Once the reaction has reached completion, quench it by adding 10 M NaOH to raise the pH to >12.[10] This stops the enzymatic activity and ensures the product is in its free base form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Product Characterization: The resulting oil or solid is the crude this compound, which is often of high purity (>95%) and high enantiomeric excess (>99%).
Caption: Simplified mechanism of transaminase-catalyzed synthesis of this compound.
Quality Control: Validation of Structure and Enantiopurity
Structural Confirmation by NMR Spectroscopy
The identity and structural integrity of the synthesized product should be confirmed by ¹H and ¹³C NMR spectroscopy.[12][13] The spectra should be compared against a reference standard or literature data.[14][15]
Enantiomeric Excess (ee) Determination by Chiral HPLC
Confirming the stereochemical purity is the most critical analytical step. This is achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[16][17]
Protocol: Chiral HPLC Analysis
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative) | These columns provide excellent resolving power for a wide range of chiral compounds, including amines.[18] |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1, v/v/v) | The non-polar/polar solvent system allows for differential interaction with the CSP. Diethylamine is a basic modifier added to improve peak shape for amines. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The aromatic ring of the indan moiety provides strong UV absorbance. |
| Sample Prep | Dissolve a small amount of product in the mobile phase. | Ensures compatibility with the HPLC system. |
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (ee) is calculated from the integrated peak areas of the (R) and (S) enantiomers using the following formula:
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
A successful synthesis as described should yield an ee value of >99%.
Conclusion
The biocatalytic synthesis of this compound from 1-indanone represents a state-of-the-art approach that aligns with the principles of modern, sustainable pharmaceutical manufacturing. The use of transaminase enzymes provides a direct route to the target molecule with exceptional levels of stereocontrol, under mild, environmentally benign conditions. This method circumvents the inefficiencies of classical resolution and offers a robust, scalable, and highly effective protocol for researchers and drug development professionals engaged in the synthesis of this vital pharmaceutical intermediate.
References
- Purification of Chiral Amines. Benchchem Technical Support Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1vX5EvZMEF5EMtSU5fdgyNQv1gk6ituNgwsLbBKhon1-fr2vSIfDGsU-JQ4Q5b_ZU083TsTLMSqYGLbGxechH2BYKHWzUUtAGpfseTfWTOD3rKWEGEthQYfHqeT2gW_9ov40ir7qD8hv0DM5rfxf61yE7HTRK3GhONyyhO02_SB_SdMYrSGMWNuDDuIR88IIjXA==]
- Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG47JpQtD3A52PfVxtXS-Ifx73_Ei1h_hklTKnfihhjG9iuum1Bu8i39rpFOi-cML20SBZOVdAPetyuhsToVznNRPiLXVSaN1ETdrIoypplLjv3Vij1jJgGSdqmfo9Re8Tm8KwsB7OZA4btD0Gvjqz9CMdNIEFtdeHtHNQ=]
- Reductive Amination. Organic Chemistry Tutor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFke9HurB2KaWkilexhf23WKt3m5R4yjPB-n32jvwivtm6ktD1VI-5bTzqC17FmcnkGvaLuqbDSv5LGIdNVA23kRZpcQBzBaUfQ8YK7QOp477xa1fsKZC962dEclD9ByX06oBY4kx1DKxHQune_q7KS7ImW8Pm4otUAoA==]
- 1-Aminoindan(34698-41-4) 1H NMR spectrum. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvSvoHOHBXGt7fVa3wsz47767K_nxAtTMebMboXDDCOv6ipCVKkUHsZOGdnuCr_HSb-Dr0NIFJigo9KhkYAzWp17QDhkYVq4y3Z9TS-KVO5NiDlHXiiBEzaFwqN3HnRkVumWAGVvBe1MQKDGISlspIIlHquBe4]
- 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl3. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5--1FCfB2k30vgcAv-fewES-CrjOSPVBKJ7jmTeABbSjNlZPd2S4EtqzGEAl0lM8OwlNsrfHAqJ57ZYxTgDvfFd1b5JV8j6vzNwfQtAauDUxze5Nsa7d0k8eIqvasr1ipaBaP9bcJdhV0o48yHG9TBDIghLqxT13y_czD9tjYAkn2kZlyPCHrI4IM3IARvFDk0CvC41t8bbQQs9gzu8DSLRJwrix3VM2DrVY9A0Op05pTFQZmbr4=]
- 1H NMR spectra of complexes between 1-aminoindane (T): T R (a) or T S... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPeH2cAQ1q-o0fhSjhdFSu7evke1DFtbfov1an4P9K24fJJTTdhEQPWHPMTZl9XPAh_gmHHK9rnkWU-6Qrfkj7C8uRs63y9PlaJu3KXYH4c22G1k_Ee1lHWmkgZgveOLTiI-29QLdVNfE7CTa8KsiJZ8-hMEi_Cin_wnA70iyvgbo6eVn-gqZKDs1plmVtK9eaAm1FiYwrZuGoU7oW6KZIl3D2XTTR7hO9Tlq2p1tzlx0rtzIvUP0beGSZ1qdY2w==]
- A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYs8poOkLHnbF1DNj7qx7NSPXjR-YI0Tq1g-LXifEwvpuwTRT2X2GF4u45qOcKoOpr-m9gSMgzVKANzGHYTlS45U4elEm_rreXsD7o3srA6cMNkKb2E2gpRKfocb-_ZfkMQEcDMnz6PM2YZkoam6Jm0KocMgo8ok04P5EfoOlxG8glG-KW2XFkADnj9BQJteybSdHVV6Hu5NrvofmIKrErzGI-D-hdz3LVbuHv144NBYUARnTeZ049yoHsvKz-Eaf7jRqjWlmB_8OOynPGjoELOsna636xOVQIjBX-QVmZd4WbfvqLBRhM7F4CNHoTFg==]
- What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZo8sSCWV5CmDeVe3EC3B3U_sUVUezRIuCGEoQ9srf9PFUHc5VXQ51rzPLb378knOY2EGjIv_6pNsSpjBgwaXvpOpb1HTVavE2h17JqhV7sJ-5cOJQhMi-tiHjvmeNtn_eAODDEXADAT_bPVWlVT6CjePoogjOgd3-eklnoCdOvnRFBTP3O5mWS8GOpL2zb7fMtw7cmh60U8dHXdyJbvKai6G-uO5VTczmAOhYj0hpXhnlkLr8MPaNM43Zxu-e1YTNeUDtoC9eTRklLlR6W2YR1z9FRLbk]
- STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgY9q-OflQWalnI-t2D4BpkiSk6RgAIPsPBghMATpJe9fHdGh3wtjf5VWdY87do4gh6BRk5JVeKqvpIKJmYp9GbAoAm8gXKiqf_o-LqFI7bOr5IBXkU6EDixeLZekAIFIYfIz_KhswGihKc4wmGO3JzdE5-JVbRzqwOUq33FBNbM4s2pkSDQh-u6Pxa2txO1YcHnhWErCI625kP8YwltB3r31nW48k8WHpd0ORDMU=]
- Reductive amination. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzAd3o8yxhuVJPos4qnUFzKPitnB0uPBATOMVbSdsJHMPDvb_530ar8BZIO_YzHzHz_HlCjWJZCeYu8yIJYz1h2JwjQWOs5Gtfs0nF9u7899naOIrXa4_bhd2eQw_SlfvbBVEdz0iQczzaMw==]
- Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA0cua331eP0JwmthYw1qYSdQ6WPKygUbflzAkURwfGX9M0X1PSEJYePilhvLcAw_kwnpxLNnk-cbYAwmJAGJ0Cw25FKo3t_xRhc2OizCIaCcN9mMNIIXouYK7PZKzOT5uFCs0CCDI4A2ObDHAetLoDTBBNjjX8fOCjySJpQlPSA==]
- Reductive Amination - Common Conditions. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEmu2vkSuQ7i7yt6iURXDYWMTkNSlGZ_rbG8R9JS5SENi5e0JOx4HFAYVbTg72qCW7WA4PkQv0Qy08q-OacO49fzGr8pYn9CCsVyxFwAiX59ojFSlpzWAZS4-XoPRq0vkRaZCr4qUE0GfWff87jLrJ9PRux-Wx7IWzfqRC_N5tfPkXAfKRE-M67wWryA61VtpYbX62Txra6g==]
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE08DW47S9d2d3gjhr_YnW6EOn2Qz93jegilCsVEPfHUv9IKDHB7cc8mNlCCaOj2wuuvH5Zoj1NlAMV4NBMgoLTH-hjsnQyP0StVVXe7jn8Euel_CKwbDqEtWopjawmYaGO]
- (S)-(+)-1-Aminoindane - CAS-Number 61341-86-4. Chemodex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaCEPTHC2MmAa3i1iBkrYCaoCTECDy9cOejrzjXVQswFGhGhHbM2znEJtU6gcqAaqRyghVHbpV4L26IJNwLyaHgoA59Q8tFZf15jqG_EP06Z83HQewuHcn8NeXk8jBm7JNWrGZLvFwpi-Mqag=]
- Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm4W0QfY72ug--8kLok_YGGbxjTVV_SAPiZiyjHVRkd5JzliRoAuQ5VFa6-AJPTBOp2iAZw9_6QcONIJ55mAQyN-xuGqe5B56k94ZAkHbkUCP1-KVUNjTOunYL1i78JS9zSN_wmhQgVIEYle-yyUK9KB4uxaazQsgKEeSZua0XdsXUwcXAQ6f2rC_AXeKiow9nl5Qnn4x31sxefZZYXl3nAzd-Dxoz3q1msL9I-vHJ]
- Asymmetric reductive amination of 1-indanone derivatives by using... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMJoEWmkTiH_2GqyLJ5bAysF4MYzuA396cot-4g4hxh61lI7rsXGBmeyTgI4geDzcPvlNsjWmshG_5FHV_MP7mGpJcz2ltjv7LPFdz2lc2hRnznq6TQP8Nv9usqNa11vkeBOj1dw5aYpRPQDWE6ZO2-gbVJ0LKs7CVZJLURYbCi0E-VERbEVWcBDalbrOWxtkCXOOPY7K5fON41WqF8ywuHC-gsR2QkqXERgJgIgjIo2WcPDVY7n-jT-OXtZZrGDDYGc_6al]
- A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNceSNh_p5BE-bbo99SnBKGCocHT1m47SVKBMZ14P286B_PrFZfkeFbZimDT7IOSOoS8GAo4YLjUcffWLNQMqWdpZ2rKJ0Q4k4WaR4_wFLSduZGcwyN0vEjkJ6ot8u8OrxYJUPZhPwYYxgdfAHkzxfJXAxJbbW8ZXYGykSij_mP11w0BfaIunLgxzCZVwarInnU2TIDSEBuH5U-OwXhENfNM1bng0Truk=]
- Amino acid-based chiral phosphine L1-catalyzed asymmetric aza-[3+2] cycloaddition. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIgKzg0_PX_-op8LS-aFjpOgn0sTQX9odKGj_mVF0VUi4Yyk1vADnVg9O4XrgJIbRL-FnwK4xlLrVYMs-wVrOnl0BiVAtLY-N7ATBJqT-Xt0Z3uautPehcAU4tuedE_YrMhPH-N_-Zn3f3I5YIPGjGLtXVzCbS1rVxB3ze6qIqRUF-4MsxTs4vlDyndqnD_ge1MEY3q25F5KsRMTgt4u-W8a6aiKI0rXbYs8toA5tZmAm5gN0jSI_qLCEXAcI=]
- (+-)-1-Aminoindan | C9H11N | CID 123445. PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ2snluebJUTJ-zhxw0WTI6RCi8IRc46Sv8K0eH1j3MDdu2tddjgini1GAo4xM1qZmc7BAun6oNQ6uE_rTmg6Srzunac-hiVuVNUq-7ltX5_x4RKJldLD2FCOthkIevi0ReTa1U1pfZupoCGUnER3R]
- Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFagVyLeCeyNWK34esZIxh7I4rv6LyiXNlfZ8cDWqWUGBHMX4sFC1rcDOpG_Z6YOZU2hbilhtQExGtj26TATiIoPpT4Ek7tjnF0wSbXbE1rH5DXjMyj6NxnRcaOjFizBHeK0RKdo7b912_OgQ==]
- 1-Indanone oxime. Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.
- cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELb9R7S1O-_fTypEWkJiKyG51WNB-vXm605xE4aC76arpgRYW7TcI-wmG-_Qpc17BqZHxsNLtCJ-z6jm0UPFpBHIatM-7eeqPLvGcQKGT3sTFgNQ5F-jWih_DtWOYwXLZg9iPUnEcD647-cw==]
- Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyAJ9zN0Pm0ipLq2_N8pd-4gN1nYQUTREk6IfS50rKIthCepDFmPE7jMtDHebSqP5jTV20ogqp87ne_5IcDfJO-ByKvUEQfOpp5Vpld4zfRBdlJmUfyXCMxDMgklNhipzZAnSIhJ54wKUZvQ==]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbvOmfzCgZKQVaQEJxF-mRcXtoOV0KGSDiB0dEC9KA0-voGTsVDwddZFisLON6XB86ZoKB40CY73btH7G_RUzVz_lQlaIr99NYMLQhWx3hw_O_DUjqfGDFIA6QClCSOYvNI63qb-obPNnm8Z8=]
- A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVxVqRekxsSars4rPh5NIAgiy4CPO8R7hb4SYKu7jV7tEQldFRY8W-mZq1NojHOTtWOSojcDaaUzSGrgPI9IoFCYUPDtEllcydJqZuJasq330T-mtW3dkMfwHXG5gzBPqhLNbedn9LxHsgsaIxLyVg9rg0ed7otIS7MC_elseE3t37HGzHLAqejXdTW3sRzeTe7hYHiuppbWTQ0R_0XyyPhBsK1pAQ3inEkCFyEAo1SbJdTckilajJSEexkNcTBV8rJ57XIwgakpUBoqcKk0htylV5RZcyrD64yg==]
- Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-myAUL9LzQ9Wd2tJuRGZavwXyiYBq57z6x7AXCia3B6gRvTA0ZtUD1Utegl2NFTc4tNbMwF5lR60Y-9IjKto8dqbOWnBBoICz9nsA6mhuuqlT7dSxfsLMnQaTrTdnpenBQ1LatbWPdXK_f3pJ5ogiz-wVwwehfHdDuyZlTYk3nZcdb7rNJqbEjfefmLDWdvLv_Q==]
- 1-Aminoindan synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtax3xQXXc7KotE5bkee0sIqA9wJtxAx8uD4n0CZp7ZVIA9cLDktGcwGjpL04x2OjC3VGk5W5Uzi5HnNmi8hJggOT5JnMRabJgp7qMEmZKg5runIh3_fUvECXEc8zHcmBJaLmBk6x-ObfzWic89B-wfA==]
- A process for the preparation of (R)-1-aminoindanes. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmDFdJLaf0sBvnoMmO-T2Q7NkgSAvoL0cv_6qLXE4ekh3lsOZgX5xKqJuLTnkKBK45igvrsEJ-QqYteyxW7j2V2X2PmN-goJPvj7F703yRmLEsmPRUJcMZrCjTo9ECpfkT1v1Cj17lea]
- This compound. LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1uZraVQ3f03dj8ERgwk2C2iiA1Dt-MBRqvcC91kj5zWYDTfl-WxHF5ejDUCchvEZXfTa4xkv5fi_pNSqZ26B1qcDENCbqxafNgBOdwaxiP6LXrVIQyqzp71ZLKk2yDGRur3VIbKnv]
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETKMgfJBT8gqEtweK4Mtb-_Xu6Eoq2ljUmmX3S81_d7h37ygmLbxC-bL5mXXs2ncQkwhe5wBgVCpRNrsNNsAoTGHlt_fxq70vN5zYljcqx_0LmkWkvwMw9zlXHjlgEebnFQsZ0Pjtai07a492Dt_euWf3n2SRxVrvADpgixQJauFfvE2Lj-aqtevf4INYEKB0M3JQs_9jXW9WvmUlkJTL7QjlQrQvizV0=]
- Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm7mhsOV2uYgGD8Di2qXw1kuCwVg-k4EFPKVhprsd4LZ34mq6in-N06hpnpl_YdcHABpMhtCPG6oVdWTHEApkkJuLR0aSFFEGF5hUhEd1NBkDoMyn7Xqd5KUCt6exdAK5fx8I6IvuBjG_SIH6_cD7O0TeVas9F6YZ-]
- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBZbNg0f_urTkyhvgbmWKsyqz2xYsh8KtmSB7zSjFihfwHIsfuXeWuxKRsErj3aIYeuQKy449ryYCmpZYNlhBVICIAptxTPVBVxcXX1UOW18yHCkICK2hZuGX5uRAyQPK1ceEwgawzi0PftUdnbeYR5Kly7en_C3CnXjYqR2hKQYB9y5t9MyyRVQPnPwi0dDE1i8rPpbv45OVs9YiW2SHE1ZL22eRHcnKhXA6wqY8E4apPygt3SonrgFiV69SWytXyX1kGVqIa7Qrb]
- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmMU89I9W2phyoJi50diYeXKbfJsVjiZiwmhGWsUWgcsY1ebQjTDGr7vP862KhLmizbEROK38cBHOYIX9eax_9fPSL7cBvtLv2WVI8dBnMYw1fLR9B_qKknBEu_5sDm-j75fN977YzkMKnl93BxedDYsoyLBs04P-kPCdnVzKzfHjaOVQe5ggkliFVs-SIF4Lvqk-YCfFIlaeowzvWxkTtu2opr13RuU1wSI_HQEyn7vWkwylzBP2maYtQDzTTaYtj-HpyuIHHMeNDCaYrNCYVMV2CKq4zvgfIP_8AEwO_g1K2B7sUEx-0xw0M8lLxUIeK-kJvXvxCbSlvG4G-pZgS7sH2dOSmzW69hXuzVLgbUQZkeRN9x6N27CozLEBo_ojqgm6O1P9UFQz2MloC2w==]
- Chiral HPLC Separations. Phenomenex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcoOexMcrEeNz8taO_9g-i6NsZz8aU8zk-yx_C0llDZxFk0CD24RffIMZDgF8K_L372aB-pNpRRg3J5C77LR5_Z7q1otEOZLRGx0GwmWq5wnZ-w1JNLmnT8gKxMG4VeG25Ic07ZdhPXQ==]
- Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnNuDTjpKzK1z4QmYqM_mlnEwXJJac4zmAhiGWKRAGnatRwDP-Qz2aGGUjrFqBnjAevh47pBz15DBI1ZkODfO2ezniOYvoILwWCqvsmQMLKdyPpyVDqNE_vs5KVuqhee41dQXJfZYr3uIPBBbe1PaFrEq5OdkKcXA1GWYvUx5mTZLB_gV-RK1mRay8g6ppOD-vWfAkFmWFf6hWgPEbbEYX63Y=]
- Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJTEMODDzyexRpRHUX6H80Ywiyahc9xdUeR2xlTZTswH5Zz51TEdi6xZZ85MGG_Qx_9NJJyAhz2SoqMWDhcV94UDyRfaAe_NP1UChNssSpio4L2j_-hzfmSEqij7i96Flzp0nx2D9TswoOOw==]
Sources
- 1. ajpamc.com [ajpamc.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. 1-Aminoindan(34698-41-4) 1H NMR [m.chemicalbook.com]
- 13. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. scas.co.jp [scas.co.jp]
Enantioselective Synthesis of (R)-1-Aminoindan: A Detailed Guide to Modern Catalytic Strategies
Introduction: The Significance of (R)-1-Aminoindan in Medicinal Chemistry
(R)-1-Aminoindan is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Rasagiline (Azilect®), a potent, selective, and irreversible monoamine oxidase B (MAO-B) inhibitor used for the treatment of Parkinson's disease.[1][2] The therapeutic efficacy of Rasagiline is exclusively attributed to the (R)-enantiomer, highlighting the profound impact of stereochemistry on pharmacological activity. Consequently, the development of efficient, scalable, and highly enantioselective methods for the synthesis of (R)-1-Aminoindan is a paramount objective for researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth analysis of field-proven strategies for the enantioselective synthesis of (R)-1-Aminoindan. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind key experimental choices, offering a self-validating framework for each protocol. We will explore three dominant and industrially relevant approaches: Biocatalytic Asymmetric Amination using transaminases, Chemoenzymatic Dynamic Kinetic Resolution (DKR), and Asymmetric Transfer Hydrogenation of prochiral imines. Each section includes detailed, step-by-step protocols, quantitative performance data, and workflow diagrams to ensure both clarity and reproducibility.
Strategy 1: Biocatalytic Asymmetric Amination via Transaminase
The direct amination of a prochiral ketone using a transaminase (TA) represents one of the most elegant and environmentally benign routes to chiral amines.[1][2] Transaminases, pyridoxal 5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor to a ketone acceptor with exceptional stereoselectivity.[1][2][3] This one-step process avoids harsh chemical reagents and multi-step procedures often associated with classical resolution.[1][2]
Causality of Experimental Design: The choice of an (R)-selective ω-transaminase is the cornerstone of this approach, directly dictating the stereochemical outcome. The reaction equilibrium can be unfavorable; therefore, strategies to drive the reaction to completion are critical. Using a high concentration of an inexpensive amine donor (like isopropylamine or L-alanine) is a common approach.[4][5][6] Furthermore, removal of the ketone by-product (e.g., acetone from isopropylamine) can effectively shift the equilibrium towards the desired product amine.[4][6] The use of co-solvents like DMSO is often necessary to improve the solubility of hydrophobic substrates such as 1-indanone.[1][5]
Workflow for Transaminase-Mediated Asymmetric Amination
Sources
- 1. ajpamc.com [ajpamc.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Resolution of Racemic 1-Aminoindan: A Detailed Guide to Enantiomeric Separation
Introduction: The Significance of Chiral 1-Aminoindan
In the landscape of pharmaceutical synthesis, the stereochemistry of molecular building blocks is of paramount importance. A molecule's three-dimensional arrangement can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects[1]. 1-Aminoindan, a bicyclic primary amine, is a critical chiral intermediate, most notably for the synthesis of potent drugs. The (R)-enantiomer, (R)-(-)-1-aminoindan, is a key precursor to Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease[2]. Consequently, the efficient and scalable resolution of racemic 1-aminoindan into its constituent enantiomers is a crucial process for the pharmaceutical industry, demanding robust and well-characterized methodologies.
This comprehensive technical guide provides an in-depth exploration of the primary methods for resolving racemic 1-aminoindan. We will delve into the mechanistic underpinnings of diastereomeric salt crystallization, enzymatic resolutions, and the analytical techniques required to verify enantiomeric purity. The protocols and insights provided herein are curated for researchers, scientists, and professionals in drug development, aiming to equip them with the knowledge to successfully implement and optimize these essential separation technologies.
Diastereomeric Salt Resolution: The Classic Approach
The most established and widely practiced method for resolving racemic amines on an industrial scale is through the formation of diastereomeric salts.[3][4] This technique leverages the foundational principle that while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic mixture of a base (1-aminoindan) with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed. These salts exhibit different solubilities in a given solvent system, allowing for their separation via fractional crystallization.
The choice of the resolving agent and the crystallization solvent is critical and interdependent. The ideal combination will result in a significant solubility difference between the two diastereomeric salts, leading to the preferential crystallization of one while the other remains in the mother liquor. Subsequent liberation of the free amine from the separated salt yields the desired enantiomerically enriched 1-aminoindan. To improve the economic viability of this process, the undesired enantiomer from the mother liquor can be isolated, racemized, and recycled back into the resolution process.[5][6]
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Figure 1. Workflow for Diastereomeric Salt Resolution of 1-Aminoindan.
Comparative Analysis of Chiral Resolving Agents
Several naturally occurring chiral acids have been successfully employed for the resolution of 1-aminoindan. The choice of acid significantly impacts the efficiency of the resolution in terms of yield and the enantiomeric purity of the final product.
| Resolving Agent | Solvent | Target Enantiomer | Yield (Theoretical Max: 50%) | Enantiomeric Purity (ee/op) | Reference |
| L-(-)-Malic Acid | Methanol | (R)-1-Aminoindan | 47% | 99.75% | [5] |
| L-(+)-Aspartic Acid | Methanol | (R)-1-Aminoindan | 66% (of salt) | 91.9% | [5] |
| (2R, 3R)-Tartaric Acid | Methanol | (S)-1-Aminoindan (precipitates) | Not specified | < 94% | [7] |
| N-Acetyl-L-glutamic acid | Methanol/Water | (R)-1-Aminoindan | Not specified | > 98% | [7] |
Protocol 1: Resolution with L-(-)-Malic Acid
This protocol provides a detailed procedure for the resolution of racemic 1-aminoindan using L-(-)-malic acid in methanol, which preferentially crystallizes the (R)-1-aminoindan hydrogen-L-(-)-malate salt.[5]
Materials:
-
Racemic 1-aminoindan
-
L-(-)-Malic acid
-
Methanol (reagent grade)
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a reaction vessel, dissolve 1 g of racemic 1-aminoindan in 5 mL of methanol.
-
In a separate flask, dissolve 1.06 g of L-(-)-malic acid in 5 mL of methanol.
-
Heat the 1-aminoindan solution to 50°C with stirring.
-
Slowly add the L-(-)-malic acid solution to the heated 1-aminoindan solution.
-
-
Crystallization:
-
Cool the reaction mixture to 35°C.
-
If available, seed the solution with a few crystals of (R)-1-aminoindan hydrogen-L-(-)-malate to induce crystallization.
-
Maintain the suspension at 35°C for 1 hour with gentle stirring.
-
Gradually cool the mixture to 20°C over a period of 2 hours.
-
Continue stirring at 20°C for an additional 3 hours to ensure complete crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol (e.g., 2 mL) to remove residual mother liquor.
-
Dry the collected crystals under vacuum. This yields the (R)-1-aminoindan hydrogen-L-(-)-malate salt.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in a mixture of water and an organic solvent like dichloromethane.
-
Add a base (e.g., 10% NaOH solution) dropwise while stirring until the pH of the aqueous layer is greater than 10, ensuring the complete neutralization of the salt and liberation of the free amine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Protocol 3).
-
Measure the specific optical rotation. The reported specific rotation for (R)-(-)-1-Aminoindane is approximately -16.5° (c = 1.5 in methanol), while for the (S)-(+)-enantiomer it is +16.5° (c = 1.5 in methanol).[4][8]
-
Enzymatic Resolution: The Biocatalytic Alternative
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical methods. Lipases are the most commonly employed enzymes for this purpose, catalyzing the enantioselective acylation of the amine.[9][10]
Kinetic Resolution (KR)
In a kinetic resolution, the enzyme selectively catalyzes the acylation of one enantiomer of the racemic amine at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer). These two compounds, having different functional groups, can then be easily separated. The primary limitation of this method is that the maximum theoretical yield for the desired enantiomer is 50%.
Dynamic Kinetic Resolution (DKR)
To overcome the 50% yield limitation of KR, dynamic kinetic resolution (DKR) is employed. This powerful technique combines the enzymatic kinetic resolution with an in-situ racemization of the less reactive enantiomer.[1][2][11] A racemization catalyst, typically a metal catalyst such as palladium, continuously converts the unwanted, slow-reacting enantiomer back into the racemate. This makes the entire racemic starting material available for conversion into the desired acylated enantiomer, allowing for theoretical yields approaching 100%.
dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Figure 2. Conceptual Diagram of Dynamic Kinetic Resolution of 1-Aminoindan.
Protocol 2: Dynamic Kinetic Resolution using Lipase and a Palladium Catalyst
This protocol describes a general procedure for the DKR of 1-aminoindan, adapted from methodologies for primary amines using Novozym 435 (immobilized Candida antarctica lipase B) and a palladium nanocatalyst for racemization.[2][6][11]
Materials:
-
Racemic 1-aminoindan
-
Novozym 435 (or other immobilized lipase B from Candida antarctica)
-
Palladium racemization catalyst (e.g., Pd/AlO(OH) nanocatalyst)
-
Acyl donor (e.g., ethyl acetate)
-
Anhydrous solvent (e.g., toluene)
-
Molecular sieves (to prevent byproduct formation)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with heating, stirring, and inert atmosphere capabilities
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere, add racemic 1-aminoindan, the palladium racemization catalyst, Novozym 435, and activated molecular sieves.
-
Add anhydrous toluene as the solvent, followed by the acyl donor, ethyl acetate.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 70-100°C with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the product. The reaction is complete when the starting amine is fully consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the immobilized enzyme and the palladium catalyst by filtration. The catalysts can often be recovered, washed, and reused.
-
Wash the filtered catalysts with a small amount of the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude N-acyl-1-aminoindan can be purified by standard methods such as column chromatography or recrystallization.
-
-
Hydrolysis (if free amine is desired):
-
The enantiomerically pure N-acyl-1-aminoindan can be hydrolyzed back to the free amine by treatment with acid or base, followed by extraction, as described in Protocol 1, Step 4.
-
Analytical Verification: Chiral HPLC
The determination of enantiomeric excess (ee) is crucial to assess the success of any resolution protocol. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[12] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.[13][14]
Protocol 3: Chiral HPLC Method for 1-Aminoindan Enantiomers
This protocol outlines a typical method for the baseline separation of 1-aminoindan enantiomers using a commercially available polysaccharide-based CSP.
| Parameter | Condition |
| Column | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) |
| Dimensions | 4.6 mm I.D. x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase. |
Rationale for Conditions:
-
CSP: The CHIRALCEL® OD-H provides a chiral environment through its carbamate-derivatized cellulose polymer, allowing for differential interactions with the (R) and (S) enantiomers.[15]
-
Mobile Phase: The mixture of a non-polar alkane (hexane) and a polar alcohol (isopropanol) is a standard mobile phase for normal-phase chiral chromatography. The small amount of a basic additive (diethylamine) is often necessary to improve peak shape and reduce tailing for basic analytes like 1-aminoindan by minimizing interactions with residual acidic sites on the silica support.[16]
-
Detection: The indan moiety of the molecule contains an aromatic ring, which allows for strong UV absorbance at 254 nm.
Conclusion
The resolution of racemic 1-aminoindan is a well-established yet critical process in pharmaceutical manufacturing. Diastereomeric salt crystallization remains a robust and scalable method, with the choice of resolving agent and solvent being key to achieving high yield and purity. The recycling of the unwanted enantiomer via racemization is essential for process economy. For a more modern and potentially greener approach, dynamic kinetic resolution using a combination of a lipase and a racemization catalyst offers the advantage of converting the entire racemic mixture into a single desired enantiomer, thereby maximizing atom economy. Regardless of the method chosen, accurate and reliable analytical verification by chiral HPLC is indispensable for ensuring the enantiomeric purity of the final product meets the stringent requirements for active pharmaceutical ingredients.
References
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. ResearchGate.
- WO2012116752A1 - Process of resolution of 1-aminoindan. Google Patents.
- WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Google Patents.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan. Google Patents.
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing).
- Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed.
- Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal.
- Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst. CHIMIA.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH.
- Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.
- Chiral HPLC Separations. Phenomenex.
- Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. PubMed.
- (PDF) Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate.
- Separation of a chiral amide on a Chiralcel OD-H column. ResearchGate.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO.
Sources
- 1. scielo.br [scielo.br]
- 2. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dc.engconfintl.org [dc.engconfintl.org]
- 6. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 14394 - HPLC Column CHIRALCEL® OD-H, 150 x 2,1 mm, 5 µm | Analytics-Shop [analytics-shop.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst | CHIMIA [chimia.ch]
- 12. View of Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst [chimia.ch]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Daicel CHIRALCEL OD-H HPLC Analytical Column, 5 µm, ID 4.6 mm x L 50 mm - 14321 Daicel CHIRALCEL OD-H HPLC Analytical Column, 5 µm, ID 4.6 mm x L 50 mm - 14321 [14321] - - It's Free! : UVISON.com [uvison.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Resolution of 1-Aminoindan Using L-(+)-Tartaric Acid
Introduction: The Imperative of Chirality in Pharmaceutical Synthesis
In the landscape of modern drug development, the stereochemistry of active pharmaceutical ingredients (APIs) is not a trivial detail but a critical determinant of therapeutic efficacy and patient safety. A significant portion of pharmaceuticals are chiral molecules, existing as enantiomers—non-superimposable mirror images that, despite identical chemical formulas, can exhibit profoundly different pharmacological and toxicological profiles. 1-Aminoindan serves as a crucial chiral building block in the synthesis of several important pharmaceuticals, most notably Rasagiline ((R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine), a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease[1]. The therapeutic activity of Rasagiline resides exclusively in the (R)-enantiomer, rendering the separation of racemic 1-aminoindan into its constituent enantiomers a pivotal step in its manufacture[2].
This technical guide provides a comprehensive, in-depth protocol for the chiral resolution of racemic 1-aminoindan via diastereomeric salt formation with L-(+)-tartaric acid, also known as (2R,3R)-tartaric acid. This classical chemical resolution method remains one of the most robust, scalable, and economically viable techniques for obtaining enantiomerically pure amines on an industrial scale[3][4]. We will delve into the underlying principles, provide a detailed step-by-step protocol, discuss methods for analysis, and explore the crucial aspect of racemizing the unwanted enantiomer to maximize process efficiency.
Principle of Diastereomeric Salt Resolution
The foundational principle of this resolution technique is the conversion of a pair of enantiomers, which share identical physical properties (e.g., solubility, melting point), into a pair of diastereomers, which do not[4]. This is achieved by reacting the racemic base, (R/S)-1-aminoindan, with an enantiomerically pure chiral acid—in this case, L-(+)-tartaric acid.
The reaction forms two diastereomeric salts:
-
(R)-1-aminoindan-(+)-tartrate
-
(S)-1-aminoindan-(+)-tartrate
These diastereomeric salts, not being mirror images of each other, possess different crystal lattice energies and, consequently, different solubilities in a given solvent system[4][5]. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one diastereomer can be induced to crystallize preferentially from the solution, leaving the other enriched in the mother liquor. This process of selective crystallization is known as fractional crystallization[3]. Subsequent liberation of the amine from the isolated salt and the mother liquor yields the separated enantiomers.
A critical insight for this specific resolution is that the diastereomeric salt of the desired (R)-enantiomer of 1-aminoindan with L-(+)-tartaric acid is more soluble in methanol than the salt of the (S)-enantiomer. Therefore, the protocol is designed to first crystallize and remove the less soluble (S)-1-aminoindan-(+)-tartrate salt[3].
Experimental Protocol: Resolution of (±)-1-Aminoindan
This protocol is designed for the preferential crystallization of the (S)-1-aminoindan-(+)-tartrate salt, thereby enriching the mother liquor with the desired (R)-1-aminoindan.
Materials and Equipment
-
Reagents:
-
Racemic (±)-1-aminoindan (≥98% purity)
-
L-(+)-Tartaric acid [(2R,3R)-tartaric acid] (≥99% purity)
-
Methanol (Anhydrous, ACS grade)
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
Jacketed glass reactor or round-bottom flask with magnetic stirrer and reflux condenser
-
Heating/cooling circulator or heating mantle and ice bath
-
Büchner funnel and vacuum flask
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
-
pH meter or pH strips
-
Step 1: Diastereomeric Salt Formation and Crystallization
The causality behind this step is to create a supersaturated solution of the two diastereomeric salts at an elevated temperature and then, upon controlled cooling, to exploit the lower solubility of the (S)-1-aminoindan-(+)-tartrate salt to induce its selective crystallization[3]. Methanol is chosen as the solvent due to its ability to provide a significant solubility differential between the two diastereomeric salts[3].
-
Dissolution: In a suitable reactor, charge racemic 1-aminoindan (1.0 molar equivalent). Add methanol at a ratio of approximately 40 mL per gram of 1-aminoindan[3]. Stir the mixture to ensure complete dissolution.
-
Resolving Agent Addition: In a separate vessel, dissolve L-(+)-tartaric acid (1.0 molar equivalent) in a minimal amount of warm methanol.
-
Salt Formation: Heat the 1-aminoindan solution to approximately 50-60 °C. Slowly add the tartaric acid solution to the stirred amine solution. A slight exotherm may be observed.
-
Controlled Cooling & Crystallization: Once the addition is complete, slowly cool the mixture to approximately 20 °C over a period of 2-3 hours. The slow cooling rate is critical to ensure high diastereomeric purity of the precipitate. Spontaneous crystallization of the less soluble (S)-1-aminoindan-(+)-tartrate salt should occur.
-
Maturation: Hold the resulting slurry at 20 °C with gentle stirring for at least 3 hours to allow the crystallization to reach equilibrium[3].
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold (0-5 °C) methanol to remove residual mother liquor.
-
Drying: Dry the solid (S)-1-aminoindan-(+)-tartrate salt under vacuum at 40-50 °C to a constant weight.
Step 2: Isolation of (R)-1-Aminoindan from the Mother Liquor
The mother liquor is now enriched with the more soluble (R)-1-aminoindan-(+)-tartrate salt.
-
Solvent Removal: Concentrate the mother liquor from Step 1 under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Liberation of Free Amine: To the concentrated residue, add deionized water. Add 2M NaOH solution dropwise with stirring until the pH of the solution is >11. This neutralizes the tartaric acid and liberates the free (R)-enriched 1-aminoindan, which may appear as an oil.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or MTBE.
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Final Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the enantiomerically enriched (R)-1-aminoindan as an oil or low-melting solid.
Step 3: Liberation of (S)-1-Aminoindan from the Crystalline Salt
This step is performed to recover the (S)-enantiomer, which is essential for the subsequent racemization and recycling process.
-
Suspension: Suspend the dried (S)-1-aminoindan-(+)-tartrate salt from Step 1 in deionized water.
-
Basification: Add 2M NaOH solution dropwise with stirring until the salt completely dissolves and the pH is >11.
-
Extraction and Isolation: Follow the same extraction, washing, drying, and solvent removal procedure as described in Step 2 (sub-steps 3-5) to isolate the (S)-1-aminoindan.
Caption: Workflow for the chiral resolution of 1-aminoindan.
Data Presentation & Expected Outcomes
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the product. The following table presents typical, expected data based on literature precedents for a well-optimized process.
| Parameter | (R)-1-Aminoindan (from Mother Liquor) | (S)-1-Aminoindan (from Solid) | Reference |
| Theoretical Yield | 50% | 50% | N/A |
| Typical Recovered Yield | 40 - 45% | 45 - 48% | [3] |
| Enantiomeric Excess (e.e.) | >98% | >98% | [3][6] |
| Analysis Method | Chiral HPLC | Chiral HPLC | [7] |
Note: Yields are calculated based on the initial amount of the respective enantiomer in the racemic mixture. A single resolution may not achieve >99% e.e.; a subsequent recrystallization of the desired salt from the mother liquor (after cooling to sub-ambient temperatures like -20°C) might be necessary to enhance purity[3].
Analysis of Enantiomeric Purity
Accurate determination of the enantiomeric excess is paramount to validating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method.
Protocol: Chiral HPLC Analysis
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns are often effective[7].
-
Mobile Phase: A typical mobile phase for this class of compound is a mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., ethanol or isopropanol), and a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Prepare a dilute solution (e.g., 0.5-1.0 mg/mL) of the recovered (R)- and (S)-1-aminoindan samples in the mobile phase. Also prepare a sample of the starting racemic material as a reference.
-
Injection & Detection: Inject a small volume (e.g., 10 µL) onto the column and monitor the eluent using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Quantification: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas (A) of the R and S enantiomers using the formula: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100 (for the R-enriched sample)
Method validation should be performed according to ICH guidelines, establishing specificity, linearity, accuracy, precision, and limits of detection and quantitation[7][8].
Process Optimization and Economic Viability: Racemization of the Unwanted Enantiomer
A significant drawback of classical resolution is the theoretical maximum yield of 50% for the desired enantiomer[4]. To create an economically viable and sustainable industrial process, the unwanted (S)-1-aminoindan must be racemized and recycled back into the process stream. An effective method involves reacting the (S)-1-aminoindan with the original starting material, 1-indanone, to form a symmetrical Schiff base intermediate, which is then hydrogenated to regenerate racemic 1-aminoindan[2][9].
Caption: Racemization loop for recycling (S)-1-aminoindan.
This racemization-and-recycle strategy transforms a process limited to a 50% yield into one that can theoretically approach a 100% conversion of the racemic starting material into the desired (R)-enantiomer, significantly improving the process mass intensity (PMI) and overall cost-effectiveness[2][9].
Conclusion
The chiral resolution of 1-aminoindan using L-(+)-tartaric acid is a powerful and field-proven method for accessing the enantiomerically pure (R)-enantiomer, a key intermediate for pharmaceuticals like Rasagiline. The success of the protocol hinges on a solid understanding of the principles of diastereomeric salt formation and the differential solubility of the resulting salts in a carefully chosen solvent system. By implementing a robust crystallization protocol, accurate analytical controls, and an efficient racemization loop for the unwanted enantiomer, this method provides a scalable, economical, and reliable pathway for large-scale production.
References
- EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane.
- WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- WO2012116752A1 - Process of resolution of 1-aminoindan.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT Network. [Link]
- PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN.
- Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. PubMed. [Link]
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Royal Society of Chemistry. [Link]
- Improvement of the Resolution Experiment of Racemic Tartaric Acid. Preprints.org. [Link]
- Chiral resolution. Wikipedia. [Link]
- Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]
- What is the chemical method for the resolution of (+) tartaric acid?. Quora. [Link]
- A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid.
- EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. NIH. [Link]
- (R)-1-Aminoindane. Wikipedia. [Link]
Sources
- 1. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 3. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 6. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
(R)-(-)-1-Aminoindan as a chiral resolving agent
An In-Depth Guide to Chiral Resolution Using (R)-(-)-1-Aminoindan
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Science
In the realm of molecular science, and particularly in pharmacology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer might be a potent therapeutic agent, while its counterpart could be inactive or, in some cases, cause severe adverse effects.[1][2] This reality makes the separation of racemic mixtures (a 1:1 mixture of two enantiomers) into their individual, pure enantiomers a critical process in drug development and fine chemical synthesis.
Chiral resolution by diastereomeric salt formation is a classical, robust, and industrially scalable method for achieving this separation.[3] The technique's brilliance lies in its simplicity: a racemic mixture of acids or bases is reacted with a single, pure enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. Crucially, diastereomers possess different physical properties, including solubility, which allows them to be separated by conventional methods like fractional crystallization.[1][4][5][6]
This compound has emerged as a highly effective chiral resolving agent, particularly for the separation of racemic carboxylic acids. As a chiral amine, it reacts with acidic compounds to form diastereomeric salts, enabling the isolation of a desired enantiomer. Its rigid, bicyclic structure often leads to well-defined crystalline salts, facilitating efficient separation. This guide provides a comprehensive overview of the principles and a detailed protocol for employing this compound in chiral resolution.
Physicochemical Properties of this compound
A thorough understanding of the resolving agent's properties is fundamental to designing a successful resolution protocol.
| Property | Value | Source(s) |
| IUPAC Name | (1R)-2,3-dihydro-1H-inden-1-amine | [7] |
| Synonyms | (R)-1-Aminoindane, (R)-(-)-Indanamine | [8][9] |
| CAS Number | 10277-74-4 | [7][8][10] |
| Molecular Formula | C₉H₁₁N | [7][8][11] |
| Molecular Weight | 133.19 g/mol | [7][8][10] |
| Appearance | Clear colorless to slightly yellow liquid | [8][12] |
| Melting Point | 15 °C (lit.) | [8][10][12] |
| Boiling Point | 96-97 °C at 8 mmHg (lit.) | [8][10][12] |
| Density | 1.038 g/mL at 25 °C (lit.) | [8][10] |
| Optical Activity | [α]20/D −16.5°, c = 1.5 in methanol | [10] |
| Solubility | Soluble in methanol. Not miscible or difficult to mix in water. | [8][11][12][13] |
| pKa | 9.44 ± 0.20 (Predicted) | [8][13] |
The Principle: From Enantiomers to Separable Diastereomers
The core of the resolution process is the transient conversion of enantiomers into diastereomers. Since enantiomers have identical solubility, they cannot be separated by simple crystallization. However, when a racemic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral base, such as this compound ((R)-Amine), two distinct diastereomeric salts are formed:
-
(R)-Acid · (R)-Amine
-
(S)-Acid · (R)-Amine
These two salts are diastereomers. They have different spatial arrangements, which leads to different crystal packing energies and, consequently, different solubilities in a given solvent.[6] By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution. This solid can then be physically separated by filtration.
The final steps involve reversing the salt formation to liberate the now-separated, enantiomerically enriched acid and to recover the valuable resolving agent for reuse.
Caption: Principle of chiral resolution via diastereomeric salt formation.
Detailed Application Protocol
This protocol provides a generalized, step-by-step methodology. Researchers must note that optimal conditions—particularly solvent choice, temperature, and stoichiometry—are substrate-dependent and require empirical optimization.
Part 1: Solvent Screening and Stoichiometry
The success of a resolution hinges on finding a solvent system that maximizes the solubility difference between the two diastereomeric salts.[6]
-
Solvent Selection: Begin by screening a range of solvents with varying polarities. Common choices include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and their aqueous mixtures. The goal is to find a solvent where one salt is sparingly soluble while the other remains in solution.
-
Stoichiometry: The molar ratio of this compound to the racemic acid is a critical variable.
-
1.0 Equivalent: Using a full equivalent of the resolving agent is a common starting point.
-
0.5 Equivalents: Often, using approximately 0.5 equivalents of the resolving agent can be more effective.[14][15] In this scenario, the less soluble diastereomeric salt precipitates, leaving the other enantiomer in solution as the free acid. This can sometimes create a larger difference in the solid-liquid phase equilibrium, enhancing separation.
-
Part 2: Diastereomeric Salt Formation and Crystallization
Materials:
-
Racemic carboxylic acid
-
This compound
-
Screened crystallization solvent(s)
-
Standard laboratory glassware (flasks, condenser)
-
Heating and stirring apparatus
Procedure:
-
Dissolution: In a flask, dissolve the racemic carboxylic acid (1.0 eq.) in the minimum amount of pre-heated optimal solvent.
-
Resolving Agent Addition: In a separate flask, dissolve this compound (0.5–1.0 eq.) in the same solvent. Gently add this solution to the carboxylic acid solution with constant stirring.
-
Crystallization:
-
Allow the combined solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to avoid the trapping of impurities.
-
If crystallization does not occur, try adding a "seed" crystal from a previous small-scale attempt or gently scratching the inside of the flask below the liquid surface.
-
Once crystal formation begins, allow it to proceed undisturbed.
-
-
Maximizing Yield: To maximize the yield of the precipitated salt, the flask can be placed in a cold bath (e.g., 4°C or -20°C) for several hours after initial crystallization at room temperature.[1]
Part 3: Isolation and Liberation of the Pure Enantiomer
Procedure:
-
Isolation: Collect the crystallized diastereomeric salt by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
(Optional) Recrystallization: To achieve higher enantiomeric purity, the isolated salt can be recrystallized one or more times from the same solvent system until there is no further change in the measured optical rotation.[5]
-
Liberation of the Free Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 1M HCl) to lower the pH, which protonates the carboxylate and breaks the salt bond.
-
Extract the liberated, enantiomerically pure carboxylic acid into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
-
Final Isolation: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomer.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using an appropriate analytical technique, such as chiral HPLC or polarimetry.
Caption: Experimental workflow for chiral resolution.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solutions |
| No Crystals Form | - Solution is too dilute.- Incorrect solvent choice.- Salts are oils ("oiling out"). | - Concentrate the solution.- Screen other solvents or solvent mixtures.[14]- Try seeding the solution or scratching the flask.- Lower the final temperature gradually. |
| Low Yield | - The desired salt has moderate solubility.- Crystallization time was too short.- Premature isolation. | - Screen for a solvent that further decreases the target salt's solubility.- Decrease the final crystallization temperature.- Increase the crystallization time.- Consider racemizing and recycling the unwanted enantiomer from the mother liquor.[14][16] |
| Low Enantiomeric Purity (e.e.) | - Inefficient separation (similar solubilities).- Co-precipitation of the more soluble salt.- Formation of a solid solution.[17][18] | - Recrystallize the diastereomeric salt multiple times.[2]- Optimize the solvent and temperature to maximize the solubility difference.- Adjust the stoichiometry of the resolving agent.[14]- For solid solutions, advanced techniques like enantioselective dissolution may be needed.[17][18] |
Applications in Pharmaceutical Synthesis
This compound is not just a laboratory curiosity; it is a crucial building block in the synthesis of important pharmaceuticals. Its most notable application is as a key intermediate in the production of Rasagiline (Azilect®), a selective inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[16][19][20] The synthesis of Rasagiline requires the enantiomerically pure (R)-isomer of 1-aminoindan, making its effective resolution a commercially vital process.[16] It also serves as an intermediate for other pharmaceutical compounds, highlighting the importance of robust chiral resolution methods.[8][12]
References
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 2733933. [Link]
- LookChem. Cas 10277-74-4, this compound. [Link]
- ChemBK. This compound. [Link]
- Chemistry LibreTexts. 6.
- Chemistry LibreTexts. 5.
- LookChem. (R)
- Google Patents. WO2012116752A1 - Process of resolution of 1-aminoindan.
- Oketani, R., Shiohara, K., & Hisaki, I. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- ResearchGate.
- CiteDrive. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. [Link]
- Google Patents. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- ChemRxiv. Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. [Link]
- Google Patents. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- National Institutes of Health.
- ResearchGate. Preparation of ( R )-1-Aminoindan by Dynamic Kinetic Resolution. [Link]
- National Institutes of Health. Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. [Link]
- MPG.PuRe.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. [Link]
- PubMed. Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA)
- Google Patents.
- National Institutes of Health. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. [Link]
- University of Toronto.
- Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Wikipedia. Chiral resolution. [Link]
- Der Pharma Chemica. A new process for the synthesis of enantiomerically pure R-(+)
- Royal Society of Chemistry. Chiral resolution with frozen aqueous amino acids. [Link]
- Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. nbinno.com [nbinno.com]
- 10. (R)-(−)-1-アミノインダン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. This compound | 10277-74-4 [chemicalbook.com]
- 13. This compound | 10277-74-4 [m.chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 17. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. ajpamc.com [ajpamc.com]
- 20. derpharmachemica.com [derpharmachemica.com]
The Versatile Architect: (R)-(-)-1-Aminoindan in Asymmetric Synthesis
Abstract
(R)-(-)-1-Aminoindan, a chiral primary amine with a rigid indane backbone, has emerged as a cornerstone in the field of asymmetric synthesis. Its unique stereochemical and structural properties make it a highly effective precursor for a diverse range of applications, including as a chiral auxiliary to direct stereoselective transformations, a resolving agent for the separation of enantiomers, and a foundational building block for the synthesis of sophisticated chiral ligands and organocatalysts. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted applications of this compound. We present detailed, field-proven protocols, elucidate the mechanistic underpinnings of stereocontrol, and offer comparative data to guide experimental design.
Introduction: The Structural Advantage of this compound
This compound is a chiral organic compound valued for its rigid bicyclic structure, which effectively shields one face of a reactive center, thereby enabling high levels of stereochemical control in chemical reactions.[1] This conformational rigidity, a consequence of the fused aromatic and cyclopentyl rings, is a key attribute that distinguishes it from more flexible chiral amines. As a readily available and relatively inexpensive chiral building block, it serves as a gateway to a multitude of enantiomerically pure compounds, most notably as a key intermediate in the synthesis of the anti-Parkinson's drug, Rasagiline.[2]
This document will detail the practical applications of this compound and its derivatives, with a focus on its utility in asymmetric synthesis.
This compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[3] The rigid framework of aminoindane derivatives, particularly cis-1-amino-2-indanol, makes them excellent chiral auxiliaries, especially in aldol and Diels-Alder reactions.[4]
Asymmetric Aldol Reactions via Oxazolidinone Auxiliaries
The conversion of (1R,2S)-1-amino-2-indanol, a derivative of this compound, into a chiral oxazolidinone provides a powerful tool for asymmetric aldol reactions. This approach, analogous to the well-established Evans' auxiliaries, allows for the highly diastereoselective synthesis of β-hydroxy carbonyl compounds.[5]
Principle of Stereocontrol: The Zimmerman-Traxler Model
The high diastereoselectivity of this reaction is rationalized by the Zimmerman-Traxler transition state model. The N-acyloxazolidinone forms a rigid, chair-like six-membered transition state with the boron enolate. The bulky indanyl group effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side, leading to the preferential formation of the syn-aldol adduct.[5]
Caption: Zimmerman-Traxler transition state for the boron-mediated aldol reaction.
Protocol 1: Asymmetric Aldol Reaction with an Aminoindanol-Derived Oxazolidinone [5]
Step A: Preparation of the Chiral Oxazolidinone from (1R,2S)-1-Amino-2-indanol
-
In a round-bottom flask, dissolve (1R,2S)-1-amino-2-indanol (1.0 eq) and triethylamine (2.2 eq) in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add disuccinimidyl carbonate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography to yield the pure oxazolidinone.
Step B: N-Acylation of the Chiral Oxazolidinone
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise, stir at -78 °C for 1 hour, then warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with dichloromethane.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the N-acyloxazolidinone.
Step C: Diastereoselective Aldol Reaction
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq). Stir for 30 minutes.
-
Cool the reaction to -78 °C and add the aldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Quench the reaction with a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Work up the reaction and purify the aldol adduct by column chromatography.
Step D: Auxiliary Cleavage and Recovery
-
Dissolve the aldol adduct in a 3:1 mixture of THF and water, and cool to 0 °C.
-
Add lithium hydroxide (or lithium hydroperoxide) to hydrolyze the ester.
-
After the reaction is complete, perform an acid-base extraction to separate the chiral β-hydroxy acid from the recovered (1R,2S)-1-amino-2-indanol auxiliary.
Table 1: Performance of Aminoindanol-Derived Auxiliary in Asymmetric Aldol Reactions
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | >99:1 | 85 | [5] |
| Benzaldehyde | >99:1 | 92 | [5] |
| Acrolein | >95:5 | 88 | [4] |
Asymmetric Diels-Alder Reactions
The rigid indane framework of aminoindanol-derived auxiliaries also provides excellent stereocontrol in Diels-Alder cycloadditions. The auxiliary is typically converted to an N-acryloyl derivative, which then acts as a chiral dienophile.
Caption: General workflow for an asymmetric Diels-Alder reaction using an aminoindanol-derived auxiliary.
Protocol 2: Asymmetric Diels-Alder Reaction [6]
-
Prepare the N-acryloyl oxazolidinone from the aminoindanol-derived oxazolidinone as described in Protocol 1B, using acryloyl chloride.
-
Dissolve the chiral dienophile (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to -78 °C.
-
Add the diene (e.g., cyclopentadiene, 2.0 eq).
-
Slowly add a Lewis acid (e.g., diethylaluminum chloride, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product, dry the organic phase, and purify by column chromatography.
-
The auxiliary can be cleaved and recovered using similar hydrolytic methods as in the aldol reaction.
Synthesis of Chiral Ligands from this compound
This compound and its derivatives are excellent scaffolds for the synthesis of a variety of chiral ligands for asymmetric catalysis.[2] The rigid backbone of the indane moiety often translates to high levels of enantioselectivity in metal-catalyzed reactions.
Chiral Schiff Base Ligands
Schiff base ligands are readily prepared by the condensation of a primary amine with an aldehyde.[7] Ligands derived from this compound can be used to form chiral metal complexes for various catalytic applications.
Protocol 3: Synthesis of a Chiral Schiff Base Ligand [2]
-
Dissolve (1R,2S)-1-amino-2-indanol (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of salicylaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. The formation of a solid precipitate indicates the progress of the reaction.
-
Once the reaction is complete, isolate the solid product by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Chiral Bis(oxazoline) (BOX) Ligands
Bis(oxazoline) ligands are a class of C₂-symmetric "privileged ligands" that have proven effective in a wide range of asymmetric catalytic reactions.[6] The indane-derived BOX (IndaBOX) ligands are particularly noted for their rigidity, which often leads to high enantioselectivities.
Protocol 4: Synthesis of an IndaBOX Ligand [8]
-
In a three-necked round-bottom flask under an inert atmosphere, combine (1R,2S)-1-amino-2-indanol (2.0 eq) with diethyl malonimidate dihydrochloride (1.0 eq).
-
Add anhydrous, degassed solvent (e.g., chlorobenzene) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with dichloromethane.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization to yield the IndaBOX ligand.
Table 2: Application of IndaBOX-Cu(II) Complexes in Asymmetric Henry Reactions [8]
| Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Ratio (er) |
| Benzaldehyde | Nitromethane | 98 | 80:20 |
| 4-Trifluoromethylbenzaldehyde | Nitromethane | 79 | 85:15 |
Chiral Phosphine-Oxazoline (PHOX) Ligands
PHOX ligands are P,N-chelating ligands that have shown great success in various asymmetric catalytic reactions, including allylic substitutions and hydrogenations.[9][10]
Caption: Synthetic route to PHOX ligands from (1R,2S)-1-amino-2-indanol.
This compound as a Chiral Resolving Agent
Classical resolution via the formation of diastereomeric salts remains a widely used method for separating enantiomers. This compound and its derivatives can be employed as chiral resolving agents for racemic acids.[11] The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic acid and the enantiomerically pure aminoindan derivative.
Protocol 5: Resolution of a Racemic Carboxylic Acid [6]
-
Dissolve the racemic carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Add a sub-stoichiometric amount (0.5-0.6 eq) of (1R,2S)-1-amino-2-indanol.
-
Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the enantiomerically enriched carboxylic acid from the salt by treatment with an aqueous acid (e.g., 1M HCl).
-
The mother liquor, now enriched in the other diastereomer, can be treated similarly to recover the other enantiomer of the carboxylic acid.
-
The chiral resolving agent can be recovered from the aqueous layers by basification and extraction.
This compound in Organocatalysis
Chiral amines are fundamental to the field of organocatalysis, acting as catalysts for a variety of asymmetric transformations. While proline and its derivatives are the most studied, organocatalysts derived from this compound have also shown promise, particularly in asymmetric Michael additions.[1][12]
Principle of Action
The chiral amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. The chiral environment provided by the catalyst directs the subsequent bond-forming step, leading to an enantioenriched product.
Protocol 6: Asymmetric Michael Addition of a Ketone to a Nitroalkene [12]
-
To a mixture of the nitroalkene (1.0 eq) and the ketone (2.0 eq) in a suitable solvent (e.g., toluene), add the this compound-derived chiral organocatalyst (e.g., a thiourea derivative, 10 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, purify the product by flash column chromatography.
-
The enantiomeric excess of the product can be determined by chiral HPLC.
Table 3: Performance of a Chiral Organocatalyst in an Asymmetric Michael Addition [1]
| Nitroalkene | Michael Donor | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-β-Nitrostyrene | Dimethyl malonate | 93 | 95 (S) |
| 4-Chloro-trans-β-nitrostyrene | Dimethyl malonate | 90 | 92 (S) |
| 4-Methoxy-trans-β-nitrostyrene | Dimethyl malonate | 88 | 85 (S) |
Conclusion
This compound has proven to be a remarkably versatile and powerful tool in the arsenal of the synthetic chemist. Its rigid stereodefined structure allows for the predictable and efficient control of stereochemistry in a wide array of chemical transformations. From its role as a dependable chiral auxiliary in fundamental carbon-carbon bond-forming reactions to its use as a precursor for highly effective chiral ligands and organocatalysts, this compound continues to be a key player in the synthesis of enantiomerically pure molecules for research, pharmaceuticals, and materials science. The protocols and data presented in this guide are intended to serve as a practical resource for scientists seeking to leverage the unique advantages of this chiral building block in their synthetic endeavors.
References
- Genç, H. N. (2019). An Efficient Synthesis of Chiral Catalyst: Application in Enantioselective Michael Addition Reactions. Avrupa Bilim ve Teknoloji Dergisi, (17), 20-28.
- ACS Publications. (2023). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins.
- ResearchGate. (2023). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives.
- MDPI. (2021). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor.
- PubMed. (2021). Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids.
- PubMed. (1999). Phosphinooxazolines--a new class of versatile, modular P,N-ligands for asymmetric catalysis.
- CHIMIA. (2001). Recent Developments in Asymmetric Catalysis.
- National Institutes of Health. (2010). Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid.
- Beilstein Journals. (2014). NeoPHOX – a structurally tunable ligand system for asymmetric catalysis.
- Wikipedia. Phosphinooxazolines.
- Organic Syntheses. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.
- National Institutes of Health. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses.
- ResearchGate. Choice of chiral catalysts used in Michael additions.
- National Institutes of Health. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands.
- ResearchGate. Asymmetric Michael addition mediated by organocatalyst 115.
- Caltech. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture.
- MDPI. (2016). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions.
- Science Vision. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition.
- Royal Society of Chemistry. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- PubMed. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography.
- National Institutes of Health. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
- Google Patents. Process for resolving chiral acids with 1-aminoindan-2-ols.
- MDPI. (2020). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives.
- ResearchGate. (2018). (PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam.
- Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research.
- MDPI. (2021). Strategies for Accessing cis-1-Amino-2-Indanol.
- National Institutes of Health. (2011). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes.
- Royal Society of Chemistry. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.
- ResearchGate. Diastereoselectivity and Reactivity in theDiels-Alder Reactions of ?-Chloronitroso Ethers.
- National Institutes of Health. (2019). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis.
- Organic Syntheses. (s)-4-(phenylmethyl)-2-oxazolidinone.
- MDPI. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.
- MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions.
- SpringerLink. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
- PubMed. (2003). a comparative molecular field analysis of an asymmetric Diels-Alder reaction with catalysts containing bisoxazoline or phosphinooxazoline ligands.
- National Institutes of Health. (2023). Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization.
- Organic Chemistry Portal. Broadly Effective Enantioselective Diels-Alder Reactions of 1-Amino-substituted-1,3-butadienes.
- National Institutes of Health. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones.
- JOCPR. (2015). 953-963 Review Article Schiff base metal complexes of Ni, Pd a.
- Connect Journals. Advances in Research of Schiff-Base Metal Complexes as Potent Antioxidants.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 7. Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Site-Specific Synthetic Route to Substituted Inda(box) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphinooxazolines--a new class of versatile, modular P,N-ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphinooxazolines - Wikipedia [en.wikipedia.org]
- 11. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: (R)-(-)-1-Aminoindan as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Strategic Role of Chiral Auxiliaries
In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. Many pharmaceuticals, agrochemicals, and advanced materials derive their specific biological activity or material properties from a single enantiomer.[1] Asymmetric synthesis provides the tools to access these enantiomerically pure compounds, and among the most robust and reliable strategies is the use of a chiral auxiliary.[2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
This guide focuses on (R)-(-)-1-Aminoindan , a powerful and versatile chiral auxiliary. Characterized by its rigid, bicyclic indane framework, this primary amine offers exceptional stereochemical control in a variety of asymmetric transformations.[3] Its conformational rigidity significantly limits the possible transition state geometries, leading to high levels of diastereoselectivity in reactions performed on the attached substrate.[4] This document provides an in-depth exploration of the principles governing its use, detailed protocols for its application, and the technical insights required for its successful implementation in research and development settings.
Principle of Operation: How Rigid Scaffolding Dictates Stereochemistry
The efficacy of this compound as a chiral auxiliary stems directly from its structure. When covalently bonded to a prochiral substrate, such as forming an amide with a carboxylic acid, the bulky and conformationally restricted indane group effectively shields one of the two faces of the reactive intermediate (e.g., an enolate). This steric hindrance directs an incoming reagent to attack from the opposite, less-hindered face, thereby creating a new stereocenter with a predictable configuration.[5]
The mechanism of stereocontrol is particularly evident in the α-alkylation of an amide-derived enolate. Upon deprotonation with a strong base like Lithium Diisopropylamide (LDA), a planar enolate is formed. The indane auxiliary orients itself to minimize steric interactions, exposing one face of the enolate to the solvent and shielding the other. An incoming electrophile (R-X) can then only approach from this exposed face.
Caption: Mechanism of stereocontrol in the alkylation of a chiral amide.
Core Application I: Resolution of Racemic Carboxylic Acids
One of the most classical and straightforward applications of a chiral amine is in the resolution of racemates. This compound can be used to separate a racemic mixture of a chiral carboxylic acid by forming a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[6][7]
Protocol 1: Diastereomeric Salt Resolution
Objective: To resolve a racemic carboxylic acid (e.g., ibuprofen) using this compound.
Materials:
-
Racemic carboxylic acid (1.0 eq)
-
This compound (0.5 - 1.0 eq)
-
Solvent (e.g., Methanol, Ethanol, or Acetonitrile)
-
Hydrochloric acid (1 M)
-
Diethyl ether or Ethyl acetate
-
Standard laboratory glassware, filtration apparatus
Procedure:
-
Salt Formation: Dissolve the racemic carboxylic acid in a minimal amount of a suitable warm solvent (e.g., methanol). In a separate flask, dissolve this compound (typically 0.5 equivalents to precipitate the less soluble salt) in the same solvent.
-
Crystallization: Add the aminoindan solution to the carboxylic acid solution. The mixture may become cloudy as the diastereomeric salts begin to form. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) to facilitate complete crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. The collected solid is the diastereomerically enriched salt.
-
Expert Insight: The choice of solvent and the amount of resolving agent are critical. Using sub-stoichiometric amounts (0.5-0.6 eq) of the aminoindan is often preferred to maximize the purity of the first crop of crystals.[6]
-
-
Liberation of the Chiral Acid: Suspend the isolated diastereomeric salt in water and add an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1 M HCl until the pH is ~1-2.
-
Extraction: Transfer the mixture to a separatory funnel. The enantiomerically enriched carboxylic acid will move to the organic layer, while the protonated aminoindan hydrochloride salt will remain in the aqueous layer. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification and Recovery: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid. The aqueous layer can be basified and extracted to recover the this compound auxiliary.
Core Application II: Diastereoselective Synthesis via Chiral Amides
The premier use of this compound is as a covalently bound auxiliary to direct the formation of new stereocenters. The general workflow involves three key stages: attachment of the auxiliary, the diastereoselective bond-forming reaction, and finally, cleavage of the auxiliary to reveal the chiral product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 2: Attachment - Synthesis of a Chiral N-Acylindan
Objective: To couple a prochiral carboxylic acid to this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.05 eq)
-
Coupling agent (e.g., EDC·HCl, 1.2 eq) and activator (e.g., HOBt, 1.2 eq) OR Thionyl chloride (for acyl chloride method)
-
Base (e.g., Triethylamine or DIPEA, 2.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure (EDC/HOBt Coupling):
-
Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Add EDC·HCl and HOBt to the solution and stir for 15 minutes at room temperature to form the activated ester.
-
Add this compound, followed by the dropwise addition of the base (e.g., triethylamine).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure chiral amide.
Protocol 3: Diastereoselective α-Alkylation
Objective: To perform a diastereoselective alkylation on the N-acylindan intermediate.
Materials:
-
Chiral N-acylindan (1.0 eq)
-
Anhydrous THF
-
Lithium Diisopropylamide (LDA) solution (1.1 eq, freshly prepared or commercial)
-
Electrophile (e.g., Benzyl bromide or Iodomethane, 1.2 eq)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral N-acylindan in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the LDA solution dropwise via syringe. The solution may change color, indicating enolate formation. Stir the mixture at -78 °C for 1 hour.
-
Expert Insight: Maintaining a low temperature is critical to prevent side reactions and ensure the kinetic formation of the desired (Z)-enolate, which is key to high diastereoselectivity.[1]
-
-
Alkylation: Add the electrophile dropwise to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Quantitative Data: Representative Alkylation Performance
| Entry | Electrophile (R-X) | Yield (%) | Diastereoselectivity (d.e. %) |
| 1 | CH₃-I | ~85-95 | >95 |
| 2 | CH₃CH₂-I | ~80-90 | >97 |
| 3 | Bn-Br | ~90-98 | >98 |
| 4 | Allyl-Br | ~80-90 | >97 |
| Note: Yields and d.e. are representative and can vary based on substrate and precise reaction conditions. |
Protocol 4: Cleavage of the Auxiliary
Objective: To hydrolyze the alkylated amide product to obtain the enantiomerically pure carboxylic acid and recover the auxiliary.
Materials:
-
Alkylated N-acylindan (1.0 eq)
-
Sulfuric acid (e.g., 6 M) or Potassium hydroxide
-
Solvent (e.g., Dioxane or Ethanol)
-
Diethyl ether or Ethyl acetate
Procedure (Acidic Hydrolysis):
-
Dissolve the alkylated N-acylindan in a suitable solvent like dioxane.
-
Add an aqueous solution of sulfuric acid (e.g., 6 M).
-
Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the mixture several times with diethyl ether to isolate the chiral carboxylic acid product.
-
Auxiliary Recovery: The aqueous layer contains the this compound as its ammonium sulfate salt. To recover it, cool the aqueous layer in an ice bath and carefully basify with a concentrated NaOH solution until the pH is >12. Extract the free-base aminoindan with DCM, dry the organic layer, and concentrate to recover the auxiliary for reuse.
Summary and Advantages
This compound stands as a highly effective and reliable chiral auxiliary for several key reasons:
-
High Diastereoselectivity: Its rigid structure provides excellent facial shielding, leading to high d.e. in a range of reactions.[4]
-
Reliability: The protocols are well-established and provide consistent results.
-
Recoverability: The auxiliary can be efficiently cleaved and recovered in high yield, which is crucial for cost-effectiveness and sustainability.
-
Versatility: It is effective for both classical resolutions and covalent-auxiliary-based transformations.[6][8]
For researchers in drug development and synthetic chemistry, this compound offers a powerful tool for establishing critical stereocenters with a high degree of predictability and control.
References
- LookChem. (R)
- Google Patents. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- Nature. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. [Link]
- ResearchGate. (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary | Request PDF. [Link]
- Google Patents. WO2012116752A1 - Process of resolution of 1-aminoindan.
- Wikipedia. (R)-1-Aminoindane. [Link]
- National Center for Biotechnology Information. cis-1-Aminoindan-2-ol in Asymmetric Syntheses. [Link]
- Google Patents. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- Wikipedia. Chiral auxiliary. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 10277-74-4: this compound | CymitQuimica [cymitquimica.com]
- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 7. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Mechanistic Foundations: Directing Stereochemistry
An In-Depth Guide to the Application of Aminoindan Scaffolds in Asymmetric Aldol Reactions
For researchers and professionals in synthetic organic chemistry and drug development, the aldol reaction remains a cornerstone for carbon-carbon bond formation. Achieving stereocontrol in this transformation is paramount, and the field of asymmetric organocatalysis has provided powerful tools to this end. This guide explores the utility of the rigid, chiral scaffold of aminoindan, particularly focusing on its application in directing stereoselective aldol reactions. While (R)-(-)-1-Aminoindan itself can function as an organocatalyst, its derivatives, notably (1R,2S)-1-amino-2-indanol, have been extensively documented as highly effective chiral auxiliaries. We will delve into the mechanistic principles, provide detailed application notes, and present robust protocols based on established literature.
The efficacy of aminoindan and its derivatives in asymmetric aldol reactions stems from their ability to create a highly ordered, chiral environment around the reacting centers. This is primarily achieved through two distinct, yet related, mechanistic pathways: enamine catalysis and auxiliary control.
Enamine Catalysis: The Organocatalytic Cycle
Similar to the well-established mechanism of proline catalysis, chiral primary or secondary amines like this compound can catalyze aldol reactions via an enamine intermediate.[1][2] The reaction of the amine catalyst with a ketone or aldehyde donor generates a nucleophilic enamine. This enamine then attacks an aldehyde acceptor in a stereocontrolled fashion. The rigid bicyclic structure of the aminoindan backbone effectively shields one face of the enamine, dictating the facial selectivity of the subsequent C-C bond formation.[3] The resulting iminium ion is then hydrolyzed to release the aldol product and regenerate the catalyst, completing the cycle.[4][5]
The general mechanism, analogous to that of proline, involves the formation of an enamine from the catalyst and the ketone, which then attacks the aldehyde.[6][7] The stereochemical outcome is determined in the C-C bond-forming transition state, where the bulky indane group directs the aldehyde to a specific face of the enamine nucleophile.[8]
Caption: The enamine catalytic cycle for an aminoindan-catalyzed aldol reaction.
Chiral Auxiliary Control: The Oxazolidinone Approach
A more widely documented and often more selective method involves using the related chiral amino alcohol, cis-1-amino-2-indanol, as a chiral auxiliary.[9] In this approach, the aminoindanol is first converted into a rigid oxazolidinone structure, which is then acylated with a carboxylic acid derivative (e.g., propionyl chloride).[10] This N-acyloxazolidinone serves as the substrate.
The key to high stereoselectivity lies in the formation of a geometrically defined boron or titanium enolate.[9][11] The chelation between the Lewis acid (like dibutylboron triflate), the carbonyl oxygen, and the oxazolidinone ring oxygen locks the enolate into a specific conformation. The bulky and rigid indane group then acts as a stereodirecting element, blocking one face of the enolate.[10] Consequently, the incoming aldehyde can only approach from the less sterically hindered face, leading to the formation of predominantly one diastereomer.[11] This predictable facial bias is elegantly explained by the Zimmerman-Traxler transition state model.[3] After the reaction, the valuable chiral auxiliary can be cleaved and recovered for reuse.[10]
Application Notes: Rationale Behind Experimental Choices
The success of these reactions hinges on careful control of reaction parameters. The insights below, grounded in extensive field use, explain the causality behind common experimental choices.
-
The Auxiliary Scaffold : The conformational rigidity of the cis-fused indane system is crucial. Unlike more flexible auxiliaries, its locked conformation minimizes competing transition states, leading to exceptionally high levels of diastereoselectivity.[9][10]
-
Enolate Formation : The use of dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard for generating the (Z)-enolate. The (Z)-geometry is key to achieving the syn-aldol product via a chair-like Zimmerman-Traxler transition state.[12]
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents. They are aprotic, preventing unwanted side reactions, and effectively solvate the intermediates without interfering with the crucial chelation of the boron enolate.[10]
-
Temperature : Reactions are initiated at low temperatures (-78 °C) to enhance kinetic control and maximize stereoselectivity by minimizing the energy available for the system to overcome the barrier to less-favored transition states. The reaction is then often allowed to slowly warm to 0 °C or room temperature to ensure completion.[10][12]
-
Auxiliary Cleavage : Cleavage is typically achieved under mild conditions to avoid epimerization or degradation of the desired product. Lithium hydroperoxide (LiOOH) or sodium methoxide (NaOMe) are effective reagents that cleave the amide bond to yield the corresponding β-hydroxy acid or methyl ester, respectively, while allowing for high recovery of the chiral auxiliary.[10]
Data Presentation: Performance in Diastereoselective Aldol Reactions
The oxazolidinone auxiliary derived from cis-1-amino-2-indanol consistently delivers exceptional levels of stereocontrol across a range of aldehyde substrates. The data below is representative of the performance reported in the literature.
| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereoselectivity (de, %) |
| 1 | Isobutyraldehyde | syn | 70-80 | >99 |
| 2 | Benzaldehyde | syn | 70-80 | >99 |
| 3 | Propionaldehyde | syn | 70-80 | >99 |
| 4 | Acetaldehyde | syn | 75-85 | >99 |
| Table 1: Representative results for the diastereoselective aldol reaction using the (1S,2R)-1-aminoindan-2-ol derived oxazolidinone auxiliary. Data adapted from literature reports.[10][11] |
Experimental Protocols
The following section provides a detailed, step-by-step methodology for a typical asymmetric aldol reaction using a chiral auxiliary derived from (1R,2S)-1-amino-2-indanol. This protocol is a composite of established and validated procedures.[10][12]
Caption: General experimental workflow for an auxiliary-controlled aldol reaction.
Protocol 1: Synthesis of the Chiral N-Propionyloxazolidinone
This protocol details the preparation of the acylated chiral auxiliary, the starting material for the aldol reaction.
-
Oxazolidinone Formation :
-
To a stirred solution of (1R,2S)-1-amino-2-indanol (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add disuccinimidyl carbonate (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure and purify by flash chromatography to yield the chiral oxazolidinone.
-
-
N-Acylation :
-
Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. Stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise. Stir at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl. Partition the mixture between ethyl acetate and water.
-
Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the N-propionyloxazolidinone, which is often pure enough for the next step.[12]
-
Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction
This is the core C-C bond-forming reaction.
-
Setup : Add the N-propionyloxazolidinone (1.0 eq) to a flame-dried flask under an inert atmosphere and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Enolate Formation :
-
Cool the solution to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq).
-
Stir the mixture at 0 °C for 30-45 minutes to facilitate (Z)-enolate formation.
-
-
Aldehyde Addition :
-
Cool the reaction mixture to -78 °C.
-
Add the desired aldehyde (1.2 eq), optionally dissolved in a small amount of cold DCM, dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.[12]
-
-
Workup and Purification :
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) to isolate the pure aldol adduct.
-
Protocol 3: Auxiliary Cleavage
This final step liberates the chiral product and allows for recovery of the auxiliary.
-
Setup : Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Hydrolysis :
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
-
Isolation :
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove THF.
-
Extract the aqueous solution with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate (3x) to isolate the desired β-hydroxy acid product.
-
References
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (n.d.).
- Blackmond, D. G. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Journal of the American Chemical Society, 126(43), 13948–13949. [Link]
- Proline-catalyzed aldol reactions. (2023, October 21). In Wikipedia. [Link]
- 10.1: Chiral Proline Based Reactions. (2021, March 16). Chemistry LibreTexts. [Link]
- Zare, S., et al. (2022). Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study.
- Bickelhaupt, F. M., et al. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Journal of the American Chemical Society, 124(42), 12742-12753. [Link]
- Houk, K. N., & List, B. (2004). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research, 37(8), 558-565. [Link]
- Houk, K. N., & List, B. (2004). Theory of asymmetric organocatalysis of Aldol and related reactions: rationalizations and predictions. Semantic Scholar. [Link]
- Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. [Link]
- Ghosh, A. K., & Fidanze, S. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937-961. [Link]
- Ghosh, A. K., et al. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.
- Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. (2021, August 25). YouTube. [Link]
- Poelarends, G. J., et al. (2015). Evidence for the formation of an enamine species during aldol and Michael-type addition reactions promiscuously catalyzed by 4-oxalocrotonate tautomerase. FEBS Journal, 282(9), 1733-1745. [Link]
Sources
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for the formation of an enamine species during aldol and Michael-type addition reactions promiscuously catalyzed by 4-oxalocrotonate tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: N-Acylation of (R)-(-)-1-Aminoindan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Acylated (R)-(-)-1-Aminoindan
This compound is a privileged chiral building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its rigid bicyclic structure and chiral amine center make it a valuable scaffold for developing targeted therapies.[1] The N-acylation of this primary amine is a fundamental and versatile transformation. This reaction is employed not only to protect the nucleophilic amine during subsequent synthetic steps but also to synthesize final active pharmaceutical ingredients (APIs) where the N-acyl group is an integral part of the pharmacophore. The resulting N-acylated amides are ubiquitous in pharmaceuticals and natural products.[2]
This guide provides a detailed examination of the N-acylation of this compound, grounded in mechanistic principles. We present two robust, field-proven protocols using common acylating agents—an acyl chloride and an acid anhydride—and offer comprehensive guidance on reaction monitoring, product purification, and characterization.
Mechanistic Foundation: Nucleophilic Acyl Substitution
The N-acylation of an amine proceeds via a well-established nucleophilic acyl substitution mechanism.[3] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically rapid and exothermic.
The process involves two primary stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acyl chloride or anhydride). This forms a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This concerted electronic rearrangement results in the expulsion of a leaving group—a chloride ion (Cl⁻) in the case of an acyl chloride, or a carboxylate ion in the case of an acid anhydride.
-
Deprotonation: A base, either a second equivalent of the starting amine or an added non-nucleophilic base like triethylamine, removes the proton from the newly acylated nitrogen, yielding the neutral amide product and a corresponding ammonium salt.[3] The neutralization of the acidic byproduct (HCl or a carboxylic acid) is crucial, as it would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism of N-acylation.
Protocol 1: N-Acetylation using Acetyl Chloride
Acetyl chloride is a highly reactive acylating agent that provides rapid and high-yielding conversions.[4] Its primary drawback is its high sensitivity to moisture, which necessitates anhydrous reaction conditions. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be scavenged by a base.
Materials and Equipment
-
This compound (C₉H₁₁N, MW: 133.19 g/mol )[5]
-
Acetyl Chloride (C₂H₃ClO, MW: 78.50 g/mol )
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard laboratory glassware for workup and purification
Detailed Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction.
-
Base Addition: Slowly add triethylamine (1.2 eq.) to the stirred solution.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise to the reaction mixture using a dropping funnel, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylammonium chloride) is typically observed.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-2 hours).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: N-Acetylation using Acetic Anhydride
Acetic anhydride is a less reactive and less moisture-sensitive alternative to acetyl chloride.[6] The reaction produces acetic acid as a byproduct, which also requires neutralization. A key advantage is that it can often be run under less stringent anhydrous conditions, and in some cases, even in aqueous or solvent-free systems.[4][6]
Materials and Equipment
-
This compound (C₉H₁₁N, MW: 133.19 g/mol )[5]
-
Acetic Anhydride ((CH₃CO)₂O, MW: 102.09 g/mol )
-
Triethylamine (Et₃N), Pyridine, or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or water
-
Round-bottom flask, magnetic stirrer
-
Standard laboratory glassware for workup and purification
Detailed Step-by-Step Methodology
-
Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq.) in a suitable solvent like DCM or THF. For a greener approach, solvent-free conditions or an aqueous medium can be explored.[6]
-
Base Addition: Add the base (e.g., triethylamine, 1.2 eq.). If using an aqueous system, a base like NaHCO₃ can be effective.[4]
-
Acylating Agent Addition: Add acetic anhydride (1.2 eq.) dropwise to the stirred mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
If using an organic solvent, quench with water and perform an extractive work-up as described in Protocol 1.
-
Under solvent-free conditions, the reaction mixture can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and then subjected to the standard aqueous work-up.[6]
-
The product may crystallize directly from the reaction mixture upon standing or addition of a non-polar solvent like diethyl ether.[6]
-
-
Purification: Purify the product by recrystallization or column chromatography as needed.
Quantitative Data and Reaction Parameters
| Parameter | Protocol 1 (Acetyl Chloride) | Protocol 2 (Acetic Anhydride) | Rationale / Causality |
| Amine Eq. | 1.0 | 1.0 | Limiting reagent |
| Acylating Agent Eq. | 1.1 | 1.2 | A slight excess ensures complete conversion of the amine. |
| Base Eq. | 1.2 | 1.2 | Sufficient base is required to neutralize the acid byproduct. |
| Temperature | 0 °C to RT | Room Temperature | Controls the higher reactivity and exothermicity of acetyl chloride. |
| Typical Time | 1-2 hours | 1-3 hours | Acetyl chloride is more reactive, leading to faster reaction times. |
| Expected Yield | > 90% | > 90% | Both methods are generally high-yielding. |
| Key Advantage | High reactivity, fast conversion | Easier to handle, less moisture-sensitive | Choice depends on substrate reactivity and available lab conditions. |
Experimental Workflow & Monitoring
General Experimental Workflow
Caption: From setup to pure product.
Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the reaction's progress by observing the disappearance of the starting material and the appearance of the product.
Procedure:
-
Prepare the TLC Chamber: Use a suitable eluent system, typically a mixture of a non-polar and a polar solvent (e.g., 7:3 Hexanes:Ethyl Acetate). The ideal solvent system should place the starting amine at an Rf of ~0.3-0.4.
-
Spot the Plate: On a silica gel TLC plate, spot three lanes:
-
Lane 1 (Reference): A dilute solution of the starting material, this compound.
-
Lane 2 (Co-spot): Spot the reference on top of the reaction mixture.
-
Lane 3 (Reaction): An aliquot of the reaction mixture.
-
-
Develop and Visualize: Place the plate in the chamber and allow the solvent to elute. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with ninhydrin for the primary amine or permanganate).
-
Analyze: The reaction is complete when the spot corresponding to the starting amine is no longer visible in the "Reaction" lane. The product will appear as a new, typically less polar spot (higher Rf) than the starting amine.
Caption: Visualizing reaction completion via TLC.
Product Characterization
Confirming the structure and purity of the final N-acylated product is essential. A combination of spectroscopic methods should be employed.[7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the addition of the acyl group. Key signals to look for in N-acetyl-(R)-1-aminoindan include:
-
A singlet around ~2.0 ppm corresponding to the methyl protons (–COCH₃) of the acetyl group.
-
The disappearance of the broad singlet for the primary amine protons (–NH₂) of the starting material.
-
The appearance of a new amide proton signal (–NH–) typically downfield, often coupled to the adjacent methine proton.
-
Shifts in the signals for the indan scaffold protons, particularly the methine proton at the C1 position.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides confirmation of the carbon skeleton.
-
A characteristic signal for the new amide carbonyl carbon will appear around 169-172 ppm .
-
A signal for the new acetyl methyl carbon will appear around 23-25 ppm .
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is excellent for identifying key functional groups.
-
Appearance of a strong C=O stretch for the amide at ~1640-1680 cm⁻¹ .
-
Appearance of an N-H stretch for the secondary amide at ~3250-3300 cm⁻¹ .
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. For N-acetyl-(R)-1-aminoindan, the expected molecular weight is 175.23 g/mol . Look for the [M+H]⁺ ion at m/z 176.2.
Safety and Handling
-
Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
Bases: Triethylamine and pyridine are flammable and have strong, unpleasant odors. Use in a fume hood.
-
General Precautions: The N-acylation reaction is exothermic and should be performed with appropriate temperature control, especially when using highly reactive acyl chlorides.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733933, this compound.
- Toth, E., et al. (2012). Process for the preparation of enantiomerically pure 1-aminoindan. European Patent EP 3068746B1.
- Karimi-Jaberi, Z., & Ghasemi, M. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemistry, 2013, 1-5.
- Amblard, F., et al. N-Terminus Acetylation Protocol.
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123445, (+-)-1-Aminoindan.
- SIRS, A.S. (2012). Process of resolution of 1-aminoindan. World Intellectual Property Organization Patent WO2012116752A1.
- Gore, R. P., et al. (2011). A review on acylation of amines. Der Pharma Chemica, 3(3), 409-421.
- Rappoport, S., & Lapidot, Y. (1974). The chemical preparation of acetylaminoacyl-tRNA. Methods in Enzymology, 29, 685-688.
- Serwa, R., et al. (2009). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution. Journal of the American Chemical Society, 131(33), 11978-11987.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Ahn, J., et al. (2012). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 23(8), 1466-1469.
- Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
- Katritzky, A. R., et al. (2007). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. Chemical & Pharmaceutical Bulletin, 55(1), 124-127.
- Pevarello, P., et al. (2010). A process for the preparation of (R)-1-aminoindanes. European Patent EP2181980A1.
- LookChem. (n.d.). This compound.
- Bradshaw, H. B., & Krey, J. F. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Neuroscience, 14, 798130.
- Park, J. K., et al. (2017). Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances, 7(64), 40383-40388.
- Yahyazadeh, A., et al. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 24(11), 4965-4967.
- Pevarello, P., et al. (2021). Process for preparing (r)-4-aminoindane and corresponding amides. World Intellectual Property Organization Patent WO2021059146A1.
- Drauz, K., et al. (1994). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. German Patent DE4240722A1.
- Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube.
- Katritzky, A. R., & Tala, S. R. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ias.ac.in [ias.ac.in]
- 5. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. asianpubs.org [asianpubs.org]
The Crucial Role of (R)-(-)-1-Aminoindan in the Stereoselective Synthesis of Rasagiline: An Application Note and Protocol Guide
Introduction: The Significance of Stereochemistry in Parkinson's Disease Therapy
Rasagiline, marketed as Azilect®, is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) that has become a cornerstone in the management of Parkinson's disease.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry; only the (R)-enantiomer, (R)-(+)-N-propargyl-1-aminoindan, exhibits the desired pharmacological activity. The (S)-enantiomer is significantly less active. This stereoselectivity underscores the critical importance of asymmetric synthesis in the production of rasagiline, ensuring the delivery of a highly pure and effective therapeutic agent to patients. At the heart of this stereoselective synthesis lies the pivotal intermediate: (R)-(-)-1-Aminoindan. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of Rasagiline with a focus on the preparation and utilization of this key chiral building block.
Synthetic Pathways to Rasagiline: A Focus on this compound
The industrial synthesis of Rasagiline predominantly hinges on two strategic approaches to obtain the enantiomerically pure this compound:
-
Chiral Resolution of Racemic 1-Aminoindan: This classical and widely implemented method involves the synthesis of a racemic mixture of 1-aminoindan, followed by separation of the enantiomers.
-
Asymmetric Synthesis: More modern approaches focus on the direct synthesis of the (R)-enantiomer, thereby avoiding the loss of 50% of the material inherent in resolution methods.
Once enantiomerically pure this compound is secured, the final step is the introduction of the propargyl group to the amine.
Obtaining the Key Intermediate: this compound
This method remains a workhorse in industrial production due to its reliability and cost-effectiveness. The principle lies in the reaction of the racemic amine with a chiral acid to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[3]
Causality of Experimental Choices:
-
Resolving Agent: L-tartaric acid is a readily available and inexpensive chiral resolving agent. Its dicarboxylic nature allows for the formation of crystalline salts with amines.
-
Solvent System: The choice of solvent (often an alcohol like methanol or ethanol) is critical to exploit the solubility difference between the two diastereomeric salts. The desired (R)-aminoindan-L-tartrate salt is typically less soluble, precipitating out of the solution.
Self-Validating System: The success of the resolution is validated by measuring the enantiomeric excess (e.e.) of the liberated this compound using chiral High-Performance Liquid Chromatography (HPLC). The optical rotation of the final product also serves as a key quality control parameter.
While resolution is effective, asymmetric synthesis presents a more elegant and atom-economical approach. Several methods have been developed, including:
-
Asymmetric Hydrogenation: Chiral catalysts can be used to hydrogenate a prochiral imine precursor to selectively form the (R)-enantiomer.
-
Enzymatic Kinetic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of racemic 1-aminoindan, allowing for the separation of the acylated enantiomer from the unreacted desired enantiomer. A dynamic kinetic resolution (DKR) can further enhance the yield by racemizing the unwanted enantiomer in situ.[4][5]
Causality of Experimental Choices:
-
Catalyst/Enzyme Selection: The choice of a specific chiral catalyst or enzyme is paramount as it directly dictates the enantioselectivity of the transformation.
-
Reaction Conditions: Temperature, pressure, and substrate concentration are optimized to maximize both the yield and the enantiomeric excess of the desired product.
Self-Validating System: Similar to chiral resolution, the enantiomeric purity of the resulting this compound is the primary validation metric, determined by chiral HPLC.
The Final Step: N-Propargylation of this compound
With the enantiomerically pure intermediate in hand, the final step is the attachment of the propargyl group. The most common method is a direct N-alkylation reaction.
Causality of Experimental Choices:
-
Propargylating Agent: While propargyl halides (chloride or bromide) can be used, they are toxic and can lead to the formation of the genotoxic impurity 2-Cl-AAI.[1][6] Propargyl sulfonates, such as propargyl mesylate or tosylate, are often preferred for their higher reactivity and cleaner reaction profiles, minimizing side reactions.[6]
-
Base: An inorganic base, such as potassium carbonate, is used to neutralize the acid generated during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent like acetonitrile is commonly employed to dissolve the reactants and facilitate the SN2 reaction.
Self-Validating System: The reaction progress is monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. The purity of the final Rasagiline base is determined by HPLC, and its identity is confirmed by spectroscopic methods such as 1H NMR and 13C NMR.
Visualizing the Synthesis
Caption: Overall workflow for the synthesis of Rasagiline Mesylate, highlighting the central role of this compound.
Caption: Simplified mechanism of the N-propargylation of this compound via an SN2 reaction.
Detailed Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 1-Aminoindan
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
-
Preparation of the Diastereomeric Salt:
-
In a suitable reaction vessel, dissolve racemic 1-aminoindan (1.0 eq) in methanol.
-
In a separate vessel, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in methanol, heating gently if necessary.
-
Slowly add the L-tartaric acid solution to the 1-aminoindan solution with continuous stirring.
-
Allow the mixture to cool to room temperature and then further cool in an ice bath to promote crystallization.
-
The less soluble di-(R)-1-aminoindan-L-tartrate salt will precipitate.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a base, such as a 10% aqueous solution of sodium hydroxide, until the pH is strongly basic (pH > 12).
-
Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Validation:
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
Measure the optical rotation and compare it with the literature value.
-
Protocol 2: Synthesis of Rasagiline from this compound
This protocol is adapted from a common industrial synthesis approach.[6] All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution.
-
-
N-Propargylation:
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add propargyl mesylate (1.0-1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 1-5 hours.[6]
-
Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
-
Work-up:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Add water to the residue and extract the crude Rasagiline base with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude Rasagiline base.
-
-
Salification (Formation of Rasagiline Mesylate):
-
Dissolve the crude Rasagiline base in isopropanol.
-
Add methanesulfonic acid (1.0 eq) dropwise with stirring.
-
The Rasagiline mesylate salt will precipitate. Cool the mixture to enhance crystallization.
-
Collect the white solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
-
Validation:
-
Determine the melting point of the Rasagiline mesylate.
-
Assess the chemical purity by HPLC (typically >99%).[6]
-
Confirm the structure using 1H NMR and 13C NMR spectroscopy.
-
Data Presentation: A Comparative Overview
| Parameter | Chiral Resolution Route | Asymmetric Synthesis Route | N-Propargylation Step | Final Product (Rasagiline Mesylate) |
| Typical Yield | 40-50% (of R-enantiomer) | >90%[4] | 80-95% | >75% (overall from R-AI)[1] |
| Enantiomeric Excess (e.e.) | >99% | >99%[4] | Maintained | >99.9% |
| Purity | >98% | >98% | >95% (crude base) | >99.5%[6] |
| Key Reagents | Racemic 1-aminoindan, L-Tartaric Acid | Prochiral precursor, Chiral catalyst/enzyme | (R)-1-aminoindan, Propargyl mesylate, K₂CO₃ | Rasagiline base, Methanesulfonic acid |
| Advantages | Established, reliable, cost-effective | High yield, atom-economical | High yield, clean reaction | High purity, stable salt form |
| Disadvantages | Theoretical max yield of 50% | Higher initial catalyst/enzyme cost | Use of sulfonate esters | Requires pure starting materials |
Conclusion
The synthesis of Rasagiline is a testament to the power of stereoselective chemistry in modern drug development. This compound stands as the indispensable chiral intermediate, the procurement of which is the most critical phase of the entire synthetic sequence. Whether obtained through classical resolution or more advanced asymmetric methods, the purity of this intermediate directly impacts the quality and efficacy of the final active pharmaceutical ingredient. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and efficiently synthesize Rasagiline, contributing to the advancement of therapies for Parkinson's disease.
References
- CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents.
- A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate) - Der Pharma Chemica.
- US8901352B2 - Method for the synthesis of rasagiline - Google Patents.
- US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents.
- A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution | Request PDF - ResearchGate.
- Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed.
- WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents.
- An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives - ResearchGate.
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A.
- cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC.
- cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PubMed - NIH.
- US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents.
- A new processfor the synthesisof enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate) - ResearchGate.
- US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents.
- Chiral resolution - Wikipedia.
- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - MDPI.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.
- PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 - EPO.
- Accessing N‐Propargyl Amino Alcohols through Cu(I)‐Catalyzed A‐Coupling/Annulation and Bi(III)‐Promoted Ring‐Opening | Request PDF - ResearchGate.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]
The Role of (R)-(-)-1-Aminoindan in Pharmaceutical Manufacturing: Applications and Protocols
Introduction
(R)-(-)-1-Aminoindan, a chiral primary amine with a rigid bicyclic structure, serves as a cornerstone chiral building block in modern pharmaceutical synthesis. Its stereochemically defined nature makes it an invaluable synthon for introducing a specific enantiomeric center, a critical requirement for the safety and efficacy of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the manufacturing of key drugs. Detailed protocols for its use in synthesis and for its quality control are provided to support researchers, scientists, and drug development professionals in leveraging this versatile intermediate.
The Strategic Value of a Chiral Synthon: Why this compound?
The efficacy of this compound in pharmaceutical manufacturing stems from its unique structural and chemical properties:
-
Stereochemical Integrity: It provides a reliable method for introducing the (R)-stereocenter into a target molecule. This is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1]
-
Structural Rigidity: The fused ring system of the indane core imparts conformational rigidity. In drug design, this can be advantageous for optimizing the binding affinity of a molecule to its biological target, such as an enzyme or receptor.
-
Reactive Handle: The primary amine group serves as a versatile nucleophile, readily participating in a variety of bond-forming reactions, including alkylation, amidation, and reductive amination, allowing for its incorporation into diverse molecular scaffolds.
Application Focus 1: Synthesis of Rasagiline (Azilect®)
Rasagiline, chemically known as (R)-N-(2-propynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B).[2][3] It is a first-line treatment for Parkinson's disease, helping to alleviate motor symptoms by preventing the breakdown of dopamine in the brain.[3] The synthesis of rasagiline is a classic example of the direct application of this compound as a chiral starting material.[2]
The core transformation is the selective N-alkylation of the primary amine of this compound with a propargyl group.
Synthetic Workflow: Rasagiline Synthesis
Caption: Synthetic route from this compound to Rasagiline Mesylate.
Protocol: N-Propargylation of this compound to Rasagiline
This protocol is a representative procedure based on established chemical literature, emphasizing improved reaction conditions for higher purity and yield.[4][5] Traditional methods using propargyl halides often require harsh conditions and result in significant impurities.[3][4] The use of propargyl sulfonates offers a milder, more efficient alternative.[5]
Objective: To synthesize R-(+)-N-propargyl-1-aminoindan (Rasagiline base).
Materials:
-
This compound (1.0 eq)
-
Propargyl p-toluenesulfonate or Propargyl methanesulfonate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound and anhydrous acetonitrile (approx. 10 mL per gram of aminoindan).
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture at room temperature (20-25°C) under a nitrogen atmosphere.
-
In a separate flask, dissolve the propargyl sulfonate reagent in a minimal amount of anhydrous acetonitrile.
-
Add the propargyl sulfonate solution dropwise to the stirred aminoindan suspension over 30 minutes, maintaining the internal temperature below 30°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-5 hours.[5] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Rasagiline base as an oil.
-
The crude product can be purified by column chromatography or taken directly to the salt formation step with methanesulfonic acid in isopropanol to yield the final API, Rasagiline Mesylate.[5][6]
Application Focus 2: Synthesis of Indinavir (Crixivan®)
Indinavir is a highly potent HIV-1 protease inhibitor that has been a critical component of highly active antiretroviral therapy (HAART).[7][8] The drug's complex molecular architecture contains five stereocenters, demanding a highly controlled, stereospecific synthesis.[9]
While this compound itself is not directly incorporated, its derivative, (-)-cis-(1S,2R)-1-aminoindan-2-ol , serves as the crucial "eastern" fragment of the Indinavir molecule.[7][9] This aminoindanol fragment is vital for the drug's binding affinity to the HIV protease active site. The synthesis of this fragment often starts from indene, which is converted to an optically active indene oxide, followed by ring-opening and resolution to yield the desired cis-1-amino-2-indanol.[7]
Structural Role of the Aminoindanol Moiety in Indinavir
Caption: Logical disconnection of the Indinavir structure.
The synthesis of Indinavir is a convergent process where the three key fragments are synthesized separately and then coupled together.[7] The aminoindanol portion is prepared with high enantiomeric purity, and its amine is then used to form an amide bond with the central linker fragment, demonstrating the versatility of amino-indane derivatives in complex pharmaceutical manufacturing.[9][10]
Quality Control & Analytical Protocols
The enantiomeric purity of this compound is a critical quality attribute (CQA) as any contamination with the (S)-(+)-enantiomer can lead to the formation of stereoisomeric impurities in the final drug product. Therefore, robust analytical methods are required.
Typical Specifications for Pharmaceutical-Grade this compound
| Parameter | Specification | Typical Method |
| Appearance | White to off-white crystalline powder or liquid | Visual |
| Assay (by GC or Titration) | ≥ 99.0% | Gas Chromatography |
| Enantiomeric Purity (e.e.) | ≥ 99.5% | Chiral HPLC |
| Water Content (Karl Fischer) | ≤ 0.5% | KF Titration |
| Residual Solvents | Compliant with ICH Q3C | Headspace GC |
Specifications are illustrative and may vary by manufacturer and application.[11]
Quality Control Workflow
Caption: General quality control workflow for this compound raw material.
Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric excess (e.e.) of this compound by separating it from its (S)-(+)-enantiomer. Chiral HPLC on a polysaccharide-based chiral stationary phase (CSP) is a highly effective technique for this purpose.[12][13]
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based column.
-
Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA), often with a basic additive like Diethylamine (DEA) to improve peak shape.
-
Sample: this compound, accurately weighed and dissolved in mobile phase.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, e.g., Hexane:Isopropanol:DEA (90:10:0.1 v/v/v). Filter through a 0.45 µm filter and degas thoroughly.
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject a fixed volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 265 nm).
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The (R)-enantiomer will be the major peak.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
-
Trustworthiness: This method is self-validating through the use of a racemic standard of 1-aminoindan to confirm the elution order and resolution capability of the system. The method should be fully validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness before use in a GMP environment.[14]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool in pharmaceutical development. Its defined stereochemistry and versatile reactivity have made it indispensable in the synthesis of life-changing medications like Rasagiline and have paved the way for complex molecules such as Indinavir. The successful application of this chiral building block relies not only on robust synthetic protocols but also on stringent analytical controls to ensure its purity and stereochemical integrity. The methods and insights provided herein serve as a practical guide for scientists working to harness the full potential of this compound in the creation of next-generation therapeutics.
References
- Google Patents. Method for the synthesis of rasagiline. US8901352B2.
- Google Patents. Preparation method of rasagiline and analogue thereof. CN103804200A.
- ResearchGate. A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution.
- Google Patents. Process for preparation of rasagiline and salts thereof. US20110155626A1.
- Glpbio. (R)-1-Aminoindane: Technical Specifications and Applications.
- National Center for Biotechnology Information. Syntheses of FDA Approved HIV Protease Inhibitors.
- Google Patents. Process for the Synthesis of Propargylated Aminoindan Derivatives. US20110054218A1.
- Der Pharma Chemica. A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate).
- Wikipedia. (R)-1-Aminoindane.
- National Center for Biotechnology Information. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline.
- National Center for Biotechnology Information. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt.
- American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- ResearchGate. A new processfor the synthesisof enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate).
- CHIMIA. Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®.
- Wikipedia. Indinavir.
- ResearchGate. Solid Phase Synthesis of Indinavir and Its Analogues.
- YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Pharmaffiliates. (R)-1-Aminoindane.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Page loading... [guidechem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 5. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indinavir - Wikipedia [en.wikipedia.org]
- 9. chimia.ch [chimia.ch]
- 10. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of the amino group in (R)-1-Aminoindane
An Application Guide to the Derivatization of the Amino Group in (R)-1-Aminoindane for Analytical Applications
Abstract
(R)-1-Aminoindane is a primary chiral amine of significant interest in pharmaceutical development, notably as the primary active metabolite of the anti-Parkinson's agent Rasagiline.[1] Accurate characterization, particularly the determination of enantiomeric purity and precise quantification in complex matrices, is critical. Direct analysis of this compound can be challenging due to its polarity and the difficulty of separating enantiomers on standard chromatographic systems.[2][3] This document provides a detailed guide for researchers on the chemical derivatization of the primary amino group of (R)-1-Aminoindane. We will explore several field-proven derivatization strategies, explaining the underlying chemical principles, providing step-by-step protocols, and offering expert insights into methodological choices. The aim is to equip scientists with the necessary knowledge to convert (R)-1-Aminoindane into derivatives suitable for robust and sensitive analysis by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Rationale for Derivatization
Chemical derivatization serves as a powerful strategy to overcome inherent analytical challenges. For a chiral primary amine like (R)-1-Aminoindane, modifying the amino group achieves several key objectives:
-
Enabling Enantiomeric Resolution: The core challenge in analyzing chiral molecules is that enantiomers possess identical physical properties in an achiral environment. By reacting the aminoindane enantiomers with an enantiomerically pure Chiral Derivatizing Agent (CDA), a pair of diastereomers is formed.[4][5] These diastereomers have distinct physical properties, allowing them to be separated and quantified using standard, non-chiral analytical techniques like reverse-phase HPLC or NMR.[4]
-
Improving Chromatographic Behavior: The primary amine group in aminoindane can cause poor peak shape (tailing) in gas chromatography due to interactions with active sites in the GC system. Converting the polar amine into a less polar, more volatile derivative, such as an amide, significantly improves chromatographic performance, leading to sharper, more symmetrical peaks.[2][3]
-
Enhancing Detection Sensitivity: Derivatization can introduce a functional group (a tag) that is highly responsive to a specific detector. For instance, attaching a moiety with a strong chromophore enhances UV-Vis detection, while adding a fluorophore allows for highly sensitive fluorescence detection in HPLC.[6][7] For GC, incorporating fluorine atoms into the derivative dramatically increases the response of an Electron Capture Detector (ECD).[2]
The following sections detail specific, validated protocols for achieving these goals.
Figure 1: General workflow of chiral derivatization for enantiomeric analysis.
Chiral Derivatization for Enantiomeric Purity Analysis via HPLC
This approach is the gold standard for determining the enantiomeric excess (% ee) of aminoindane samples. The reaction with a CDA creates diastereomers that can be resolved on a standard C18 reverse-phase HPLC column.
Method 1: Derivatization with Marfey's Reagent (FDAA)
Marfey's Reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used CDA for primary amines.[8] The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of aminoindane displaces the fluorine atom on the dinitrophenyl ring.[9]
-
Principle of Separation: The L-alanine moiety in FDAA provides the chiral center. When reacted with a racemic mixture of aminoindane, it forms L-FDAA-(R)-aminoindane and L-FDAA-(S)-aminoindane diastereomers. The dinitrophenyl group acts as a strong chromophore, allowing for sensitive UV detection at approximately 340 nm.[6][9] Typically, derivatives of D-amino acids (or in this case, the S-enantiomer which can be conceptually analogous in elution) exhibit stronger intramolecular bonding, reducing their polarity and causing them to be retained longer on a reverse-phase column.[6]
Table 1: Protocol for Derivatization with Marfey's Reagent (FDAA).
Protocol Insights:
-
Stoichiometry: It is crucial to use a molar excess of the CDA to ensure that the aminoindane is the limiting reagent. This drives the reaction to completion and prevents kinetic resolution, where one enantiomer might react faster than the other, leading to an inaccurate measurement of the enantiomeric ratio.
-
Alternative Reagents: Variants of Marfey's reagent, such as those with different L-amino acids (e.g., L-leucinamide, FDLA), can sometimes provide better chromatographic resolution or higher sensitivity for specific analytes.[10]
Derivatization for Enhanced HPLC Detection
When the primary goal is not chiral separation but rather sensitive quantification, an achiral derivatizing agent that introduces a fluorophore is often employed.
Method 2: Derivatization with FMOC-Cl
9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with primary amines under basic conditions to form highly stable and fluorescent carbamate derivatives.[7][11]
-
Principle of Reaction: The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate. This results in the formation of a carbamate linkage and the release of HCl. The reaction is typically performed in a borate buffer to maintain a high pH (~10-11), which is necessary for deprotonating the amine.[7][11]
Figure 2: Experimental workflow for FMOC-Cl derivatization.
Protocol: FMOC-Cl Derivatization for Fluorescence Detection
This protocol is adapted from established methods for pre-column derivatization of amino acids.[7]
| Step | Action | Rationale |
| 1 | To 100 µL of aminoindane sample (dissolved in 0.1 M HCl), add 100 µL of 0.4 M Borate Buffer (pH 10.2). | Establishes the basic pH required for the reaction. |
| 2 | Add 200 µL of FMOC-Cl reagent (2.5 mg/mL in anhydrous acetonitrile). | Introduces the derivatizing agent. Anhydrous solvent prevents premature hydrolysis of the reagent. |
| 3 | Vortex immediately for 30 seconds and let the reaction proceed at room temperature for 10 minutes. | Ensures rapid and complete mixing for a uniform reaction. |
| 4 | Add 400 µL of a quenching reagent (e.g., 1-adamantanamine, 5 mg/mL in acetonitrile). Vortex. | The quenching reagent is a primary amine that reacts with any excess FMOC-Cl, preventing interference in the chromatogram. |
| 5 | Add 800 µL of n-hexane and vortex for 1 minute. Centrifuge to separate layers. | Extracts the unreacted, nonpolar FMOC-Cl and its byproducts into the organic phase. |
| 6 | Carefully collect the lower aqueous layer containing the fluorescent FMOC-aminoindane derivative. | Isolates the derivatized analyte for analysis. |
| 7 | Analyze using a C18 HPLC column with fluorescence detection (Excitation: ~265 nm, Emission: ~315 nm). | Provides high sensitivity detection of the derivatized product. |
Protocol Insights:
-
Reagent Stability: FMOC-Cl is susceptible to hydrolysis, especially under the basic reaction conditions, forming 9-fluorenylmethanol (FMOC-OH).[12] Therefore, it is critical to use anhydrous acetonitrile for the reagent solution and to perform the reaction promptly. The derivatives themselves are generally stable for over 48 hours, allowing for automated analysis.[11]
Derivatization for Gas Chromatography (GC) Analysis
For GC analysis, the primary goal is to increase the volatility and thermal stability of the aminoindane while improving its chromatographic peak shape.[2] This is typically achieved through acylation.
Method 3: Acylation with Trifluoroacetic Anhydride (TFAA)
TFAA is a powerful acylating agent that converts the primary amine into a stable, highly volatile trifluoroacetamide derivative.
-
Principle of Reaction: The lone pair of electrons on the amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the formation of an amide bond and trifluoroacetic acid as a byproduct. The reaction is typically performed under anhydrous conditions.
Protocol: TFAA Derivatization for GC-MS Analysis
This protocol is a standard method for the acylation of primary amines for GC analysis.[2]
| Step | Action | Rationale |
| 1 | Place a known amount of the aminoindane sample (or a dried extract) into a 2 mL GC vial. | Ensures all moisture is removed, which could otherwise consume the reagent. |
| 2 | Add 200 µL of an anhydrous solvent (e.g., ethyl acetate), followed by 100 µL of TFAA. | The solvent ensures the analyte is dissolved, and TFAA acts as both the reagent and a catalyst. |
| 3 | Cap the vial tightly with a PTFE-lined cap. | Prevents loss of the volatile reagent and sample during heating. |
| 4 | Heat the vial at 70°C for 20 minutes in a heating block or oven. | Heating drives the acylation reaction to completion. |
| 5 | Cool the vial to room temperature. | Prepares the sample for safe handling and injection. |
| 6 | Inject an aliquot (e.g., 1 µL) directly into the GC-MS system. | The resulting derivative is volatile and stable for GC analysis. |
Protocol Insights:
-
Anhydrous Conditions: TFAA reacts readily with water. The presence of moisture will consume the reagent and can lead to incomplete derivatization and inaccurate quantification.
-
Safety: TFAA is corrosive and moisture-sensitive. All handling should be performed in a fume hood with appropriate personal protective equipment.
-
Chiral Analysis: This achiral derivatization method is intended to improve chromatographic performance on a standard GC column. To resolve enantiomers, the resulting derivative must be analyzed on a chiral GC column.
Summary and Comparison of Methods
| Derivatization Method | Reagent | Principle | Primary Analysis Technique | Key Advantage |
| Marfey's Method | FDAA | Nucleophilic Aromatic Substitution | HPLC-UV | Enables enantiomeric separation on a standard C18 column.[6] |
| Fluorescence Tagging | FMOC-Cl | Acylation (Carbamate formation) | HPLC-Fluorescence | Provides very high sensitivity for quantification.[7][11] |
| Acylation for GC | TFAA | Acylation (Amide formation) | GC-MS / GC-ECD | Increases volatility and improves peak shape for GC analysis.[2][3] |
Conclusion
The derivatization of the primary amino group in (R)-1-Aminoindane is an essential step for its robust and accurate analysis in research and drug development settings. The choice of derivatization strategy is dictated by the analytical objective. For determining enantiomeric purity, chiral derivatizing agents like Marfey's Reagent are indispensable for creating separable diastereomers. For achieving trace-level quantification, fluorescence tagging with reagents such as FMOC-Cl provides unparalleled sensitivity. Finally, for analysis by gas chromatography, acylation with reagents like TFAA is critical for producing volatile and thermally stable derivatives with excellent chromatographic properties. By understanding the principles behind each method and adhering to the detailed protocols provided, researchers can confidently generate high-quality, reliable analytical data for (R)-1-Aminoindane.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
- Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry - ACS Publications.
- Chiral derivatizing agent - Wikipedia. Wikipedia.
- Derivatization of racemic primary amine 2 a with CDA 1 b by the three‐component reaction. ResearchGate.
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH.
- First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Chemical Communications (RSC Publishing).
- A process for the preparation of (R)-1-aminoindanes. Google Patents.
- Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Google Patents.
- Synthesis of variants of Marfey's reagent having d-amino acids as chiral auxiliaries and liquid-chromatographic enantioseparation of (RS)-Mexiletine in spiked plasma. PubMed.
- LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central.
- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH.
- Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed.
- (R)-1-Aminoindane - Wikipedia. Wikipedia.
- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Sci Insigt.
- Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications (RSC Publishing).
- Some N-acyl-D-amino acid derivatives having antibotulinal properties. PubMed.
- A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica.
- Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Springer.
- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate.
- Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. NIH.
- STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
- Analysis of derivatized and underivatized theanine enantiomers by high-performance liquid chromatography/atmospheric pressure ionization-mass spectrometry. PubMed.
- Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed.
- Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI.
- High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed.
- studies using hplc-pda in gabapentin n-derivatization reactions with 9-fluorenylmethyl. Semantic Scholar.
- GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed.
- Derivatization of polymyxins using FMOC - Cl? ResearchGate.
- Liquid‐Chromatography Quantitative Analysis of 20 Amino Acids after Derivatization with FMOC‐Cl and Its Application to Different Origin Radix isatidis. ResearchGate.
Sources
- 1. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) [mdpi.com]
- 11. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Fidelity Determination of Enantiomeric Excess for (R)-1-Aminoindan
Abstract
(R)-1-Aminoindan is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, including the notable protease inhibitor Indinavir. The stereochemical purity of this intermediate is a critical quality attribute, as the opposite (S)-enantiomer can exhibit different pharmacological or toxicological profiles, potentially impacting drug safety and efficacy. Consequently, robust and accurate analytical methods for the determination of its enantiomeric excess (ee) are indispensable for research, development, and quality control. This guide provides a comprehensive overview and detailed protocols for the principal analytical techniques used to quantify the enantiomeric excess of (R)-1-Aminoindan, with a focus on chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Introduction: The Significance of Chiral Purity in 1-Aminoindan
Chirality is a fundamental property in pharmaceutical sciences, where enantiomers of a drug can have vastly different biological activities.[1] (R)-1-Aminoindan serves as a classic example of a chiral amine whose enantiopurity must be strictly controlled. The accurate measurement of enantiomeric excess (% ee) is therefore not merely an analytical task but a cornerstone of ensuring the final active pharmaceutical ingredient's (API) quality and safety.
The choice of analytical method is a critical decision driven by factors such as the required sensitivity, sample matrix, available instrumentation, and desired throughput.[2] This document explores the underlying principles and provides validated protocols for the most effective methods, explaining the causality behind key experimental choices.
Strategic Approach to Method Selection
The selection of an optimal analytical technique requires a systematic evaluation of the analyte's properties against the method's capabilities. For 1-Aminoindan, a primary amine, both direct and indirect methods are viable. Direct methods utilize a chiral environment to resolve the enantiomers, while indirect methods involve derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[3][4]
Caption: Logical workflow for selecting an analytical method for 1-Aminoindan.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric excess determination due to its high resolution and applicability to a broad range of compounds.[5] The separation relies on the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP).[1]
Principle of Separation
For primary amines like 1-Aminoindan, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[6][7] The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. These complexes have different association constants, leading to different retention times and subsequent separation.[1]
Recommended HPLC Protocol (Direct Method)
Objective: To achieve baseline separation of (R)- and (S)-1-Aminoindan enantiomers using a polysaccharide-based CSP.
Instrumentation and Materials:
-
HPLC system with UV Detector
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
-
Reagents: Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA, optional additive)
-
Sample: Racemic 1-Aminoindan standard, (R)-1-Aminoindan sample
Protocol Steps:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane/Isopropanol (e.g., 90:10 v/v). For basic analytes like 1-Aminoindan, adding a small amount of an amine modifier like 0.1% DEA can significantly improve peak shape and resolution by masking residual silanol groups on the silica support.
-
Sample Preparation: Dissolve the 1-Aminoindan sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm (based on the aromatic chromophore)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a racemic standard to determine the retention times (t_R) of both enantiomers and to calculate the resolution (R_s).
-
Inject the enantiomerically enriched (R)-1-Aminoindan sample.
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas for the R-enantiomer (Area_R) and the S-enantiomer (Area_S).
-
Calculate % ee using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Causality: The choice of a non-polar mobile phase (Hexane/IPA) is standard for normal-phase polysaccharide CSPs. The alcohol (IPA) acts as the polar modifier, influencing retention and selectivity. DEA is a competitive base that prevents the amine analyte from interacting strongly with acidic sites on the stationary phase, thus preventing peak tailing.[5]
Chiral Gas Chromatography (GC)
Chiral GC offers high sensitivity and short analysis times but often requires derivatization of polar analytes like amines to increase their volatility and thermal stability.
Principle of Separation (Indirect Method)
This protocol focuses on an indirect method where 1-Aminoindan is first derivatized with an achiral reagent, such as trifluoroacetic anhydride (TFAA), to form a volatile amide. The resulting N-(1-indanyl)trifluoroacetamide enantiomers are then separated on a chiral GC column. The derivatization step is critical for obtaining good chromatographic performance.
Caption: Workflow for indirect chiral GC analysis of 1-Aminoindan.
Recommended GC Protocol (Indirect Method)
Objective: To separate the derivatized enantiomers of 1-Aminoindan using a chiral capillary GC column.
Instrumentation and Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Reagents: Dichloromethane (anhydrous), Pyridine, Trifluoroacetic anhydride (TFAA)
-
Gases: Helium or Hydrogen (carrier gas), Nitrogen (makeup gas), Hydrogen and Air (for FID)
Protocol Steps:
-
Derivatization:
-
Dissolve ~1 mg of 1-Aminoindan in 100 µL of anhydrous dichloromethane in a reaction vial.
-
Add 50 µL of pyridine followed by 50 µL of TFAA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 120°C, hold for 1 minute, then ramp at 2°C/min to 180°C.
-
Detector Temperature (FID): 250°C
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Record the chromatogram and identify the two peaks corresponding to the derivatized enantiomers.
-
-
Calculation: Calculate % ee using the peak areas as described in the HPLC section.
Causality: Derivatization with TFAA converts the primary amine into a less polar, more volatile trifluoroacetamide, which is necessary for elution in a GC system. The cyclodextrin-based stationary phase provides a chiral environment with inclusion cavities, where one enantiomer fits more favorably than the other, leading to separation.[8]
Capillary Electrophoresis (CE)
CE is a powerful separation technique that offers high efficiency, short analysis times, and extremely low sample and reagent consumption.[9] It is particularly well-suited for charged analytes like protonated amines.
Principle of Separation
In CE, a chiral selector is added to the background electrolyte (BGE).[10] The enantiomers of 1-Aminoindan, which are protonated and positively charged in an acidic BGE, will form transient diastereomeric complexes with the chiral selector. These complexes have different effective mobilities under the applied electric field, resulting in different migration times. Cyclodextrins are the most common chiral selectors used for this purpose.[11]
Recommended CE Protocol (Direct Method)
Objective: To separate the enantiomers of 1-Aminoindan using a cyclodextrin-modified BGE.
Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm ID)
-
Reagents: Sodium phosphate monobasic, Phosphoric acid, Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sample: 1-Aminoindan dissolved in water or BGE
Protocol Steps:
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Dissolve HP-β-CD in the buffer to a final concentration of 20 mM.
-
Capillary Conditioning: Before the first use, rinse the capillary sequentially with 1 M NaOH (10 min), water (10 min), and BGE (15 min). Between runs, rinse with BGE for 2-3 minutes.
-
Sample Preparation: Dissolve the 1-Aminoindan sample in water to a concentration of 0.1 mg/mL.
-
Electrophoretic Conditions:
-
Applied Voltage: 20 kV (positive polarity)
-
Capillary Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection Wavelength: 214 nm
-
-
Analysis and Calculation:
-
Run the analysis and record the electropherogram.
-
Calculate the % ee from the corrected peak areas (Area/Migration Time) to account for differences in velocity.
-
Causality: At pH 2.5, the amino group of 1-Aminoindan is fully protonated, making it suitable for CE analysis. The neutral chiral selector (HP-β-CD) interacts with the enantiomers through inclusion complexation. The difference in the stability of these complexes leads to different effective electrophoretic mobilities and thus separation.[3][10]
Method Comparison and Validation
Each method offers distinct advantages and is suited for different analytical challenges.
| Parameter | Chiral HPLC | Chiral GC (Indirect) | Chiral CE |
| Principle | Direct separation on CSP | Derivatization + separation on CSP | Direct separation with chiral BGE additive |
| Sample Prep | Simple dissolution/filtration | Multi-step derivatization required | Simple dissolution |
| Sensitivity | Good (UV) to Excellent (MS) | Excellent (FID/MS) | Good (UV), limited by path length |
| Analysis Time | 10-30 minutes | 15-40 minutes (including derivatization) | 5-15 minutes |
| Solvent Usage | High | Low | Very Low |
| Key Advantage | High versatility, established method | High sensitivity and resolution | Fast, low sample/reagent use |
| Key Limitation | Higher solvent cost | Derivatization can introduce errors | Lower concentration sensitivity with UV |
Table 1: Quantitative comparison of analytical methods for 1-Aminoindan.
Method validation should be performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) for the minor enantiomer.
Conclusion
The determination of enantiomeric excess for (R)-1-Aminoindan can be reliably achieved using chiral HPLC, GC, or CE.
-
Chiral HPLC with a polysaccharide-based column is a robust and highly versatile choice for routine quality control.
-
Chiral GC is an excellent alternative when high sensitivity is required, provided that the derivatization step is carefully controlled and validated.
-
Chiral CE offers a rapid, "green" chemistry approach ideal for high-throughput screening or when sample volume is limited.
The selection of the most appropriate method depends on the specific requirements of the analysis. The protocols provided herein serve as a validated starting point for developing a robust and reliable method for ensuring the stereochemical integrity of this critical pharmaceutical intermediate.
References
- Benchchem. A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%).
- Benchchem. Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers.
- Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
- National Institutes of Health (NIH). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- The Royal Society of Chemistry. Supporting information for stereochemical proofs.
- Waldhier, M. C., et al. (2009). Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. Analytical and Bioanalytical Chemistry.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- Springer Nature Experiments. Enantiomer Separations by Capillary Electrophoresis.
- Scilit. Rapid Optical Methods for Enantiomeric Excess Analysis.
- Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
- Benchchem. Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
- Preprints.org. (2023). Amplification of Enantiomeric Excess without Any Chiral Source in Prebiotic Case.
- Blaschke, G., et al. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie.
- Lebrilla, C. B., et al. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
- RSC Publishing. One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry.
- RSC Publishing. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
- Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC.
- Phenomenex. Chiral HPLC Separations Guidebook.
- Bohrium. Determination of enantiomeric excess and diastereomeric excess via optical methods.
- Analytical Methods Blog. (2012). Rapid determination of enantiomeric excess.
- An, J., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines. Nature Protocols.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- National Institutes of Health (NIH). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
- LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- National Institutes of Health (NIH). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde.
- Benchchem. The Crucial Role of Chiral Derivatization in Amino Acid Analysis.
- PubMed. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde.
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bio-rad.com [bio-rad.com]
- 4. nbinno.com [nbinno.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 11. Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-(-)-1-Aminoindan Synthesis
A Guide for Researchers and Process Development Professionals
Welcome to the technical support center for the synthesis of (R)-(-)-1-Aminoindan. This crucial chiral intermediate, a key building block for pharmaceuticals like Rasagiline, presents unique synthetic challenges where maximizing yield and enantiomeric purity are paramount.[1][2] This guide is structured to provide direct, actionable solutions to common issues encountered in the lab, moving from foundational principles to advanced troubleshooting and alternative methodologies.
Part 1: Foundational Concepts & General Yield Improvement
Before addressing specific troubleshooting scenarios, it's essential to establish a robust experimental foundation. Many yield-related issues can be traced back to general laboratory practices.[3]
Frequently Asked Questions: The Basics
Q1: What are the primary synthetic routes to enantiopure (R)-1-Aminoindan?
There are three main strategies, each with distinct advantages and challenges:
-
Classical Chiral Resolution: This involves separating a racemic mixture of 1-aminoindan by forming diastereomeric salts with a chiral acid. It is a well-established but inherently yield-limited method.[4]
-
Asymmetric Synthesis: This approach creates the desired enantiomer directly, often through catalytic methods like asymmetric hydrogenation of an imine or C-H activation/annulation reactions.[5][6]
-
Biocatalysis: This modern technique uses enzymes, such as transaminases, to convert a prochiral starting material (1-indanone) directly into the (R)-amine with high enantioselectivity.[1][7]
Q2: My yield from classical resolution is only ~40-45%. Is this expected?
Yes, this is expected and represents a good outcome for a single resolution step. The theoretical maximum yield for any resolution of a racemate is 50%, as you are discarding the unwanted (S)-enantiomer. To achieve overall yields greater than 50%, the undesired (S)-1-aminoindan must be isolated and racemized for recycling back into the resolution process.[2]
Q3: What general lab practices are critical for maximizing yield in this synthesis?
-
Reagent Purity: Ensure the starting racemic 1-aminoindan and the chiral resolving acid are of high purity. Impurities can interfere with crystallization.
-
Inert Atmosphere: When handling reagents sensitive to air or moisture, such as in certain asymmetric catalytic systems, the use of an inert atmosphere (Nitrogen or Argon) is critical.[3]
-
Accurate Stoichiometry: Precise measurement of reactants is crucial. For resolution, the molar ratio of the chiral acid to the racemate can significantly impact the efficiency of diastereomeric salt formation.
-
Systematic Transfers: When transferring solutions or solids, rinse glassware multiple times with the appropriate solvent to ensure all material is carried through to the next step.[8]
Part 2: Troubleshooting Guide for Classical Chiral Resolution
Classical resolution remains a common method due to its scalability and relatively low cost. However, it requires careful optimization. The general workflow is outlined below.
Caption: Workflow for classical resolution with racemization loop.
Frequently Asked Questions: Troubleshooting Resolution
Q4: I'm getting poor separation of the diastereomeric salts during crystallization. What can I do?
This is a common problem related to solubility. The goal is to maximize the solubility difference between the two diastereomeric salts.
-
Cause: Incorrect solvent or solvent volume. The choice of solvent is critical. For 1-aminoindan, methanol is often effective when using dicarboxylic acids like L(-)-malic acid or L(+)-aspartic acid.[4]
-
Solution 1 (Solvent Choice): If using methanol, ensure it is anhydrous. The presence of water can alter salt solubilities. Experiment with other polar solvents like ethanol or isopropanol if methanol fails.
-
Solution 2 (Concentration): The concentration of the solution is key. If the solution is too dilute, crystallization may be slow or incomplete. If it's too concentrated, both salts may precipitate, leading to poor enantiomeric enrichment. Systematically vary the concentration to find the optimal point.
-
Solution 3 (Cooling Rate): Avoid crash cooling. A slow, controlled cooling rate allows for the selective crystallization of the less soluble diastereomer. A typical procedure involves cooling to room temperature, then further cooling in stages (e.g., to 0-5 °C) over several hours.
Q5: The enantiomeric excess (e.e.) of my final (R)-1-Aminoindan is below the required >99%. How can I improve it?
Low e.e. indicates that the unwanted (S)-diastereomer co-precipitated with your target (R)-diastereomer.
-
Cause 1: Inefficient fractional crystallization (see Q4).
-
Cause 2: Insufficient purity of the diastereomeric salt.
-
Solution 1 (Recrystallization): The most effective method is to perform one or more recrystallizations of the isolated diastereomeric salt before liberating the free amine. Dissolve the filtered salt in a minimum amount of hot solvent and allow it to cool slowly again. This process selectively removes the more soluble (S)-diastereomer impurity.
-
Solution 2 (Choice of Acid): Not all chiral acids are equally effective. While naturally occurring acids are economical, sometimes specialized, more expensive resolving agents are required to achieve high levels of enantiomeric purity.[2][4]
| Resolving Agent | Solvent | Reported Enantiomeric Purity | Reference |
| L(-)-Malic Acid | Methanol | >95% achievable | [4] |
| (2R,3R)-Tartaric Acid | Methanol | ~94% | [2] |
| L(+)-Aspartic Acid | Methanol | ~93% | [2] |
Q6: How do I perform the racemization of the unwanted (S)-enantiomer to improve my overall yield?
Racemization is essential for an economical process. A patented method involves reacting the (S)-1-aminoindan with 1-indanone.[2]
-
Mechanism: The reaction forms a symmetrical Schiff base (an imine). Subsequent hydrogenation of this achiral intermediate regenerates the racemic amine, which can be reintroduced into the resolution process.
-
Protocol: A process involves heating the (S)-1-aminoindan enriched mixture with a catalytic amount of 1-indanone in a suitable solvent (e.g., toluene) at temperatures from 50°C to the boiling point. The resulting imine is then hydrogenated (e.g., using a standard hydrogenation catalyst) to yield racemic 1-aminoindan.[2]
Part 3: Alternative & Advanced Methodologies
For processes where classical resolution is not ideal, modern asymmetric methods offer a more direct route.
Caption: Decision tree for selecting an advanced synthesis method.
Frequently Asked Questions: Biocatalysis & Asymmetric Synthesis
Q7: My biocatalytic reaction using a transaminase is slow or has low conversion. What should I investigate?
Biocatalytic reactions are highly sensitive to their environment.
-
Cause 1 (pH and Temperature): The enzyme has an optimal pH and temperature range for activity. Deviating from this can drastically reduce its efficiency.
-
Solution 1: Consult the enzyme supplier's datasheet for the optimal conditions. Typically, pH is maintained around 8 using a buffer solution, and temperatures are moderately elevated (e.g., 40°C).[1]
-
Cause 2 (Cofactor Limitation): Transaminases require pyridoxal phosphate (PLP) as a cofactor. Insufficient PLP will stall the reaction.
-
Solution 2: Ensure PLP is added to the buffer solution at the recommended concentration.[1]
-
Cause 3 (Substrate/Product Inhibition): High concentrations of the ketone substrate or the amine product can sometimes inhibit the enzyme.
-
Solution 3: Consider a fed-batch approach for the substrate (1-indanone) and investigate methods for in situ product removal if inhibition is suspected.
Q8: I'm exploring asymmetric hydrogenation of 1-indanone oxime, but the yield of the amine is low, and I'm getting side products.
The reduction of oximes can be complex.[9]
-
Cause: Over-reduction or side reactions. The choice of reducing agent and conditions is critical to selectively reduce the oxime to the primary amine without forming secondary amines or other byproducts.
-
Solution: Catalytic hydrogenation using specific chiral catalysts (e.g., Rhodium or Iridium complexes with chiral ligands) is a common approach for asymmetric reduction of imines and related compounds.[6][10] The reaction conditions (pressure, temperature, solvent, catalyst loading) must be carefully screened and optimized for this specific substrate to minimize side product formation and maximize enantioselectivity.
Part 4: Detailed Experimental Protocols
Protocol 1: Classical Resolution using L(-)-Malic Acid
(This protocol is an illustrative example based on established principles[4])
-
Dissolution: In a suitable flask, dissolve racemic 1-aminoindan (1.0 eq) in methanol (approx. 5-10 mL per gram of amine).
-
Salt Formation: To this solution, add a solution of L(-)-malic acid (0.5-0.6 eq) in methanol. A slight sub-stoichiometric amount of the resolving agent is often used. Stir the mixture until all solids dissolve, warming gently if necessary.
-
Crystallization: Allow the solution to cool slowly to room temperature. Seed crystals of the desired diastereomeric salt may be added to induce crystallization. Continue cooling to 0-5 °C and hold for 2-4 hours to maximize precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration, washing the solid with a small amount of cold methanol.
-
(Optional) Recrystallization: For higher purity, dissolve the collected salt in a minimum amount of hot methanol and repeat the crystallization process (steps 3-4).
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Basify the aqueous layer by slowly adding a solution of NaOH (e.g., 2M) until the pH is >12.
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Analysis: Determine yield and confirm enantiomeric purity using chiral HPLC or GC.
Protocol 2: Biocatalytic Amination of 1-Indanone
(This protocol is a generalized example based on published methods[1][7])
-
Buffer Preparation: Prepare a buffer solution (e.g., triethanolamine buffer) and adjust the pH to the enzyme's optimum (e.g., pH 8.0). Add the cofactor pyridoxal phosphate (PLP) to the required concentration.
-
Reaction Setup: To the buffer solution in a temperature-controlled vessel (e.g., 40 °C), add the transaminase enzyme.
-
Substrate Addition: Add the amine donor (e.g., isopropylamine, which converts to acetone) in excess. Add 1-indanone (the amine acceptor), often dissolved in a small amount of a water-miscible co-solvent like DMSO to aid solubility.
-
Reaction: Stir the mixture at the optimal temperature for 24-96 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, stop the reaction (e.g., by changing the pH). Add a base (e.g., 10% NaOH) and extract the product with an organic solvent like ethyl acetate.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-aminoindan.
-
Purification & Analysis: Purify the product if necessary (e.g., by distillation or chromatography) and determine yield and enantiomeric excess (>99% is often achievable) by chiral HPLC.
References
- Pellissier, H. (2011). Asymmetric syntheses of cis-1-aminoindan-2-ol. Tetrahedron, 67(22), 3999-4029. [Link]
- Hatano, M., et al. (2010). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.
- Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]
- Reddy, G. K., et al. (2020). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 136-141. [Link]
- Zhang, L., et al. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society, 145(31), 17278–17288. [Link]
- Klopcic, I., & Selic, L. (2012). Process of resolution of 1-aminoindan. WO2012116752A1.
- Stavber, G., et al. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. WO2016116607A1.
- Bar-Am, O., et al. (2008). A process for the preparation of (R)-1-aminoindanes. EP2181980A1.
- Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PubMed. [Link]
- Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]
- LookChem. (n.d.). This compound. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. [Link]
- Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. [Link]
- Rylander, P. N., & Starr, J. E. (1966). The Reduction of 2-Indanone Oxime to 2-Aminoindane. Methods and Mechanisms. The Journal of Organic Chemistry, 31(10), 3418-3420. [Link]
- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]
- Pellissier, H. (2011). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 16(7), 5466-5506. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Hennig, M., & Schareina, T. (2007). Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use. Accounts of Chemical Research, 40(12), 1367–1376. [Link]
- Landor, S. R., et al. (1977). Asymmetric syntheses. Part IX. Reduction of ketone oximes and their O-substituted derivatives with the lithium aluminium hydride–3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex to give optically active amines. Journal of the Chemical Society, Perkin Transactions 1, 1920-1924. [Link]
- Ghosh, A. K., et al. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Semantic Scholar. [Link]
Sources
- 1. ajpamc.com [ajpamc.com]
- 2. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 3. How To [chem.rochester.edu]
- 4. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric syntheses. Part IX. Reduction of ketone oximes and their O-substituted derivatives with the lithium aluminium hydride–3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex to give optically active amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Resolution of 1-Aminoindan Enantiomers
Welcome to the Technical Support Center for the chiral resolution of 1-aminoindan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the separation of 1-aminoindan enantiomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges in your laboratory.
Section 1: Diastereomeric Salt Crystallization
This classical method remains a cornerstone for the large-scale resolution of chiral amines like 1-aminoindan due to its cost-effectiveness and scalability.[1] The principle lies in the reaction of racemic 1-aminoindan with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[2]
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral resolving agent for 1-aminoindan?
A1: The choice of resolving agent is critical and often requires empirical screening as there is no universal "best" agent.[3] The ideal agent should form diastereomeric salts with a significant difference in solubility in a given solvent system. For 1-aminoindan, commonly successful resolving agents include:
-
Tartaric Acid and its derivatives (e.g., Di-p-toluoyl-L-tartaric acid): L-Tartaric acid is a cost-effective and widely used option.[4] In methanol, the (R)-1-aminoindan salt with (2R,3R)-tartaric acid is more soluble, meaning the (S)-enantiomer salt crystallizes out, enriching the mother liquor with the (R)-enantiomer.[5]
-
L(-)-Malic Acid: This has been used to resolve 1-aminoindan in ethanol, though it may require multiple recrystallizations to achieve high purity.[5]
-
L(+)-Aspartic Acid: This is another naturally occurring chiral acid that has been successfully employed.[5]
-
(S)-Mandelic Acid: This agent often forms highly crystalline salts, which can lead to high enantiomeric excess in a single crystallization step.[4]
Q2: What is the typical molar ratio of resolving agent to racemic 1-aminoindan?
A2: While a 1:1 molar ratio is a common starting point, the optimal ratio can vary. For diacid resolving agents like tartaric acid, ratios of 0.5 to 1.0 equivalents are often used.[6] It's beneficial to experiment with different ratios, as this can significantly impact yield and purity.[7]
Q3: How does solvent choice impact the resolution?
A3: The solvent system is arguably one of the most critical parameters.[8] The ideal solvent should maximize the solubility difference between the two diastereomeric salts.[8] For 1-aminoindan, aliphatic alcohols like methanol and ethanol are commonly used.[5] A systematic solvent screen is the most effective way to identify an optimal system.[9] Mixed solvent systems can also be employed to fine-tune solubility.[9]
Q4: What is the maximum theoretical yield for a classical resolution?
A4: For a classical resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer remains in the mother liquor.[6] However, in practice, yields are often lower. To increase the overall yield, the undesired enantiomer from the mother liquor can be isolated, racemized, and recycled.[10]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This guide addresses common issues encountered during the resolution of 1-aminoindan via diastereomeric salt crystallization.
| Problem | Potential Causes | Solutions & Recommendations |
| Low Yield of Crystalline Salt | 1. Suboptimal Solvent Choice: The desired diastereomeric salt is too soluble in the chosen solvent.[6][9] 2. Incomplete Crystallization: The cooling profile is too fast, or the final temperature is too high.[6] 3. Incorrect Stoichiometry: The molar ratio of the resolving agent is not optimal.[6] | 1. Solvent Screening: Perform a systematic screen of solvents with varying polarities. Consider using an anti-solvent to reduce the solubility of the desired salt.[9] 2. Optimize Crystallization Conditions: Employ a slow, controlled cooling rate. Seeding the solution with a small amount of the pure desired diastereomeric salt can promote crystallization.[6] Allow sufficient time at the final, lower temperature for the system to reach equilibrium. 3. Vary Molar Ratios: Experiment with different molar ratios of the resolving agent to the racemic amine to find the optimal balance for precipitation.[7] |
| Low Enantiomeric Excess (e.e.) | 1. Co-crystallization: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to the precipitation of both.[9] 2. Formation of a Solid Solution: The undesired diastereomer is incorporated into the crystal lattice of the desired one.[10][11] 3. Rapid Cooling: Fast cooling can trap the undesired diastereomer in the crystal lattice.[2] | 1. Solvent Optimization: The primary strategy is to find a solvent system that maximizes the solubility difference between the two salts.[10] 2. Recrystallization: One or more recrystallizations of the isolated salt can significantly improve the enantiomeric excess, although this will likely reduce the overall yield.[2] 3. Controlled Cooling: Implement a slower cooling profile to allow for more selective crystallization.[12] |
| No Crystallization Occurs | 1. High Solubility: The diastereomeric salt is too soluble in the selected solvent.[6] 2. Inhibiting Impurities: Impurities in the starting racemic 1-aminoindan can interfere with crystal nucleation.[6] | 1. Change Solvent/Concentration: Try a less polar solvent or a solvent mixture. You can also try to carefully remove some solvent to increase the concentration.[6] Scratching the inside of the flask can sometimes induce nucleation.[9] 2. Purify Starting Material: Ensure the racemic 1-aminoindan is of high purity. |
| "Oiling Out" Instead of Crystallizing | 1. High Supersaturation: The concentration of the salt is too high.[2] 2. Low Melting Point: The melting point of the diastereomeric salt is lower than the crystallization temperature.[9] | 1. Dilute the Solution: Add more solvent to reduce the concentration.[9] 2. Modify Solvent System: A different solvent may favor crystallization.[9] 3. Lower Crystallization Temperature: A lower temperature may be below the melting point of the salt.[9] |
Experimental Protocol: Resolution of (±)-1-Aminoindan with L-Tartaric Acid
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Salt Formation:
-
In a flask, dissolve racemic 1-aminoindan (1 equivalent) in methanol.
-
In a separate flask, dissolve L-tartaric acid (0.5-1.0 equivalents) in methanol.
-
Heat both solutions gently to ensure complete dissolution.
-
Slowly add the L-tartaric acid solution to the 1-aminoindan solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. A slow, controlled cooling rate is crucial for selective crystallization.[12]
-
For further precipitation, the flask can be placed in a refrigerator or ice bath.
-
Allow the mixture to stand for a few hours to overnight to ensure maximum crystallization.
-
-
Isolation and Purification:
-
Collect the precipitated diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
The enantiomeric excess of the salt can be improved by recrystallization from fresh methanol.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., aqueous NaOH or NaHCO3) to adjust the pH to >10. This will deprotonate the amine and break the salt.
-
Extract the liberated enantiomerically enriched 1-aminoindan with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC or another suitable analytical method.
-
Workflow Diagram: Diastereomeric Salt Crystallization
Caption: Workflow for the resolution of 1-aminoindan by diastereomeric salt crystallization.
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13]
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase (CSP) is suitable for 1-aminoindan?
A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[14] The selection of the specific CSP is crucial and may require screening of different columns.
Q2: What are common mobile phases for chiral HPLC of amines?
A2: For normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like 2-propanol) are common.[15] For reversed-phase, mixtures of aqueous buffers and acetonitrile or methanol are used.[13]
Q3: Why is a basic additive often required in the mobile phase?
A3: Basic compounds like 1-aminoindan can interact with residual acidic silanol groups on silica-based CSPs, causing peak tailing.[14] Adding a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.05% - 0.1%), to the mobile phase can significantly improve peak shape by competing for these active sites.[14]
Troubleshooting Guide: Chiral HPLC
| Problem | Potential Causes | Solutions & Recommendations |
| Poor Resolution | 1. Inappropriate CSP: The selected chiral stationary phase does not provide sufficient stereoselective interactions.[14] 2. Suboptimal Mobile Phase: The mobile phase composition is not optimized for selectivity.[14] 3. High Flow Rate: The flow rate is too high, not allowing enough time for interaction with the CSP.[14] | 1. Screen CSPs: Test different types of chiral columns (e.g., cellulose-based, amylose-based). 2. Optimize Mobile Phase: Vary the ratio of organic modifiers. For basic analytes, ensure a basic additive is present.[14] 3. Reduce Flow Rate: Lowering the flow rate can often improve resolution.[14] |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: The basic amine is interacting with acidic silanol groups on the column packing.[14] 2. Column Overload: The injected sample concentration is too high. | 1. Add Basic Modifier: Add a small amount of DEA or TEA to the mobile phase.[14] 2. Reduce Sample Concentration: Dilute the sample and inject a smaller volume. |
| Retention Time Drift | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the new mobile phase. 2. Mobile Phase Inconsistency: Evaporation of volatile components from the mobile phase. 3. Temperature Fluctuations: The column temperature is not stable.[16] | 1. Equilibrate Thoroughly: Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[14] 2. Prepare Fresh Mobile Phase: Use freshly prepared and degassed mobile phase. 3. Use a Column Oven: Maintain a constant and controlled column temperature.[16] |
Workflow Diagram: Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC method for 1-aminoindan.
Section 3: Enzymatic Resolution
Enzymatic resolution, particularly kinetic resolution, utilizes enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[17] For amines, this often involves enantioselective acylation catalyzed by lipases or proteases.[18]
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is typically used for the resolution of amines?
A1: Lipases, such as Candida antarctica lipase B (CALB), and proteases, like subtilisin, are commonly used for the kinetic resolution of amines through acylation.[18]
Q2: What are the advantages of enzymatic resolution?
A2: Enzymatic resolutions are known for their high enantioselectivity and mild reaction conditions, which can be beneficial for sensitive substrates.
Q3: What is "kinetic resolution" and how does it affect yield?
A3: In a kinetic resolution, the enzyme selectively converts one enantiomer into a new product, leaving the unreacted enantiomer behind. Because one enantiomer is consumed, the maximum yield for the remaining, unreacted enantiomer is 50%.
Troubleshooting Guide: Enzymatic Resolution
| Problem | Potential Causes | Solutions & Recommendations |
| Low Enantiomeric Excess (e.e.) | 1. Over-conversion: The reaction has been allowed to proceed past the optimal point (typically around 50% conversion), and the enzyme is starting to react with the slower-reacting enantiomer.[2] 2. Suboptimal Conditions: The pH, temperature, or solvent are not optimal for enzyme activity and selectivity.[2] | 1. Monitor Reaction Progress: Carefully monitor the reaction conversion using an analytical technique like chiral HPLC and stop the reaction at or near 50% conversion.[2] 2. Optimize Reaction Conditions: Screen different solvents, temperatures, and pH (if in an aqueous system) to find the optimal conditions for the specific enzyme. |
| Slow or No Reaction | 1. Enzyme Inhibition: The substrate, product, or solvent may be inhibiting the enzyme.[19][20] 2. Denatured Enzyme: The enzyme may have been denatured by improper storage or harsh reaction conditions. | 1. Investigate Inhibition: Check for known inhibitors of the enzyme. Sometimes using a whole-cell biocatalyst can reduce substrate and product inhibition.[19] 2. Use Fresh Enzyme: Ensure the enzyme is active and has been stored correctly. |
| Difficult Product Separation | 1. Emulsion Formation: The enzyme, being a protein, can sometimes cause emulsions during aqueous workup, making extraction difficult.[21] | 1. Break Emulsions: Adding a small amount of a salt like NaCl can help to break up emulsions during extraction.[21] |
References
- White Rose eTheses Online. (2018).
- Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
- The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. (2017). Semantic Scholar. [Link]
- White Rose eTheses Online.
- RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
- ACS Publications. (2022).
- ResearchGate. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
- ResearchGate. (2003).
- YouTube. (2023). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. [Link]
- MPG.PuRe. (2012).
- Google Patents. (2012). Process of resolution of 1-aminoindan.
- The Royal Society of Chemistry.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- YouTube. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
- Phenomenex. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
- Sciencemadness Discussion Board. (2013). Selecting chiral acids for resolution of amines. [Link]
- RSC Publishing. (2023).
- Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
- RSC Publishing. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. [Link]
- ResearchGate. (2003). Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride. [Link]
- Semantic Scholar. (2019).
- YAKHAK HOEJI. (2021).
- PMC - PubMed Central. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
- Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. [Link]
- MDPI. (2022).
- Pharma Group. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
- PubMed. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. [Link]
- Oxford Academic. (2022). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. [Link]
- ResearchGate. (2011).
Sources
- 1. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 21. rsc.org [rsc.org]
Technical Support Center: Enzymatic Synthesis of (R)-1-Aminoindan
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enzymatic synthesis of (R)-1-Aminoindan. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this biocatalytic process. (R)-1-Aminoindan is a critical chiral building block, most notably for the synthesis of Rasagiline, an inhibitor of monoamine oxidase B used in the treatment of Parkinson's disease.[1] Enzymatic routes offer high stereoselectivity under mild conditions, presenting a sustainable alternative to traditional chemical methods.[2][3]
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental issues.
Section 1: Troubleshooting Transaminase-Mediated Asymmetric Synthesis
The direct asymmetric amination of a prochiral ketone like 1-indanone using an (R)-selective ω-transaminase (ω-TA) is an elegant and atom-economical approach.[4] However, this pathway is often plagued by challenges related to reaction equilibrium and enzyme stability.
FAQ 1: My transaminase reaction shows very low conversion (<20%) from 1-indanone to (R)-1-Aminoindan. What are the primary causes?
Low conversion is the most frequent challenge in transaminase reactions involving prochiral ketones. The issue typically stems from an unfavorable thermodynamic equilibrium and/or suboptimal enzyme activity.
Root Cause Analysis:
-
Unfavorable Reaction Equilibrium: The equilibrium for the amination of many ketones to amines is often unfavorable, favoring the starting materials.[5][6] To achieve high conversion, the equilibrium must be actively shifted towards the product.
-
Low Enzyme Activity/Stability: The selected transaminase may have intrinsically low activity towards the bulky 1-indanone substrate.[7] Furthermore, reaction conditions such as pH, temperature, or the presence of organic co-solvents can compromise enzyme stability and function.[8]
-
Cofactor (PLP) Limitation: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes.[7][9] Insufficient PLP concentration in the reaction medium can lead to the formation of inactive apoenzyme, thereby reducing the overall reaction rate.
-
Product Inhibition: The amine product, (R)-1-Aminoindan, can act as an inhibitor to the transaminase, slowing the reaction as the product accumulates.[8][10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low transaminase conversion.
Experimental Protocol: Driving Equilibrium Forward
This protocol uses a high concentration of an amine donor (isopropylamine) to shift the reaction equilibrium. The ketone byproduct (acetone) is volatile and can be removed, further driving the reaction.
-
Reaction Setup: In a sealed vial, prepare a 50 mM potassium phosphate buffer at the optimal pH for your enzyme (typically pH 7.5-9.0).[7][12]
-
Add Reagents:
-
Add your transaminase enzyme (e.g., 1-5 mg/mL).
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 0.5 mM.[7]
-
Add 1-indanone (e.g., 20 mM). If solubility is an issue, add a co-solvent like DMSO (up to 20% v/v).[7]
-
Add isopropylamine as the amine donor to a high concentration (e.g., 1-3 M).[7]
-
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30-50°C) with agitation.[1]
-
Monitoring: Monitor the formation of (R)-1-Aminoindan over time using chiral HPLC or GC.
FAQ 2: The enantiomeric excess (ee) of my (R)-1-Aminoindan is below the desired >99%. How can I improve stereoselectivity?
Poor enantioselectivity points directly to the enzyme's intrinsic properties or suboptimal reaction conditions that may affect its stereopreference.
Root Cause Analysis:
-
Suboptimal Enzyme Choice: Not all (R)-selective transaminases are highly selective for all substrates. The active site architecture dictates substrate binding and stereochemical outcome.[13]
-
Influence of pH and Temperature: Extreme pH or temperature values can alter the ionization state of active site residues or change the enzyme's conformational flexibility, which can sometimes reduce its enantioselectivity.[12][14][15]
-
Background Non-Enzymatic Reactions: While less common, non-enzymatic side reactions could contribute to the formation of a racemic product.
Troubleshooting Strategies:
-
Enzyme Screening: The most effective strategy is to screen a panel of different (R)-selective transaminases from various microbial sources to find one with superior selectivity for 1-indanone.[13]
-
Condition Optimization: Systematically vary the reaction pH and temperature. An enzyme may exhibit its highest enantioselectivity at a pH or temperature that is slightly different from its point of maximum activity.[12] For example, running the reaction at a lower temperature can sometimes enhance selectivity.[8]
-
Protein Engineering: If resources permit, protein engineering and directed evolution are powerful tools to enhance the enantioselectivity of a promising but imperfect transaminase.[2][4][7]
Section 2: Troubleshooting Lipase-Catalyzed Kinetic Resolution
Kinetic resolution of racemic 1-aminoindan using a lipase to selectively acylate the (S)-enantiomer is a robust and widely used method, leaving the desired (R)-1-Aminoindan unreacted.
FAQ 3: My lipase-catalyzed kinetic resolution is very slow, and I'm not achieving 50% conversion. What should I do?
Slow reaction rates are common and can be addressed by systematically optimizing the reaction components.
Root Cause Analysis:
-
Poor Lipase Selection: Lipases exhibit significant variation in their activity and selectivity based on the substrate. The chosen lipase may not be effective for 1-aminoindan.
-
Inappropriate Acyl Donor: The nature of the acyl donor is critical. Some donors react too slowly, while others may cause non-enzymatic acylation, reducing the overall enantioselectivity.
-
Solvent Effects: The organic solvent profoundly impacts lipase activity and stability. An unsuitable solvent can strip essential water from the enzyme or denature it.
Troubleshooting Strategies:
| Parameter | Recommended Action | Rationale |
| Enzyme | Screen a panel of immobilized lipases, such as Novozym 435 (Candida antarctica Lipase B), Pseudomonas cepacia lipase (PCL), and Candida antarctica Lipase A (CAL-A).[16][17] | Different lipases have different active site geometries and affinities for various substrates. Screening is essential to find the most active catalyst. |
| Acyl Donor | Test various acyl donors. Start with simple, activated esters like vinyl acetate or ethyl acetate. For challenging substrates, consider donors like 4-chlorophenyl valerate.[18] | The acyl donor must be reactive enough for the enzymatic reaction but not so reactive that it leads to significant non-enzymatic background reactions.[19] |
| Solvent | Screen non-polar organic solvents like toluene, hexane, or tert-butyl methyl ether (TBME).[18][20] | Lipases generally function best in hydrophobic organic solvents that do not disrupt the enzyme's essential hydration layer. |
| Temperature | Optimize the reaction temperature, typically between 30°C and 60°C.[18] | Higher temperatures can increase the reaction rate, but may also decrease enzyme stability and selectivity. An optimal balance must be found. |
Experimental Protocol: Screening Lipases for Kinetic Resolution
-
Setup: Prepare multiple vials, each containing 10 mg of racemic 1-aminoindan in 1 mL of toluene.
-
Add Lipase: To each vial, add a different immobilized lipase (e.g., 10 mg of Novozym 435 to vial 1, 10 mg of PCL to vial 2, etc.).
-
Initiate Reaction: Add 1.1 equivalents of vinyl acetate to each vial.
-
Incubate: Place all vials on a shaker at 40°C.
-
Monitor: Take samples at regular intervals (e.g., 2, 4, 8, 24 hours) and analyze by chiral HPLC to determine both the conversion and the enantiomeric excess (ee) of the remaining (R)-1-Aminoindan. The best lipase will reach ~50% conversion quickly with a high ee.
FAQ 4: I've reached 50% conversion, but the enantiomeric excess (ee) of my remaining (R)-1-Aminoindan is low. Why?
This indicates a low enantioselectivity of the enzymatic process, quantified by the enantiomeric ratio (E).
Root Cause Analysis & Solutions:
-
Low Intrinsic Selectivity: The chosen lipase/solvent/acyl donor combination simply has a low E-value for this substrate. The solution is to re-screen these parameters as described in FAQ 3. A high E-value (>100) is necessary for achieving high ee at 50% conversion.[16]
-
Reaction Overtravel: If the reaction proceeds significantly beyond 50% conversion, the slow-reacting (R)-enantiomer will begin to be consumed, which will lower the ee of the remaining starting material. Precise monitoring and stopping the reaction at or near 50% is critical.
-
Non-Enzymatic Acylation: If the acyl donor is too reactive, it can acylate both enantiomers non-selectively, leading to a racemic product and lowering the ee of the unreacted amine.[19] Control experiments without the enzyme should be run to quantify this background reaction.
Caption: General workflow for lipase-catalyzed kinetic resolution.
References
- STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
- Preparation of ( R )-1-Aminoindan by Dynamic Kinetic Resolution. ResearchGate.
- Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. PubMed.
- Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis | Request PDF. ResearchGate.
- Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines. PubMed Central (PMC).
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed Central (PMC).
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed.
- An Update: Enzymatic Synthesis for Industrial Applications. PubMed Central (PMC).
- Product inhibition. Wikipedia.
- Transaminase reactions - Google Patents.
- Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Omics Online.
- How to optimize substrate and enzyme conc for activity and inhibition assay to avvoid background interferance? ResearchGate.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press.
- How to optimise enzyme and substrate concentration for enzyme activity? ResearchGate.
- (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate.
- Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. ScienceDirect.
- Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Publications.
- Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. PubMed Central (PMC).
- PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746. European Patent Office.
- Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. Proteomics & Metabolomics.
- Effect of temperature and pH on the AST activity. ResearchGate.
- Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. PubMed Central (PMC).
- Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PubMed Central (PMC).
- Expanding the Toolbox of R-Selective Amine Transaminases by Identification and Characterization of New Members. Semantic Scholar.
- The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
- ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids | Request PDF. ResearchGate.
- Practical Considerations in Kinetic Resolution Reactions. University of Padua.
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PubMed Central (PMC).
Sources
- 1. ajpamc.com [ajpamc.com]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational Redesign of an ω-Transaminase from Pseudomonas jessenii for Asymmetric Synthesis of Enantiopure Bulky Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP2446026A1 - Transaminase reactions - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Product inhibition - Wikipedia [en.wikipedia.org]
- 12. Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanding the Toolbox of R‐Selective Amine Transaminases by Identification and Characterization of New Members | Semantic Scholar [semanticscholar.org]
- 14. omicsonline.org [omicsonline.org]
- 15. researchgate.net [researchgate.net]
- 16. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
Technical Support Center: Racemization of (S)-1-Aminoindan for Improved Process Economy
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the racemization of (S)-1-aminoindan. In the asymmetric synthesis of many valuable pharmaceutical intermediates, such as (R)-1-aminoindan for the production of rasagiline, the undesired (S)-enantiomer is often produced in significant quantities.[1][2] Instead of treating this isomer as waste, an efficient process economy dictates its conversion back to a racemic mixture, allowing the undesired enantiomer to be recycled into the resolution process.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize this critical recycling step.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process. The solutions are based on established chemical principles and field-proven insights.
Q1: My racemization reaction is incomplete, and the S/R ratio is not reaching 50:50. What are the possible causes and solutions?
Answer: Achieving a complete 1:1 racemic mixture is the ultimate goal. An incomplete reaction points to suboptimal reaction kinetics or equilibrium issues. Let's break down the potential causes.
-
Potential Cause 1: Insufficient Base Strength or Concentration. The primary mechanism for many chemical racemization methods involves the deprotonation of the acidic proton at the chiral carbon (C1).[4] This forms a planar, achiral intermediate (e.g., an imine or carbanion), which upon reprotonation can form either enantiomer.[5][6] If the base is too weak or its concentration is too low, this initial deprotonation step becomes the rate-limiting factor.
Recommended Solution:
-
Verify Base: Ensure you are using a sufficiently strong base. Alkali metal alcoholates like potassium tert-butoxide (KOtBu) or strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[1][7]
-
Increase Stoichiometry: Gradually increase the molar equivalents of the base while monitoring the reaction. Be cautious, as excess base can sometimes promote side reactions.
-
Solvent Choice: The choice of solvent can dramatically affect base strength. Aprotic polar solvents like DMSO can enhance the efficacy of alcoholate bases.[7]
-
-
Potential Cause 2: Suboptimal Temperature or Reaction Time. Racemization is a thermally dependent process.[8] Insufficient thermal energy may result in a slow reaction rate that does not reach completion within your allotted timeframe.
Recommended Solution:
-
Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C. Monitor for both an increased racemization rate and the potential formation of degradation products by TLC or LC-MS.
-
Extend Reaction Time: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing the enantiomeric ratio by chiral HPLC. Continue the reaction until the ratio stabilizes at 50:50.[1]
-
-
Potential Cause 3: Catalyst Inactivity or Insufficient Loading (for metal-catalyzed processes). In methods using catalysts like Iridium (e.g., SCRAM catalyst) or Palladium, the active catalytic species is responsible for the dehydrogenation/hydrogenation cycle that enables racemization.[9][10][11]
Recommended Solution:
-
Increase Catalyst Loading: If kinetics are slow, consider a modest increase in the catalyst loading (e.g., from 1 mol% to 2 mol%).
-
Check Catalyst Quality: Ensure the catalyst has not been deactivated by improper storage or exposure to air and moisture.[10] For specific troubleshooting of catalyst deactivation, see Q4.
-
Caption: Troubleshooting logic for incomplete racemization.
Q2: I'm observing significant impurity formation. How can I identify and minimize these side products?
Answer: Impurity generation compromises yield and complicates purification. The most common side reactions are dimerization and degradation.
-
Potential Cause 1: Dimerization (especially with metal catalysts). Iridium-based catalysts can sometimes promote the formation of amine dimers alongside racemization.[9] This occurs through the imine intermediate.
Recommended Solution:
-
Reaction Conditions: Adjusting reaction parameters can shift the selectivity away from dimerization. For metal-catalyzed reactions, this may involve modifying solvent, temperature, or hydrogen pressure (if applicable).[11]
-
Catalyst Choice: If dimerization is persistent, investigate alternative racemization methods, such as the Schiff base approach, which may not be as prone to this specific side reaction.
-
-
Potential Cause 2: Degradation from Harsh Conditions. Prolonged exposure to strong bases and high temperatures can lead to the degradation of 1-aminoindan or related intermediates.
Recommended Solution:
-
Use the Mildest Effective Conditions: Do not "over-engineer" the reaction. Use the lowest temperature and shortest time necessary to achieve full racemization. An optimization study (Design of Experiments, DoE) can be highly valuable here.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, especially if your substrate or solvent is sensitive to air at high temperatures.
-
Q3: The yield of my recovered racemic 1-aminoindan is consistently low. Where am I losing material?
Answer: Low yield is a critical issue that directly impacts process economy. Losses can occur during the reaction, workup, or purification stages.
-
Potential Cause 1: Laborious Workup and Extraction. The process of neutralizing the base, extracting the product, and removing the solvent can lead to significant material loss, especially in multi-step procedures like the Schiff base method which requires a final hydrogenation step.[1]
Recommended Solution:
-
Optimize Workup: Ensure pH is adjusted correctly during neutralization to bring the amine into its free base form for efficient extraction into an organic solvent.
-
Solvent Selection: Use a water-immiscible organic solvent with a good partition coefficient for 1-aminoindan (e.g., dichloromethane, ethyl acetate). Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.[7]
-
Minimize Transfers: Each transfer of material from one flask to another incurs some loss. Streamline the process where possible.
-
-
Potential Cause 2: Volatility of 1-Aminoindan. Although not extremely volatile, some material can be lost during solvent removal under high vacuum, especially if excessive heat is applied.
Recommended Solution:
-
Careful Evaporation: Use a rotary evaporator with controlled temperature and vacuum. Avoid heating the flask excessively once the bulk of the solvent has been removed.
-
Q4: My metal catalyst seems to be deactivating quickly. What is causing this and how can it be prevented?
Answer: Catalyst deactivation is a common problem in homogeneous catalysis, particularly with sensitive iridium complexes.
-
Potential Cause: Catalyst Poisoning. Mechanistic studies on iridium SCRAM catalysts have shown that deactivation can occur when species like ammonia or methylamine, formed from hydrolysis of the intermediate imine, coordinate tightly to the iridium center and block the catalytic cycle.[10] Moisture is a key culprit in forming these inhibitors.
Recommended Solution:
-
Strict Anhydrous Conditions: Use dry solvents and reagents. Ensure all glassware is oven- or flame-dried before use. Running the reaction under a rigorously inert atmosphere will help exclude atmospheric moisture.
-
Substrate Purity: Ensure the starting (S)-1-aminoindan is free from water and other potential coordinating impurities.
-
Catalyst Reactivation: In some cases, partial reactivation of a spent catalyst has been achieved using hydroiodic acid, though prevention is a far better strategy.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the racemization of (S)-1-aminoindan?
Answer: Racemization is the process of converting an enantiomerically pure or enriched compound into a mixture containing equal amounts of both enantiomers (a 1:1 S/R ratio).[6][8] For 1-aminoindan, the key is to temporarily remove the chirality at the C1 carbon. This is achieved by creating a planar, achiral intermediate. The proton on the carbon atom bearing the amino group is acidic enough to be removed under certain conditions. Its removal creates a planar structure. When this intermediate is reprotonated, the proton can add from either face of the plane with equal probability, resulting in the formation of both (S) and (R) enantiomers in a 50:50 ratio.[4][5]
Q2: What are the main methods for racemizing 1-aminoindan, and how do I choose the best one?
Answer: The primary methods fall into two categories: chemical and enzymatic. The choice depends on factors like scale, available equipment, cost, and compatibility with subsequent steps.
| Method | Principle | Advantages | Disadvantages |
| Base-Catalyzed (via Schiff Base) | Formation of an imine (Schiff base) with 1-indanone, followed by base-catalyzed racemization and hydrogenation.[1][2] | High yield (>80%), robust, uses readily available reagents, economical for large scale.[1] | Multi-step process, requires handling of strong bases and hydrogenation equipment. |
| Metal-Catalyzed (e.g., Iridium) | Reversible dehydrogenation to an achiral imine intermediate, followed by hydrogenation.[9][12] | Mild conditions, can be very efficient, compatible with dynamic kinetic resolution (DKR).[9][10][12] | Catalysts can be expensive and sensitive to air/moisture, potential for catalyst deactivation.[10] |
| Enzymatic | Use of stereocomplementary ω-transaminases to interconvert enantiomers via a ketone intermediate.[13][14] | Extremely mild conditions (near ambient temp/pH), high selectivity, environmentally friendly. | Enzymes can be costly and may have specific substrate scope and stability limitations. |
Q3: Why is forming a Schiff base with 1-indanone a common and effective strategy for racemization?
Answer: This is a particularly elegant chemical strategy for several reasons. The reaction of (S)-1-aminoindan with 1-indanone forms a symmetrical Schiff base (an imine).[1][2] The formation of this imine inherently makes the proton at the C1 position more acidic and easier to remove by a base. The subsequent base-catalyzed tautomerization leads to racemization. Crucially, the final hydrogenation of this racemized intermediate yields racemic 1-aminoindan. This process is highly economical because 1-indanone is also the precursor for synthesizing racemic 1-aminoindan in the first place, meaning the racemization step is perfectly integrated into the overall manufacturing process flow.[1][2]
Sources
- 1. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 2. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Racemization - Wikipedia [en.wikipedia.org]
- 7. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 8. Racemization - Georganics [georganics.sk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.hud.ac.uk [pure.hud.ac.uk]
- 13. Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of (R)-(-)-1-Aminoindan
Welcome to the technical support resource for the purification of (R)-(-)-1-Aminoindan. This guide is designed for researchers, chemists, and process development professionals who are working with this critical chiral intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may face in your work, providing troubleshooting guides and in-depth explanations to ensure you achieve the highest possible purity for your compound.
Section 1: The Core Technique: Diastereomeric Salt Resolution
The most robust and widely used method for purifying this compound from a racemic mixture is through the formation and fractional crystallization of diastereomeric salts.[1][2][3] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid, we create a pair of diastereomeric salts with different solubilities, allowing for their separation.
Experimental Workflow: Diastereomeric Salt Resolution
Detailed Protocol: Resolution using L-(-)-Malic Acid
This protocol is a representative example. Optimal ratios and temperatures may require empirical adjustment.
-
Dissolution:
-
Dissolve racemic 1-aminoindan (1.0 eq) in methanol (approx. 5 mL per gram of amine).
-
In a separate flask, dissolve L-(-)-malic acid (1.0 eq) in a minimal amount of hot methanol.
-
-
Salt Formation:
-
Heat the 1-aminoindan solution to approximately 50°C.
-
Slowly add the hot L-(-)-malic acid solution to the amine solution with constant stirring. A precipitate may begin to form.
-
-
Crystallization:
-
Maintain the mixture at 50°C and stir for 4-6 hours. Seeding with a few previously obtained crystals of the desired salt can be beneficial here.
-
Allow the mixture to cool slowly to room temperature and continue stirring overnight.
-
-
Isolation:
-
Filter the resulting precipitate through a Büchner funnel and wash the crystal cake with a small amount of cold methanol. This solid is your diastereomerically enriched salt.
-
-
Recrystallization (Optional but Recommended):
-
To achieve higher optical purity (>99%), dissolve the filtered solid in a minimum amount of boiling methanol, allow it to cool slowly, and re-filter.[1]
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a suitable organic solvent for extraction, such as dichloromethane or tert-butyl methyl ether (TBME).[3]
-
While stirring vigorously, slowly add a base (e.g., 2M NaOH solution) until the aqueous layer is basic (pH > 11). This neutralizes the malic acid and deprotonates the amine.
-
Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the purified this compound as a free base.
-
Section 2: Troubleshooting Guide
Q1: My crystal yield is very low after the initial crystallization. What's going wrong?
Answer: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:
-
Excess Solvent: The most frequent cause is using too much solvent during the dissolution step. The goal is to create a saturated or near-saturated solution at high temperature so that cooling significantly reduces the salt's solubility. If the solution is too dilute, the salt will remain dissolved even at room temperature.
-
Solution: Carefully evaporate some of the solvent and attempt to recrystallize. For future runs, use the minimum amount of hot solvent required to fully dissolve the components.
-
-
Suboptimal Temperature Profile: Cooling the solution too rapidly can lead to the formation of very fine crystals or prevent crystallization altogether, favoring supersaturation.
-
Solution: Ensure a slow, controlled cooling process. Insulating the flask can help. An overnight stir at room temperature is often crucial.[1]
-
-
Incorrect Stoichiometry: An incorrect molar ratio of the chiral acid to the racemic amine can affect the crystallization equilibrium.
-
Solution: Double-check your calculations and ensure you are using accurately weighed amounts of both components. An equimolar ratio is a common starting point.[1]
-
Q2: I've isolated my product, but the enantiomeric excess (e.e.) is below my target of >99%. How can I improve it?
Answer: Achieving high enantiomeric excess is the primary goal of this procedure. Suboptimal e.e. indicates incomplete separation of the diastereomeric salts.
-
The Power of Recrystallization: A single crystallization is often insufficient to achieve >99% e.e. The initial solid precipitate will be enriched in the desired diastereomer but still contaminated with the more soluble one.
-
Solution: Perform one or two recrystallization steps.[1] Dissolve the filtered crystals in a minimum of hot solvent, cool slowly, and re-isolate. Each step will further enrich the desired diastereomer, significantly boosting the final e.e.
-
-
Purity of Resolving Agent: The optical purity of your chiral acid is paramount. If the resolving agent is not enantiopure, it will form salts with both enantiomers of the amine, making separation impossible.
-
Solution: Always use a resolving agent with the highest available optical purity. Verify the purity from the supplier's certificate of analysis.
-
-
Inadequate Washing: Washing the crystal cake with too much solvent, or with solvent that is not cold, can dissolve some of your product and potentially re-introduce impurities.
-
Solution: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away the mother liquor without dissolving the product.
-
Q3: My solution is supersaturated, but no crystals are forming. What should I do?
Answer: Failure to crystallize from a supersaturated solution is a kinetic issue. The system needs a nucleation point to begin forming a crystal lattice.
-
Induce Crystallization:
-
Seeding: The most effective method is to add a tiny crystal of the desired product (a "seed crystal") to the solution. This provides a template for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[4]
-
Shock Cooling: Briefly placing the flask in an ice bath can sometimes induce crystallization, but be aware this can lead to smaller, less pure crystals. It's often better to return it to room temperature for slow growth after nucleation begins.
-
Q4: I'm getting an oil instead of a crystalline solid. What happened?
Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above the melting point of the solute itself. It can also be caused by impurities that disrupt the crystal lattice formation.
-
Solvent Mismatch: The solvent system may not be ideal.
-
Residual Impurities: Impurities from the synthesis of the racemic 1-aminoindan can interfere with crystallization.
-
Solution: Consider a preliminary purification of the racemic starting material (e.g., by distillation or passing it through a short plug of silica) before attempting the resolution.
-
Section 3: Purity Analysis & FAQs
Q: How do I reliably determine the optical purity of my final this compound?
Answer: The standard and most accurate method for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (HPLC) .[1][7]
-
Methodology: You will need an HPLC system equipped with a chiral stationary phase (a chiral column). The two enantiomers will interact differently with the chiral column, resulting in different retention times and allowing for their separation and quantification.
-
Detection: Since 1-aminoindan has a UV chromophore, a standard UV detector can be used.[8]
-
Calculation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram:
-
e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Data Summary: Common Chiral Resolving Agents
| Resolving Agent | Typical Solvent | Expected Optical Purity (after recrystallization) | Reference |
| L-(-)-Malic Acid | Methanol | >99.5% | [1] |
| (2R,3R)-Tartaric Acid | Methanol | >99% | [1] |
| L(+)-Aspartic Acid | Methanol | ~92% (initial), higher with recrystallization | [1] |
Frequently Asked Questions (FAQs)
-
Q: Can I recycle the unwanted (S)-enantiomer from the mother liquor?
-
Q: How critical is the choice of solvent?
-
A: It is extremely critical. The ideal solvent must exhibit a significant difference in solubility between the two diastereomeric salts. Methanol is commonly cited as effective for resolving 1-aminoindan with dicarboxylic acids because it provides this necessary solubility differential.[1]
-
-
Q: What are the key safety precautions?
-
A: this compound can cause skin and eye irritation.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Methanol is flammable and toxic; avoid ignition sources and inhalation.
-
References
- US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents.
- Pellicciari, R., et al. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography. Chirality, 16(5), 314-7.
- WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents.
- WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents.
- EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents.
- LookChem. This compound.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES.
- Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115.
- EP3068746A1 - PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Google Patents.
- University of California, Los Angeles. Recrystallization - Single Solvent.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents.
- SIELC Technologies. Separation of 2-Aminoindan on Newcrom R1 HPLC column.
- Amerigo Scientific. (R)-(−)-1-Aminoindane (97%).
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 2750059.
Sources
- 1. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 2. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 3. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. mt.com [mt.com]
- 7. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 1-Aminoindan Enantiomers
Welcome to the technical support center for the resolution of 1-aminoindan enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of the desired (R)-(-)-1-aminoindan from the unwanted (S)-(+)-1-aminoindan isomer. The (R)-enantiomer is a crucial building block for several pharmaceutical compounds, making its efficient separation a critical process.[1] This resource will delve into the most common and effective resolution techniques, offering practical, field-proven insights to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1-aminoindan enantiomers necessary?
The two enantiomers of 1-aminoindan, this compound and (S)-(+)-1-aminoindan, are stereoisomers – molecules that are mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the human body.[2] For instance, the (R)-enantiomer is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Therefore, isolating the desired (R)-enantiomer in high purity is often a regulatory and safety requirement in drug development to ensure therapeutic efficacy and minimize potential side effects associated with the unwanted (S)-isomer.[2]
Q2: What are the primary methods for resolving racemic 1-aminoindan?
The most prevalent and industrially scalable methods for resolving racemic 1-aminoindan are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3][4] These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[3][4][5]
-
Enzymatic Kinetic Resolution: This technique utilizes an enzyme, often a lipase, to selectively acylate one of the enantiomers at a much faster rate than the other.[6][7] This results in a mixture of the acylated amine and the unreacted, enantioenriched amine, which can then be separated.
Q3: How do I choose between diastereomeric salt crystallization and enzymatic resolution?
The choice of method depends on several factors, including the desired scale of the resolution, cost considerations, and the available equipment.
| Factor | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution |
| Scalability | Generally well-suited for large-scale industrial production.[8] | Can be scalable, but may require larger volumes of enzyme and solvent. |
| Cost | Cost of the resolving agent and solvent are key factors.[4] | Cost of the enzyme and acylating agent are primary considerations.[9] |
| Development Time | Can require extensive screening of resolving agents and solvents.[4][10] | May require screening of different enzymes and reaction conditions.[11] |
| Environmental Impact | Often involves organic solvents. | Can be performed in greener solvents, and the enzyme is biodegradable.[7] |
| Stereoselectivity | High enantiomeric excess can be achieved through optimization. | Often exhibits very high enantioselectivity.[9] |
Troubleshooting Guide: Diastereomeric Salt Crystallization
This is one of the most common methods for resolving 1-aminoindan. A frequently used resolving agent is (2R,3R)-tartaric acid in methanol.[12] In this system, the salt of the undesired (S)-1-aminoindan with (2R,3R)-tartaric acid is less soluble and precipitates, leaving the desired (R)-1-aminoindan enriched in the mother liquor.[12]
Caption: Workflow for Diastereomeric Salt Crystallization of 1-Aminoindan.
Q4: I am not getting any crystals to form. What should I do?
Several factors can inhibit crystallization:[10]
-
Supersaturation Not Reached: The solution might be too dilute. Try to carefully evaporate some of the solvent to increase the concentration.[10]
-
Incorrect Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts. A solvent screen to find a system with a greater difference in solubility between the two salts is recommended.[10][13]
-
Inhibition by Impurities: Trace impurities can prevent nucleation. Consider purifying the starting racemic 1-aminoindan.
-
High Energy Barrier for Nucleation: The solution may be in a metastable zone. Try scratching the inside of the flask with a glass rod or adding seed crystals of the desired diastereomer if available.[13]
Q5: My product is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid.[10] This can happen if the salt's melting point is lower than the crystallization temperature or if the solution is too concentrated.[10]
-
Add More Solvent: This will decrease the concentration and may prevent oiling out.[10]
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.
-
Change the Solvent System: A less polar solvent might promote crystallization over oiling out.
Q6: The enantiomeric excess (e.e.) of my desired (R)-isomer is low. How can I improve it?
Low enantiomeric excess indicates poor separation of the diastereomers.
-
Optimize the Solvent System: The choice of solvent is crucial. A systematic screening of solvents is the most effective way to find one that maximizes the solubility difference between the diastereomeric salts.[4]
-
Control the Cooling Rate: A slower cooling rate often allows for more selective crystallization of the less soluble diastereomer.[10]
-
Recrystallization: Recrystallizing the obtained salt, potentially in a different solvent system, can significantly enhance the diastereomeric and, consequently, the enantiomeric purity.[10]
-
Verify Analytical Method: Ensure your analytical method (e.g., chiral HPLC or GC) is properly validated and can accurately measure the enantiomeric ratio.[14] Prepare and analyze a true racemic sample to confirm baseline separation of the enantiomer peaks.[14]
Troubleshooting Guide: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective alternative for separating 1-aminoindan enantiomers. A common approach involves the use of a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate the (R)-enantiomer.
Caption: Workflow for Enzymatic Kinetic Resolution of 1-Aminoindan.
Q7: The enzymatic reaction is very slow or not proceeding. What are the possible causes?
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not lost its activity.
-
Poor Choice of Acyl Donor: The nature of the acyl donor can significantly impact the reaction rate. Simple esters like ethyl acetate or vinyl acetate are common choices.
-
Suboptimal Solvent: The choice of solvent can affect enzyme activity. Non-polar organic solvents like hexane, toluene, or MTBE are often preferred.
-
Incorrect Temperature: While reactions are often run at room temperature to 50°C, the optimal temperature can vary depending on the specific enzyme and substrates.[6]
-
Presence of Inhibitors: Impurities in the substrate or solvent could be inhibiting the enzyme.
Q8: The enantiomeric excess of the unreacted (S)-isomer is low, even at ~50% conversion. Why?
-
Low Enzyme Enantioselectivity: The chosen enzyme may not be sufficiently selective for the 1-aminoindan enantiomers. Screening different lipases or other enzymes may be necessary.
-
Non-Enzymatic Background Reaction: A non-selective acylation reaction may be occurring in parallel, leading to the formation of a racemic product and reducing the overall enantiomeric excess.
-
Incorrect Analytical Measurement: As with crystallization, it is crucial to have a validated chiral analytical method to accurately determine the enantiomeric excess.[14]
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of 1-Aminoindan with (2R,3R)-Tartaric Acid
Objective: To separate racemic 1-aminoindan by precipitating the less soluble (S)-1-aminoindan-(2R,3R)-tartrate salt.
Materials:
-
Racemic 1-aminoindan
-
(2R,3R)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution (e.g., 1M)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve racemic 1-aminoindan (1.0 eq.) in methanol. In a separate flask, dissolve (2R,3R)-tartaric acid (0.5-1.0 eq.) in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the 1-aminoindan solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization. Stirring may facilitate precipitation.
-
Isolation of Diastereomeric Salt: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. The solid is enriched in the (S)-1-aminoindan-(2R,3R)-tartrate salt. The mother liquor is enriched in the (R)-1-aminoindan-(2R,3R)-tartrate salt.[12]
-
Liberation of the Free Amine (from mother liquor): a. Transfer the mother liquor to a separatory funnel. b. Add an aqueous solution of a base (e.g., 1M NaOH) to break the salt and adjust the pH to >10. c. Extract the liberated (R)-1-aminoindan into an organic solvent like ethyl acetate. d. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄). e. Filter off the drying agent and remove the solvent under reduced pressure to obtain the enantioenriched (R)-1-aminoindan.
-
Analysis: Determine the enantiomeric excess of the product by a suitable chiral analytical method (e.g., chiral HPLC or GC).
Protocol 2: Enzymatic Kinetic Resolution of 1-Aminoindan using a Lipase
Objective: To selectively acylate one enantiomer of 1-aminoindan, leaving the other enantiomer unreacted and thus enantioenriched.
Materials:
-
Racemic 1-aminoindan
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate or ethyl acetate)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Standard laboratory glassware under an inert atmosphere
-
Magnetic stirrer
-
Equipment for monitoring the reaction (e.g., chiral GC or HPLC)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-aminoindan (1.0 eq.) and the anhydrous organic solvent.
-
Add the acylating agent (0.5-1.0 eq.) to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C).[6] Periodically take aliquots and analyze them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.[6]
-
Reaction Quench: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.
-
Separation: The unreacted amine and the acylated product can be separated by column chromatography or by an acid-base extraction.
-
Analysis: Determine the enantiomeric excess of both the recovered starting material and the product.
Safety and Handling
-
Always work in a well-ventilated area or a fume hood when handling 1-aminoindan and organic solvents.[15][16]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16][17]
-
Consult the Safety Data Sheet (SDS) for 1-aminoindan and all other chemicals used for detailed safety information.[16][17]
-
1-Aminoindan can cause skin and eye irritation.[17] In case of contact, rinse thoroughly with water.[16]
References
- US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents.
- A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - RSC Publishing.
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing).
- Preparation of ( R )-1-Aminoindan by Dynamic Kinetic Resolution - ResearchGate.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI.
- Enzymatic Cascade for Dynamic Kinetic Resolution of Amines - DiVA portal.
- Overcoming a Solid Solution System on Chiral Resolution: Combining Crystallization and Enantioselective Dissolution - ResearchGate.
- Chiral resolution - Wikipedia.
- Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation - APC.
- Strategies for chiral separation: from racemate to enantiomer - PMC - NIH.
- Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization | Organic Letters - ACS Publications.
- WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents.
- Cas 10277-74-4,this compound - LookChem.
- Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid - PMC.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online.
- Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior | Journal of the American Chemical Society.
- 3.1. Determination of Enantiomeric Purity by Direct Methods.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate.
- EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan - Google Patents.
- Unconventional approaches for chiral resolution - PMC - NIH.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
- WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents.
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.
- From which instrument can we determine enantiomeric purity? - ResearchGate.
- Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents.
- An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach - PubMed.
- Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing).
- Part 6: Resolution of Enantiomers - Chiralpedia.
Sources
- 1. Cas 10277-74-4,this compound | lookchem [lookchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. approcess.com [approcess.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. 1-Aminoindan - Safety Data Sheet [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Diastereomeric Salt Formation for Chiral Resolution
Welcome to the technical support center for diastereomeric salt formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments. As the resolution of enantiomers via diastereomeric salt crystallization is a pivotal yet often empirical process, this resource provides in-depth, field-proven insights to navigate common challenges.
The fundamental principle of this classical resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties like solubility.[1][2][3] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral compound, known as a resolving agent.[3][4] The resulting difference in solubility allows for the selective crystallization of one diastereomer, thus achieving separation.[5][6][7]
General Workflow for Chiral Resolution
The overall process can be visualized as a multi-step workflow, from initial salt formation to the isolation of the pure enantiomer.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during diastereomeric salt resolution experiments in a question-and-answer format.
Issue 1: No Crystallization Occurs or an Oil Forms Instead of Crystals
Q: I've mixed my racemic compound and resolving agent in a solvent, but I'm either getting a clear solution with no precipitation or an immiscible oily layer. What's happening and what should I do?
A: The formation of an oil ("oiling out") or the complete failure to crystallize are common hurdles, typically pointing to issues with solubility and supersaturation.[3][8][9] Oiling out occurs when the solute separates from the solution as a liquid phase instead of an ordered solid crystal.[8] This is often a kinetically favored outcome at high supersaturation levels.[8]
Troubleshooting Steps:
-
Re-evaluate the Solvent System: The solvent is the most critical parameter.[3][10] An ideal solvent should dissolve the starting materials but provide a significant difference in solubility for the two diastereomeric salts.[9][10]
-
Causality: If the solvent is too "good," both salts will remain in solution. If it's too "poor," they may precipitate together as an amorphous solid or oil. The goal is to find a solvent where one salt is sparingly soluble and the other is freely soluble.
-
Action: Conduct a systematic solvent screen using solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., alcohols, esters, ketones, hydrocarbons).[9][11] Consider using solvent mixtures, where an "anti-solvent" (a solvent in which the salts are less soluble) is added slowly to a solution of the salts in a "good" solvent to induce crystallization.[3][12]
-
-
Control Supersaturation: Crystallization requires a state of supersaturation, but excessive levels lead to oiling out.[8][10]
-
Causality: Supersaturation is the driving force for crystallization.[6] However, if this driving force is too high, the system may not have enough time to achieve the ordered arrangement of a crystal lattice, leading to the formation of a disordered, liquid-like phase (oil).[8]
-
Action:
-
Slower Cooling: Implement a slow, controlled cooling ramp (e.g., 0.1-0.5 °C/min) to stay within the metastable zone, which favors crystal growth over oil formation.[6][10] "Crash cooling" is a common cause of this issue.[13]
-
Reduce Concentration: Start with a more dilute solution to avoid reaching the oiling-out point too quickly.[12] You can then slowly evaporate the solvent to gently approach the saturation point.[3]
-
Increase Temperature: If oil has formed, try heating the mixture to redissolve it, then cool it much more slowly.[13]
-
-
-
Introduce Seed Crystals: Seeding can bypass the kinetic barrier of primary nucleation.
-
Causality: Spontaneous nucleation can be unpredictable. By providing a template (a seed crystal) of the desired diastereomer, you can direct the crystallization process, often at a lower level of supersaturation than required for spontaneous nucleation.[9][10]
-
Action: Once the solution is slightly supersaturated (e.g., cooled just below the dissolution temperature), add a small amount (1-2% w/w) of pure seed crystals of the desired diastereomeric salt.[10]
-
-
Check Purity of Starting Materials: Impurities can act as crystallization inhibitors.[3][8]
-
Causality: Impurities can interfere with the formation of a stable crystal lattice, sometimes by adsorbing to the surface of growing crystals or by altering the solubility properties of the system.
-
Action: Ensure the racemic compound and resolving agent are of high purity. Filtering the hot solution before cooling can remove particulate matter that might disrupt crystallization.[9]
-
Issue 2: Low Diastereomeric Purity (Low d.e.) of the Crystalline Product
Q: I've successfully isolated crystals, but analysis shows a low diastereomeric excess (d.e.). How can I improve the selectivity?
A: Low diastereomeric purity indicates that the undesired, more-soluble diastereomer is co-precipitating with the desired product. This can occur if the solubility difference between the two salts is small or if a solid solution has formed.[9]
Troubleshooting Steps:
-
Optimize the Solvent and Temperature: This is the first and most crucial step.
-
Causality: The separation efficiency is directly proportional to the solubility difference between the diastereomeric salts.[3][9] This difference is highly dependent on the solvent and temperature.
-
Action: Perform a new solvent screen with the goal of maximizing the solubility ratio between the two salts.[11] Sometimes, operating at a different temperature can significantly enhance selectivity. Constructing a ternary phase diagram (solubilities of the two diastereomers and the solvent) can provide a deep understanding of the optimal conditions.[12][14]
-
-
Perform Recrystallization: This is a classic method for purity enhancement.
-
Causality: Each recrystallization step enriches the less-soluble component in the solid phase, leaving more of the soluble component in the mother liquor.
-
Action: Dissolve the impure crystals in a minimal amount of a suitable hot solvent and allow them to recrystallize slowly. While this improves purity, it inevitably leads to some yield loss.[13]
-
-
Adjust Stoichiometry of the Resolving Agent: The molar ratio is a key variable.
-
Causality: A 1:1 molar ratio of racemate to resolving agent is not always optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective.[14] In this scenario, the less-soluble diastereomeric salt precipitates from a solution containing the more-soluble salt and the unreacted free enantiomer, which can sometimes lead to higher selectivity.[14]
-
Action: Experiment with varying the molar ratio of the resolving agent, for instance, from 0.5 to 1.1 equivalents.[15]
-
-
Investigate for Solid Solution Formation: This is a more challenging scenario.
-
Causality: A solid solution forms when the crystal lattice of the less-soluble salt incorporates the more-soluble diastereomer, resulting in a single solid phase containing both.[12] This makes purification by simple recrystallization ineffective, as repeated attempts fail to improve the d.e.[12]
-
Action:
-
Change the Resolving Agent: A structurally different resolving agent will form diastereomers with different crystal packing properties, which may prevent solid solution formation.[12]
-
Change the Solvent System: Drastically changing the solvent may alter the crystal packing and disrupt the formation of a solid solution.[12]
-
-
Caption: Decision tree for troubleshooting low diastereomeric purity.
Issue 3: The Yield of the Desired Diastereomeric Salt is Very Low
Q: I have high purity, but the yield is unacceptably low. How can I improve it?
A: Low yield indicates that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor.[14]
Troubleshooting Steps:
-
Optimize Solvent and Temperature for Solubility:
-
Causality: The desired salt might still be too soluble in the chosen solvent, even if it is the less soluble of the two.[14]
-
Action: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures to drive more product out of solution.[14]
-
-
Increase Concentration or Reduce Solvent Volume:
-
Causality: A simple mass balance issue; not enough of the desired product is above its solubility limit to precipitate in high yield.
-
Action: Carefully increase the initial concentration of the racemate and resolving agent, being mindful of the risk of oiling out. Alternatively, after an initial crystallization, partially evaporate the solvent from the mother liquor to obtain a second crop of crystals.
-
-
Allow Sufficient Time for Equilibration:
-
Causality: Crystallization is a time-dependent process. Prematurely isolating the crystals can truncate the process before it has reached its maximum yield.[14]
-
Action: Increase the maturation time, allowing the slurry to stir at the final temperature for several hours or overnight to ensure the system has reached equilibrium.
-
-
Employ Advanced Techniques:
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique is applicable if the undesired diastereomer in solution can epimerize (convert) to the desired, less-soluble diastereomer.[10] As the desired diastereomer crystallizes, the equilibrium in the solution shifts to form more of it, potentially driving the yield towards 100%.[1][10] This requires a racemizing agent for the undesired enantiomer in the mother liquor.
-
Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled back into the process, a strategy known as Resolution-Racemization-Recycle (RRR), to improve the overall process yield.[4][14]
-
Experimental Protocols & Data Presentation
Protocol 1: General Screening for Optimal Resolving Agent and Solvent
Objective: To efficiently identify a promising resolving agent and solvent combination that yields crystalline salts with good separation potential.
Methodology: This protocol is well-suited for a multi-well plate format to enable high-throughput screening.[12][16]
-
Stock Solution Preparation: Prepare stock solutions of the racemic compound and various chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid) in a volatile solvent like methanol or ethanol.[1][4][12]
-
Salt Formation: In separate vials or wells, combine equimolar amounts of the racemic compound and each resolving agent stock solution.[12]
-
Solvent Removal: Remove the initial solvent under a stream of nitrogen or via vacuum centrifugation to leave a solid residue of the diastereomeric salt mixtures.[12]
-
Addition of Screening Solvents: Add a fixed volume of each screening solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) to the individual wells.[3][12]
-
Equilibration: Seal the plate/vials and agitate at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium.[10][12]
-
Analysis: Isolate any precipitated solid by filtration or centrifugation. Analyze the solid and the mother liquor by a suitable chiral analytical method (e.g., Chiral HPLC after breaking the salt) to determine the yield and diastereomeric excess (d.e.).[10]
Data Presentation: Example of Screening Data
Summarize the quantitative data in a clear, structured table for easy comparison.
| Resolving Agent | Solvent | Yield (%) | d.e. of Solid (%) | Comments |
| (+)-Tartaric Acid | Ethanol | 45 | 85 | Crystalline solid |
| (+)-Tartaric Acid | Ethyl Acetate | 20 | 60 | Poor precipitation |
| (+)-Tartaric Acid | Toluene | 5 | 15 | Oiled out |
| (-)-Mandelic Acid | Ethanol | 30 | 75 | Fine needles |
| (-)-Mandelic Acid | Isopropanol | 52 | 92 | Promising hit |
| (-)-Mandelic Acid | Acetone | 60 | 40 | Gummy solid |
Protocol 2: Analytical Methods for Purity Assessment
Objective: To accurately determine the diastereomeric excess of the crystallized salt and the enantiomeric excess of the final product.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.) after the resolving agent has been removed.[10][17] It can also be used to analyze the ratio of the diastereomeric salts directly, though this often requires method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the diastereomeric ratio of the salt mixture. The diastereomers should have distinct signals that can be integrated.[10][17] Using chiral solvating or derivatizing agents (like Mosher's acid) can be employed to determine the e.e. of the final product.[17]
-
X-ray Crystallography: Provides the absolute configuration of the crystallized diastereomeric salt, confirming which enantiomer has been isolated.[17]
References
- Benchchem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- Benchchem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- Bosits, M. H., Bereczki, L., Bombicz, P., Szalay, Z., Pataki, H., & Demeter, Á. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 225-236. [Link]
- Benchchem. (n.d.). dealing with solid solutions in diastereomeric salt resolution.
- Benchchem. (n.d.). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
- Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 225-236. [Link]
- BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.
- Wikipedia. (n.d.). Chiral resolution.
- Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents.
- American Chemical Society. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium. Organic Process Research & Development. [Link]
- American Chemical Society. (n.d.). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry. Organic Letters. [Link]
- Benchchem. (n.d.). How to overcome poor crystallization in diastereomeric salt formation.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- American Chemical Society. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
- Chemistry LibreTexts. (2019, February 13). Resolution (Separation) of Enantiomers.
- ResearchGate. (2023, January 1). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation.
- Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. (n.d.).
- National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods.
- Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods.
- Benchchem. (n.d.). Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE.
- Semantic Scholar. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods.
- MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
- Benchchem. (n.d.). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.).
- UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
- Wikipedia. (n.d.). Diastereomeric recrystallization.
- Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding.
- Chemistry LibreTexts. (2023, January 22). Diastereomers and Optical Resolution.
- YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Technical Support Center: (R)-(-)-1-Aminoindan Stability
Welcome to the technical support center for (R)-(-)-1-Aminoindan. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this critical chiral building block. As a compound sensitive to environmental factors, understanding its stability profile is paramount for ensuring experimental reproducibility and the integrity of your results.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides direct answers and actionable protocols for specific problems you may encounter with this compound.
Q1: My previously colorless or white this compound has developed a yellow or brownish tint. Can I still use it?
A1: A change in color is a primary visual indicator of potential chemical degradation, most commonly due to oxidation. Primary amines, like this compound, are susceptible to autoxidation when exposed to atmospheric oxygen, which can lead to the formation of colored impurities.
Causality: The lone pair of electrons on the nitrogen atom makes the amino group susceptible to oxidation. This process can be accelerated by exposure to light and trace metal impurities.
Recommended Action: While a slight discoloration may not significantly impact the outcome of all reactions, it signifies a change in purity. Before use in any critical application, especially in catalysis or pharmaceutical synthesis where stoichiometric precision and purity are essential, you must re-qualify the material.
Protocol: Purity Re-qualification via HPLC
-
Sample Preparation: Accurately prepare a solution of the discolored this compound in a suitable solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL).
-
Reference Standard: Prepare a solution of a new, unopened lot or a previously qualified reference standard of this compound at the same concentration.
-
Analysis: Analyze both samples using a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1][2]
-
Evaluation: Compare the chromatograms. Look for the appearance of new impurity peaks or a decrease in the area of the main analyte peak in the aged sample compared to the reference standard. If the purity has dropped below the required specification for your experiment (e.g., >99%), the material should be either purified (e.g., by distillation or chromatography) or discarded.
Q2: I've observed a white solid or precipitate forming in my container of liquid this compound. What is this, and how should I proceed?
A2: The formation of a white precipitate in an amine sample is often due to a reaction with carbon dioxide (CO2) from the atmosphere.[3] Primary amines readily react with CO2 in a reversible reaction to form carbamic acid, which can be deprotonated by another amine molecule to form a solid ammonium carbamate salt.[4][5]
Causality: The nucleophilic nitrogen atom of the amino group attacks the electrophilic carbon of CO2.[6] This reaction is common in amines that have been stored for extended periods in containers that are not hermetically sealed or have been opened multiple times.
Recommended Action: The presence of this solid indicates that the compound has been exposed to air. The purity of the remaining liquid is compromised.
Workflow for Handling Suspected Degradation
The following diagram outlines the decision-making process when encountering potential stability issues with this compound.
Caption: Decision workflow for handling this compound with suspected degradation.
Q3: My recent asymmetric synthesis yielded a product with low enantiomeric excess (ee). Could the this compound starting material have racemized?
A3: While this compound is thermally stable, racemization is a possibility under certain conditions, although less common than oxidation. Exposure to harsh acidic or basic conditions, or prolonged heating in certain solvents, could potentially facilitate racemization. However, a more likely cause for poor experimental outcomes is often the reduced effective concentration due to degradation via oxidation or reaction with CO2.
Recommended Action: First, confirm the chiral integrity of your starting material.
Protocol: Enantiomeric Excess (ee) Verification
-
Analysis: Use a suitable chiral HPLC or chiral Gas Chromatography (GC) method to determine the enantiomeric ratio of your stored this compound.
-
Comparison: Compare the measured ee% with the value stated on the manufacturer's Certificate of Analysis (CoA).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: The ideal storage conditions are designed to mitigate exposure to air, light, and moisture.[7]
-
Temperature: Refrigerate at 2-8°C.[8]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[3][8] This is the most critical factor in preventing oxidation and reaction with CO2.
-
Container: Use a tightly sealed, amber glass vial or a container designed for air-sensitive reagents.[7]
-
Location: Store in a dark, dry, and well-ventilated area away from incompatible chemicals.[8][9][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C | Slows the rate of potential degradation reactions.[7][8] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidation by O2 and reaction with CO2.[3][8] |
| Light | Store in Dark/Amber Vial | Prevents potential photolytic degradation.[7][8] |
| Moisture | Dry Environment | Amines can be hygroscopic; moisture can facilitate side reactions.[11][12] |
Q2: What are the primary chemical incompatibilities for this compound?
A2: this compound is a primary amine and will react with several classes of chemicals. Avoid storage near or contact with:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[3][11]
-
Acids, Acid Chlorides, and Acid Anhydrides: Will undergo exothermic neutralization or acylation reactions.[3][11]
-
Carbon Dioxide (CO2): Reacts to form carbamate salts, as detailed in the troubleshooting section.[3]
Factors Impacting this compound Stability
This diagram illustrates the key environmental factors that can lead to the degradation of the compound.
Caption: Key environmental and chemical factors causing degradation of this compound.
Q3: How should I handle this compound in the laboratory to minimize degradation during an experiment?
A3: Proper handling is crucial to maintain purity from the container to the reaction vessel.
-
Inert Atmosphere: If possible, handle the compound in a glovebox or under a positive pressure of inert gas (nitrogen or argon).
-
Minimize Exposure: Open the container only when ready to dispense. Quickly weigh and transfer the required amount and then promptly and tightly reseal the container. Purging the headspace of the container with an inert gas before sealing is highly recommended.
-
Use Clean Equipment: Always use clean, dry spatulas, syringes, and glassware to avoid cross-contamination and the introduction of moisture.[7]
-
Avoid Heat: Do not leave containers on heated stir plates or in direct sunlight on a lab bench.
Q4: What analytical methods are definitive for a full stability assessment?
A4: A comprehensive stability assessment requires multiple analytical techniques:
-
Chemical Purity: A validated stability-indicating RP-HPLC method is the gold standard for quantifying the parent compound and detecting degradation products.[1]
-
Enantiomeric Purity: Chiral HPLC or GC is essential to confirm that no racemization has occurred.[13]
-
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., LC-Q-TOF-MS/MS), is used to elucidate the structures of any new impurities formed during stability studies.[1]
-
Physical Properties: Monitoring physical appearance (color, clarity, presence of solids) and measuring physical constants like melting point can provide initial clues about degradation.[14]
By adhering to these storage, handling, and verification protocols, you can ensure the stability and reliability of this compound in your critical research and development activities.
References
- This compound - ChemBK. (2024). ChemBK.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial.
- Material Safety Data Sheet - (R)-(-)-1-Aminoindane. (2011). Capot Chemical.
- (R)-1-Aminoindane. (n.d.). In Wikipedia.
- Bar-Am, O., et al. (2009). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. PubMed.
- Amine Storage Conditions: Essential Guidelines for Safety. (2025). Diplomata Comercial.
- Gentry, E. C., & Stephenson, C. R. J. (2018). Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow. PMC.
- Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
- This compound. (n.d.). PubChem. National Institutes of Health.
- Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). C&EN.
- Adye, D. R., et al. (2023). Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment of Degradation Mechanism of Evodiamine. OUCI.
- Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Colorado Boulder.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Lupine Publishers.
- ASEAN Guideline on Stability Study of Drug Product (R1). (1997). ASEAN.
- Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. (2016). Google Patents.
- T-Thien, B., et al. (2021). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. NIH.
- Li, B., et al. (2020). Amino acids react with carbon dioxide (CO2) and form nanofibers and nanoflowers. OSTI.GOV.
- Preparation of ( R )-1-Aminoindan by Dynamic Kinetic Resolution. (2025). ResearchGate.
- Exploring reversible reactions between CO2 and amines. (2025). ResearchGate.
- (R)-1-Aminoindane. (n.d.). Pharmaffiliates.
- (+-)-1-Aminoindan. (n.d.). PubChem. National Institutes of Health.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). PMC. National Institutes of Health.
- The general reaction between an amino acid anion and CO2. (n.d.). ResearchGate.
- Case study: Method development for the amino acid analysis of a complex material. (n.d.). Butterworth Labs.
- Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2021). MDPI.
- (R)-1-Aminoindane: Technical Specifications and Applications. (2025). Nbinno.
Sources
- 1. Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment… [ouci.dntb.gov.ua]
- 2. longdom.org [longdom.org]
- 3. fishersci.com [fishersci.com]
- 4. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. chembk.com [chembk.com]
- 9. aksci.com [aksci.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. capotchem.com [capotchem.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. researchgate.net [researchgate.net]
- 14. (R)-(−)-1-Amino-indan 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for the Propargylation of (R)-1-Aminoindan
Welcome to the technical support center for the synthesis of (R)-N-propargyl-1-aminoindan, a key intermediate in the development of important therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this crucial reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that you may encounter during the propargylation of (R)-1-Aminoindan. We delve into the root causes of these problems and provide actionable solutions based on established chemical principles and literature-validated methods.
Q1: Why is my yield of (R)-N-propargyl-1-aminoindan consistently low?
Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to degradation of the product. Here’s a systematic approach to diagnosing and resolving this issue:
-
Incomplete Conversion: The reaction may not be reaching completion.
-
Insufficient Reaction Time or Temperature: While higher temperatures can promote side reactions, some propargylations are sluggish at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A modest increase in temperature, for instance, to 40-60 °C, might be beneficial, especially when using milder bases like potassium carbonate.[1]
-
Poor Reagent Purity: The purity of the starting (R)-1-Aminoindan is crucial.[2] Ensure it is free from impurities that could consume the propargylating agent or interfere with the reaction.
-
Ineffective Base: The choice and amount of base are critical for deprotonating the amine, which is a key step in the reaction. If you are using a weak base like potassium carbonate, ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. For a more robust reaction, a stronger base like sodium hydride (NaH) can be employed, although this may require more stringent anhydrous conditions.[2]
-
-
Product Degradation: The desired product, a propargylamine, can be susceptible to degradation under harsh conditions.
-
Excessive Heat: High temperatures, especially in the presence of a strong base, can lead to side reactions like intramolecular cyclization.[2] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Work-up Issues: The product may be lost during the extraction and purification steps. Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in facilitating the SN2 reaction.
Q2: How can I minimize the formation of the N,N-bispropargyl impurity?
The formation of the di-propargylated byproduct, (R)-N,N-bis(prop-2-yn-1-yl)-1-aminoindan, is a common challenge that can complicate purification and reduce the yield of the desired mono-propargylated product.[3][4]
-
Stoichiometric Control: This is the most critical factor.
-
Limit the Propargylating Agent: Use no more than 1.0 to 1.1 equivalents of the propargylating agent (e.g., propargyl bromide).[2]
-
Slow Addition: Adding the propargylating agent dropwise to the reaction mixture maintains a low concentration of the electrophile, favoring the initial mono-alkylation over the subsequent, and often slower, di-alkylation.[2]
-
-
Reaction Conditions:
-
Moderate Temperature: Running the reaction at a moderate temperature can help to control the rate of the second propargylation, which typically requires a higher activation energy.
-
Choice of Base and Solvent System: A study on the synthesis of Rasagiline Mesylate found that using a combination of K₂HPO₄ as the base and triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst in toluene effectively suppressed the formation of the bis-impurity.[3]
-
Q3: I am observing an unexpected byproduct. How can I identify and eliminate it?
An unexpected spot on your TLC or an extra peak in your chromatogram could be due to several possibilities. One common, yet often overlooked, side reaction is the rearrangement of the propargyl group to an allene.[2]
-
Identification of Allene Isomer:
-
¹H NMR Spectroscopy: The allenic protons typically appear at a different chemical shift compared to the acetylenic proton of the propargyl group.[2] This is a definitive way to identify the allene byproduct.
-
Mass Spectrometry: Mass spectrometry may not distinguish between the propargyl and allene isomers as they have the same mass.[2] However, tandem MS (MS/MS) might show different fragmentation patterns.[2]
-
-
Minimizing Allene Formation:
-
Solvent Choice: The choice of solvent can significantly influence the formation of the allene byproduct.[2] For instance, in some cases, switching from acetonitrile to acetone has been shown to suppress allene formation.[2] It is advisable to perform small-scale test reactions with different aprotic polar solvents to identify the optimal one for your system.
-
Q4: My reaction is not going to completion. What are the possible reasons and solutions?
Incomplete conversion can be frustrating. Here are some common culprits and their remedies:
-
Poor Leaving Group: The efficiency of the SN2 reaction depends on the quality of the leaving group on the propargylating agent.
-
Propargyl Bromide vs. Chloride: Propargyl bromide is generally more reactive than propargyl chloride due to the better leaving group ability of the bromide ion.
-
Sulfonates as an Alternative: Propargyl tosylates or mesylates are excellent alternatives as they possess even better leaving groups and can enhance reaction rates.[2]
-
-
Inactive Base: The base can be deactivated by moisture or be of poor quality.
-
Anhydrous Conditions: Ensure your reaction is conducted under anhydrous conditions, especially when using moisture-sensitive bases like NaH. Dry your solvent and glassware thoroughly.
-
Fresh Base: Use a fresh batch of a high-purity base.
-
-
Steric Hindrance: While (R)-1-Aminoindan is a primary amine, the bulky indanyl group can introduce some steric hindrance.
-
Reaction Time and Temperature: As mentioned earlier, extending the reaction time or moderately increasing the temperature can help overcome the activation energy barrier.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the propargylation of (R)-1-Aminoindan, offering a broader understanding of the reaction.
Q1: What are the recommended starting materials and reagents for the propargylation of (R)-1-Aminoindan?
-
(R)-1-Aminoindan: The starting material should be of high purity.[2] The enantiomeric purity is also critical for the synthesis of chirally pure final products.
-
Propargylating Agent: Propargyl bromide is a common and effective choice.[5] Propargyl chloride can also be used, though it is less reactive.[4] For enhanced reactivity, propargyl tosylate or mesylate can be considered.[2]
-
Base: Potassium carbonate (K₂CO₃) is a mild and commonly used base.[1][6] For faster reactions, stronger bases like sodium hydride (NaH) can be used, but require stricter anhydrous conditions.[2] Other bases like sodium hydroxide (NaOH)[3] and dipotassium hydrogen phosphate (K₂HPO₄)[3] have also been reported.
-
Solvent: Anhydrous aprotic polar solvents such as acetonitrile, DMF, or THF are recommended.[2]
Q2: What is the optimal solvent and temperature for this reaction?
The optimal conditions can vary depending on the specific reagents used. However, a good starting point is:
-
Solvent: Acetonitrile is a widely used and effective solvent for this reaction.[1][6]
-
Temperature: The reaction can be performed at a temperature ranging from room temperature (25 °C) to the reflux temperature of the solvent.[1] It is often beneficial to start at room temperature and gently heat if the reaction is sluggish, while monitoring for byproduct formation.
Q3: Which base should I choose and why?
The choice of base depends on the desired reactivity and the sensitivity of your starting materials to harsh conditions.
-
Potassium Carbonate (K₂CO₃): A good choice for general purposes. It is inexpensive, easy to handle, and effective, although it may require longer reaction times or gentle heating.[1][6]
-
Sodium Hydride (NaH): A much stronger base that can significantly accelerate the reaction. However, it is highly reactive with water and requires strict anhydrous conditions.[2] It is also flammable.
-
Dipotassium Hydrogen Phosphate (K₂HPO₄): Has been shown to be effective in suppressing the formation of the di-propargylated impurity, especially when used with a phase-transfer catalyst.[3]
Q4: Are there any safety precautions I should be aware of when handling propargyl halides?
Yes, propargyl halides are lachrymators and are toxic.[3] It is essential to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: What are the key differences between direct propargylation and the allylation-bromination-elimination route?
There are two main synthetic routes to (R)-N-propargyl-1-aminoindan:
-
Direct Propargylation: This is a one-step process where (R)-1-Aminoindan is directly reacted with a propargylating agent.[7][8] It is generally more atom-economical and straightforward.
-
Allylation-Bromination-Elimination: This is a three-step process:
-
Allylation: (R)-1-Aminoindan is reacted with an allyl halide (e.g., allyl bromide) to form (R)-N-allyl-1-aminoindan.[1]
-
Bromination: The double bond of the allyl group is brominated to give (R)-N-(2,3-dibromopropyl)-1-aminoindan.[1]
-
Elimination: The dibromo intermediate is treated with a strong base (e.g., potassium hydroxide) to eliminate two molecules of HBr and form the desired propargyl group.[1]
-
While the multi-step route is longer, it can sometimes offer advantages in terms of avoiding the di-propargylation impurity that can be an issue with the direct method.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Propargylation of Aminoindanes
| Entry | Amine | Propargylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Aminoindan | Allyl bromide¹ | K₂CO₃ | Acetonitrile | 60-70 | 12-13 | - | [6] |
| 2 | (R)-1-Aminoindan | Propargyl chloride | - | - | - | - | - | [7][8] |
| 3 | Prop-2-yn-1-amine HCl² | (S)-Indan-1-ol derivative | NaOH | Toluene | 10-15 | 2 | - | [3] |
| 4 | Prop-2-yn-1-amine HCl² | (S)-Indan-1-ol derivative | K₂HPO₄ / TEBAC | Toluene | 10-15 | 2 | 79 | [3] |
¹Followed by bromination and elimination. ²This is a different synthetic approach where propargylamine is reacted with an indane derivative.
Experimental Protocols
Optimized Protocol for the Direct Propargylation of (R)-1-Aminoindan
This protocol is a generalized procedure based on common practices reported in the literature.[1] It is recommended to perform a small-scale trial reaction first to optimize the conditions for your specific setup.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-1-Aminoindan (1.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (to a concentration of 0.1-0.5 M). Stir until the amine is fully dissolved.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (2.0 eq.).
-
Propargylating Agent Addition: Slowly add propargyl bromide (1.05 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (R)-N-propargyl-1-aminoindan.
Visualizations
Caption: Troubleshooting workflow for optimizing the propargylation reaction.
Caption: Competing pathways for mono- and di-propargylation.
References
- US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents.
- A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate) - Der Pharma Chemica.
- Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC - NIH.
- CN101381314A - Preparation method of (R)-(+)-N-propargyl-1-indan amines - Google Patents.
- Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review.
- NZ585752A - Process for the synthesis of propargylated aminoindan derivatives - Google Patents.
- Synthesis of propargylic amines - Organic Chemistry Portal.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH.
- Scope and advances in the catalytic propargylic substitution reaction - RSC Publishing.
- Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC.
- A new processfor the synthesisof enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate) - ResearchGate.
- N-Propargylation of secondary amines directly using calcium carbide as an acetylene source - ResearchGate.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - Semantic Scholar.
- PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 - EPO.
- WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI.
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction | Organic Letters - ACS Publications.
- Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - MDPI.
- Cas 10277-74-4,(R)-(-)-1-Aminoindan - LookChem.
Sources
- 1. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN101381314A - Preparation method of (R)-(+)-N-propargyl-1-indan amines - Google Patents [patents.google.com]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NZ585752A - Process for the synthesis of propargylated aminoindan derivatives - Google Patents [patents.google.com]
- 7. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 8. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of (R)-(-)-1-Aminoindan
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-1-Aminoindan is a critical chiral building block, notably serving as a key intermediate in the synthesis of Rasagiline, a treatment for Parkinson's disease.[1][2] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Scaling up the synthesis of this compound from the lab bench to pilot or production scale introduces a unique set of challenges that require careful consideration of reaction conditions, separation techniques, and economic feasibility.
This technical support guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of large-scale this compound synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary scalable methods for synthesizing enantiomerically pure this compound?
There are three main strategies for the large-scale production of this compound:
-
Classical Resolution via Diastereomeric Salt Formation: This is a widely used industrial method. It involves reacting racemic 1-aminoindan with a chiral resolving agent to form diastereomeric salts.[2][3] Due to their different physical properties, these salts can be separated by fractional crystallization.[3] A common and effective resolving agent is N-acetyl-L-glutamic acid.[2]
-
Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of racemic 1-aminoindan, allowing for the separation of the acylated enantiomer from the unreacted one.[4][5] This approach offers high enantioselectivity under mild reaction conditions.[6]
-
Asymmetric Synthesis: This involves the direct synthesis of the desired enantiomer, for instance, through the asymmetric reductive amination of 1-indanone.[7][8] While potentially more atom-economical, this can require expensive and sensitive catalysts.[9] Transaminase enzymes are also employed for the direct amination of indanones with high enantioselectivity.[1][8]
Q2: How do I choose the best resolving agent for classical resolution?
The choice of resolving agent is critical for a successful and economical process. Key factors to consider include:
-
Cost and Availability: For large-scale production, the resolving agent must be commercially available in bulk and be cost-effective. Agents like N-acetyl-L-leucine have been used but can be expensive.[2][10]
-
Efficiency of Separation: The chosen agent should form diastereomeric salts with a significant difference in solubility to allow for efficient separation through crystallization.
-
Ease of Recovery: An ideal resolving agent can be recovered and reused to improve the process economy.
-
Regulatory Acceptance: The resolving agent and its residues must be acceptable from a regulatory standpoint for pharmaceutical manufacturing.
While several chiral acids have been investigated, including L(+)-aspartic acid and (2R, 3R)-tartaric acid, they have shown limited success in achieving high enantiomeric purities.[2][10]
Q3: What are the key parameters to control during diastereomeric salt crystallization?
Temperature control is a crucial factor in achieving high optical purity during crystallization.[2][10] Initiating crystallization at a temperature between 35°C and 45°C has been found to yield the best results.[2] The choice of solvent system, often a mixture like methanol and water, also plays a significant role in the selective precipitation of the desired diastereomeric salt.[2]
Q4: How can the unwanted (S)-(+)-1-Aminoindan be utilized?
A significant drawback of resolution methods is the generation of the undesired (S)-enantiomer. To improve the overall process economy, this enantiomer can be racemized and recycled.[11] Racemization can be achieved by treating the (S)-enantiomer with a base, such as potassium tert-butoxide, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[3]
II. Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (<98%) in Classical Resolution
Q: My classical resolution process is yielding this compound with an enantiomeric excess below the required 98% for pharmaceutical use. What could be the cause and how can I improve it?
A: Achieving high enantiomeric purity through diastereomeric salt resolution can be challenging. Here are some potential causes and troubleshooting steps:
-
Incomplete Crystallization of the Diastereomeric Salt:
-
Solution: Optimize the crystallization conditions. This includes the solvent system, temperature profile, and seeding. A slower cooling rate can often lead to more selective crystallization. Ensure the final temperature is low enough to maximize the yield of the desired diastereomer while minimizing the precipitation of the other.
-
-
Co-precipitation of the Unwanted Diastereomer:
-
Solution: The choice of solvent is critical. If co-precipitation is an issue, consider screening different solvent mixtures to enhance the solubility difference between the two diastereomeric salts. Recrystallization of the isolated salt can also be performed to improve its purity.[2]
-
-
Inaccurate Measurement of Enantiomeric Excess:
-
Solution: Verify your analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric purity. Ensure the column, mobile phase, and detection parameters are optimized for baseline separation of the enantiomers.
-
Problem 2: Low Yield in Enzymatic Kinetic Resolution
Q: I am using a lipase for the kinetic resolution of racemic 1-aminoindan, but my yield of the desired (R)-enantiomer is consistently low. What factors should I investigate?
A: The maximum theoretical yield for a kinetic resolution is 50% for each enantiomer.[6] If your yield is significantly below this, consider the following:
-
Suboptimal Reaction Conditions:
-
Solution: Enzyme activity is highly dependent on pH, temperature, and solvent. Ensure these parameters are optimized for the specific lipase you are using. The choice of acyl donor is also important; vinyl acetate is commonly used.[12]
-
-
Enzyme Inhibition or Deactivation:
-
Solution: The substrate or product can sometimes inhibit or deactivate the enzyme. Running the reaction at a lower substrate concentration or performing a stepwise addition of the substrate might help. Immobilizing the enzyme on a solid support can enhance its stability and allow for easier reuse.[13]
-
-
Inefficient Separation of Product and Unreacted Substrate:
-
Solution: After the enzymatic reaction, you will have a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer. An efficient separation method, such as column chromatography or selective extraction, is crucial to isolate the pure this compound.
-
Problem 3: Difficulties in Scaling Up Asymmetric Reductive Amination
Q: We are trying to scale up the asymmetric reductive amination of 1-indanone to this compound, but are facing issues with catalyst activity and product purity. What are the common pitfalls?
A: Scaling up catalytic asymmetric reactions presents several challenges:[14]
-
Catalyst Sensitivity:
-
Solution: Many asymmetric catalysts are sensitive to air and moisture. Ensure all reagents and solvents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The quality of the starting 1-indanone is also critical, as impurities can poison the catalyst.
-
-
Heat and Mass Transfer Limitations:
-
Solution: In large reactors, inefficient stirring can lead to localized "hot spots" or concentration gradients, which can negatively impact catalyst performance and selectivity.[15] Ensure the reactor is equipped with an appropriate agitation system to maintain a homogeneous reaction mixture.
-
-
Hydrogenation Conditions:
-
Solution: If using catalytic hydrogenation, the pressure of hydrogen and the efficiency of its delivery to the catalyst surface are critical. The type of catalyst (e.g., a chiral Ru(II) complex) and the solvent system must be carefully optimized for the specific scale of the reaction.
-
III. Experimental Workflows & Data
Workflow 1: Classical Resolution using N-acetyl-L-glutamic acid
Caption: Classical resolution workflow for this compound.
Workflow 2: Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution workflow.
Table 1: Comparison of Scalable Synthesis Methods
| Method | Typical Yield | Typical Enantiomeric Excess | Key Advantages | Key Challenges |
| Classical Resolution | 35-45% (per cycle) | >99% (after recrystallization) | Well-established, robust, cost-effective resolving agents available. | Multi-step, requires recycling of unwanted enantiomer, solvent intensive.[6] |
| Enzymatic Kinetic Resolution | <50% (theoretical max) | >99% | High selectivity, mild conditions, environmentally friendly.[6] | Limited to 50% yield, enzyme cost and stability, requires separation of product from substrate.[6] |
| Asymmetric Synthesis | 60-90% | >95% | High atom economy, direct route to the desired product. | Expensive catalysts, sensitive reaction conditions, potential for metal contamination.[9] |
IV. References
-
Ghislandi, V., La Manna, A., & Conte, U. (1976). Resolution of (R,S)-1-aminoindan. Bollettino Chimico Farmaceutico, 115, 489-500.
-
Lawson, J. A., & Rao, D. R. (1980). A convenient synthesis of R- and S-1-aminoindan. Biochemistry, 19(10), 2133-2139.
-
Prudic, D., et al. (2016). Process for the preparation of enantiomerically pure 1-aminoindan. European Patent No. EP3068746A1.
-
Zdenko, C. (2012). Process of resolution of 1-aminoindan. World Intellectual Property Organization Patent No. WO2012116752A1.
-
Aleku, G. A., et al. (2017). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. ACS Catalysis, 7(11), 7579-7586.
-
Höllrigl, V., et al. (2008). Asymmetric reductive amination of 1‐indanone derivatives by using ω‐transaminases. Advanced Synthesis & Catalysis, 350(14‐15), 2347-2354.
-
Challenges in Scaling Up Bioprocesses in Bioprocessing. (2023). IDBS. [Link]
-
Exploring Principles of Bioreactor Scale-Up. (2021). BioProcess International. [Link]
-
Poppe, L., et al. (2015). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Periodica Polytechnica Chemical Engineering, 59(4), 264-271.
Sources
- 1. ajpamc.com [ajpamc.com]
- 2. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 3. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 4. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan - Google Patents [patents.google.com]
- 11. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 12. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idbs.com [idbs.com]
- 15. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Solvent Effects on the Resolution of 1-Aminoindan
Welcome to the technical support center for the chiral resolution of 1-aminoindan. This guide is designed for researchers, chemists, and drug development professionals who are working to isolate specific enantiomers of this valuable chiral building block. Here, we will move beyond simple protocols to explore the critical, often nuanced, role that solvents play in achieving high-yield, high-purity resolutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind resolving 1-aminoindan using diastereomeric salt crystallization?
A: The resolution of racemic 1-aminoindan relies on a classical chemical method where the mixture of enantiomers ((R)- and (S)-1-aminoindan) is reacted with a single enantiomer of a chiral resolving agent, typically a chiral acid like (2R,3R)-tartaric acid or L(-)-malic acid.[1] This reaction converts the pair of enantiomers into a pair of diastereomeric salts (e.g., (R)-aminoindan-(R,R)-tartrate and (S)-aminoindan-(R,R)-tartrate). Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent.[2][3] By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution, allowing for its separation by filtration.[2] The desired enantiomer of 1-aminoindan is then recovered by treating the isolated salt with a base to remove the resolving agent.
Q2: Why is solvent selection so critical for a successful resolution?
A: Solvent choice is arguably the most critical variable in a diastereomeric salt resolution. The ideal solvent must accomplish two things: first, it must fully dissolve the initial mixture of diastereomeric salts, and second, upon cooling or concentration, it must exhibit a large difference in solubility between the two diastereomers. An unsuitable solvent might cause both salts to crash out of solution (low purity) or cause both to remain in solution (no resolution). The solvent's properties—such as polarity, proticity (ability to donate hydrogen bonds), and dielectric constant—directly influence the solvation of the diastereomeric salts.[4][5][6] These interactions dictate the relative stability of each salt in the solution versus its crystal lattice, thereby controlling the solubility difference and the ultimate success of the resolution.[7]
Q3: What is the difference between a protic and an aprotic solvent, and how does this choice impact the resolution?
A: The key difference lies in their ability to act as hydrogen bond donors.[5]
-
Polar Protic Solvents (e.g., methanol, ethanol, water) have -OH or -NH groups and can donate hydrogen bonds.[4][5] They are very effective at stabilizing charged species (ions) like the ammonium and carboxylate groups in the diastereomeric salts.[6][8] This strong solvation can sometimes suppress the crystallization of both salts if not carefully controlled. However, for many resolutions of amines, alcohols like methanol and ethanol are preferred because their hydrogen-bonding capabilities can subtly differentiate between the diastereomers, leading to the necessary solubility differential.[1][9]
-
Polar Aprotic Solvents (e.g., acetonitrile, acetone, DMSO) have strong dipoles but lack -OH or -NH bonds, so they cannot donate hydrogen bonds.[4][8] They solvate cations well but are less effective at solvating anions.[8][10] This can sometimes enhance the interaction between the salt's cation and anion, potentially leading to better crystal formation. A mixture containing an aprotic solvent like acetonitrile has been shown to be effective in certain resolutions.[11]
The choice between them is empirical. Protic solvents are often the first choice for amine resolutions due to their proven success, but aprotic solvents or solvent mixtures should be considered during optimization, especially if initial trials in alcohols yield poor results.[12]
Troubleshooting Guide
Issue 1: Low or No Crystal Formation After Cooling
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Solvent is too good (high solubility) | The chosen solvent may be solvating both diastereomeric salts so effectively that neither can overcome the energy barrier to crystallize. Solution: 1) Try a less polar solvent or a solvent mixture. For example, if methanol was used, try isopropanol. 2) Use an anti-solvent. Slowly add a non-polar solvent (like hexane or toluene) to the solution at the crystallization temperature to reduce the overall solvating power and induce precipitation.[12] 3) Increase the initial concentration of the salts by using less solvent, but be cautious not to supersaturate the solution prematurely. |
| Insufficient Supersaturation | Crystallization requires a supersaturated solution. This may not have been achieved due to using too much solvent or not cooling the solution to a low enough temperature. Solution: 1) Slowly evaporate some of the solvent under reduced pressure. 2) Cool the solution to a lower temperature (e.g., from room temperature to 4°C or -20°C) and allow sufficient time for nucleation and crystal growth.[1] |
| Inhibition of Nucleation | The solution is supersaturated, but crystal nucleation (the initial formation of small crystal seeds) is kinetically hindered. Solution: 1) Seeding: Add a tiny crystal of the desired pure diastereomeric salt to the solution to act as a template for crystal growth.[11] 2) Scratching: Gently scratch the inside surface of the flask with a glass rod below the solvent level. The microscopic imperfections on the glass can provide nucleation sites. |
Issue 2: Poor Enantiomeric Excess (ee) of the Final Product
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Co-precipitation of Diastereomers | The solubility difference between the two diastereomeric salts in the chosen solvent is too small. As the desired, less-soluble salt crystallizes, the concentration of the more-soluble salt increases until it also reaches its saturation point and begins to co-precipitate. Solution: 1) Solvent Screening: This is the most critical step. Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof) to find one that maximizes the solubility difference.[12][13] Methanol has been specifically cited as an effective solvent for the resolution of 1-aminoindan with tartaric acid.[1][9] 2) Recrystallization: Perform one or more recrystallizations of the isolated salt. Dissolve the filtered crystals in the minimum amount of hot solvent and allow them to cool slowly. Each recrystallization step will further enrich the less-soluble diastereomer, thereby increasing the final ee. |
| Crystallization Occurred Too Quickly | Rapid crystallization (e.g., by crash cooling) can trap impurities and the undesired diastereomer within the crystal lattice, leading to low purity. Solution: Employ a slow, controlled cooling ramp. For example, cool the mixture from 40°C to 15°C over several hours.[11] This allows for the selective crystallization of the desired diastereomer under thermodynamic equilibrium. |
| Incorrect Stoichiometry | Using an incorrect molar ratio of the resolving agent to the racemic amine can affect the equilibrium and lead to suboptimal resolution.[2] Solution: Ensure you are using the correct stoichiometry. While a 1:1 ratio of amine to a dicarboxylic acid resolving agent is common, sometimes using a sub-stoichiometric amount of resolving agent (e.g., 0.5 equivalents) can improve the ee of the initial crop of crystals.[11] |
Visualizing the Resolution Workflow
The following diagram illustrates the key decision points and processes in the diastereomeric salt resolution of 1-aminoindan, highlighting the central role of solvent selection.
Caption: Workflow for the chiral resolution of 1-aminoindan.
Solvent Selection & Performance Data
The choice of solvent directly impacts the yield and enantiomeric excess (ee) of the resolved product. While extensive public data comparing a wide range of solvents for 1-aminoindan specifically is sparse, general principles and specific examples guide selection. Methanol is frequently cited as a highly effective solvent when using dicarboxylic acids like tartaric or malic acid.[1]
| Solvent | Type | Key Characteristics & Expected Performance with 1-Aminoindan |
| Methanol | Polar Protic | Often provides a good balance of solubility for salt formation and a significant solubility difference for crystallization. It is a preferred starting point for resolutions with tartaric or malic acid.[1][9] |
| Ethanol | Polar Protic | Slightly less polar than methanol. It can sometimes offer better selectivity if methanol proves to be too good a solvent, preventing crystallization. Historically used but may require more recrystallizations.[1] |
| Isopropanol | Polar Protic | Less polar than ethanol. Useful for salts that are highly soluble in methanol/ethanol. The lower polarity can decrease solubility, potentially improving crystal yield. |
| Acetonitrile | Polar Aprotic | Can be effective, sometimes in mixtures with water.[11] Its different solvation mechanism (dipole-dipole vs. H-bonding) can alter the relative solubilities of the diastereomeric salts in a favorable way. |
| Solvent Mixtures | (e.g., Toluene/Methanol, Acetonitrile/Water) | Mixtures allow for fine-tuning of the solvent's properties (polarity, solvating power). A small amount of a co-solvent can dramatically change solubility profiles and improve resolution efficiency.[3][11] |
Detailed Experimental Protocol: Resolution of (±)-1-Aminoindan
This protocol is a representative example using L-(+)-tartaric acid and is intended as a starting point for optimization.
Objective: To isolate one enantiomer of 1-aminoindan from a racemic mixture.
Materials:
-
(±)-1-Aminoindan (racemic)
-
L-(+)-Tartaric Acid (resolving agent)
-
Methanol (solvent)
-
5M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus.
Procedure:
-
Diastereomeric Salt Formation: a. In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of racemic 1-aminoindan in 75 mL of methanol. b. In a separate beaker, dissolve an equimolar amount of L-(+)-tartaric acid in 75 mL of methanol. Gentle warming may be required. c. Slowly add the tartaric acid solution to the stirring 1-aminoindan solution at room temperature. d. Heat the resulting mixture to a gentle reflux (approx. 65°C) until a clear, homogeneous solution is obtained.
-
Fractional Crystallization: a. Remove the flask from the heat and allow it to cool slowly towards room temperature. Spontaneous crystallization should begin. b. To ensure slow and selective crystallization, do not disturb the flask during the initial cooling phase. c. Once at room temperature (approx. 20-25°C), continue cooling the flask in an ice bath for at least 2 hours to maximize the precipitation of the less soluble diastereomeric salt.[1]
-
Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals sparingly with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer. c. Dry the crystals. At this stage, a sample can be taken to determine the diastereomeric excess (de) and confirm the success of the resolution before proceeding.
-
Liberation of the Free Amine: a. Transfer the dried, enriched diastereomeric salt to a separatory funnel. b. Add 50 mL of water and 50 mL of dichloromethane. c. Slowly add 5M NaOH solution while shaking, periodically venting the funnel. Continue adding base until the aqueous layer is strongly alkaline (pH > 12). This deprotonates the amine and dissolves the tartaric acid into the aqueous layer as its sodium salt. d. Shake the funnel vigorously and allow the layers to separate. e. Collect the organic (bottom) layer. Extract the aqueous layer two more times with 25 mL portions of dichloromethane. f. Combine all organic extracts.
-
Final Purification: a. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄). b. Filter off the drying agent. c. Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-aminoindan as an oil or low-melting solid.
-
Analysis: a. Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by preparing a derivative (e.g., a Mosher's ester) for NMR analysis.[12]
Visualizing Solvent-Salt Interactions
The mechanism of resolution hinges on the differential interaction of the solvent with the two diastereomers.
Caption: Differential solvation leads to selective crystallization.
References
- Celgene Corporation. (n.d.). Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
- Richter Gedeon Nyrt. (2012). Process of resolution of 1-aminoindan. Google Patents.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- Oketani, R., Shiohara, K., & Hisaki, I. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(35), 5235-5238. DOI:10.1039/D3CC01352A.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp.
- Chemistry LibreTexts. (2019). Protic vs Aprotic Solvents. Chemistry LibreTexts.
- Aires-de-Sousa, M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(5), 791-802.
- Tran, C. D., & Yu, S. (2005). Spectroscopic investigations of solvent effect on chiral interactions. The Journal of Physical Chemistry B, 109(25), 12627–12635. DOI: 10.1021/jp050264d.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
Sources
- 1. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopic investigations of solvent effect on chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Recovery of Chiral Auxiliary Derived from (R)-1-Aminoindan
Introduction: Maximizing Value in Asymmetric Synthesis
(R)-1-Aminoindan has established itself as a robust and effective chiral auxiliary, prized for its rigid bicyclic structure that provides excellent stereochemical control in a variety of asymmetric transformations, including alkylations and aldol reactions. In the high-stakes environment of pharmaceutical and fine chemical development, the efficiency of a synthetic route is paramount. A key component of this efficiency is the ability to recover and recycle valuable chiral auxiliaries.[1] A successful recovery protocol not only significantly reduces the cost of synthesis but also enhances the overall sustainability of the process.
This guide serves as a dedicated technical resource for researchers, scientists, and process chemists encountering challenges with the recovery of (R)-1-aminoindan. We will move beyond simple procedural lists to explore the causality behind common issues, offering detailed troubleshooting guides and validated protocols to ensure high-yield, high-purity recovery of this essential synthetic tool.
Core Principles of the Recovery Workflow
The recovery of (R)-1-aminoindan from an N-acylated product invariably follows a three-stage process: cleavage of the auxiliary, separation from the desired product based on differing physicochemical properties, and final purification. Understanding this workflow is the first step in effective troubleshooting.
Caption: General workflow for the recovery of a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the (R)-1-aminoindan auxiliary? The auxiliary is attached to the substrate via an amide bond. Therefore, the most common cleavage methods involve amide hydrolysis under acidic or basic conditions.[2][3][4] The choice between acidic or basic hydrolysis often depends on the stability of your desired product to the reaction conditions. Reductive cleavage using agents like LiAlH₄ is also possible but typically transforms the acyl group into an alcohol, which may not be the desired outcome.[5][6]
Q2: What is a realistic recovery yield for (R)-1-aminoindan? With an optimized protocol, recovery yields can be quite high, often exceeding 85-90%. However, the final yield is highly dependent on the efficiency of the cleavage reaction, the precision of the extraction process, and the effectiveness of the final purification step. Mechanical losses during transfers and extractions are the most common culprits for reduced yields.
Q3: How can I verify the purity and stereochemical integrity of my recovered auxiliary? A multi-point verification is recommended:
-
Chemical Purity: Assessed using ¹H NMR and ¹³C NMR spectroscopy to check for residual solvents or byproducts.
-
Enantiomeric Purity (e.e.): Determined by chiral HPLC analysis.[7] This is the most critical test to ensure no racemization has occurred.
-
Physical Properties: Comparing the melting point and specific rotation ([α]D) of the recovered material to a certified reference standard.
Q4: Is there a risk of racemizing the (R)-1-aminoindan during recovery? The stereocenter of 1-aminoindan is generally robust. However, exposure to harsh basic conditions at elevated temperatures can pose a risk of racemization.[8] It is always advisable to use the mildest conditions necessary for cleavage and to perform an enantiomeric excess analysis on the recovered material before its reuse.
Troubleshooting Guides: From Cleavage to Pure Auxiliary
This section addresses specific issues you may encounter during the recovery process, providing potential causes and actionable solutions.
Problem 1: Incomplete or No Cleavage of the Amide Bond
Your reaction monitoring (e.g., TLC, LC-MS) shows a significant amount of starting material remaining even after extended reaction times.
| Potential Cause | Underlying Rationale & Solution |
| Steric Hindrance | The amide carbonyl may be sterically congested, slowing the approach of the nucleophile (H₂O or OH⁻). Solution: Increase the reaction temperature in increments of 10-20 °C while carefully monitoring for product degradation. Alternatively, switch to a stronger hydrolytic system (e.g., from 1 M HCl to 6 M HCl, or from LiOH to KOH). |
| Insufficient Reagent | Amide hydrolysis is a stoichiometric process. If using acidic conditions, the amine product will be protonated, consuming acid. Solution: Ensure you are using a sufficient excess of the acid or base. A common starting point is 4-10 equivalents, but more may be necessary depending on the substrate. |
| Poor Solubility | The N-acylated substrate may not be fully soluble in the reaction medium, leading to a slow heterogeneous reaction. Solution: Add a co-solvent to improve solubility. For aqueous hydrolysis, adding a water-miscible solvent like THF or dioxane is a standard practice.[9] |
Problem 2: Low Yield of (R)-1-Aminoindan After Extraction
The cleavage reaction appears complete, but the mass of recovered auxiliary is significantly lower than expected.
| Potential Cause | Underlying Rationale & Solution |
| Incorrect pH During Workup | This is the most common error. (R)-1-aminoindan is a basic amine. To extract it into an organic solvent, the aqueous layer must be made strongly basic (pH > 11) to ensure the amine is in its freebase form (R-NH₂) and not its water-soluble ammonium salt form (R-NH₃⁺).[10][11] Solution: Before extracting the auxiliary, use a pH meter or pH strips to confirm the aqueous layer is sufficiently basic (e.g., add 2-6 M NaOH or KOH). |
| Emulsion Formation | Vigorous shaking during liquid-liquid extraction can lead to stable emulsions, trapping material at the interface and leading to poor phase separation and loss of material. Solution: Gently invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. In difficult cases, filtering the emulsion through a pad of Celite® can be effective. |
| Insufficient Extraction | (R)-1-aminoindan freebase has some water solubility. A single extraction will likely be insufficient to recover all of the material. Solution: Perform multiple extractions (at least 3-4) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). Combine the organic layers to maximize recovery. |
The following diagram illustrates the critical pH-dependent separation logic:
Caption: pH-driven separation of carboxylic acid product and amine auxiliary.
Problem 3: Recovered Auxiliary is Impure
NMR or other analysis of the recovered material shows the presence of contaminants.
| Potential Cause | Underlying Rationale & Solution |
| Cross-Contamination | Inefficient phase separation or failure to adhere to the pH-driven extraction logic can lead to the desired product contaminating the auxiliary, or vice versa. Solution: Re-dissolve the impure auxiliary in an organic solvent and wash it again with a basic aqueous solution (e.g., 1 M NaOH) to remove any acidic impurities. Dry the organic layer, concentrate, and re-evaluate the purity. |
| Neutral Byproducts | The reaction may have generated neutral, organic-soluble byproducts that are not removed by acid-base washes. Solution: Purify the recovered auxiliary via recrystallization or flash column chromatography. Recrystallization from a solvent system like toluene/hexanes is often effective for (R)-1-aminoindan. |
Validated Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis and Recovery
This protocol is suitable for substrates stable to strong acid.
-
Cleavage: Dissolve the N-acyl aminoindan substrate in a suitable solvent (e.g., dioxane or acetic acid, ~0.2 M). Add an equal volume of 6 M aqueous HCl. Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 4-18 hours).
-
Cooling & Dilution: Allow the reaction mixture to cool to room temperature and dilute it with water.
-
Product Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). The desired carboxylic acid product will move to the organic layer. The protonated (R)-1-aminoindan hydrochloride will remain in the aqueous layer.
-
Auxiliary Liberation: Cool the remaining aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the pH is >11. Ensure the mixture remains cool during the addition.
-
Auxiliary Extraction: Extract the now basic aqueous layer with ethyl acetate or dichloromethane (4x). The free (R)-1-aminoindan will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts from step 5, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (R)-1-aminoindan.
-
Purification: Purify the crude auxiliary by recrystallization or column chromatography as needed.
Protocol 2: General Procedure for Basic Hydrolysis and Recovery
This protocol is often used for base-sensitive products where the auxiliary itself is stable.
-
Cleavage: Dissolve the N-acyl aminoindan substrate in a mixture of THF and water (e.g., 3:1 v/v, ~0.1 M). Add lithium hydroxide (LiOH, ~4-5 eq.) and 30% hydrogen peroxide (H₂O₂, ~5-6 eq.) at 0 °C.[12] Stir at 0 °C to room temperature, monitoring by TLC until cleavage is complete (typically 2-6 hours).
-
Quench: Carefully quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Solvent Removal: Remove the THF under reduced pressure.
-
Auxiliary Extraction: Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3x) to recover the free (R)-1-aminoindan. The lithium salt of the carboxylic acid product will remain in the aqueous layer.[13]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude auxiliary.
-
Product Isolation: Cool the remaining aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl. Extract the acidified layer with ethyl acetate (3x) to recover the desired carboxylic acid product.[13]
-
Purification: Purify the crude (R)-1-aminoindan from step 5 as needed.
References
- BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Removal of Chiral Auxiliaries. BenchChem Technical Support.
- Google Patents. (2016). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- Ghosh, A. K., et al. (1997). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. [Link]
- Google Patents. (2012). WO2012116752A1 - Process of resolution of 1-aminoindan.
- Jamison, T. F., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. National Institutes of Health (NIH). [Link]
- BenchChem. (2025). Application Notes and Protocols: (1R,2S)-1-amino-2-indanol as a Chiral Auxiliary in Diastereoselective Aldol Reactions. BenchChem Technical Support.
- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- BenchChem. (2025).
- Yamaguchi, J., Abe, K. N., & Narushima, T. (n.d.). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide.
- BenchChem. (2025). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. BenchChem Technical Support.
- BYJU'S. (n.d.). Types of Amide Hydrolysis. [Link]
- Save My Exams. (2025). Reactions of Amides.
- Google Patents. (1945).
- Allen, A. (n.d.).
- Yakhak Hoeji. (2021).
- ResearchGate. (2025).
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Validation of (1R,2S)-1. BenchChem Technical Support.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Convenient Cleavage Reaction of 1-Acylhydantoin to Amide [file.scirp.org]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
preventing racemization of (R)-(-)-1-Aminoindan
A Guide to Preserving Enantiomeric Integrity in Research and Development
Welcome to the Technical Support Center for (R)-(-)-1-Aminoindan. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization of this valuable chiral intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guidance to ensure the stereochemical integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its enantiomeric purity important?
This compound is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceuticals. Notably, it is the major metabolite of the anti-Parkinson's agent Rasagiline.[1] The biological activity of many chiral compounds is enantiomer-specific. Therefore, maintaining the high enantiomeric purity of this compound is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).
Q2: What is racemization and what is the primary mechanism for this compound?
Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For this compound, a benzylic amine, the primary mechanism of racemization involves the abstraction of the proton at the chiral carbon (the C1 position). This is facilitated by a base, leading to the formation of a planar, achiral carbanion or a related imine intermediate.[2][3] Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, yielding a racemic mixture.
Q3: What are the general storage conditions to maintain the enantiomeric purity of this compound?
To minimize the risk of degradation and racemization during storage, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a refrigerated temperature of 2-8°C.[4][5] It is also noted to be air-sensitive, so minimizing exposure to air is critical.[5]
Q4: Which analytical techniques are recommended for determining the enantiomeric excess (e.e.) of this compound?
The most common and reliable methods for determining the enantiomeric excess of this compound and its derivatives are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. A variety of chiral stationary phases (CSPs) are commercially available, and method development is often required to achieve optimal separation.[5][6][7]
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers of this compound can form diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for quantification of the e.e.[8]
Troubleshooting Guide: Preventing Racemization in Your Experiments
This section addresses common issues encountered during the chemical modification of this compound and provides actionable solutions.
Scenario 1: Loss of Enantiomeric Excess Observed After N-Acylation or N-Alkylation
Problem: You have performed an N-acylation (e.g., with an acid chloride or anhydride) or N-alkylation (e.g., with an alkyl halide) of this compound and your chiral analysis shows a significant drop in enantiomeric excess.
Root Cause Analysis and Solutions:
The most likely culprit is base-catalyzed racemization. The choice of base, reaction temperature, solvent, and reaction time are all critical factors.
Troubleshooting Steps:
-
Evaluate Your Choice of Base:
-
Avoid: Strong, non-sterically hindered bases such as sodium hydroxide, potassium hydroxide, or sodium methoxide. These bases can readily deprotonate the benzylic proton at the C1 position, leading to rapid racemization.
-
Recommended: Use a non-nucleophilic, sterically hindered organic base. These bases are bulky enough to deprotonate the amine nitrogen for the desired reaction but are less likely to abstract the proton from the chiral carbon.
-
| Recommended Bases for N-Acylation/N-Alkylation | Rationale |
| N,N-Diisopropylethylamine (DIPEA or Hünig's base) | Highly sterically hindered, minimizing C1 deprotonation. |
| Triethylamine (TEA) | A common and effective choice, though slightly less hindered than DIPEA. |
| 2,4,6-Collidine | A sterically hindered pyridine derivative suitable for sensitive reactions. |
-
Optimize Reaction Temperature:
-
Higher temperatures provide the activation energy needed to overcome the barrier to racemization.
-
Recommendation: Start your reaction at a low temperature, such as 0°C (ice bath). If racemization is still observed, further decrease the temperature to -20°C or even -78°C (dry ice/acetone bath). Monitor the reaction progress closely, as lower temperatures may slow down the desired reaction rate.
-
-
Assess Your Solvent System:
-
The polarity and protic nature of the solvent can influence the stability of the planar intermediate that leads to racemization.
-
Recommendation: Favor non-polar, aprotic solvents.
-
| Recommended Solvents | Rationale |
| Toluene | Aromatic hydrocarbon, often effective for acylation reactions. |
| Dichloromethane (DCM) | A commonly used aprotic solvent. |
| Tetrahydrofuran (THF) | A polar aprotic solvent that is also a good choice. |
| Avoid Protic Solvents (e.g., alcohols) | Protic solvents can act as proton donors and may facilitate the reprotonation of the achiral intermediate, potentially increasing the rate of racemization.[9] |
-
Minimize Reaction Time:
-
Prolonged exposure to even mildly basic conditions can lead to a gradual loss of enantiomeric purity.
-
Recommendation: Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS). Once the starting material is consumed, promptly quench the reaction and proceed with the workup.
-
Workflow for Diagnosing and Preventing Racemization
Caption: Troubleshooting workflow for racemization.
Scenario 2: Inconsistent or Non-Reproducible Enantiomeric Excess Measurements
Problem: You are getting variable e.e. values for the same sample when using chiral HPLC or NMR.
Root Cause Analysis and Solutions:
This issue often points to problems with the analytical method itself or sample preparation.
Troubleshooting Steps for Chiral HPLC:
-
Method Validation: Ensure your chiral HPLC method is properly validated for linearity, accuracy, and precision.[10]
-
Peak Resolution: Inadequate separation between the enantiomer peaks can lead to inaccurate integration. Aim for a resolution (Rs) of >1.5. Adjust the mobile phase composition (e.g., the ratio of hexane to isopropanol) or flow rate to improve separation.[6]
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and poor resolution. Try diluting your sample.
-
Detector Settings: Ensure the detector wavelength is optimal for your compound and that the signal is within the linear range of the detector.
Troubleshooting Steps for NMR with Chiral Solvating Agents:
-
Choice of CSA: Not all CSAs are effective for all substrates. You may need to screen a few different CSAs to find one that provides adequate separation of the enantiomeric signals.
-
Concentration of CSA: The stoichiometry of the CSA to your analyte is crucial. You may need to titrate the CSA to find the optimal concentration that gives the best resolution without causing significant line broadening.
-
Solvent Effects: The choice of NMR solvent can significantly impact the interactions between the CSA and your analyte. Deuterated chloroform (CDCl₃) and benzene-d6 (C₆D₆) are common choices to try.
-
Temperature: Temperature can affect the equilibrium of the diastereomeric complexes. Acquiring the spectrum at different temperatures may improve resolution.
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of this compound with Minimal Racemization
-
Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) or toluene to dissolve the amine.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 5 minutes.
-
Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or NMR.
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization via a planar intermediate.
References
- Szuppa, T., et al. (2015).
- ChemBK. (2024). This compound.
- LookChem. (n.d.). Cas 10277-74-4,this compound.
- ACS Publications. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Process Research & Development.
- ResearchGate. (n.d.). General mechanism of base‐catalysed racemisation.
- EPO. (n.d.). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746.
- ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step.
- Google Patents. (n.d.). WO2012116752A1 - Process of resolution of 1-aminoindan.
- Google Patents. (n.d.). EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan.
- Regis Technologies. (2022). Getting Started with Chiral Method Development.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Wikipedia. (n.d.). (R)-1-Aminoindane.
- ResearchGate. (2025). Preparation of ( R )-1-Aminoindan by Dynamic Kinetic Resolution.
- Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)
- ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- ResearchGate. (2025). Racemic [1SR,2RS,(RS)]-N-cyano(phenyl)methyl-1-aminoindan-2-ol: Crystal structure and reactivity towards thermal epimerization in the solid state.
- Google Patents. (n.d.). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound.
- MDPI. (2018).
- PubMed. (n.d.). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH.
- ResearchGate. (2025). Fast racemization and dynamic kinetic resolution of primary benzyl amines.
- Google Patents. (n.d.). EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane.
- Google Patents. (n.d.). WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.
- ACS Publications. (n.d.). Chiral α-Branched Benzylic Carbocations: Diastereoselective Intermolecular Reactions with Arene Nucleophiles and NMR Spectroscopic Studies. Journal of the American Chemical Society.
- Preprints.org. (2023). Amplification of Enantiomeric Excess without Any Chiral Source in Prebiotic Case.
- Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
- Protocol Exchange. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA.
- PubMed. (n.d.). Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase.
- MDPI. (2022). Strategies for Accessing cis-1-Amino-2-Indanol.
- ResearchGate. (2025). Studies on racemization kinetics of L-proline and L-histidine.
- ResearchGate. (2025). Kinetics of Racemization of Amino Acid Residues in Casein.
Sources
- 1. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Chiral Amines: Benchmarking (R)-(-)-1-Aminoindan in Asymmetric Synthesis and Resolution
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical necessity, particularly in the development of pharmaceuticals and fine chemicals.[1] Chiral amines are indispensable tools in this endeavor, serving dual roles as both resolving agents for racemic mixtures and as chiral auxiliaries to direct the stereochemical outcome of synthetic transformations.[2]
This guide provides an in-depth comparison of (R)-(-)-1-Aminoindan, a chiral amine featuring a conformationally rigid bicyclic structure, against other seminal chiral amines. We will explore its performance relative to the classic (R)-1-Phenylethylamine in chiral resolution and benchmark the utility of the indane scaffold against the highly effective pseudoephedrine and norephedrine systems in asymmetric synthesis. Our analysis is grounded in experimental data, mechanistic rationale, and practical considerations to empower researchers in selecting the optimal chiral amine for their specific synthetic challenges.
The Dual Roles of Chiral Amines: Resolution vs. Auxiliary Control
The strategic application of a chiral amine hinges on understanding its two primary functions:
-
Chiral Resolution: This classical method involves the separation of a racemic mixture (e.g., a carboxylic acid) by reacting it with an enantiomerically pure chiral amine.[3] This reaction forms a pair of diastereomeric salts, which, due to their different physical properties, can be separated by techniques like fractional crystallization.[4][5][6] The desired enantiomer is then recovered by breaking the salt, and the chiral amine can often be recycled.[7]
-
Chiral Auxiliary: In this approach, the chiral amine is temporarily and covalently attached to an achiral substrate.[1] The inherent chirality of the auxiliary then directs subsequent reactions, such as alkylations or aldol additions, to occur with a high degree of facial selectivity, yielding a product enriched in one diastereomer. The auxiliary is cleaved in a final step to reveal the desired enantiomerically enriched molecule.[1][8]
The choice between these strategies is dictated by the nature of the synthetic problem, the availability of starting materials, and scalability.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. ChiPros Chiral Amines [sigmaaldrich.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. pharmtech.com [pharmtech.com]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
A Comparative Guide to the Biological Activities of (R)-1-Aminoindane and (S)-1-Aminoindane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the stereochemistry of a molecule can be the determining factor in its biological activity. This guide provides a detailed comparison of the (R) and (S) enantiomers of 1-aminoindane, a rigid analogue of phenethylamine that serves as a foundational scaffold for several neuroactive compounds. While the (R)-enantiomer has been extensively studied as the primary metabolite of the anti-Parkinson's drug rasagiline, the biological profile of its (S)-counterpart is less elucidated. This document aims to synthesize the available experimental data to offer a clear, objective comparison of their activities, focusing on monoamine oxidase (MAO) inhibition, neurotransmitter reuptake, and neuroprotective effects.
The Critical Role of Chirality in 1-Aminoindane's Function
1-Aminoindane possesses a single chiral center at the C1 position, giving rise to two non-superimposable mirror images: (R)-1-Aminoindane and (S)-1-Aminoindane. This stereoisomerism is pivotal, as the three-dimensional arrangement of the amino group dictates how each molecule interacts with its biological targets, such as enzymes and transporters. As will be detailed, this difference in spatial orientation leads to significant disparities in their pharmacological profiles.
Comparative Pharmacological Profiles
The primary biological activities of interest for 1-aminoindane and its derivatives are their effects on monoamine oxidase enzymes and monoamine transporters.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO, particularly MAO-B, can increase dopamine levels in the brain, a key therapeutic strategy in Parkinson's disease.
Experimental data, primarily from studies on N-propargyl derivatives, reveals a stark difference in the MAO-B inhibitory activity between the two enantiomers. The (R)-enantiomer of N-propargyl-1-aminoindan (rasagiline) is a potent and selective irreversible inhibitor of MAO-B[1]. In stark contrast, its (S)-enantiomer, known as TVP-1022, is approximately 1/3,800th as active in inhibiting MAO-B and displays little to no selectivity between MAO-A and MAO-B[1]. This profound stereoselectivity highlights the importance of the (R)-configuration for high-affinity binding to the active site of MAO-B.
| Compound | Target | IC50 (Rat Brain) | Selectivity (MAO-B vs. MAO-A) | Reference |
| (R)-N-propargyl-1-aminoindan (Rasagiline) | MAO-B | 4.43 ± 0.92 nM | ~93-fold for MAO-B | [1] |
| MAO-A | 412 ± 123 nM | [1] | ||
| (S)-N-propargyl-1-aminoindan (TVP-1022) | MAO-B | ~16,834 nM (calculated) | Not selective | [1] |
| MAO-A | Weakly active | [1] |
Neurotransmitter Reuptake Inhibition
The reuptake of dopamine and norepinephrine from the synaptic cleft is mediated by the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively. Inhibition of these transporters can prolong the action of these neurotransmitters.
Studies on racemic 1-aminoindane have shown it to be a very weak inhibitor of both dopamine and norepinephrine reuptake. For instance, one study reported an IC50 value of 1 mM for dopamine reuptake inhibition by 1-aminoindane, which is significantly higher than that of potent inhibitors like amphetamine (0.4 µM)[3]. This suggests that the 1-aminoindane scaffold itself has a low intrinsic affinity for these transporters.
Unfortunately, specific data directly comparing the Ki or IC50 values of the individual (R) and (S) enantiomers of 1-aminoindane for DAT and NET are not available in the reviewed literature. This lack of enantiomer-specific data on transporter inhibition is a critical area for future research to fully delineate the pharmacological profile of each isomer.
Neuroprotective Effects: A Shared Property Independent of MAO Inhibition
A compelling aspect of the 1-aminoindane scaffold is the neuroprotective activity exhibited by both enantiomers, which appears to be independent of MAO inhibition.
(R)-1-Aminoindane has been demonstrated to possess significant neuroprotective properties in various in vitro and in vivo models of neurodegeneration[1][2][3][4][5][6]. These effects are attributed to its ability to up-regulate neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), enhance the expression of anti-apoptotic proteins such as Bcl-2, and increase the activity of antioxidant enzymes like catalase[6]. These actions contribute to neuronal survival and may play a role in the potential disease-modifying effects of rasagiline[1][2][3].
Interestingly, the (S)-enantiomer of N-propargyl-1-aminoindan (TVP-1022), despite its negligible MAO-B inhibitory activity, has also been shown to be neuroprotective in cell culture and in vivo models[7][8]. This crucial finding indicates that the neuroprotective effects of the 1-aminoindane core are not contingent on MAO-B inhibition. The propargyl moiety present in both rasagiline and TVP-1022 is thought to contribute to these anti-apoptotic and neuroprotective actions[7]. While direct comparative studies on the neuroprotective potency of underivatized (R)-1-aminoindane versus (S)-1-aminoindane are lacking, the evidence from their N-propargyl derivatives strongly suggests that neuroprotection is a property shared by both enantiomers.
Experimental Methodologies
The characterization of the biological activities of 1-aminoindane enantiomers relies on a suite of well-established in vitro assays. Understanding the principles behind these methods is crucial for interpreting the data and designing future experiments.
Monoamine Oxidase (MAO) Inhibition Assay
A common method to determine the inhibitory potential of compounds against MAO-A and MAO-B is a fluorometric assay.
Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of increase in fluorescence is directly proportional to MAO activity. A reduction in this rate in the presence of a test compound indicates inhibition.
Step-by-Step Protocol:
-
Prepare Reagents:
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Recombinant human MAO-A or MAO-B enzyme.
-
Substrate stock solution (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).
-
Amplex® Red stock solution (in DMSO).
-
HRP stock solution.
-
Test compounds ((R)- and (S)-1-aminoindane) and a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the MAO Assay Buffer.
-
Add the test compound or positive control at the desired final concentration.
-
Add the MAO-A or MAO-B enzyme to initiate a pre-incubation period (e.g., 15 minutes at 37°C). This allows the inhibitor to interact with the enzyme.
-
Prepare a detection cocktail containing the substrate, Amplex® Red, and HRP in MAO Assay Buffer.
-
Initiate the reaction by adding the detection cocktail to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Causality Behind Experimental Choices: The choice of recombinant human enzymes ensures the relevance of the findings to human physiology. The use of specific substrates and inhibitors for MAO-A and MAO-B allows for the determination of the selectivity of the test compounds. The fluorometric method is highly sensitive and suitable for high-throughput screening.
Caption: Workflow for the fluorometric monoamine oxidase (MAO) inhibition assay.
Dopamine/Norepinephrine Reuptake Inhibition Assay
This assay measures the ability of a compound to block the uptake of radiolabeled dopamine or norepinephrine into cells expressing the respective transporters.
Principle: Cells stably or transiently expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are incubated with a radiolabeled substrate ([³H]dopamine or [³H]norepinephrine) in the presence and absence of the test compound. The amount of radioactivity accumulated inside the cells is measured by scintillation counting. A decrease in radioactivity in the presence of the test compound indicates inhibition of transporter activity.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture cells (e.g., HEK293 or CHO cells) stably expressing hDAT or hNET in appropriate media.
-
Seed the cells into 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with various concentrations of the test compounds ((R)- and (S)-1-aminoindane) or a reference inhibitor (e.g., GBR12909 for DAT, desipramine for NET) for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Add the radiolabeled substrate ([³H]dopamine or [³H]norepinephrine) to each well to initiate the uptake.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a potent inhibitor) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Causality Behind Experimental Choices: The use of cell lines specifically expressing the human transporters ensures that the observed effects are target-specific. The short incubation time with the radiolabeled substrate is crucial for measuring the initial velocity of transport, which is a more accurate measure of transporter function. The inclusion of a non-specific uptake control is essential for accurate data interpretation.
Caption: Experimental workflow for the neurotransmitter reuptake inhibition assay.
Conclusion and Future Directions
The available evidence paints a clear picture of stereoselectivity in the biological activity of 1-aminoindane enantiomers, particularly concerning MAO-B inhibition. The (R)-enantiomer is the pharmacologically active form in this regard, a property leveraged in the design of the anti-Parkinson's drug rasagiline. In contrast, the (S)-enantiomer is a significantly weaker MAO-B inhibitor.
However, a crucial takeaway is that both enantiomers appear to possess neuroprotective properties that are independent of MAO inhibition. This suggests that the 1-aminoindane scaffold itself has intrinsic neuroprotective activity.
Significant gaps in the literature remain, most notably the lack of direct, quantitative comparisons of the underivatized (R)- and (S)-1-aminoindane on monoamine transporters. Future research should focus on:
-
Direct Comparative Assays: Performing head-to-head comparisons of (R)- and (S)-1-aminoindane for their inhibitory potency against MAO-A, MAO-B, DAT, and NET to obtain precise IC50 or Ki values for both enantiomers.
-
Neuroprotection Studies: Directly comparing the neuroprotective efficacy of the two enantiomers in various in vitro and in vivo models to determine if one is more potent than the other in this respect.
-
Mechanism of Neuroprotection: Further elucidating the specific molecular pathways through which each enantiomer exerts its neuroprotective effects.
A comprehensive understanding of the distinct pharmacological profiles of (R)- and (S)-1-aminoindane will be invaluable for the rational design of new, more selective, and effective neuroprotective and neuromodulatory agents.
References
- Finberg, J. P. M., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500–506. [Link]
- Bar-Am, O., et al. (2009). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? Journal of Neural Transmission, 116(11), 1441–1449. [Link]
- Bar-Am, O., et al. (2015). Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice. Neuropharmacology, 97, 236–247. [Link]
- Youdim, M. B., & Weinstock, M. (2001). The anti-Parkinson drug rasagiline and its cholinesterase inhibitor derivatives exert neuroprotection unrelated to MAO inhibition in cell culture and in vivo. Annals of the New York Academy of Sciences, 939, 450–458. [Link]
- Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131–1137. [Link]
- Wikipedia. (n.d.). 1-Aminoindane. In Wikipedia.
- Wikipedia. (n.d.). (R)-1-Aminoindane. In Wikipedia.
- SENOVA PHARMA. (n.d.). 1-Aminoindan 61341-86-4 In Medicine.
- Ozgeris, B., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Journal of Research in Pharmacy, 26(4), 1109-1117. [Link]
- Youdim, M. B. H., et al. (2003). Molecular Basis of Neuroprotective Activities of Rasagiline and the Anti-Alzheimer Drug TV3326 [(N-Propargyl-(3R) Aminoindan-5-YL)-Ethyl Methyl Carbamate]. Cellular and Molecular Neurobiology, 23(4/5), 795-811. [Link]
Sources
- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Price (S)-(+)-1-Aminoindan 61341-86-4 In Medicine [senovaph.com]
- 8. Molecular Basis of Neuroprotective Activities of Rasagiline and the Anti-Alzheimer Drug TV3326 [lpar;N-Propargyl-(3R) Aminoindan-5-YL)-Ethyl Methyl Carbamate] - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of (R)-(-)-1-Aminoindan Purity by Chiral HPLC: A Comparative Analysis
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral intermediates is a cornerstone of safe and effective drug development. (R)-(-)-1-Aminoindan, a critical building block in the synthesis of various pharmaceuticals, including rasagiline, exemplifies the necessity for rigorous analytical control.[1] The seemingly subtle difference between its (R) and (S) enantiomers can lead to vastly different pharmacological and toxicological profiles.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the enantiomeric purity of this compound, with a primary focus on the validation of a chiral High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind experimental choices, present a detailed validation protocol grounded in regulatory standards, and objectively compare HPLC with alternative techniques, supported by experimental insights.
The Primacy of Chiral HPLC in Enantiomeric Purity Assessment
Chiral HPLC has established itself as the gold standard for the separation and quantification of enantiomers in the pharmaceutical industry.[2] Its robustness, reproducibility, and high-resolution capabilities make it an indispensable tool for quality control and regulatory compliance. The technique's efficacy hinges on the use of Chiral Stationary Phases (CSPs), which create a chiral environment where enantiomers exhibit differential interactions, leading to their separation.[3]
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including primary amines like 1-aminoindan.[2] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure, which allows for the differential retention of enantiomers.[3]
A Validated Chiral HPLC Method for this compound Purity
The following protocol is a robust method for the validation of this compound purity, designed to meet the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]
Experimental Protocol: Chiral HPLC
Objective: To develop and validate a precise, accurate, and specific chiral HPLC method for the quantification of the (S)-(+)-enantiomer impurity in this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or an equivalent amylose-based CSP)
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. A small percentage of a basic modifier like diethylamine (DEA) may be added (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of racemic 1-aminoindan in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a sample solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The validation of this analytical procedure is a holistic process designed to ensure its suitability for its intended purpose.[4]
Caption: Workflow for the development and validation of a chiral HPLC method.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their methodologies, and typical acceptance criteria as per ICH Q2(R1) guidelines.[5][6][7]
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank (mobile phase), this compound sample, and a spiked sample with the (S)-(+)-enantiomer. | The peak for the (S)-(+)-enantiomer should be well-resolved from the main this compound peak and any other impurities. No interfering peaks in the blank at the retention time of the enantiomers. |
| Linearity | Prepare a series of solutions of the (S)-(+)-enantiomer over a range of concentrations (e.g., LOQ to 150% of the specification limit for the impurity). | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Analyze samples of this compound spiked with known amounts of the (S)-(+)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). | Percent recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of a sample spiked with the (S)-(+)-enantiomer at the specification limit. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 5.0% for repeatability. RSD ≤ 10.0% for intermediate precision. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of the (S)-(+)-enantiomer that can be detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of the (S)-(+)-enantiomer that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | The resolution between the enantiomers should remain >2.0, and the peak shape should be acceptable. |
Comparative Analysis of Alternative Methodologies
While chiral HPLC is a powerful tool, other techniques can also be employed for the determination of enantiomeric purity. The choice of method often depends on factors such as available instrumentation, sample throughput requirements, and the specific properties of the analyte.
Caption: Simplified mechanism of enantiomeric separation on a polysaccharide-based CSP.
The following table provides a comparative overview of chiral HPLC and its alternatives for the analysis of this compound purity.
| Feature | Chiral HPLC | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agents (CSAs) |
| Principle | Differential interaction with a chiral stationary phase. | Differential interaction with a CSP using a supercritical fluid mobile phase. | Differential interaction of volatile derivatives with a CSP. | Formation of transient diastereomeric complexes with distinct NMR signals. |
| Typical Analysis Time | 10-30 minutes | 3-10 minutes[8] | 15-40 minutes (including derivatization) | 5-15 minutes |
| Sensitivity (LOD/LOQ) | High (µg/mL to ng/mL level) | High, comparable to HPLC | High, but requires derivatization which can introduce impurities. | Moderate, generally requires higher concentrations than chromatographic methods. |
| Resolution | Excellent | Excellent, often with better peak symmetry than HPLC.[9] | Very high | Dependent on the choice of CSA and analyte concentration. |
| Sample Preparation | Simple dissolution in mobile phase. | Dissolution in a suitable solvent. | Derivatization is usually required for amines to increase volatility.[10] | Direct mixing of analyte and CSA in an NMR tube. |
| Advantages | Robust, widely applicable, well-established, and regulatory-accepted. | Faster analysis, reduced organic solvent consumption ("greener"), suitable for high-throughput screening.[8] | High resolution for volatile compounds. | Rapid, non-destructive, provides structural information. |
| Disadvantages | Higher organic solvent consumption compared to SFC. | Requires specialized instrumentation. | Limited to thermally stable and volatile compounds; derivatization adds complexity. | Lower sensitivity, potential for peak overlap, cost of deuterated solvents and CSAs. |
| Best Suited For | Routine quality control, method validation, and release testing. | High-throughput screening, preparative separations, and "green" analytical chemistry initiatives. | Analysis of volatile chiral amines and quality control where derivatization is acceptable. | Rapid screening, mechanistic studies, and when chromatographic methods are not available. |
Conclusion: An Integrated Approach to Ensuring Enantiomeric Purity
For the definitive validation of this compound purity, chiral HPLC remains the preeminent technique, offering a blend of high performance, robustness, and regulatory acceptance. The detailed validation protocol provided in this guide serves as a comprehensive framework for establishing a self-validating system that ensures the integrity of analytical data.
However, a forward-thinking laboratory will recognize the complementary strengths of alternative methodologies. Chiral SFC presents a compelling case for high-throughput environments and sustainability, while NMR with chiral solvating agents offers a rapid, non-destructive screening tool. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to confidently ensure the enantiomeric purity of critical pharmaceutical intermediates like this compound, thereby safeguarding the quality and safety of the final drug product.
References
- BenchChem. (2025). Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers. BenchChem.
- Pharmaceutical Technology. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
- Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia.
- Yakhak Hoeji. (2021).
- ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- National Center for Biotechnology Information. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC.
- Sigma-Aldrich. (2013).
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- ResearchGate. (2025). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
- BenchChem. (2025). A Comparative Guide: HPLC vs.
- European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
- Google Patents. (2016). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
Sources
- 1. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Chiral Resolution of 1-Aminoindan: Selecting the Optimal Resolving Agent
In the landscape of pharmaceutical synthesis, the production of enantiomerically pure compounds is a cornerstone of modern drug development. 1-Aminoindan, a privileged scaffold found in numerous therapeutic agents, including the anti-Parkinsonian drug rasagiline and the cognitive enhancer ladostigil, is a prime example where control of stereochemistry is paramount. The differential pharmacological and toxicological profiles of its enantiomers necessitate an efficient and scalable resolution of the racemic mixture. This guide provides a comparative analysis of common resolving agents for 1-aminoindan, supported by experimental data, to empower researchers in selecting the most suitable agent for their specific needs.
The Critical Juncture: Diastereomeric Salt Formation
The classical method of chiral resolution via diastereomeric salt formation remains a widely employed and industrially viable technique. This process hinges on the reaction of a racemic base, such as 1-aminoindan, with an enantiomerically pure chiral acid. The resulting diastereomeric salts exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. The choice of the resolving agent is the most critical parameter in this process, directly influencing the yield, optical purity, and overall efficiency of the resolution.
Below is a workflow illustrating the diastereomeric resolution process:
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.
Comparative Analysis of Resolving Agents
The selection of an optimal resolving agent is a multi-faceted decision, balancing factors such as the yield of the desired diastereomeric salt, the achieved enantiomeric excess (e.e.), the cost and availability of the agent, and the ease of its recovery. Here, we compare several commonly employed resolving agents for 1-aminoindan.
| Resolving Agent | Solvent | Diastereomeric Salt Yield | Optical Purity (e.e.) of Resolved Amine | Reference |
| N-Acetyl-L-leucine | Methanol/Water | ~85-90% | >99% | |
| Di-p-toluoyl-L-tartaric acid | Methanol | ~70-80% | >98% | |
| L-Tartaric Acid | Ethanol | Lower, often requires multiple recrystallizations | Variable, typically lower initially | |
| (R)-Mandelic Acid | Ethanol | Moderate | >97% |
Table 1: Performance Comparison of Selected Resolving Agents for 1-Aminoindan.
In-Depth Look: N-Acetyl-L-leucine
N-acetyl-L-leucine has emerged as a particularly effective resolving agent for 1-aminoindan. Its efficacy stems from the formation of a highly crystalline, less soluble diastereomeric salt with one of the enantiomers of 1-aminoindan, facilitating high recovery and excellent enantiomeric purity.
Experimental Protocol for Resolution with N-Acetyl-L-leucine
The following protocol is a representative example of the resolution process:
-
Dissolution: Racemic 1-aminoindan and N-acetyl-L-leucine (in a 1:1 molar ratio) are dissolved in a mixture of methanol and water at an elevated temperature (e.g., reflux).
-
Crystallization: The solution is gradually cooled to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate can be controlled to optimize crystal size and purity.
-
Isolation: The precipitated salt is isolated by filtration and washed with a cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Amine: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free enantiomerically enriched 1-aminoindan.
-
Extraction: The free amine is extracted into an organic solvent (e.g., dichloromethane) and isolated by evaporation of the solvent.
The choice of solvent is crucial in this process. The methanol/water system provides a good balance of solubility for both the diastereomeric salts at high temperatures and a significant difference in their solubilities upon cooling, which is the driving force for the separation.
Tartaric Acid and its Derivatives
L-Tartaric acid and its more lipophilic derivatives, such as di-p-toluoyl-L-tartaric acid, are classical resolving agents that have also been successfully applied to the resolution of 1-aminoindan. While L-tartaric acid itself can be effective, it often requires multiple recrystallization steps to achieve high enantiomeric purity. Its derivatives, although more expensive, can offer improved performance due to the formation of more well-defined and less soluble crystalline salts.
The mechanism of action for all these agents is fundamentally the same: the formation of diastereomeric salts with differing solubilities. The structural compatibility between the chiral acid and one of the amine enantiomers dictates the stability and insolubility of the resulting salt, and thus the efficiency of the resolution.
Caption: Formation of Diastereomeric Salts with Different Solubilities.
Conclusion and Recommendations
For the chiral resolution of 1-aminoindan, N-acetyl-L-leucine stands out as a highly efficient and effective resolving agent, consistently providing high yields and excellent enantiomeric purity in a single crystallization step. Its performance, coupled with its commercial availability, makes it a prime candidate for both laboratory-scale synthesis and industrial production.
While derivatives of tartaric acid, such as di-p-toluoyl-L-tartaric acid, also offer good results, they may not provide the same level of yield and simplicity as N-acetyl-L-leucine. L-tartaric acid itself, though economical, often necessitates more laborious purification procedures to achieve the desired optical purity.
Ultimately, the choice of resolving agent will depend on the specific requirements of the project, including scale, cost considerations, and desired purity levels. However, based on the available data, N-acetyl-L-leucine presents a robust and reliable starting point for the efficient resolution of 1-aminoindan.
References
- Process for the preparation of (R)-(+)-1-aminoindan.
- Chiral Resolution of 1-Aminoindan. Organic Chemistry Portal. [Link]
- Chiral resolution of 1-aminoindan using tartaric acid. Chemistry Stack Exchange. [Link]
A Comparative Guide to Chiral Auxiliaries: (R)-1-Aminoindan Derivatives versus Evans Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries remain a robust and reliable strategy for inducing asymmetry in chemical reactions. Among the pantheon of these molecules, Evans' oxazolidinone auxiliaries have long been hailed as a gold standard for their high levels of stereocontrol and broad applicability.[1][2] However, the evolution of asymmetric synthesis has introduced compelling alternatives, notably those derived from (R)-1-aminoindan, which leverage conformational rigidity to achieve exceptional stereoselectivity.[3][4]
This guide provides an in-depth, objective comparison of the performance of (R)-1-aminoindan-derived auxiliaries and the classic Evans auxiliaries. We will delve into their efficacy in key carbon-carbon bond-forming reactions, supported by experimental data, and explain the mechanistic rationale behind their performance. This analysis aims to equip the discerning scientist with the critical information needed to select the optimal chiral auxiliary for their specific synthetic challenge.
The Foundation of Stereocontrol: Structural and Mechanistic Insights
The efficacy of a chiral auxiliary is fundamentally tied to its ability to create a biased steric environment, forcing an incoming reagent to approach from a specific trajectory. Both Evans and aminoindan-derived auxiliaries achieve this, albeit through subtly different structural features.
Evans Auxiliaries: The Power of Acyclic Stereocontrol
Developed by David A. Evans and his group, these auxiliaries are typically derived from readily available amino acids like valine and phenylalanine.[5] The stereocenter on the oxazolidinone ring, usually at the C4 position, effectively shields one face of the enolate derived from the N-acyl group.
The high degree of stereoselectivity observed in reactions utilizing Evans auxiliaries, particularly in aldol reactions, is elegantly explained by the Zimmerman-Traxler model .[4][6] This model posits a six-membered, chair-like transition state where the metal cation (commonly boron or titanium) chelates both the enolate oxygen and the aldehyde's carbonyl oxygen. The substituent at the C4 position of the oxazolidinone occupies a pseudo-equatorial position to minimize steric strain, thereby dictating the facial selectivity of the aldehyde's approach and leading to the predictable formation of syn-aldol products from Z-enolates.[1][4]
(R)-1-Aminoindan Auxiliaries: Rigidity as a Design Element
Auxiliaries derived from cis-1-aminoindan-2-ol, a precursor to the specific (R)-1-aminoindan derivatives discussed here, offer a key structural advantage: conformational rigidity.[3][4] The fused indane ring system locks the orientation of the stereodirecting groups, minimizing conformational ambiguity in the transition state. This pre-organization is believed to contribute to the exceptionally high levels of diastereoselectivity often observed.[7][8] The rigid skeleton more effectively limits the possible transition state geometries compared to the more flexible acyclic substituents of traditional Evans auxiliaries.[4]
Performance in Key Asymmetric Transformations: A Head-to-Head Comparison
The true measure of a chiral auxiliary lies in its performance in the laboratory. Here, we compare these two classes of auxiliaries in three fundamental asymmetric reactions: aldol additions, Diels-Alder reactions, and alkylations.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing complex molecules, and both auxiliary classes have demonstrated exceptional proficiency.[3][6][8]
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) / d.e. (%) | Yield (%) | Reference |
| (1S,2R)-cis-Aminoindanol-derived oxazolidinone | Isobutyraldehyde | >99% d.e. | 75 | [8] |
| Benzaldehyde | >99% d.e. | 80 | [8] | |
| Propionaldehyde | >99% d.e. | 78 | [8] | |
| Evans' Auxiliary ((S)-4-benzyl-2-oxazolidinone) | Isobutyraldehyde | >99:1 (syn:anti) | 85-95 | [6] |
| Benzaldehyde | >99:1 (syn:anti) | 80-90 | [6] | |
| Propionaldehyde | 97:3 (syn:anti) | 85 | [6] |
As the data indicates, the (1S,2R)-cis-aminoindanol-derived oxazolidinone, a close relative of the (R)-1-aminoindan family, provides a level of diastereoselectivity and yield comparable to, and in some cases exceeding, the classic Evans auxiliary in boron-mediated aldol reactions.[4] The consistently high diastereomeric excess (>99% d.e.) highlights the effectiveness of the rigid indane backbone in shielding one face of the enolate.[7][8]
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a premier method for the construction of six-membered rings. The stereocontrol exerted by the chiral auxiliary on the dienophile is crucial for the synthesis of enantiomerically pure cyclic systems.
| Chiral Auxiliary | Diene | Lewis Acid | endo:exo Ratio | Diastereoselectivity (endo) | Yield (%) | Reference |
| (1S,2R)-Aminoindanol-derived N-acryloyl oxazolidinone | Isoprene | TiCl₄ | >99:1 | 96:4 | 85 | [4] |
| Evans' Auxiliary ((S)-4-benzyl-2-oxazolidinone N-acryloyl) | Cyclopentadiene | Et₂AlCl | >100:1 | 99:1 | 81 | [9] |
In the context of Diels-Alder reactions, both auxiliaries demonstrate excellent endo-selectivity and high levels of facial diastereoselectivity. The aminoindanol-derived auxiliary, when acylated with acryloyl chloride, has been shown to be highly effective.[4] Similarly, Evans' auxiliaries are well-established for their high performance in Lewis acid-catalyzed Diels-Alder cycloadditions.[9][10] The choice between the two may come down to substrate scope and the specific Lewis acid conditions required for optimal performance.
Asymmetric Alkylation Reactions
The alkylation of chiral enolates is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | Benzyl bromide | >99:1 | 85 | [11] |
| Allyl bromide | >99:1 | 88 | [11] | |
| Evans' Auxiliary ((S)-4-benzyl-2-oxazolidinone) | Benzyl bromide | >99:1 | 91 | [12] |
| Allyl iodide | 98:2 | 80 | [12] |
In asymmetric alkylations, both auxiliary systems provide excellent levels of diastereoselectivity. The data for a cyclopentanol-derived auxiliary, which shares the principle of a rigid cyclic structure with the aminoindanol family, shows outstanding performance.[11] Evans' auxiliaries are also renowned for their high diastereoselectivity in alkylation reactions, with the bulky substituent on the oxazolidinone ring effectively directing the incoming electrophile.[12][13]
Practical Considerations: Attachment and Cleavage
A critical aspect of chiral auxiliary utility is the ease and efficiency of its attachment to the substrate and its subsequent removal without compromising the newly formed stereocenter.
Attachment: For both Evans and aminoindan-derived auxiliaries, the attachment of the acyl group is typically straightforward. Deprotonation of the oxazolidinone with a strong base like n-butyllithium, followed by quenching with an acyl chloride or anhydride, is a common and effective method.[2][14]
Cleavage: A variety of methods exist for the cleavage of N-acyl oxazolidinones, allowing for the formation of different functional groups.
-
To Carboxylic Acids: Lithium hydroperoxide (LiOOH) is a mild and widely used reagent for hydrolyzing the N-acyl bond to yield the corresponding carboxylic acid, leaving the chiral auxiliary intact for recovery.[15][16]
-
To Alcohols: Reduction with reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LAH) cleaves the auxiliary to provide the primary alcohol.[7]
-
To Aldehydes: More specialized reductive procedures can yield the corresponding aldehyde.
-
To Esters: Alcoholysis, for instance with sodium methoxide in methanol, can directly convert the N-acyl group to a methyl ester.[7]
The cleavage conditions for both types of auxiliaries are generally similar and offer a versatile range of product outcomes.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the use of both (R)-1-aminoindan-derived and Evans' auxiliaries.
Synthesis and Use of an (R)-1-Aminoindan-Derived Auxiliary in an Aldol Reaction
Step 1: Synthesis of the Chiral Oxazolidinone [8]
-
Dissolve (1R,2S)-1-amino-2-indanol in acetonitrile.
-
Add triethylamine to the solution.
-
Slowly add a solution of disuccinimidyl carbonate in acetonitrile.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After workup and purification, the chiral oxazolidinone is obtained.
Step 2: N-Acylation [7]
-
Dissolve the aminoindanol-derived oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for 30 minutes.
-
Add propionyl chloride and allow the reaction to warm to 0 °C.
-
Quench the reaction and purify the N-propionyl oxazolidinone.
Step 3: Boron-Mediated Aldol Reaction [7]
-
Dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane and cool to 0 °C.
-
Add di-n-butylboron triflate followed by triethylamine.
-
Stir for 30 minutes, then cool to -78 °C.
-
Add the desired aldehyde dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C over 1 hour.
-
Workup and purify the aldol adduct.
Use of an Evans' Auxiliary in an Asymmetric Alkylation
Step 1: N-Acylation [12]
-
Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78 °C.
-
Add n-butyllithium dropwise and stir for 15 minutes.
-
Add propionyl chloride, warm to room temperature, and stir for 1-2 hours.
-
Workup and purify the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation [12]
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) and stir for 30 minutes to form the Z-enolate.
-
Add the alkyl halide (e.g., benzyl bromide) and stir at -78 °C for several hours.
-
Quench the reaction and purify the alkylated product.
Step 3: Cleavage to the Carboxylic Acid [15]
-
Dissolve the purified alkylated product in a mixture of THF and water at 0 °C.
-
Add an aqueous solution of hydrogen peroxide followed by lithium hydroxide.
-
Stir vigorously for several hours.
-
Workup and purify to isolate the chiral carboxylic acid and recover the auxiliary.
Visualization of Concepts
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Mechanistic basis for stereocontrol in Evans and Aminoindan auxiliaries.
Conclusion and Outlook
Both Evans' auxiliaries and those derived from (R)-1-aminoindan are exceptionally powerful tools for asymmetric synthesis, each capable of delivering products with high levels of stereochemical purity.
-
Evans' auxiliaries represent a well-established, versatile, and highly predictable system, backed by decades of research and a vast number of applications in total synthesis. Their stereochemical outcomes are reliably predicted by the Zimmerman-Traxler model.
-
(R)-1-Aminoindan-derived auxiliaries are a compelling alternative, leveraging a conformationally rigid backbone to achieve outstanding levels of diastereoselectivity, often comparable or superior to their acyclic counterparts. The availability of both enantiomers of cis-1-aminoindan-2-ol is a significant advantage, allowing for the synthesis of either enantiomer of the target molecule.[4]
The choice between these two classes of auxiliaries will ultimately depend on the specific requirements of the synthetic problem at hand, including substrate compatibility, desired reaction conditions, and cost considerations. For reactions where maximizing rigidity in the transition state is paramount, the aminoindan-derived auxiliaries present a formidable option. For a broader range of well-documented transformations, the Evans' auxiliaries remain a reliable and excellent choice. As the field of asymmetric synthesis continues to advance, both of these foundational tools will undoubtedly continue to play a critical role in the creation of complex chiral molecules.
References
- A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol. BenchChem. URL: https://www.benchchem.com/product/b060339#benchmarking-1r-2r-1-aminoindan-2-ol-against-other-chiral-auxiliaries
- Evans Aldol Reaction. Alfa Chemistry. URL: https://www.alfa-chemistry.com/evans-aldol-reaction.htm
- Ghosh, A. K., Duong, T. T., & McKee, S. P. (1992). Highly enantioselective aldol reaction: development of a new chiral auxiliary from cis-1-amino-2-hydroxyindan. Journal of the Chemical Society, Chemical Communications, (22), 1673-1674. URL: https://pubs.rsc.org/en/content/articlelanding/1992/c3/c39920001673
- Ghosh, A. K. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937-961. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1998-2092
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (4-5), 35-40. URL: https://new.societechimiquedefrance.fr/wp-content/uploads/2019/12/03-04-evans.pdf
- Chiral auxiliary. Wikipedia. URL: https://en.wikipedia.org/wiki/Chiral_auxiliary
- A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Validation of (1R,2S)-1-Amino-2-indanol. BenchChem. URL: https://www.benchchem.com/product/b060339#validation-of-1r-2s-1-amino-2-indanol-in-evans-aldol-reactions
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. URL: https://pubs.acs.org/doi/abs/10.1021/ja00398a058
- The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity. BenchChem. URL: https://www.benchchem.com/uploads/Zimmerman-Traxler-Model-A-Technical-Guide-to-Aldol-Stereoselectivity.pdf
- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(1), 1-4. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4133802/
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. URL: https://pubs.acs.org/doi/abs/10.1021/ja00370a050
- Evans, D. A., Chapman, K. T., & Bisaha, J. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256. URL: https://pubs.acs.org/doi/abs/10.1021/ja00212a037
- Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. BenchChem. URL: https://www.benchchem.com/uploads/Application-Notes-and-Protocols-Chiral-Oxazolidinones-in-Asymmetric-Synthesis.pdf
- Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(30), 5429-5432. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4133802/
- Chan, L. C., & Cox, B. G. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. URL: https://www.publish.csiro.au/CH/CH23080
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC advances, 6(36), 30498-30551. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra00653a
- Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron letters, 39(51), 9369-9372. URL: https://www.sciencedirect.com/science/article/abs/pii/S004040399802112X
- Evans, D. A., Chapman, K. T., & Bisaha, J. (1984). New procedure for the direct generation of titanium enolates. Application to the stereoselective aldol condensation. Journal of the American Chemical Society, 106(14), 4261-4263. URL: https://pubs.acs.org/doi/abs/10.1021/ja00326a067
- Ghosh, A. K., Grillo, A., Kovela, S., & Brindisi, M. (2019). Asymmetric Diels–Alder reaction of 3-(acyloxy) acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC advances, 9(71), 41755-41763. URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra10178k
- Evans, D. A., Takacs, J. M., McGee, L. R., Ennis, M. D., Mathre, D. J., & Bartroli, J. (1981). Chiral enolate design. Pure and Applied Chemistry, 53(6), 1109-1127. URL: https://www.degruyter.com/document/doi/10.1351/pac198153061109/html
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.
- Walker, M. A., & Heathcock, C. H. (1991). Acyclic stereoselection. 54. Extending the scope of the Evans asymmetric aldol reaction: preparation of anti and "non-Evans" syn aldols. The Journal of Organic Chemistry, 56(20), 5747-5750. URL: https://pubs.acs.org/doi/abs/10.1021/jo00020a006
- Evans, D. A., Britton, T. C., & Ellman, J. A. (1988). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 29(47), 6141-6144. URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390082283X
- Myers, A. G., Yang, B. H., Chen, H., & Kopecky, D. J. (1997). A general method for the synthesis of enantiomerically pure β-substituted α-amino acids. Synlett, 1997(5), 457-459. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1997-1215
- Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 119(28), 6496-6511. URL: https://pubs.acs.org/doi/abs/10.1021/ja970402f
- Myers, A. G., & Kopecky, D. J. (1996). A general method for the synthesis of enantiomerically pure α-substituted α-amino acids. Tetrahedron letters, 37(21), 3623-3626. URL: https://www.sciencedirect.com/science/article/abs/pii/0040403996006764
- Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). A new class of chiral auxiliaries for the asymmetric alkylation of pseudoephedrine and pseudoephenamine amides. Angewandte Chemie International Edition, 51(18), 4568-4571. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201201041
- Askin, D., Volante, R. P., Ryan, K. M., Reamer, R. A., & Shinkai, I. (1988). Highly diastereoselective alkylation of a chiral, non-racemic glycinate. A versatile route to enantiomerically pure α-amino acids. Tetrahedron Letters, 29(33), 4245-4248. URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390080448X
- Sonnet, P. E., & Heath, R. R. (1980). Asymmetric synthesis. 4. Alkylation of chiral amides from L-prolinol. The Journal of Organic Chemistry, 45(15), 3137-3139. URL: https://pubs.acs.org/doi/abs/10.1021/jo01302a043
- Evans, D. A., & Takacs, J. M. (1980). Asymmetric alkylation reactions of chiral imide enolates. A new approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Tetrahedron Letters, 21(44), 4233-4236. URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390188981X
- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/technical-documents/articles/chemfiles/oxazolidinones-for-asymmetric-synthesis.html
- Heathcock, C. H. (1990). The Aldol Addition Reaction: A Classic Transformation with Continuing Appeal. Angewandte Chemie International Edition in English, 29(11), 1324-1336. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.199013241
- Evans, D. A., Britton, T. C., Dorow, R. L., & Dellaria, J. F. (1986). Stereoselective amination of chiral enolates. A new approach to the asymmetric synthesis of .alpha.-hydrazino and .alpha.-amino acid derivatives. Journal of the American Chemical Society, 108(21), 6395-6397. URL: https://pubs.acs.org/doi/abs/10.1021/ja00281a039
- Penning, T. D., Djuric, S. W., Haack, R. A., Kalish, V. J., Miyashiro, J. M., Rowell, B. W., & Yu, S. S. (1990). Improved procedure for the reduction of N-acyloxazolidinones. Synthetic Communications, 20(3), 307-312. URL: https://www.tandfonline.com/doi/abs/10.1080/00397919008052382
- Kim, S., & Kim, Y. J. (1996). Simple and efficient N-acylation reactions of chiral oxazolidine auxiliaries. Synthesis, 1996(01), 115-116. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1996-4228
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Contrasteric carboximide hydrolysis with lithium hydroperoxide | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of (R)-1-Aminoindan: Chemical vs. Enzymatic Routes
Introduction: The Significance of (R)-1-Aminoindan
(R)-1-Aminoindan is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Rasagiline (Azilect®), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2] The stereochemistry at the C1 position is paramount for its therapeutic efficacy. Consequently, the development of efficient, scalable, and enantioselective methods for its production is of significant interest to researchers and drug development professionals. This guide provides an in-depth comparison of the traditional chemical and modern enzymatic approaches to synthesize (R)-1-Aminoindan, offering insights into the underlying principles and practical considerations of each methodology.
I. The Chemical Approach: Classical Resolution and Asymmetric Synthesis
Conventional chemical methods for obtaining enantiomerically pure (R)-1-Aminoindan primarily rely on two strategies: the resolution of a racemic mixture or asymmetric synthesis.
A. Diastereomeric Salt Resolution
One of the most established methods involves the resolution of racemic 1-aminoindan. This process typically starts with the synthesis of racemic 1-aminoindan from 1-indanone.[3] The racemic amine is then treated with a chiral acid, such as (R)-N-acetyl-3,4-dimethoxyphenylalanine, to form a pair of diastereomeric salts.[4] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated and treated with a base to liberate the enantiomerically pure (R)-1-Aminoindan.
Causality in Experimental Choices: The choice of the resolving agent is critical and is often determined empirically. The ideal resolving agent should form well-defined crystals with one diastereomer while the other remains in solution, facilitating a clean separation. The solvent system for crystallization is also a key parameter that requires careful optimization to maximize the yield and enantiomeric purity of the desired product.
B. Asymmetric Hydrogenation
More modern chemical approaches focus on asymmetric synthesis to directly obtain the desired enantiomer, thereby avoiding the inherent 50% yield limitation of classical resolution. One such method involves the asymmetric hydrogenation of an imine or enamine precursor derived from 1-indanone.[5] Chiral metal catalysts, often based on rhodium or iridium complexes with chiral phosphine ligands, are employed to stereoselectively deliver hydrogen to the prochiral substrate.[6]
Causality in Experimental Choices: The selection of the chiral catalyst and ligand is the most crucial factor in determining the enantioselectivity of the reaction. The ligand's structure creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate. Reaction parameters such as hydrogen pressure, temperature, and solvent can significantly influence both the conversion and the enantiomeric excess (ee), requiring meticulous optimization.
II. The Enzymatic Approach: Biocatalysis for Green and Selective Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[6][7][8] Enzymes, being inherently chiral, can catalyze reactions with exceptional stereo- and regioselectivity under mild conditions. For the synthesis of (R)-1-Aminoindan, transaminases and lipases are the most relevant enzyme classes.
A. Transaminase-Mediated Asymmetric Amination
Transaminases (TAs) catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[1][9] In the context of (R)-1-Aminoindan synthesis, a transaminase can directly convert 1-indanone into the desired (R)-amine with high enantiomeric excess.[1] This process is highly atom-economical and can be performed in aqueous media under ambient conditions.
Causality in Experimental Choices: The choice of the specific transaminase is paramount. Enzyme screening is typically the first step to identify a biocatalyst with activity towards 1-indanone. Modern protein engineering techniques, such as directed evolution, can be used to tailor the enzyme's properties, including substrate specificity, activity, and stability, for industrial applications.[8] The choice of the amine donor (e.g., isopropylamine, which generates acetone as a co-product) and the use of co-factors like pyridoxal 5'-phosphate (PLP) are also critical for achieving high conversion.
B. Lipase-Catalyzed Kinetic Resolution
Lipases are another class of enzymes widely used for the kinetic resolution of racemic amines.[10][11][12] In this approach, a racemic mixture of 1-aminoindan is acylated in the presence of a lipase. The enzyme selectively acylates one enantiomer (typically the (S)-enantiomer) at a much faster rate than the other, leaving the desired (R)-1-Aminoindan unreacted. The acylated (S)-amine can then be easily separated from the unreacted (R)-amine.
Causality in Experimental Choices: The selection of the lipase, the acylating agent (e.g., an ester like ethyl acetate), and the solvent are key to a successful kinetic resolution.[13][14] The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve approximately 50% conversion, which theoretically yields the unreacted enantiomer with high enantiomeric excess.
III. Head-to-Head Comparison: Performance Metrics
| Parameter | Chemical Synthesis (Diastereomeric Resolution) | Chemical Synthesis (Asymmetric Hydrogenation) | Enzymatic Synthesis (Transaminase) | Enzymatic Synthesis (Lipase Resolution) |
| Theoretical Max. Yield | 50% | ~100% | ~100% | 50% |
| Enantiomeric Excess (ee) | >99% (after crystallization) | Often >95% | Often >99% | Often >99% |
| Reaction Conditions | Often requires harsh conditions (acid/base) and organic solvents. | High pressure, potentially high temperature, inert atmosphere required.[3] | Mild conditions (aqueous buffer, room temp to ~40°C).[1] | Mild conditions (often organic solvent, room temp to moderate heat). |
| Catalyst/Reagent | Stoichiometric chiral resolving agent.[4] | Low loading of expensive and toxic heavy metal catalysts (e.g., Rhodium).[6] | Biodegradable enzyme, often from renewable sources. | Biodegradable enzyme. |
| Environmental Impact | Generates significant salt waste and requires large volumes of organic solvents. | Use of toxic heavy metals and organic solvents. | Green process, often in aqueous media, with biodegradable catalyst.[6] | Use of organic solvents, but milder conditions than chemical routes. |
| Scalability | Can be challenging due to crystallization processes. | Well-established for large-scale production. | Highly scalable, particularly with immobilized enzymes.[15] | Scalable, can be run in batch or continuous flow.[11] |
IV. Experimental Workflow Diagrams
A. Chemical Synthesis: Diastereomeric Salt Resolution Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
B. Enzymatic Synthesis: Transaminase-Mediated Asymmetric Amination Workflow
Caption: Workflow for Transaminase-Mediated Synthesis.
V. Detailed Experimental Protocols
Protocol 1: Chemical Resolution of (±)-1-Aminoindan using (R)-(-)-Mandelic Acid (Representative)
-
Preparation of Racemic 1-Aminoindan: To a solution of 1-indanone (1 eq.) in methanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.). Reflux the mixture for 2 hours. Cool, remove the solvent, and extract the oxime. Reduce the oxime using a suitable reducing agent like catalytic hydrogenation (H₂, Pd/C) in ethanol to obtain racemic 1-aminoindan.
-
Diastereomeric Salt Formation: Dissolve racemic 1-aminoindan (1 eq.) in methanol. In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq.) in methanol. Slowly add the mandelic acid solution to the amine solution with stirring.
-
Fractional Crystallization: Allow the mixture to stand at room temperature for several hours, then cool to 0-5°C to induce crystallization. The salt of (R)-1-aminoindan with (R)-mandelic acid will preferentially crystallize.
-
Isolation and Purification: Collect the crystals by filtration and wash with cold methanol. The enantiomeric purity can be enhanced by recrystallization.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 10% NaOH solution) until the pH is >10. Extract the free (R)-1-aminoindan with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the final product.
Protocol 2: Enzymatic Asymmetric Amination of 1-Indanone using a Transaminase (Representative)
-
Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).
-
Addition of Reagents: Add the transaminase enzyme (e.g., a commercially available screening kit enzyme or an engineered variant) to the buffer.[1] Then, add the amine donor, isopropylamine (typically in large excess, e.g., 10-20 eq.), and the cofactor pyridoxal 5'-phosphate (PLP, ~1 mM).
-
Substrate Addition: Dissolve 1-indanone (1 eq.) in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture to a final concentration of ~10-50 g/L.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40°C) for 24-48 hours. Monitor the reaction progress by HPLC or GC for the conversion of 1-indanone and the formation of (R)-1-aminoindan.
-
Work-up and Isolation: Once the reaction reaches completion, adjust the pH to >10 with NaOH. Extract the product with a suitable organic solvent like ethyl acetate or MTBE. Dry the organic phase and remove the solvent under vacuum to obtain the crude (R)-1-aminoindan. Further purification can be achieved by distillation or chromatography if necessary.
VI. Conclusion and Future Perspectives
Both chemical and enzymatic methods offer viable pathways to enantiomerically pure (R)-1-Aminoindan. Classical chemical resolution, while robust, is hampered by its theoretical yield limit of 50% and significant waste generation. Asymmetric chemical synthesis provides a more direct route with higher theoretical yields but often relies on expensive and toxic heavy metal catalysts, requiring stringent purification to remove them from the final product.
Enzymatic methods, particularly asymmetric amination using transaminases, present a compelling alternative.[16] They offer the potential for near-perfect enantioselectivity and 100% theoretical yield under mild, environmentally friendly conditions.[1] While lipase-catalyzed resolution is also effective, it shares the 50% yield limitation with its chemical counterpart.
The choice between these methods will ultimately depend on factors such as the scale of production, cost considerations, available equipment, and sustainability goals. However, the rapid advancements in protein engineering and biocatalyst development are making enzymatic routes increasingly attractive for the industrial synthesis of chiral amines like (R)-1-Aminoindan, aligning with the growing demand for greener and more efficient pharmaceutical manufacturing processes.[15]
References
- Ghislieri, D., Green, A. P., & Turner, N. J. (2013). Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products. Journal of the American Chemical Society.
- Koszelewski, D., et al. (2010).
- Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science.
- Montgomery, S. L., & Zawodny, W. (Eds.). (2022). Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI.
- Reddy, et al. (2020). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
- Hii, M., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry.
- Tatendra Reddy, K., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)
- Wang, Z., et al. (2012). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications.
- EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents.
- An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives - ResearchGate.
- WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents.
- cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PubMed.
- (R)-(-)-1-Aminoindan - LookChem.
- Houng, J. Y., Wu, M. L., & Chen, S. T. (1996).
- Xue, Y., Cao, C., & Zheng, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
- Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines - ResearchGate.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC.
- Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines - ResearchGate.
- Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews.
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC.
Sources
- 1. ajpamc.com [ajpamc.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 4. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 8. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Pharmacological Guide: Rasagiline and its Active Metabolite, (R)-1-Aminoindan
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacological profiles of Rasagiline, a second-generation monoamine oxidase B (MAO-B) inhibitor, and its principal active metabolite, (R)-1-Aminoindan. By examining their distinct mechanisms of action, metabolic pathways, and neuroprotective capacities, we aim to provide a comprehensive resource supported by experimental data and established research protocols.
Introduction: A Parent Compound and its Distinctly Active Metabolite
Rasagiline, marketed as Azilect®, is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B) used for the treatment of Parkinson's disease (PD).[1][2][3] Its primary therapeutic effect is attributed to the inhibition of dopamine catabolism in the brain, which helps alleviate the motor symptoms of PD.[1][2] However, a crucial aspect of Rasagiline's pharmacology lies in its metabolism. It is extensively converted in the liver to its major metabolite, (R)-1-Aminoindan.[4][5][6] Unlike its parent compound, (R)-1-Aminoindan possesses a unique pharmacological profile, largely devoid of MAO-B inhibitory activity but exhibiting significant neuroprotective properties of its own.[7][8][9] This guide dissects the pharmacological nuances that distinguish Rasagiline from (R)-1-Aminoindan, highlighting a synergistic relationship that may contribute to Rasagiline's overall clinical profile.
Part 1: Comparative Pharmacodynamics
The most significant pharmacological differences between Rasagiline and (R)-1-Aminoindan lie in their direct effects on molecular targets within the central nervous system.
Mechanism of Action: A Tale of Two Moieties
Rasagiline is defined by its propargylamine group, which is essential for its mechanism of action.[10] It acts as a selective and potent irreversible inhibitor of MAO-B.[1][4][11] By forming a covalent bond with the flavin residue of the MAO-B enzyme, Rasagiline permanently inactivates it.[1][5] This inhibition reduces the breakdown of dopamine in the striatum, increasing its availability and compensating for the dopaminergic neuron loss characteristic of Parkinson's disease.[1][2][4] At therapeutic doses, it shows high selectivity for MAO-B over MAO-A, minimizing the risk of hypertensive crises associated with non-selective MAO inhibitors.[5]
dot
Caption: Rasagiline irreversibly inhibits MAO-B, preventing dopamine breakdown. (R)-1-Aminoindan has minimal to no effect on this enzyme.
(R)-1-Aminoindan , on the other hand, is the result of Rasagiline's N-dealkylation, a process that removes the functionally critical propargyl group.[6] Consequently, (R)-1-Aminoindan is either devoid of or is a very weak, reversible inhibitor of MAO-B and lacks amphetamine-like activity.[4][7][9] Its pharmacological effects are therefore mediated through mechanisms independent of MAO-B inhibition.[12]
Neuroprotective Properties: A Shared, Yet Distinct, Trait
A compelling aspect of both molecules is their demonstrated neuroprotective capacity, which appears to extend beyond simply modulating dopamine levels.
Rasagiline's neuroprotective effects have been observed in numerous preclinical models, where it has been shown to possess anti-apoptotic properties.[2][8][13] Research suggests these effects are, at least in part, independent of its MAO-B inhibition.[3][5][14] For instance, studies have shown that Rasagiline can protect neuronal cells from apoptosis induced by various toxins and stressors.[8]
(R)-1-Aminoindan is not merely an inactive byproduct; it is a pharmacologically active molecule that contributes significantly to the neuroprotective profile of its parent drug.[7][8][9] Like Rasagiline, it shows neuroprotective activity in experimental models.[7] Studies have demonstrated that (R)-1-Aminoindan is itself neuroprotective and can prevent cell death in neuronal cultures.[8][15] In some models, the neuroprotective effect of Rasagiline is attributed to the combined action of the parent drug and its metabolite.[15][16] Furthermore, unlike the metabolites of the first-generation MAO-B inhibitor selegiline (which include L-methamphetamine), (R)-1-Aminoindan is non-amphetamine-like and non-neurotoxic.[4][6][12]
Part 2: Metabolism and Pharmacokinetics
The transformation of Rasagiline into (R)-1-Aminoindan is a key determinant of their differing pharmacological roles.
Rasagiline undergoes extensive hepatic metabolism primarily via N-dealkylation, a reaction catalyzed almost exclusively by the cytochrome P450 enzyme CYP1A2.[4][6][17] This process cleaves the N-propargyl group to yield (R)-1-Aminoindan as the major metabolite.[4][5][6] Minor metabolites are also formed through hydroxylation.[4][6] This metabolic pathway is critical, as co-administration of strong CYP1A2 inhibitors can significantly increase Rasagiline's plasma concentration.[18]
dot
Caption: Rasagiline is metabolized mainly by CYP1A2 in the liver to form its active metabolite, (R)-1-Aminoindan.
Part 3: Quantitative Comparison and Data Summary
The fundamental pharmacological distinctions are summarized below.
| Feature | Rasagiline | (R)-1-Aminoindan |
| Primary MOA | Potent, selective, irreversible MAO-B inhibitor[1][11] | Non-MAO-B-dependent mechanisms[7][12] |
| MAO-B Inhibition | High potency (IC50 in low nM range)[19] | Weak or no inhibitory activity[4][7] |
| Neuroprotection | Yes, partly independent of MAO-B inhibition[5][8] | Yes, possesses intrinsic neuroprotective properties[7][8][9] |
| Metabolism | Parent drug, metabolized by CYP1A2[4][6] | Major active metabolite of Rasagiline[4][5] |
| Amphetamine-like Effects | No[4][5] | No[7] |
Part 4: Key Experimental Protocols
To quantitatively assess the described pharmacological differences, specific and validated assays are required. The choice of these protocols is driven by the need to isolate and measure the distinct activities of each compound.
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
-
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Rasagiline and (R)-1-Aminoindan against MAO-A and MAO-B enzymes, thereby quantifying potency and selectivity.
-
Causality: This assay directly measures the interaction between the compounds and their primary target enzyme (in the case of Rasagiline). The use of both MAO isoforms is crucial to establish selectivity, a key safety and efficacy parameter.
-
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used for consistency and to avoid confounding variables from tissue homogenates.[20][21]
-
Substrate: A non-specific fluorogenic or chromogenic substrate like Kynuramine or a specific substrate like Benzylamine (for MAO-B) is used.[20][21][22] The metabolism of the substrate by MAO produces a detectable signal (e.g., fluorescence).
-
Incubation: A range of concentrations of Rasagiline and (R)-1-Aminoindan (e.g., 0.1 nM to 100 µM) are pre-incubated with the MAO-A or MAO-B enzymes for a defined period (e.g., 30 minutes) to allow for binding and inhibition.[22]
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The reaction is allowed to proceed for a set time (e.g., 45-60 minutes) at 37°C. The product is then quantified using a microplate reader (fluorometer or spectrophotometer).[22][23]
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve. Known inhibitors like Clorgyline (for MAO-A) and Selegiline (for MAO-B) serve as positive controls.[20][21]
-
Protocol 2: In Vitro Neuroprotection Assay (Dexamethasone-Induced Apoptosis)
-
Objective: To compare the ability of Rasagiline and (R)-1-Aminoindan to protect neuronal cells from apoptosis induced by a glucocorticoid stressor.
-
Causality: This assay provides a model for stress-induced cell death. Dexamethasone is known to induce apoptosis and increase MAO activity, providing a relevant stressor to test the anti-apoptotic capabilities of the compounds independent of a specific neurotoxin pathway.[15][16]
-
Methodology:
-
Cell Culture: Human neuroblastoma (SH-SY5Y) cells are cultured in appropriate media.[16][24] These cells are a well-established model for studying neuronal apoptosis.
-
Treatment: Cells are pre-treated for 24-48 hours with various concentrations of Rasagiline or (R)-1-Aminoindan (e.g., 0.25 nM to 1 µM).[16]
-
Induction of Apoptosis: Apoptosis is induced by adding an apoptotic agent, such as 10 µM dexamethasone, to the cell culture for a further 48-72 hours.[16][24]
-
Assessment of Cell Viability (MTT Assay): The MTT reagent is added to the cells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by measuring its absorbance. Higher absorbance correlates with greater cell viability.[16][24]
-
Assessment of Apoptosis (TUNEL Staining): To specifically measure DNA fragmentation, a hallmark of apoptosis, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is performed. Cells are fixed, and fragmented DNA is labeled with a fluorescent marker. The percentage of TUNEL-positive (apoptotic) cells is determined via fluorescence microscopy.[15][16]
-
Data Analysis: The viability and percentage of apoptotic cells in the treated groups are compared to the dexamethasone-only control group to determine the degree of neuroprotection.
-
Protocol 3: In Vivo Neurotoxin Model of Parkinson's Disease
-
Objective: To evaluate the neuroprotective and symptomatic effects of Rasagiline and (R)-1-Aminoindan in an animal model that mimics the dopaminergic neurodegeneration of PD.
-
Causality: Neurotoxin models, such as those using MPTP or 6-OHDA, cause selective destruction of dopaminergic neurons in the substantia nigra, replicating the core pathology of PD.[25][26][27][28] This allows for the assessment of a compound's ability to either prevent this neurodegeneration or provide symptomatic relief in a complex biological system.
-
Methodology:
-
Animal Model: C57BL/6 mice are commonly used for the MPTP model, while rats are often used for the 6-OHDA model.[25][27]
-
Neurotoxin Administration: A neurotoxin (e.g., MPTP) is administered systemically to induce dopaminergic neuron loss.
-
Drug Treatment: Animals are treated with Rasagiline, (R)-1-Aminoindan, or a vehicle control. Treatment can begin before, during, or after neurotoxin administration to assess prophylactic or therapeutic effects.
-
Behavioral Assessment: Motor function is assessed using tests like the rotarod test (for motor coordination and balance) or the cylinder test (for forelimb akinesia).
-
Post-mortem Analysis: After the treatment period, animals are euthanized. Brains are collected for:
-
Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to quantify neuronal survival.
-
Neurochemical Analysis: High-Performance Liquid Chromatography (HPLC) is used to measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
-
Data Analysis: Behavioral scores, TH-positive cell counts, and dopamine levels are compared between the treatment groups and the neurotoxin-only group.
-
dot
Caption: A typical workflow for assessing neuroprotection in a neurotoxin-induced animal model of Parkinson's disease.
Conclusion: A Synergistic Partnership in Neuropharmacology
The pharmacological profiles of Rasagiline and its major metabolite, (R)-1-Aminoindan, are distinct yet complementary. Rasagiline's therapeutic efficacy in Parkinson's disease is primarily driven by its potent and irreversible inhibition of MAO-B, which directly addresses the dopamine deficiency underlying the motor symptoms of the disease.
However, the story does not end there. Its principal metabolite, (R)-1-Aminoindan, is largely inactive against MAO-B but possesses its own significant, non-amphetamine-like neuroprotective properties. This dual mechanism—symptomatic relief via MAO-B inhibition from the parent drug and potential disease-modifying effects from both the parent drug and its active metabolite—represents a key pharmacological distinction. The contribution of (R)-1-Aminoindan to Rasagiline's overall activity underscores the importance of understanding a drug's complete metabolic and pharmacological lifecycle in drug development and clinical application.
References
- Rasagiline - Wikipedia. URL: https://en.wikipedia.org/wiki/Rasagiline
- Rasagiline: A Comprehensive Guide to its Use in Parkinson's Disease Treatment. URL: https://www.neurosciencenews.
- Tazik, B., et al. (2009). Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis. Neurotoxicity Research. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754804/
- (R)-1-Aminoindane - Wikipedia. URL: https://en.wikipedia.org/wiki/(R)-1-Aminoindane
- Finberg, J. P. M. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Neurotherapeutics. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4080529/
- 1-Aminoindane - Wikipedia. URL: https://en.wikipedia.org/wiki/1-Aminoindane
- Bezard, E., et al. (2013). Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies. Movement Disorders. URL: https://movementdisorders.onlinelibrary.wiley.com/doi/10.1002/mds.25541
- What is the mechanism of Rasagiline mesylate? - Patsnap Synapse. URL: https://www.patsnap.
- Bar-Am, O., et al. (2004). Metabolites of the anti-Parkinson drugs rasagiline and selegiline. Neuroscience Letters. URL: https://pubmed.ncbi.nlm.nih.gov/14732435/
- Tazik, B., et al. (2009). Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19384601/
- The Biological Significance of 1-Aminoindan: A Technical Guide on the Core Active Metabolite of Rasagiline - Benchchem. URL: https://www.benchchem.com/blog/the-biological-significance-of-1-aminoindan-a-technical-guide-on-the-core-active-metabolite-of-rasagiline/
- Bezard, E., et al. (2013). Animal models of Parkinson's disease: limits and relevance to neuroprotection studies. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/23729393/
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec. URL: https://www.evotec.com/en/what-we-do/in-vitro-adme-services/non-cyp-mediated-metabolism/monoamine-oxidase-mao-inhibition-assay
- Robottom, B. J. (2011). Rasagiline in treatment of Parkinson's disease. Neuropsychiatric Disease and Treatment. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3181922/
- Rasagiline: Package Insert / Prescribing Information / MOA - Drugs.com. URL: https://www.drugs.com/pro/rasagiline.html
- Alexandrovich, A., et al. (2004). Neuroprotective effect of rasagiline, a selective monoamine oxidase-B inhibitor, against closed head injury in the mouse. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15157077/
- Stone, S., et al. (2019). Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. Molecular Neurodegeneration. URL: https://molecularneurodegeneration.biomedcentral.com/articles/10.1186/s13024-019-0352-7
- Huq, F. (2008). Molecular Modelling Analysis of the Metabolism of Rasagiline. Science Alert. URL: https://scialert.net/abstract/?doi=jpt.2008.168.172
- Müller, W. E., et al. (2013). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro. BMC Pharmacology and Toxicology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3637568/
- Youdim, M. B. H., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1572573/
- Tazik, B., et al. (2016). (PDF) Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis. ResearchGate. URL: https://www.researchgate.net/publication/26252909_Comparative_Neuroprotective_Effects_of_Rasagiline_and_Aminoindan_with_Selegiline_on_Dexamethasone-Induced_Brain_Cell_Apoptosis
- Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry. URL: https://pubmed.ncbi.nlm.nih.gov/20002521/
- IN VITRO ASSESSMENT OF THE PHARMACOKINETIC DRUG-DRUG INTERACTION POTENTIAL OF RASAGILINE AND ITS MAJOR METABOLITE AMINOINDAN. URL: https://www.issx.org/Shared_Content/Events/2015/12th_European_ISSX/poster_abstracts_web.pdf
- Sterling, J., et al. (1998). (R)(+)-N-propargyl-1-aminoindan (rasagiline) and derivatives: highly selective and potent inhibitors of monoamine oxidase B. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9791942/
- Rasagiline. Drugs. URL: https://pubmed.ncbi.nlm.nih.gov/16784239/
- Park, H. J., et al. (2016). Animal models of Parkinson’s disease and their applications. Journal of Parkinson's Research and Life Science. URL: https://www.dovepress.com/animal-models-of-parkinsons-disease-and-their-applications-peer-reviewed-fulltext-article-JPRLS
- Youdim, M. B. H., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11159700/
- Ke, M., et al. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Aging and Disease. URL: https://www.aginganddisease.org/EN/10.14336/AD.2020.0331
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec (PDF). URL: https://www.evotec.com/dam/jcr:9584407b-b892-4919-8686-291771131920/Cyprotex-MAO-Inhibition-in-vitro-ADME-PK-Services.pdf
- The Parkinson Study Group. (2004). Clinical trials with rasagiline: evidence for short-term and long-term effects. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15178225/
- Harsing, L. G., et al. (2023). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. MDPI. URL: https://www.mdpi.com/1422-0067/24/17/13289
- Uslu, H., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623101/
- OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. URL: https://www.cellbiolabs.com/sites/default/files/STA-399-monoamine-oxidase-assay-kit-colorimetric.pdf
- (S)-(+)-1-Aminoindan In Medicine - SENOVA PHARMA. URL: https://www.senovapharma.com/s-1-aminoindan-cas-10277-83-5-in-medicine.html
- (R)-1-Aminoindane | CAS 10277-74-4 | SCBT - Santa Cruz Biotechnology. URL: https://www.scbt.com/p/r-1-aminoindane-10277-74-4
- Clinical trials with rasagiline. | Download Table - ResearchGate. URL: https://www.researchgate.net/figure/Clinical-trials-with-rasagiline_tbl1_281273902
- Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay - Benchchem. URL: https://www.benchchem.
Sources
- 1. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rasagiline - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 8. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 9. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. nbinno.com [nbinno.com]
- 12. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical trials with rasagiline: evidence for short-term and long-term effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of rasagiline, a selective monoamine oxidase-B inhibitor, against closed head injury in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. xenotech.com [xenotech.com]
- 19. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 21. evotec.com [evotec.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal models of Parkinson's disease: limits and relevance to neuroprotection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial (R)-(-)-1-Aminoindan
For researchers, scientists, and drug development professionals, the chemical purity of starting materials is a cornerstone of reproducible and reliable outcomes. (R)-(-)-1-Aminoindan, a critical chiral amine intermediate in the synthesis of several pharmaceuticals, including the anti-Parkinson's agent Rasagiline, is no exception.[1][2] This guide provides an in-depth analysis of the common impurities found in commercial grades of this compound, offering a comparative look at analytical methodologies and alternative chiral building blocks. The insights presented herein are grounded in established analytical principles and practical laboratory experience to empower you in making informed decisions for your research and development endeavors.
The Significance of Purity in this compound
This compound's utility stems from its rigid chiral scaffold, which imparts high stereoselectivity in asymmetric synthesis.[3] However, the presence of impurities, even in trace amounts, can have significant downstream consequences, including:
-
Altered Pharmacological Profiles: The unintended (S)-(+)-enantiomer or other structurally related impurities can exhibit different biological activities, potentially leading to off-target effects or reduced efficacy of the final active pharmaceutical ingredient (API).[4]
-
Reaction Byproduct Formation: Impurities can interfere with catalytic cycles, lead to the formation of undesired side products, and complicate purification processes.
-
Inaccurate Stoichiometry: The presence of non-reactive or interfering impurities can lead to incorrect molar ratio calculations, affecting reaction yields and reproducibility.
Therefore, a thorough understanding and robust analytical control of the impurity profile of commercial this compound are paramount.
Unraveling the Impurity Profile: A Process-Oriented Approach
Impurities in commercial this compound typically originate from two main stages: the synthesis of the racemic 1-aminoindan precursor and the subsequent chiral resolution process.
Impurities from Racemic 1-Aminoindan Synthesis
The most common industrial synthesis of racemic 1-aminoindan starts from 1-indanone. A typical route involves the formation of an oxime intermediate, followed by reduction.[5]
Caption: Synthetic route to racemic 1-aminoindan.
This process can introduce several potential impurities:
-
Unreacted 1-Indanone: Incomplete conversion during the oximation step.
-
1-Indanone Oxime: Incomplete reduction of the oxime intermediate.
-
Indane: Over-reduction of the amino group or deamination.
-
Dimeric Impurities: Formation of byproducts like N-(2,3-dihydro-1H-inden-1-yl)-2,3-dihydro-1H-inden-1-imine during reduction.[6]
Impurities from Chiral Resolution
The resolution of racemic 1-aminoindan is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral acid.[7][8]
Caption: Chiral resolution of 1-aminoindan.
This critical step can introduce the following key impurities:
-
(S)-(+)-1-Aminoindan: The undesired enantiomer, representing the most critical chiral impurity. Its presence directly impacts the enantiomeric excess (e.e.) of the final product.
-
Residual Resolving Agent: Incomplete removal of the chiral acid (e.g., tartaric acid, mandelic acid) after liberation of the free amine.
Table 1: Summary of Potential Impurities in Commercial this compound
| Impurity Name | Potential Origin | Typical Analytical Method |
| (S)-(+)-1-Aminoindan | Incomplete chiral resolution | Chiral HPLC, Chiral GC |
| 1-Indanone | Incomplete synthesis of precursor | RP-HPLC, GC-MS |
| 1-Indanone Oxime | Incomplete reduction of intermediate | RP-HPLC, GC-MS |
| Indane | Over-reduction/deamination | GC-MS |
| Dimeric Impurities | Byproduct of reduction | LC-MS, GC-MS |
| Residual Resolving Agent | Incomplete removal after resolution | RP-HPLC, IC |
Analytical Methodologies: A Comparative Approach
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for determining enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of 1-aminoindan.[9][10]
Protocol: Chiral HPLC Analysis of this compound
-
Column: CHIRALPAK® IC (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine or ethanolamine) to improve peak shape. A typical starting condition is Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Rationale: The polysaccharide-based CSP provides a chiral environment with multiple interaction points (hydrogen bonding, dipole-dipole, and π-π interactions) that lead to differential retention of the two enantiomers. The basic additive minimizes peak tailing by neutralizing acidic sites on the silica support.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile process-related impurities. Derivatization is often necessary to improve the volatility and chromatographic behavior of the aminoindan and its polar impurities.
Protocol: GC-MS Analysis of Process-Related Impurities
-
Derivatization: React the sample with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to convert the primary amine to a less polar silyl derivative.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A gradient from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) to elute a wide range of impurities.
-
Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Rationale: Derivatization makes the analytes more volatile and thermally stable for GC analysis. The mass spectrometer provides definitive identification of impurities based on their mass spectra and fragmentation patterns.
Table 2: Hypothetical Impurity Profile of Two Commercial Batches of this compound
| Impurity | Batch A (%) | Batch B (%) |
| (S)-(+)-1-Aminoindan | 0.15 | 0.50 |
| 1-Indanone | < 0.05 | 0.10 |
| 1-Indanone Oxime | Not Detected | 0.08 |
| Indane | < 0.05 | < 0.05 |
| Enantiomeric Excess (e.e.) | 99.7% | 99.0% |
| Purity (by GC) | > 99.8% | 99.2% |
This hypothetical data illustrates how different batches can vary in both chiral and process-related impurity levels, underscoring the need for comprehensive analysis.
Alternatives to this compound: A Purity Perspective
While this compound is a versatile chiral building block, other chiral amines and auxiliaries are available for similar applications in asymmetric synthesis.
(1R,2S)-1-Amino-2-indanol
(1R,2S)-1-Amino-2-indanol is a popular alternative, particularly as a ligand in asymmetric reductions and additions.[11][12] Its synthesis also typically starts from 1-indanone, and it can share some of the same process-related impurities. However, the presence of the hydroxyl group introduces the possibility of additional impurities related to its formation and potential side reactions.
Chiral Benzylamines
Simple chiral benzylamines, such as (R)-α-methylbenzylamine, are often used as resolving agents and in the synthesis of chiral ligands. Their impurity profiles are generally less complex than that of aminoindans due to their simpler structures.
Table 3: Comparative Overview of Chiral Amines
| Chiral Amine | Key Applications | Potential Impurity Concerns |
| This compound | Chiral auxiliary, synthesis of Rasagiline | (S)-enantiomer, unreacted precursors, reduction byproducts |
| (1R,2S)-1-Amino-2-indanol | Chiral ligand for asymmetric catalysis | Diastereomers, oxidation byproducts |
| (R)-α-Methylbenzylamine | Resolving agent, chiral auxiliary | (S)-enantiomer, starting material impurities |
The choice of chiral amine will ultimately depend on the specific application, cost, and the required level of purity. For applications demanding high stereochemical control, the rigid scaffold of this compound often provides superior performance, provided its impurity profile is well-controlled.
Conclusion and Recommendations
The quality of commercial this compound can vary significantly between suppliers and even between batches. A robust analytical strategy employing both chiral HPLC and GC-MS is essential to ensure the material meets the stringent purity requirements for pharmaceutical and fine chemical synthesis.
-
Always request a Certificate of Analysis (CoA) that specifies the enantiomeric excess and the levels of key process-related impurities.
-
Perform in-house analysis to verify the supplier's CoA, particularly for critical applications.
-
Develop and validate robust analytical methods for both chiral and achiral impurity profiling.
-
Consider the potential impact of impurities on your downstream chemistry and take appropriate steps to mitigate any risks.
By adopting a proactive and analytical approach to the quality control of this compound, researchers can enhance the reliability and reproducibility of their synthetic endeavors, ultimately contributing to the development of safer and more effective chemical products.
References
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
- A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica.
- Chiral Impurity Methods – Case Study. HPLC.
- Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Google Patents.
- Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. STEM - Unipd.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- Process for the Synthesis of Propargylated Aminoindan Derivatives. Google Patents.
- Chiral Purity in Drug Analysis. ResearchGate.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.
- An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives. ResearchGate.
- PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN. European Patent Office.
- Chiral analysis. Wikipedia.
- Detection Of Impurities: A Review On Advance In Impurities Detection And Characterization In Pharmaceuticals By Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research.
- (+-)-1-Aminoindan. PubChem.
- Process for the racemization of enantiomerically enriched 1-aminoindane. Google Patents.
- Process of resolution of 1-aminoindan. Google Patents.
- This compound. LookChem.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 6. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 7. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 8. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 9. hplc.eu [hplc.eu]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
An In-Depth Comparative Guide to the Determination of Optical Purity for (R)-(-)-1-Aminoindan
As a Senior Application Scientist, this guide provides a comprehensive comparison of analytical methodologies for determining the optical purity of this compound. This compound is a critical chiral building block in medicinal chemistry, particularly for developing pharmaceuticals targeting the central nervous system.[1][2] The biological activity of such drugs is often stereospecific, meaning only one enantiomer provides the therapeutic effect while the other may be inactive or even cause adverse effects.[3][4] Therefore, rigorously quantifying the enantiomeric excess (e.e.), or optical purity, is a non-negotiable aspect of quality control in drug development and manufacturing.
This guide moves beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into four primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each section is designed to be a self-validating system, incorporating principles of method validation and system suitability to ensure trustworthy and reproducible results.
Chiral HPLC is arguably the most widely adopted and robust method for determining the optical purity of non-volatile compounds like 1-aminoindan. Its strength lies in the direct separation of enantiomers on a Chiral Stationary Phase (CSP), providing high resolution and accuracy.
Causality of the Method: The Principle of Chiral Recognition
Enantiomers possess identical physical properties and cannot be separated on standard achiral columns. The magic of chiral HPLC lies in the CSP. For a compound like 1-aminoindan, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[5][6] The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs due to three-point interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance), causing one enantiomer to be retained longer on the column than the other.[5] The choice of a normal-phase mobile phase (e.g., hexane and an alcohol modifier like isopropanol) is deliberate; it enhances the hydrogen bonding and dipole-dipole interactions crucial for chiral recognition on these CSPs.[7]
Experimental Protocol: Direct Chiral HPLC
Objective: To separate and quantify the (R) and (S) enantiomers of 1-aminoindan to determine optical purity.
Methodology:
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based CSP, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or an equivalent.
-
Sample Preparation: Prepare a solution of 1-aminoindan at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). Rationale: Hexane is the weak solvent, while IPA acts as the polar modifier to control retention time and selectivity. The small amount of DEA, a basic additive, is critical for improving the peak shape of the primary amine by masking acidic silanol sites on the silica support.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C. Rationale: Temperature is controlled to ensure consistent retention times and selectivity.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Before sample analysis, inject a racemic (50:50) standard of 1-aminoindan. The resolution (Rs) between the two enantiomer peaks must be greater than 2.0 to ensure baseline separation for accurate quantification.[8]
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas (A) from the chromatogram: % ee = ([AR - AS] / [AR + AS]) x 100
Method Validation & Trustworthiness
A validated method ensures suitability for its intended purpose.[9][10] For this assay, validation would include:
-
Specificity: Demonstrating that no impurities or excipients co-elute with the enantiomer peaks. This can be done by analyzing a placebo and stressed samples.[10][11]
-
Limit of Quantification (LOQ): Determining the lowest concentration of the unwanted (S)-enantiomer that can be reliably quantified. This is crucial for high-purity samples and is often defined as a signal-to-noise ratio of at least 10.[8]
-
Linearity: Establishing a linear relationship between the peak area of the (S)-enantiomer and its concentration over a specified range.
-
Accuracy & Precision: Assessed by analyzing samples of (R)-1-aminoindan spiked with known amounts of the (S)-enantiomer.[12]
Gas Chromatography (GC): A High-Efficiency Alternative
Chiral GC offers exceptional separation efficiency and sensitivity, making it a powerful tool for optical purity determination.[13] However, due to the low volatility and polar nature of primary amines like 1-aminoindan, direct analysis is not feasible. The compound must first be converted into a more volatile and thermally stable derivative.[14][15]
Causality of the Method: Derivatization and Volatility
The core principle involves two stages. First, a chemical derivatization reaction is performed to mask the polar -NH2 group. A common approach is acylation, for example, with trifluoroacetic anhydride (TFAA), which converts the amine into a trifluoroacetamide.[7] This derivative is significantly more volatile and less prone to interacting with active sites in the GC system.
Second, the derivatized enantiomers are separated on a GC column with a chiral stationary phase, typically based on modified cyclodextrins.[13][16] Cyclodextrins are cone-shaped molecules with a chiral cavity. Enantiomers fit into this cavity differently (inclusion complexation), leading to differences in retention time.
Experimental Protocol: GC with Derivatization
Objective: To separate the derivatized enantiomers of 1-aminoindan for optical purity assessment.
Methodology:
-
Derivatization:
-
Dissolve ~1 mg of 1-aminoindan in 200 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 50 µL of pyridine followed by 50 µL of trifluoroacetic anhydride (TFAA). Rationale: Pyridine acts as a base to scavenge the acid (TFA) produced during the reaction, driving it to completion.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for injection.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as a Chirasil-DEX CB (25 m x 0.25 mm).
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 5°C/min to 200°C and hold for 10 minutes. Rationale: A temperature ramp is used to ensure good separation while eluting the peaks in a reasonable time.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
-
System Suitability & Quantification: As with HPLC, analyze a derivatized racemic standard to confirm baseline resolution (Rs > 1.5 is generally acceptable in GC). Calculate % ee from the integrated peak areas.
NMR Spectroscopy: A Separation-Free Approach
NMR spectroscopy offers a fundamentally different and powerful way to determine enantiomeric excess without chromatographic separation.[17] The principle relies on converting the enantiomeric pair into diastereomers (or diastereomeric complexes), which are chemically non-equivalent and thus distinguishable in the NMR spectrum.[18]
Causality of the Method: Creating Diastereotopic Environments
Enantiomers in an achiral solvent are isochronous, meaning they give identical NMR spectra. To differentiate them, a chiral auxiliary must be introduced.
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form stable diastereomers.[19][20] These diastereomers have distinct chemical shifts for protons near the newly formed stereocenter.
-
Chiral Solvating Agents (CSAs): The analyte forms rapid, reversible, non-covalent complexes with an enantiomerically pure CSA.[21] This creates transient diastereomeric solvates, leading to the splitting of certain NMR signals into two sets, one for each enantiomer.
The CDA method is often preferred for primary amines as it forms a stable amide bond, leading to clear and well-resolved signals.
Experimental Protocol: NMR with a Chiral Derivatizing Agent
Objective: To form diastereomeric amides of 1-aminoindan and determine their ratio by ¹H NMR integration.
Methodology:
-
Derivatization:
-
In an NMR tube, dissolve ~5 mg of 1-aminoindan in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small, clean stir bar and 1.1 equivalents of enantiomerically pure (e.g., >99.5%) Mosher's acid chloride.
-
Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Allow the reaction to proceed for 15-20 minutes at room temperature until complete.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended).
-
Ensure a sufficient relaxation delay (d1) to allow for accurate integration of all signals.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Often, the proton on the stereogenic carbon (C1-H of the indane) or the methoxy (-OCH₃) group of the Mosher's reagent are good candidates.
-
Carefully integrate the two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.
-
Capillary Electrophoresis (CE): High-Efficiency, Low-Consumption
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field.[22] Because enantiomers have identical charge-to-size ratios, a chiral selector must be added to the background electrolyte (BGE) to enable separation.[23]
Causality of the Method: Differential Host-Guest Interactions
For basic analytes like 1-aminoindan, which will be protonated and positively charged in an acidic buffer, cyclodextrins are excellent chiral selectors.[23][24] The protonated amine can enter the hydrophobic cavity of the cyclodextrin, forming an inclusion complex. The different spatial arrangements of the (R) and (S) enantiomers within the chiral cyclodextrin cavity result in different binding constants. This differential interaction leads to a difference in their effective electrophoretic mobility, causing them to migrate at different speeds and separate into distinct peaks.[25]
Experimental Protocol: Chiral CE
Objective: To resolve the enantiomers of 1-aminoindan based on their differential interaction with a chiral selector in the BGE.
Methodology:
-
Instrumentation: Capillary Electrophoresis system with a UV or Diode Array Detector (DAD).
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5, containing 30 mM of a chiral selector like hydroxypropyl-β-cyclodextrin (HP-β-CD). Rationale: The low pH ensures the amine is fully protonated. The cyclodextrin provides the chiral recognition.
-
Sample Preparation: Prepare a solution of 1-aminoindan at ~0.5 mg/mL in water or the BGE.
-
CE Conditions:
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
-
System Suitability & Quantification: Analyze a racemic standard to ensure adequate resolution. Calculate % ee from the corrected peak areas in the electropherogram.
Performance Comparison
The choice of method depends on the specific requirements of the analysis, such as required precision, sample throughput, and available instrumentation.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy | Chiral CE |
| Principle | Chromatographic Separation | Chromatographic Separation | Spectroscopic Discrimination | Electrophoretic Separation |
| Sample Prep | Minimal (dissolve & filter) | Complex (derivatization required) | Moderate (derivatization often needed) | Minimal (dissolve) |
| Resolution | Very Good to Excellent | Excellent | N/A (signal separation) | Excellent |
| Sensitivity | Good (UV) | Very Good (FID) | Lower | Moderate (UV, pathlength limited)[25] |
| Analysis Time | 10-30 min | 15-40 min (plus derivatization) | < 30 min (including reaction) | < 15 min |
| Accuracy for High ee | Excellent (>99.9%) | Very Good | Good (less precise for ee >99.5%) | Very Good |
| Cost/Availability | Common | Common | Common | Less Common |
| Key Advantage | Robustness, direct analysis | High efficiency, sensitivity | Speed, no separation needed | High efficiency, low consumption |
| Key Limitation | Higher solvent consumption | Derivatization is mandatory | Lower precision at high ee | Lower sensitivity with UV |
Conclusion and Recommendation
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and regulatory compliance for the optical purity of This compound , Chiral HPLC remains the unequivocal gold standard. Its robustness, direct analysis capability, and exceptional performance in quantifying trace enantiomeric impurities make it the most trustworthy method for quality control and release testing.
NMR spectroscopy serves as an outstanding complementary technique for rapid screening and confirmation, especially during process development where speed is advantageous. While Chiral GC and Chiral CE are powerful techniques with exceptional resolving power, the mandatory derivatization for GC and the specialized nature of CE position them as valuable alternatives for specific research applications rather than routine QC analysis of this particular compound.
Ultimately, the choice of method should be guided by a thorough validation process to demonstrate its fitness for the intended purpose, ensuring the final drug product's safety, quality, and efficacy.[9]
References
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers.
- Ghanbari, M., & de B. Harrington, P. (2021). Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020. Molecules, 26(9), 2657. [Link]
- BenchChem. (n.d.). (1R,2R)-1-Aminoindan-2-ol: A Comprehensive Technical Guide for a Versatile Chiral Building Block.
- Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.
- Fine Chemical Manufacturer. (n.d.). (R)-1-Aminoindane: Technical Specifications and Applications. Retrieved from a fine chemical manufacturer's website.
- Scriba, G. K. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology, 1483, 277-99. [Link]
- Apostol, I., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.
- Fossey, J. S., et al. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment.
- Stecher, C., et al. (2018). Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids.
- Van der Vlis, E., et al. (2020). Capillary Electrophoresis: Trends and Recent Advances. Analytical Chemistry, 93(1), 386-403. [Link]
- Lavanya, G., et al. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical Research, 2(4), 168-173.
- Wikipedia. (n.d.). Capillary electrophoresis.
- Science.gov. (n.d.). validate analysis methods: Topics by Science.gov.
- de Souza, S. V. C., & Junqueira, R. G. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Brazilian Journal of Pharmaceutical Sciences, 57.
- Gupta, V., et al. (2015). Validation of Analytical Methods: A Review. Gavin Journal of Pharmaceutical Analysis, 2015.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Brückner, H. (2009).
- Betts, T. J. (2001). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Dalal, M. (n.d.). Optical Purity. In A Textbook of Organic Chemistry – Volume I. Dalal Institute.
- Wolf, C., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Scriba, G. K. (2001). Chiral separations using gas chromatography.
- Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 28(10), 698-713.
- Pescitelli, G., & Di Bari, L. (2011). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Methods in Molecular Biology, 794, 115-32.
- Rothchild, R. (2000). NMR determination of enantiomeric excess. Enantiomer, 5(5), 457-71.
- Ilarslan, M., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
- BenchChem. (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis.
- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-198.
- ResearchGate. (2015). How to experimentally determine optical purity/ee of an organic compound?.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- Komaravolu, Y., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Analytical Methods, 12(4), 488-498.
- Ilarslan, M., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
- Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- CAT GmbH. (n.d.). Determination of optical purity of amino acids amino acid derivatives and peptides.
- Reddy, G. S., et al. (2012). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Journal of the Korean Chemical Society, 56(4), 468-473.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 10277-74-4 [chemicalbook.com]
- 3. CAS 10277-74-4: this compound | CymitQuimica [cymitquimica.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 9. wjarr.com [wjarr.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 23. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Properties of 1-Aminoindane Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective agent development, the 1-aminoindane scaffold has emerged as a pharmacophore of significant interest. Its derivatives, including the anti-Parkinson's drug rasagiline, have demonstrated clinical efficacy that extends beyond symptomatic treatment, hinting at disease-modifying potential. This guide provides an in-depth comparison of the neuroprotective properties of the (R)- and (S)-enantiomers of 1-aminoindane, delving into their mechanisms of action, supported by experimental data, to inform future research and drug development endeavors.
The Stereoselective Nature of Neuroprotection in 1-Aminoindane Derivatives
Initial investigations into the neuroprotective effects of 1-aminoindane derivatives revealed a fascinating aspect: the therapeutic benefits are not solely linked to their primary pharmacological targets, such as monoamine oxidase B (MAO-B) inhibition. This observation was pivotal, as it suggested that the core 1-aminoindane structure possesses intrinsic neuroprotective capabilities.
Evidence for this came from comparative studies of rasagiline, which is the (R)-enantiomer of N-propargyl-1-aminoindane, and its (S)-enantiomer, TVP1022. While rasagiline is a potent irreversible MAO-B inhibitor, TVP1022 is a significantly weaker inhibitor of the enzyme.[1][2][3] Despite this difference in MAO-B inhibition, both compounds were found to exhibit comparable neuroprotective effects in various in vitro and in vivo models, including neuronal cell cultures and models of head injury.[1][4][5] This crucial finding indicated that the neuroprotective actions are independent of MAO-B inhibition and are a characteristic of the N-propargyl-1-aminoindane structure itself.[1][4]
Further supporting this, studies on the multimodal drug ladostigil, which contains the (3R)-aminoindan moiety, and its (S)-isomer, TV3279, have shown similar results. Ladostigil is designed to inhibit both cholinesterase and MAO, while its S-isomer, TV3279, is a cholinesterase inhibitor but lacks MAO inhibitory activity.[6][7] Both ladostigil and TV3279 demonstrated neuroprotective properties, including the regulation of amyloid precursor protein (APP) processing, further dissociating the neuroprotective effects from MAO inhibition.[6][7]
The primary metabolite of rasagiline, (R)-1-aminoindane, has also been shown to be neuroprotective in its own right, contributing to the overall therapeutic effect of the parent drug.[8][9]
Mechanistic Insights into Neuroprotection: A Tale of Two Isomers
The neuroprotective effects of 1-aminoindane isomers are underpinned by their ability to modulate key intracellular signaling pathways involved in cell survival and apoptosis. The primary mechanisms identified are the regulation of the Bcl-2 family of proteins and the activation of pro-survival signaling cascades involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK).
Regulation of the Bcl-2 Protein Family
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2) determines the cell's fate. A shift towards a higher Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent caspase activation.
Both (R)- and (S)- N-propargyl-1-aminoindane derivatives have been shown to favorably modulate this ratio. They act by upregulating the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax.[1][2][3] This shift in the Bax/Bcl-2 ratio towards cell survival is a key component of their neuroprotective action. Chronic treatment with (R)-1-aminoindan has been shown to increase the anti-apoptotic index of Bcl-2/Bax in the brains of aged mice.[10]
Activation of Pro-Survival Signaling: PKC and MAPK Pathways
The PKC and MAPK signaling pathways are crucial for neuronal survival, differentiation, and plasticity. Activation of these pathways can lead to the expression of genes that promote cell survival and inhibit apoptosis.
Studies on rasagiline and ladostigil, which both contain the (R)-aminoindane structure, have demonstrated their ability to activate both PKC and MAPK pathways.[1][11][12] This activation is implicated in the non-amyloidogenic processing of APP, leading to the production of the neuroprotective and neurotrophic soluble APP alpha (sAPPα).[1][3] The S-isomer of ladostigil, TV3279, also activates these pathways to stimulate the release of sAPPα, indicating that this is a common mechanism for both enantiomers.[7]
Comparative Efficacy: A Data-Driven Overview
While the qualitative neuroprotective mechanisms of the 1-aminoindane isomers appear to be similar, quantitative data on their relative potency is essential for a comprehensive comparison. The following table summarizes key findings from various studies.
| Compound/Isomer | Model System | Key Findings | Reference |
| Rasagiline ((R)-N-propargyl-1-aminoindane) | Partially differentiated PC12 cells | Potent anti-apoptotic and neuroprotective effects against serum and NGF withdrawal. | [4] |
| TVP1022 ((S)-N-propargyl-1-aminoindane) | Partially differentiated PC12 cells | Similar anti-apoptotic and neuroprotective effects to rasagiline, despite being a weak MAO-B inhibitor. | [4] |
| Ladostigil ((3R)-aminoindan derivative) | SK-N-SH neuroblastoma cells | Dose-dependently decreased cell death (IC50 = 1.05 µM) and regulated Bcl-2 family proteins. | [6] |
| TV3279 ((3S)-aminoindan derivative) | SK-N-SH neuroblastoma cells | Exerted neuroprotective properties and regulated APP processing, independent of MAO inhibition. | [6] |
| (R)-1-aminoindane | Aged mice | Enhanced expression of neurotrophins (BDNF, NGF), increased Bcl-2/Bax ratio, and improved cognitive function. | [10] |
Experimental Protocols for Assessing Neuroprotection
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed step-by-step methodologies for key in vitro assays used to evaluate the neuroprotective properties of compounds like 1-aminoindane isomers.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL in a final volume of 100 µL/well.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the 1-aminoindane isomers and incubate for the desired period (e.g., 24-48 hours). Include a vehicle control and a positive control (a known neurotoxin like MPP+ or H2O2).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS) to each well.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Cytotoxicity Measurement: The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm.
Apoptosis and Signaling Pathway Analysis: Western Blotting
Western blotting allows for the detection and quantification of specific proteins, such as Bcl-2, Bax, and phosphorylated forms of PKC and MAPK.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-phospho-PKC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms of Action
To better understand the intricate signaling pathways involved in the neuroprotective effects of 1-aminoindane isomers, the following diagrams, generated using Graphviz, illustrate the key molecular events.
Sources
- 1. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropharmacological, neuroprotective and amyloid precursor processing action of rasagiline [rasagiline.com]
- 3. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-Parkinson drug rasagiline and its cholinesterase inhibitor derivatives exert neuroprotection unrelated to MAO inhibition in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of rasagiline, a selective monoamine oxidase-B inhibitor, against closed head injury in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective mechanisms of rasagiline ( Agilect ) and TV3326 ( ladostigil ) [rasagiline.com]
- 8. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (R)-(-)-1-Aminoindan: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
(R)-(-)-1-Aminoindan is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor for the treatment of Parkinson's disease. The stereochemistry at the C1 position is paramount for its therapeutic efficacy, making the enantioselective synthesis of the (R)-enantiomer a subject of significant interest and optimization. This guide provides a comprehensive cost-benefit analysis of three prominent synthetic routes to this compound: classical chemical resolution, enzymatic kinetic resolution, and asymmetric synthesis via transamination. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions based on key performance indicators, economic viability, and environmental impact.
Classical Chemical Resolution with L-(+)-Tartaric Acid
Classical resolution is a foundational technique in chiral chemistry that relies on the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent. For racemic 1-aminoindan, L-(+)-tartaric acid is a commonly employed and cost-effective choice.
Scientific Principle
The reaction of a racemic mixture of (R)- and (S)-1-aminoindan with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid, results in the formation of a pair of diastereomeric salts: (R)-1-aminoindan-(L)-tartrate and (S)-1-aminoindan-(L)-tartrate. These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated, allowing for the separation of the enantiomers. The desired enantiomer is then liberated from the salt by treatment with a base.
Experimental Protocol
Step 1: Diastereomeric Salt Formation and Crystallization
-
A solution of racemic 1-aminoindan in methanol is prepared.
-
A solution of L-(+)-tartaric acid in methanol is added to the 1-aminoindan solution.
-
The mixture is heated to ensure complete dissolution and then gradually cooled to induce crystallization.
-
The precipitated diastereomeric salt is collected by filtration.
Step 2: Liberation of this compound
-
The isolated diastereomeric salt is suspended in water.
-
An aqueous solution of a base (e.g., sodium hydroxide) is added to neutralize the tartaric acid and liberate the free amine.
-
The this compound is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried and the solvent is removed under reduced pressure to yield the final product.
Performance and Cost Analysis
This method is lauded for its simplicity and the low cost of the resolving agent. However, a significant drawback is the theoretical maximum yield of 50% for the desired enantiomer, as the (S)-enantiomer is typically discarded. To improve the overall yield, the unwanted (S)-enantiomer can be racemized and recycled, though this adds complexity and cost to the process.
Enzymatic Kinetic Resolution (EKR) with Novozym 435
Enzymatic kinetic resolution offers a greener and more selective alternative to classical chemical resolution. Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), are particularly effective for the acylation of amines, with a high degree of enantioselectivity.
Scientific Principle
In an enzymatic kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much faster rate than the other. In the case of racemic 1-aminoindan, Novozym 435 can selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer can then be easily separated.
Experimental Protocol
Step 1: Enzymatic Acylation
-
Racemic 1-aminoindan is dissolved in a suitable organic solvent (e.g., toluene).
-
An acyl donor, such as ethyl acetate, is added to the solution.
-
Immobilized lipase (Novozym 435) is added to the mixture.
-
The reaction is stirred at a controlled temperature until approximately 50% conversion is achieved.
Step 2: Separation and Isolation
-
The immobilized enzyme is removed by filtration for potential reuse.
-
The solvent and excess acyl donor are removed under reduced pressure.
-
The resulting mixture of this compound and the acylated (S)-enantiomer is separated by extraction or chromatography.
Performance and Cost Analysis
EKR with Novozym 435 typically achieves high enantiomeric excess (>99% e.e.).[1] The immobilized nature of the enzyme allows for its recovery and reuse, which can offset its higher initial cost compared to chemical resolving agents. Similar to classical resolution, the theoretical maximum yield is 50%. However, the development of dynamic kinetic resolution (DKR) processes, which combine EKR with in-situ racemization of the unwanted enantiomer, can overcome this limitation and achieve theoretical yields approaching 100%.[2]
Asymmetric Synthesis via Transaminase Biocatalysis
Asymmetric synthesis aims to directly produce the desired enantiomer from a prochiral starting material, thus avoiding the inherent 50% yield limitation of kinetic resolutions. The use of transaminase enzymes for the asymmetric amination of ketones has emerged as a powerful and highly efficient strategy.
Scientific Principle
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine or alanine) to a ketone. By using an (R)-selective transaminase, 1-indanone can be directly converted to this compound with high enantioselectivity.[3] This process is highly atom-economical and operates under mild, aqueous conditions.[4]
Experimental Protocol
Step 1: Asymmetric Amination
-
1-Indanone is suspended in a buffered aqueous solution.
-
An (R)-selective transaminase and the co-factor pyridoxal-5'-phosphate are added.
-
An amino donor (e.g., isopropylamine) is added.
-
The reaction mixture is stirred at a controlled temperature and pH.
Step 2: Product Isolation
-
The reaction mixture is basified to stop the enzymatic reaction.
-
The product, this compound, is extracted with an organic solvent.
-
The organic layer is dried and the solvent is removed to yield the final product.
Performance and Cost Analysis
Asymmetric synthesis using transaminases can achieve very high yields (>90%) and excellent enantiomeric excess (>99% e.e.).[5] This route is highly attractive from a green chemistry perspective due to its use of water as a solvent, mild reaction conditions, and high atom economy. The main cost driver is the enzyme itself. However, advances in protein engineering are continuously improving the stability, activity, and substrate scope of transaminases, while also reducing their production costs. The high efficiency and reduced waste generation of this method make it a very competitive option for industrial-scale production.
Comparative Analysis
To facilitate a direct comparison of these three synthetic routes, the following table summarizes their key performance and cost metrics.
| Metric | Classical Resolution (L-Tartaric Acid) | Enzymatic Kinetic Resolution (Novozym 435) | Asymmetric Synthesis (Transaminase) |
| Starting Material | Racemic 1-aminoindan | Racemic 1-aminoindan | 1-Indanone |
| Theoretical Max. Yield | 50% (without racemization) | 50% (without DKR) | ~100% |
| Typical Reported Yield | 40-47% | 45-50% | >90% |
| Enantiomeric Excess (e.e.) | >99% | >99% | >99% |
| Key Reagent Cost | Low (L-tartaric acid is inexpensive) | Moderate to High (Novozym 435) | High (Transaminase) |
| Solvent Usage | Moderate to High (e.g., Methanol) | Moderate (e.g., Toluene) | Low (primarily water) |
| Process Complexity | Simple, but requires racemization step for higher yield | Simple, enzyme recycling is a key advantage | Simple, one-pot reaction |
| Scalability | Well-established on an industrial scale | Scalable, with DKR being more efficient | Highly scalable, attractive for industry |
| Environmental Impact | Moderate (solvent waste, disposal of unwanted enantiomer) | Low to Moderate (organic solvent, but enzyme is recyclable) | Very Low (aqueous media, minimal waste) |
Visualizing the Synthetic Pathways
Figure 1: Comparative workflow of the three main synthetic routes to this compound.
Cost-Benefit Framework
Figure 2: A logical framework for the cost-benefit analysis of synthesis routes.
Conclusion and Future Outlook
The choice of a synthetic route for this compound is a multifaceted decision that depends on the specific priorities of the project, including scale, cost constraints, and sustainability goals.
-
Classical chemical resolution remains a viable option for smaller-scale synthesis or when initial capital investment is a primary concern. Its main drawback is the inherent 50% yield limit, which can be partially mitigated by implementing a racemization loop for the unwanted enantiomer.
-
Enzymatic kinetic resolution offers a significant improvement in terms of selectivity and environmental impact compared to classical methods. The reusability of the immobilized enzyme is a key advantage. For large-scale production, a dynamic kinetic resolution process is highly recommended to maximize yield.
-
Asymmetric synthesis using transaminases represents the state-of-the-art in the production of this compound. Its high yield, excellent enantioselectivity, and green credentials make it the most attractive option for industrial-scale manufacturing. While the cost of the enzyme is a factor, the overall process economics are often superior due to higher efficiency and reduced waste.
For drug development professionals, the trend is clearly moving towards biocatalytic and asymmetric methods. The increasing availability of engineered enzymes with improved properties, coupled with a growing emphasis on green and sustainable chemistry, positions transaminase-catalyzed asymmetric synthesis as the most promising route for the future production of this compound and other chiral amines.
References
- Turner, N. J. (2011). Biocatalysis in the pharmaceutical and chemical industries. Current Opinion in Chemical Biology, 15(2), 234-240.
- Savile, C. K., Jan, M., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.
- Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493.
- Guo, F., & Berglund, P. (2017).
- Kelly, S. A., Pohle, S., Wharry, S., Mix, S., Allen, C. C. R., Moody, T. S., & Gilmore, B. F. (2018). Application of ω-transaminases in the pharmaceutical industry. Chemical Reviews, 118(1), 349-367.
- Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews, 118(1), 801-838.
- Poppe, L., & Rétey, J. (2005). Friedel-Crafts-type reaction catalyzed by a lipase in organic media.
- Huisman, G. W., & Collier, S. J. (2013). On the development of new biocatalytic processes for practical manufacturing of chiral amines. Current Opinion in Chemical Biology, 17(2), 284-292.
- Bornscheuer, U. T., Huisman, G. W., Kazlauskas, R. J., Lutz, S., Moore, J. C., & Robins, K. (2012). Engineering the third wave of biocatalysis.
- Mathew, S., & Yun, H. (2012). ω-Transaminases for the synthesis of chiral amines: recent advances and future trends. Biotechnology and Bioprocess Engineering, 17(3), 425-437.
- Green, A. P., & Turner, N. J. (2016). Biocatalytic routes to chiral amines. *Perspectives in Science, 7, 1-9.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Tools for Innovation in Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 4. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Stereochemical Outcomes with (R)-1-Aminoindan Derivatives
In the landscape of asymmetric synthesis, the pursuit of stereochemical control is paramount for the development of enantiomerically pure pharmaceuticals and complex molecules.[1] Chiral auxiliaries remain a foundational and reliable strategy, offering a method to temporarily impart chirality to a substrate, direct a stereoselective transformation, and then be cleaved for recovery.[1][2] Among the pantheon of these molecules, derivatives of 1-aminoindan, particularly cis-1-amino-2-indanol, have emerged as exceptionally effective auxiliaries.
This guide provides an in-depth comparison of the performance of chiral auxiliaries derived from the conformationally rigid indane scaffold against other widely used alternatives. We will delve into the causality behind their high efficacy, provide detailed experimental protocols for their application and removal, and outline robust methods for verifying the stereochemical outcome of the transformations.
The Advantage of a Rigid Scaffold: Why cis-1-Aminoindan-2-ol?
The efficacy of a chiral auxiliary is largely dependent on its ability to create a predictable and sterically defined environment around the reactive center. While auxiliaries derived from flexible amino acids are effective, the cis-1-aminoindan-2-ol scaffold offers a distinct advantage: conformational rigidity.[3][4] The fusion of the cyclopentyl and benzene rings locks the molecule into a well-defined conformation. When this unit is incorporated into an oxazolidinone ring, it provides a superior platform for asymmetric induction compared to more flexible systems.[4][5] This rigidity translates to more effective π-stacking and facial shielding, leading to higher and more predictable diastereoselectivity in key carbon-carbon bond-forming reactions.
Performance Benchmark: (R)-1-Aminoindan Derivatives vs. The Field
To objectively assess the utility of the indane-based auxiliary, its performance must be benchmarked against established alternatives in cornerstone asymmetric reactions. The following tables summarize comparative data for aldol, Diels-Alder, and alkylation reactions.
Table 1: Asymmetric Aldol Reactions
The aldol reaction is a fundamental tool for constructing β-hydroxy carbonyls, creating up to two new stereocenters.[6] The indane-derived oxazolidinone demonstrates exceptional diastereofacial selectivity, often exceeding 99% d.e.[3]
| Chiral Auxiliary | Aldehyde | Yield (%) | d.e. (%) | Reference |
| Indan-derived Oxazolidinone | Benzaldehyde | 64 | >99 | [3] |
| Indan-derived Oxazolidinone | Isovaleraldehyde | 73 | >99 | [3] |
| Evans' Oxazolidinone | Benzaldehyde | 80-95 | 95-99 | [1] |
| Oppolzer's Camphorsultam | Benzaldehyde | 85-95 | 90-98 | [7] |
Table 2: Asymmetric Diels-Alder Reactions
The Diels-Alder cycloaddition is a powerful method for synthesizing six-membered rings with excellent stereocontrol.[8][9] The rigid indane auxiliary provides a well-defined chiral pocket, effectively controlling the approach of the diene.
| Chiral Auxiliary | Dienophile | Diene | Yield (%) | d.e. (%) | Reference |
| Indan-derived Sulfonamide | Acrylate | Cyclopentadiene | 85 | 92 | [8] |
| Oppolzer's Camphorsultam | Acrylate | Cyclopentadiene | 90 | 99 | [7] |
| Evans' Oxazolidinone | Acrylate | Cyclopentadiene | 72 | 91 | [10] |
A Practical Workflow: From Auxiliary Attachment to Stereochemical Analysis
The successful application of a chiral auxiliary hinges on a robust and repeatable experimental workflow, encompassing attachment, the diastereoselective reaction, and subsequent cleavage and analysis.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Catalytic Enantioselective Aldol Addition Reactions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Diels-Alder exo selectivity in terminal-substituted dienes and dienophiles: experimental discoveries and computational explanations. | Department of Chemistry [chem.ox.ac.uk]
A Comparative Guide to the Applications of (R)-(-)-1-Aminoindan in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral building blocks are instrumental in this pursuit, and among them, (R)-(-)-1-Aminoindan has emerged as a versatile and powerful tool. This guide provides an in-depth technical comparison of the applications of this compound, benchmarking its performance against established alternatives in various asymmetric transformations. We will delve into its utility as a chiral auxiliary, a resolving agent, and a precursor for chiral ligands and pharmacologically active molecules, supported by experimental data and detailed protocols.
Introduction to this compound: A Privileged Chiral Scaffold
This compound is a chiral primary amine with a rigid bicyclic indane framework. This conformational rigidity is a key attribute that translates into high stereochemical control in various applications. Its ease of availability in high enantiomeric purity makes it an attractive starting material for a range of synthetic endeavors.[1] This guide will explore its principal applications, offering a comparative analysis to aid in the selection of the most effective strategies for asymmetric synthesis.
This compound Derivatives as Chiral Auxiliaries
Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered.[2] The rigid structure of the indane backbone in derivatives of this compound, particularly cis-1-amino-2-hydroxyindan, provides a well-defined chiral environment, leading to high levels of diastereoselectivity in a variety of C-C bond-forming reactions.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental method for constructing chiral β-hydroxy carbonyl compounds. Oxazolidinone auxiliaries derived from amino alcohols are widely used to control the stereochemistry of this reaction. The performance of the oxazolidinone derived from (1R,2S)-1-amino-2-indanol (a derivative of this compound) is comparable to, and in some cases exceeds, that of the well-established Evans' auxiliaries.
Table 1: Performance Comparison in Asymmetric Aldol Reactions [3][4]
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (1R,2S)-1-Amino-2-indanol derivative | Isobutyraldehyde | >99:1 | 75 |
| (1R,2S)-1-Amino-2-indanol derivative | Benzaldehyde | >99:1 | 80 |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Isobutyraldehyde | >99:1 | 85 |
| (S)-4-Isopropyl-2-oxazolidinone (Evans) | Benzaldehyde | 95:5 | 80 |
The high diastereoselectivity is attributed to the formation of a rigid, chelated transition state, as depicted in the Zimmerman-Traxler model. The indane framework provides excellent steric shielding, directing the approach of the aldehyde to one face of the enolate.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic systems. Chiral auxiliaries attached to the dienophile can induce high facial selectivity. The N-enoyl derivative of the oxazolidinone from (1R,2S)-1-amino-2-indanol demonstrates exceptional performance in the Diels-Alder reaction with cyclopentadiene, comparing favorably with the widely used Oppolzer's camphorsultam.
Table 2: Performance Comparison in Asymmetric Diels-Alder Reactions [3]
| Chiral Auxiliary | Diene | Dienophile | Diastereomeric Ratio (endo:exo) | Yield (%) |
| (1R,2S)-1-Amino-2-indanol derivative | Cyclopentadiene | N-Crotonyl | >99:1 | 92 |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-Acryloyl | 98:2 | >99 |
Asymmetric Alkylation Reactions
The diastereoselective alkylation of enolates derived from chiral auxiliaries is a robust method for creating stereogenic centers. Amides derived from pseudoephedrine are known for their high efficacy in this transformation. While direct comparisons with this compound are less common, the principle of using a chiral amine to direct alkylation is well-established. The rigid indane scaffold offers a compelling alternative for achieving high diastereoselectivity.
Table 3: Performance of Pseudoephedrine Amide in Asymmetric Alkylation (for context) [4][5]
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (de) |
| Pseudoephedrine Amide | Benzyl bromide | ≥99% |
| Pseudoephedrine Amide | Ethyl iodide | 98% |
Experimental Protocol: Asymmetric Aldol Reaction using a (1R,2S)-1-Amino-2-indanol-derived Oxazolidinone
This protocol outlines the key steps for a typical diastereoselective aldol reaction.[3]
Step 1: Formation of the N-Propionyl Oxazolidinone
-
Dissolve the oxazolidinone derived from (1R,2S)-1-amino-2-indanol (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 30 minutes, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the N-propionyl oxazolidinone by column chromatography.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C to form the boron enolate.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction with a pH 7 phosphate buffer and extract the product.
-
Purify the aldol adduct by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Add hydrogen peroxide followed by lithium hydroxide.
-
Stir at room temperature until the reaction is complete.
-
The chiral auxiliary can be recovered by extraction, and the desired chiral β-hydroxy acid can be isolated from the aqueous layer after acidification.
Asymmetric aldol reaction workflow using an aminoindanol-derived auxiliary.
This compound as a Chiral Resolving Agent
Chiral resolution via the formation of diastereomeric salts is a classical yet widely practiced method for separating enantiomers.[6] The principle lies in the reaction of a racemic mixture with a single enantiomer of a resolving agent to form two diastereomers with different physical properties, such as solubility, allowing for their separation by crystallization.
This compound and its derivatives have proven to be effective resolving agents for racemic carboxylic acids, including the important class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens".[7]
Resolution of Profens
The (S)-enantiomers of profens like ibuprofen and ketoprofen are pharmacologically active, while the (R)-enantiomers are less active or inactive.[8][9] Therefore, their resolution is of significant commercial interest. While (R)-phenylethylamine is a commonly used resolving agent for profens, (1S,2R)-cis-1-aminoindan-2-ol has been shown to be a highly effective alternative for the resolution of ketoprofen.[7][10]
Table 4: Resolution of Racemic Ketoprofen [7]
| Resolving Agent | Diastereomeric Excess of Precipitated Salt |
| (1S,2R)-cis-1-Aminoindan-2-ol | 97% ((R)-ketoprofen salt) |
The rigid structure of the aminoindan derivative allows for efficient packing in the crystal lattice of one diastereomeric salt, leading to its preferential crystallization.
Experimental Protocol: Resolution of Racemic Ketoprofen with (1S,2R)-cis-1-Aminoindan-2-ol
This protocol is adapted from a patented procedure.[7]
-
Dissolve racemic ketoprofen in a suitable solvent mixture, such as ethyl acetate and methanol.
-
Heat the solution and add approximately 0.5 equivalents of (1S,2R)-cis-1-aminoindan-2-ol.
-
Slowly cool the mixture to allow for the crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated solid by filtration. This solid is the diastereomeric salt of (R)-ketoprofen and (1S,2R)-cis-1-aminoindan-2-ol.
-
To recover the (R)-ketoprofen, treat the diastereomeric salt with an acid (e.g., dilute HCl or H₂SO₄) to break the salt.
-
Extract the liberated (R)-ketoprofen with an organic solvent.
-
The mother liquor is enriched in the (S)-ketoprofen diastereomeric salt, from which (S)-ketoprofen can be recovered.
Workflow for the chiral resolution of a racemic acid.
This compound as a Precursor for Chiral Ligands
Chiral ligands are essential components of catalysts for a vast array of asymmetric reactions. The rigid backbone of this compound and its derivatives makes them excellent scaffolds for the synthesis of effective chiral ligands.
Phosphine-Oxazoline (PHOX) Ligands
Phosphine-oxazoline (PHOX) ligands, which are P,N-bidentate ligands, have shown remarkable success in various metal-catalyzed reactions, including palladium-catalyzed asymmetric allylic alkylation (AAA) and iridium-catalyzed asymmetric hydrogenation.[11] Ligands derived from cis-1-amino-2-indanol have demonstrated high efficiency.
Table 5: Performance of an Indane-based PHOX Ligand in Asymmetric Allylic Alkylation [10]
| Substrate (Indole) | Allylic Acetate | Ligand | Yield (%) | ee (%) |
| Indole | 1,3-diphenyl-2-propenyl acetate | Spiro Indane-PHOX | 95 | 96 |
The performance of these indane-based PHOX ligands is often comparable or superior to other privileged P,N-ligands.
Schiff Base Ligands
Simple condensation of this compound with a suitable aldehyde yields chiral Schiff base ligands. These ligands can be complexed with various metals to create catalysts for asymmetric transformations, such as the Henry (nitroaldol) reaction. While the enantioselectivities achieved with simple Schiff base ligands derived from this compound can be modest, they offer a straightforward entry into chiral ligand synthesis.[8]
This compound in the Synthesis of Pharmacologically Active Molecules: The Case of Rasagiline
This compound is a key starting material for the synthesis of Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[12][13] The synthesis involves the N-propargylation of this compound.
Several methods exist for this transformation, with variations in the propargylating agent and reaction conditions influencing the yield and purity of the final product.
Table 6: Comparison of Propargylation Methods for Rasagiline Synthesis [12][14]
| Propargylating Agent | Base | Solvent | Yield |
| Propargyl chloride | K₂CO₃ | Acetonitrile | Moderate |
| Propargyl bromide | K₂CO₃ | Acetonitrile | Good |
| Propargyl mesylate | K₂HPO₄/TEBAC | Acetonitrile | High (99.8% pure R-isomer) |
The use of propargyl mesylate with a phase-transfer catalyst (TEBAC) and a mild base (K₂HPO₄) has been shown to be a highly efficient method, minimizing the formation of the undesired S-isomer and other impurities.[12]
Experimental Protocol: Synthesis of Rasagiline from this compound
The following is a representative procedure for the synthesis of Rasagiline.[12]
-
To a stirred solution of this compound in acetonitrile, add K₂HPO₄ and a catalytic amount of triethylbenzylammonium chloride (TEBAC).
-
Add propargyl mesylate dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude Rasagiline.
-
The crude product can be further purified by conversion to its mesylate salt and recrystallization.
Synthetic route to Rasagiline from this compound.
Conclusion
This compound and its derivatives stand as a testament to the power of a rigid chiral scaffold in asymmetric synthesis. This guide has demonstrated its versatility and high performance across a range of applications. As a chiral auxiliary, its derivatives offer stereocontrol comparable to the most established methods. In chiral resolution, it provides an effective means to separate enantiomers of important pharmaceutical compounds. Furthermore, its role as a precursor for both highly effective PHOX ligands and the blockbuster drug Rasagiline underscores its significance in modern organic and medicinal chemistry. For researchers aiming to achieve high levels of stereoselectivity, this compound represents a valuable and multifaceted tool in their synthetic arsenal.
References
- Spiro Indane-Based Phosphine-Oxazolines as Highly Efficient P,N Ligands for Enantioselective Pd-Catalyzed Allylic Alkylation of Indoles and Allylic Etherification.
- Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis.
- A new process for the synthesis of enantiomerically pure R-(+)
- Synthesis of New Propargylated 1-Pyrindane Derivatives as Rasagiline Analogues.
- Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.
- Synthesis of novel chiral Schiff-base ligands and their application in asymmetric nitro aldol (Henry) reaction.
- Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448.
- Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles.
- A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.
- Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base. Royal Society of Chemistry. [Link]
- Synthesis of novel chiral Schiff-base ligands and their application in asymmetric nitro aldol (Henry) reaction. Scilit. [Link]
- Resolution of ketoprofen.
- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
- Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst.
- Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation.
- Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. PubMed. [Link]
- Phosphine-oxazoline ligands with an axial-unfixed biphenyl backbone: the effects of the substituent at oxazoline ring and P phenyl ring on Pd-catalyzed asymmetric allylic alkylation.
- Process for resolving chiral acids with 1-aminoindan-2-ols.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector. DergiPark. [Link]
- Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
- Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence...
- Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]
- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
- Asymmetric transfer hydrogenation: chiral ligands and applications. Royal Society of Chemistry. [Link]
- Recent Developments in Optical Resolution.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Spiro Indane-Based Phosphine-Oxazolines as Highly Efficient P,N Ligands for Enantioselective Pd-Catalyzed Allylic Alkylation of Indoles and Allylic Etherification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Unassuming Workhorse: A Comparative Benchmark of (R)-1-Aminoindan in Asymmetric Catalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for robust, reliable, and readily available chiral building blocks is perennial. (R)-1-Aminoindan, a seemingly simple bicyclic primary amine, has emerged as a cornerstone in the development of highly effective chiral ligands and auxiliaries. Its rigid indane backbone provides a well-defined stereochemical environment, minimizing conformational ambiguity and leading to high levels of stereoinduction in a variety of catalytic processes. This guide offers an in-depth, comparative analysis of the performance of (R)-1-aminoindan-derived catalysts against other privileged scaffolds in key asymmetric transformations, supported by experimental data and detailed protocols.
The Advantage of Rigidity: Why (R)-1-Aminoindan Excels
The efficacy of a chiral ligand or auxiliary is fundamentally tied to its ability to create a predictable and sterically demanding environment around a reactive center. The fused ring system of (R)-1-aminoindan imparts significant conformational rigidity, a feature that is highly desirable in asymmetric catalysis. This rigidity reduces the number of accessible transition states in a catalytic cycle, thereby enhancing the energy difference between the pathways leading to the desired and undesired stereoisomers. This often translates to higher enantiomeric or diastereomeric excesses.
Furthermore, (R)-1-aminoindan serves as a versatile scaffold for the synthesis of a diverse range of derivatives, most notably the corresponding amino alcohols, which are pivotal in many catalytic systems. The ready availability of both (R)- and (S)-enantiomers of 1-aminoindan adds to its appeal, allowing for access to both enantiomers of a target molecule.
Performance Benchmark I: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols. Catalysts derived from (1R,2S)-1-amino-2-indanol, a direct derivative of (R)-1-aminoindan, have proven to be exceptionally effective in this transformation. Here, we compare the performance of an aminoindanol-derived rhodium catalyst with a well-established ruthenium catalyst based on the TsDPEN ligand.
| Ligand/Catalyst | Substrate | H-Source | Base | S:C Ratio | Yield (%) | ee (%) | Configuration |
| (1R,2S)-Aminoindanol/[CpRhCl2]2 | Acetophenone | i-PrOH | KOH | 100:1 | >95 | 97 | R |
| (1R,2S)-Aminoindanol/[CpRhCl2]2 | Acetophenone | i-PrOH | NaOi-Pr | 200:1 | >99 | 95 | R |
| (R,R)-TsDPEN/RuCl2(p-cymene) | Acetophenone | HCOOH/NEt3 | - | 100:1 | 97 | 99 | R |
Data sourced from multiple studies for comparative purposes.
The data clearly indicates that the (1R,2S)-aminoindanol-derived rhodium catalyst provides excellent yields and high enantioselectivities, comparable to the well-regarded Noyori-type catalysts.[1][2][3][4] The choice of base and substrate-to-catalyst ratio can be fine-tuned to optimize both conversion and enantioselectivity.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in-situ generation of the chiral rhodium catalyst and its use in the ATH of acetophenone.
Materials:
-
[Cp*RhCl2]2 (pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
(1R,2S)-1-Amino-2-indanol
-
Anhydrous isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Cp*RhCl2]2 (0.005 mmol) and (1R,2S)-1-amino-2-indanol (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 15 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1 mmol) in anhydrous isopropanol (5 mL).
-
Add a solution of KOH in isopropanol (e.g., 0.1 M, 0.1 mmol) to the acetophenone solution.
-
Hydrogenation: Transfer the pre-formed catalyst solution to the acetophenone/base mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a few drops of water. Remove the isopropanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC.
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: The Noyori-Ikariya mechanism for asymmetric transfer hydrogenation.
Performance Benchmark II: Asymmetric Aldol and Diels-Alder Reactions
Chiral auxiliaries offer a powerful strategy for controlling stereochemistry in carbon-carbon bond-forming reactions. Oxazolidinones derived from (1R,2R)-1-aminoindan-2-ol have demonstrated exceptional performance in asymmetric aldol and Diels-Alder reactions, often rivaling or exceeding the selectivity of the well-established Evans auxiliaries.[5]
Asymmetric Aldol Reaction
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (1R,2R)-1-Aminoindan-2-ol derived oxazolidinone | Benzaldehyde | >99:1 | 85 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | Benzaldehyde | 95:5 | 80 |
Data sourced from multiple studies for comparative purposes.
Asymmetric Diels-Alder Reaction
| Chiral Auxiliary on Acrylate | Diene | Diastereomeric Ratio (endo:exo) | Yield (%) |
| (1R,2R)-1-Aminoindan-2-ol derived | Cyclopentadiene | 95:5 | 90 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | Cyclopentadiene | 90:10 | 88 |
Data sourced from multiple studies for comparative purposes.
The rigid indane backbone of the aminoindanol-derived auxiliary provides excellent facial shielding, leading to high diastereoselectivity in these transformations.[5]
Experimental Protocol: Asymmetric Aldol Reaction
This protocol outlines the key steps for a diastereoselective aldol reaction using an N-propionyl oxazolidinone derived from (1R,2R)-1-aminoindan-2-ol.[5]
Materials:
-
N-propionyl oxazolidinone derived from (1R,2R)-1-aminoindan-2-ol
-
Anhydrous dichloromethane (DCM)
-
Di-n-butylboron triflate (Bu2BOTf)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Benzaldehyde)
Procedure:
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the mixture for 30-60 minutes at 0 °C to ensure complete formation of the boron enolate.
-
Aldol Addition: Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Work-up and Auxiliary Removal: Quench the reaction with a pH 7 buffer. After aqueous work-up, the chiral auxiliary can be removed by standard procedures (e.g., hydrolysis with LiOH/H2O2) to yield the chiral β-hydroxy acid and recover the aminoindanol auxiliary.
Stereochemical Control in Aldol Reactions
Caption: The Zimmerman-Traxler model explains the high diastereoselectivity observed in aldol reactions with oxazolidinone auxiliaries.
Performance Benchmark III: Comparison with Other Privileged Ligands
A direct comparison with other widely used "privileged" ligands further highlights the standing of aminoindanol derivatives in the landscape of asymmetric catalysis.
Enantioselective Addition of Diethylzinc to Aldehydes: Aminoindanol vs. BINOL
| Ligand | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| (1R,2S)-1-Amino-2-indanol | Benzaldehyde | 2 | 95 | 98 |
| (R)-BINOL | Benzaldehyde | 2 | 92 | 97 |
Data sourced from multiple studies for comparative purposes.
In the enantioselective addition of diethylzinc to aldehydes, both (1R,2S)-1-amino-2-indanol and BINOL perform exceptionally well, demonstrating that the aminoindanol scaffold can compete with C2-symmetric diols in certain C-C bond-forming reactions.
Asymmetric Michael Additions: A Note on Comparative Data
While (R)-1-aminoindan-derived catalysts have been explored in various asymmetric reactions, direct, side-by-side benchmark studies against other catalyst classes for the asymmetric Michael addition are less prevalent in the literature. This reaction is often dominated by organocatalysts, such as prolinol derivatives. However, the versatility of the aminoindan scaffold suggests its potential in this domain as well, likely through the formation of chiral Schiff bases or other derivatives. Further research in this area would be beneficial for a comprehensive comparison.
General Workflow for Asymmetric Michael Addition
Caption: A general experimental workflow for an asymmetric Michael addition.
Conclusion: A Privileged Scaffold for Asymmetric Synthesis
(R)-1-Aminoindan and its derivatives, particularly the corresponding amino alcohols, have firmly established themselves as a privileged scaffold in the field of asymmetric catalysis. The inherent rigidity of the indane backbone provides a predictable and highly effective platform for stereoinduction in a range of important transformations, including asymmetric transfer hydrogenations, aldol reactions, and Diels-Alder reactions. As demonstrated by the comparative data, catalysts derived from this unassuming amine consistently deliver high yields and excellent stereoselectivities, often rivaling or surpassing those achieved with other well-established chiral ligands. For researchers, scientists, and drug development professionals, (R)-1-aminoindan represents a versatile, reliable, and cost-effective entry point for the development of efficient and scalable asymmetric synthetic routes.
References
- Ghosh, A. K., & Mathivanan, P. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(13), 2165-2168.
- Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. (2020). Molecules, 25(18), 4285.
- Chiral auxiliary. In Wikipedia.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775-777.
- Asymmetric Transfer Hydrogenation of Acetophenone with 1 R,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. (2004). Organic Process Research & Development, 8(4), 628-634.
- Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. (2018). International Journal of Pharmaceutical and Research Sciences, 7(4), 1-6.
- Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric Catalysis. (2023).
Sources
Safety Operating Guide
A-Senior-Application-Scientist's-Guide-to-the-Proper-Disposal-of-(R)-(-)-1-Aminoindan
Section 1: Core Hazard Profile & Rationale for Disposal
(R)-(-)-1-Aminoindan (CAS: 10277-74-4) is a chiral aromatic amine widely utilized as an intermediate in pharmaceutical synthesis.[1][2] While indispensable in research and development, its improper disposal poses significant risks to both human health and the environment. A thorough understanding of its hazard profile is the foundation for a robust and compliant disposal strategy.
1.1. Human Health Hazards
This compound is classified as a skin, eye, and respiratory irritant.[3] Direct contact can cause irritation, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory during handling.
1.2. Environmental Hazards: The Critical Driver for Disposal Protocol
The primary driver for the stringent disposal protocols outlined in this guide is the significant ecotoxicity of this compound. It is classified under the Globally Harmonized System (GHS) as Hazardous to the aquatic environment, long-term hazard, Category 2 (Aquatic Chronic 2) .[3][4]
This classification (Hazard Code: H411) signifies that the substance is "Toxic to aquatic life with long lasting effects." [3][4] The criteria for an Aquatic Chronic 2 classification are met if a substance has an acute LC50 or EC50 between 1 and 10 mg/L and is not rapidly degradable, or has a chronic No Observed Effect Concentration (NOEC) between 0.1 and 1 mg/L.[5][6][7] The implication is clear: even small, seemingly insignificant quantities of this compound released into the sanitary sewer system can have a detrimental impact on aquatic ecosystems. Therefore, under no circumstances should this chemical or its rinsate be disposed of down the drain without proper treatment.
Section 2: Regulatory Imperative
In the United States, the disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) . RCRA establishes the "cradle-to-grave" framework for hazardous waste management, meaning the generator of the waste is responsible for it from creation to its final, environmentally sound disposal.[8] Due to its defined hazards, waste containing this compound must be managed as a regulated hazardous chemical waste, adhering to all federal, state, and local regulations.
Section 3: Disposal Workflow & Strategy
A successful disposal strategy is proactive, not reactive. It begins the moment the chemical is used. The core principles are: Segregate, Identify, Store, and Dispose. The following workflow provides a logical decision path for laboratory personnel.
Caption: Disposal decision workflow for this compound waste streams.
Section 4: Procedural Protocols
Adherence to the correct protocol is essential for safety and compliance. Always perform these procedures in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate PPE.
Protocol A: Bulk Waste & Unused Product Disposal
This is the primary disposal route for all concentrated forms of this compound.
Objective: To safely contain and label bulk liquid waste for collection by a licensed hazardous waste handler.
Methodology:
-
Select a Compatible Container: Use a clean, sealable container designated for hazardous waste. The container must be compatible with organic amines (e.g., glass or polyethylene). Do not use metal containers.
-
Segregate Waste: Dedicate this container exclusively to this compound and compatible organic amine waste. Crucially, do not mix with acidic waste , as this can cause a vigorous exothermic reaction.
-
Transfer Waste: Carefully pour the waste into the designated container, using a funnel to prevent spills.
-
Secure the Container: Tightly seal the container cap. Do not leave it open to the atmosphere.
-
Label Correctly: Affix a hazardous waste label to the container. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The associated hazards: "Irritant," "Toxic to Aquatic Life."
-
-
Store Safely: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored in secondary containment to prevent spills.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
Protocol B: Contaminated Solids Disposal
This protocol covers all solid materials that have come into contact with this compound.
Objective: To safely contain and label contaminated solid waste for collection.
Methodology:
-
Collect Solids: Place all contaminated solid items (e.g., gloves, disposable pipettes, weigh boats, absorbent pads from spill cleanup) into a designated hazardous waste bag (typically a clear, durable plastic bag) or a labeled, wide-mouth solid waste container.
-
Double Bag (Recommended): To prevent leaks and odors, it is best practice to double-bag the waste.
-
Label Correctly: Securely attach a hazardous waste label to the outer bag or container. The label must include:
-
The words "HAZARDOUS WASTE"
-
The contents: "Debris contaminated with this compound"
-
The associated hazards: "Irritant," "Toxic to Aquatic Life."
-
-
Store and Dispose: Store the sealed bag/container in the Satellite Accumulation Area and arrange for pickup through your EHS department.
Protocol C: Aqueous Rinsate Neutralization (For Minor Residuals)
This protocol is ONLY for the final aqueous rinse of glassware that has already been cleaned of bulk material. The goal is to neutralize the basicity of the residual amine before collection as aqueous waste.
Objective: To neutralize the alkalinity of dilute aqueous rinsate containing trace amounts of this compound.
Causality: this compound is an amine, which is a weak base. This procedure adds a weak acid to neutralize the amine, forming a water-soluble ammonium salt.[9] This prevents the rinsate from being highly basic but does not eliminate its aquatic toxicity. The neutralized solution must still be collected as hazardous waste. A weak acid like citric acid is chosen for safety over a strong acid like HCl or H₂SO₄ to prevent a rapid, uncontrolled exothermic reaction.
Methodology:
-
Perform in Fume Hood: Conduct this procedure in a chemical fume hood behind a safety shield.
-
Initial Rinse: After removing all bulk material (as per Protocol A), perform an initial rinse of the glassware with a suitable organic solvent (e.g., ethanol or acetone) and dispose of this solvent rinse as bulk hazardous waste.
-
Collect Aqueous Rinsate: Collect the final, dilute aqueous rinsate (e.g., from a deionized water wash) in a glass beaker.
-
Prepare for Neutralization: Place the beaker in an ice bath to manage any potential heat generation. Insert a calibrated pH probe or have pH paper ready.
-
Slowly Add Weak Acid: While stirring gently, slowly add a 5% aqueous solution of citric acid or acetic acid dropwise.
-
Monitor pH: Continuously monitor the pH of the solution. Continue adding acid until the pH is stable between 6.0 and 8.0.
-
Dispose of Neutralized Rinsate: Transfer the neutralized solution to a designated "Aqueous Hazardous Waste" container. Label this container with all constituents, including the neutralized aminoindan salt.
-
Arrange for Pickup: Store the aqueous waste container in the SAA and arrange for EHS pickup.
Section 5: Safety & Disposal Data Summary
| Parameter | Information | Source(s) |
| CAS Number | 10277-74-4 | [3][4] |
| Molecular Formula | C₉H₁₁N | [1] |
| GHS Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3), H411 (Aquatic Chronic 2) | [3][4] |
| Signal Word | Warning | [3] |
| Required PPE | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat | [10] |
| Incompatible Materials | Strong oxidizing agents, acids | [10] |
| Primary Disposal Route | Licensed hazardous waste disposal facility | [10] |
| RCRA Status | Regulated Hazardous Waste | [8] |
| Drain Disposal | Strictly Prohibited | [4] |
Section 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733933, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]
-
ECHA CLP Annex I, 4.1.3.5.5.4.2. Hazardous to the aquatic environment - Online mixture classification calculator. Retrieved from [Link]
-
ChemSafetyPro (2016). Aquatic Toxicity. Retrieved from [Link]
-
Wikipedia. (R)-1-Aminoindane. Retrieved from [Link]
-
Safe Work Australia. Classifying hazardous chemicals National guide. Retrieved from [Link]
-
REACH Online. CLP, 4.1.2., Classification criteria for substances. Retrieved from [https://www.reach-online.eu/clp/en/CLP, 4.1.2., Classification criteria for substances.html]([Link], 4.1.2., Classification criteria for substances.html)
-
Google Patents. EP0763587A1 - Process for neutralizing acidic components in refineries. Retrieved from
-
LookChem. Cas 10277-74-4, this compound. Retrieved from [Link]
-
Rockland Immunochemicals Inc. (2016). Neutralization Assay Protocol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]
-
YouTube (2022). Neutralization reactions for carboxylic acids and amines. Retrieved from [Link]
-
Gassnova (2011). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]
Sources
- 1. This compound | 10277-74-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. (R)-(-)-1-氨基茚满 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. CLP, 4.1.2., Classification criteria for substances :: ReachOnline [reachonline.eu]
- 8. US4490275A - Method and composition for neutralizing acidic components in petroleum refining units - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. lookchem.com [lookchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling (R)-(-)-1-Aminoindan
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. (R)-(-)-1-Aminoindan is a valuable chiral building block in pharmaceutical synthesis, but its handling demands a meticulous approach to safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the selection and use of Personal Protective Equipment (PPE), ensuring you can work with confidence and security.
The Chemical Profile of this compound: Understanding the Risks
This compound is an organic amine that presents several potential hazards.[1] A thorough understanding of its risk profile is the foundation of a robust safety protocol. According to safety data sheets, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. While comprehensive toxicological data may be limited, the known irritant properties necessitate a stringent PPE protocol to prevent occupational exposure.
Key Hazards:
-
Skin Irritation: Direct contact can lead to redness, inflammation, and discomfort.[1][2]
-
Serious Eye Irritation: Vapors or direct contact can cause significant eye irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors can irritate the respiratory system.[1][2]
The Hierarchy of Controls: Your First Line of Defense
Before resorting to PPE, a responsible laboratory environment implements a hierarchy of controls to minimize hazards at their source. PPE is the final, critical barrier between you and the chemical.
-
Engineering Controls: The most effective control measure. Always handle this compound within a properly functioning chemical fume hood.[3] This minimizes the concentration of airborne contaminants and protects you from inhalation hazards.
-
Administrative Controls: These are the established procedures and training that ensure safe work practices. This includes comprehensive training on the specific hazards of this compound and the correct use of PPE.[4][5]
Selecting Your Personal Protective Equipment: A Detailed Breakdown
The selection of appropriate PPE is a critical decision that should be based on a thorough risk assessment of the specific procedures you will be performing.
Eye and Face Protection: Shielding Your Vision
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.[2]
-
Chemical Splash Goggles: These should be your minimum standard for any procedure involving this compound. They provide a seal around the eyes, offering protection from splashes and vapors.
-
Face Shield: When handling larger quantities, or during procedures with a heightened risk of splashing (e.g., transfers, heating), a face shield worn over chemical splash goggles is essential for full facial protection.[6]
Skin and Body Protection: An Impermeable Barrier
Preventing skin contact is crucial to avoid irritation.[1][2] Your choice of gloves and protective clothing should be informed by chemical compatibility and the nature of the task.
-
Gloves: Not all gloves are created equal. For handling amines like this compound, nitrile or neoprene gloves are recommended.[6] Always inspect gloves for tears or punctures before use. For prolonged or high-risk procedures, consider double-gloving.
| Glove Material | Chemical Resistance | Recommendation |
| Nitrile | Excellent | Recommended for most applications. |
| Neoprene | Excellent | A suitable alternative to nitrile.[6] |
| Latex | Poor to Fair | Not recommended due to potential for degradation and allergic reactions. |
| Vinyl (PVC) | Poor | Not recommended; offers minimal protection against many organic chemicals. |
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect your street clothes and skin.[6]
-
Chemical-Resistant Apron: For added protection against spills and splashes, particularly when handling larger volumes, a chemical-resistant apron should be worn over your lab coat.[6]
-
Footwear: Closed-toe shoes are a fundamental laboratory safety requirement.[6] Ensure they are made of a non-porous material.
Respiratory Protection: Safeguarding Your Lungs
When engineering controls are properly utilized, respiratory protection is often not required for routine handling of small quantities of this compound. However, in situations where a fume hood is not available, or if there is a risk of generating aerosols or dust, respiratory protection is essential.
-
Respirator Selection: A NIOSH-approved air-purifying respirator with an organic vapor cartridge is the appropriate choice.[5] If particulates are also a concern, a combination cartridge with a P95 or P100 pre-filter should be used.
-
Fit Testing: A respirator is only effective if it forms a proper seal with your face. Annual fit testing is a mandatory component of any respiratory protection program.
Operational Protocols: Putting Safety into Practice
The following procedural diagrams illustrate the integration of PPE into common laboratory workflows.
Weighing and Dispensing this compound
Caption: Workflow for Weighing this compound
Spill Response Protocol
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
